CHD-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H12FNO4 |
|---|---|
Molecular Weight |
301.27 g/mol |
IUPAC Name |
(E)-1-(3-fluoro-4-methoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C16H12FNO4/c1-22-16-8-6-12(10-14(16)17)15(19)7-5-11-3-2-4-13(9-11)18(20)21/h2-10H,1H3/b7-5+ |
InChI Key |
OFOOHWAJXHWPNV-FNORWQNLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Functions and Mechanisms of CHD-1: A Technical Guide
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD-1) is a highly conserved, ATP-dependent chromatin remodeling enzyme crucial for regulating the dynamic architecture of chromatin.[1][2] As a member of the CHD family of proteins, this compound plays a pivotal role in a multitude of nuclear processes, including transcription, DNA repair, and the maintenance of pluripotency in stem cells.[1][3][4] Its ability to reposition nucleosomes along the DNA template is fundamental to its function, thereby controlling the accessibility of DNA to the cellular machinery that governs gene expression and genome integrity.[2] Dysregulation of this compound has been implicated in various human diseases, most notably prostate cancer, highlighting its significance as a potential therapeutic target.[5][6] This technical guide provides an in-depth exploration of the structure, function, and mechanism of this compound, tailored for researchers, scientists, and professionals in drug development.
Structure and Domains of this compound
The multifaceted functionality of this compound is a direct consequence of its modular domain architecture. The protein is characterized by the presence of three key domains: a tandem chromodomain at the N-terminus, a central SNF2-like ATPase/helicase domain, and a C-terminal DNA-binding domain.[1][7]
-
Tandem Chromodomains: These domains are responsible for recognizing and binding to specific post-translational modifications on histone tails, particularly methylated lysine 4 on histone H3 (H3K4me3).[1][2] This interaction is crucial for targeting this compound to active regions of the genome.[2] The two chromodomains are connected by a linker, and this entire unit can also regulate the activity of the ATPase motor.[8][9]
-
ATPase/Helicase Domain: This conserved domain is the engine of this compound, utilizing the energy from ATP hydrolysis to translocate along DNA and remodel nucleosomes.[1][2] It is composed of two RecA-like lobes that undergo conformational changes upon ATP binding and hydrolysis, which drives the mechanical work of chromatin remodeling.[9]
-
DNA-Binding Domain: Located at the C-terminus, this domain is essential for the interaction of this compound with DNA.[1] It contains SANT and SLIDE domains, which are also found in other chromatin remodeling enzymes like ISWI.[10] This domain contributes to the binding of this compound to nucleosomes and influences the directionality of nucleosome movement.[2]
Core Function and Mechanism of Chromatin Remodeling
The primary function of this compound is to maintain the organized structure of chromatin by ensuring the proper spacing of nucleosomes.[1] This is achieved through an ATP-dependent process of nucleosome sliding. The mechanism can be summarized in the following steps:
-
Recruitment and Binding: this compound is recruited to specific genomic locations, often active genes, through the interaction of its chromodomains with H3K4me3 marks on histone tails.[1][2] The DNA-binding domain also engages with the linker DNA adjacent to the nucleosome.[2]
-
ATP Hydrolysis and DNA Translocation: The ATPase motor of this compound hydrolyzes ATP, which fuels the translocation of DNA along the surface of the histone octamer.[1][2] This process involves the generation of a DNA loop that propagates around the nucleosome, effectively shifting the position of the histone octamer relative to the DNA sequence.
-
Nucleosome Repositioning: As a result of DNA translocation, the nucleosome is moved to a new position, leading to changes in the accessibility of the underlying DNA. This can expose or conceal regulatory elements, thereby influencing gene expression.[5]
Quantitative Data on this compound Activity
The enzymatic activity of this compound has been characterized through various biochemical assays. While specific values can vary depending on the experimental conditions and the source of the protein (e.g., yeast, human), the following table summarizes the types of quantitative data available in the literature.
| Parameter | Description | Typical Range/Value | References |
| ATPase Activity (kcat) | The rate of ATP hydrolysis in the presence of nucleosomes. | Varies, often in the range of 1-10 s-1. | [8][9] |
| DNA Translocation Rate | The speed at which this compound moves DNA along the histone octamer. | Not consistently reported, but inferred from remodeling rates. | [2] |
| Nucleosome Binding Affinity (Kd) | The dissociation constant for the interaction between this compound and nucleosomes. | Nanomolar range. | [1] |
| Processivity | The number of base pairs a nucleosome is moved in a single binding event. | Can be multiple base pairs. | [11] |
Role in Cellular Processes
This compound is involved in a variety of essential cellular processes, primarily through its ability to modulate chromatin structure.
-
Transcription: this compound is generally associated with actively transcribed genes.[4][12] It is thought to facilitate transcription elongation by clearing the path for RNA polymerase II through nucleosomal arrays.[4][12] In yeast, Chd1 interacts with transcription elongation factors like the Paf1 complex.[4]
-
DNA Repair: this compound plays a critical role in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[3][13] It is recruited to sites of DNA damage and facilitates the opening of chromatin to allow for the recruitment of repair factors such as CtIP.[3][14] Loss of this compound leads to increased sensitivity to DNA damaging agents.[3][14]
-
Stem Cell Pluripotency: In embryonic stem cells, this compound is essential for maintaining an open and euchromatic chromatin state, which is characteristic of pluripotent cells.[1] It contributes to the regulation of gene expression programs that are critical for self-renewal and differentiation.[15]
Signaling Pathways and Interactions
This compound does not act in isolation but rather as part of a complex network of protein-protein interactions.
-
Interaction with Histone Modifications: The primary targeting mechanism for this compound is its recognition of H3K4me3 at active promoters and gene bodies.[1][2]
-
Interaction with Transcription Machinery: this compound physically interacts with components of the transcription elongation machinery, including the Paf1 complex and Spt4-Spt5.[4][12]
-
Role in DNA Damage Response: In response to DNA damage, this compound is recruited to DSBs and its activity is required for the efficient phosphorylation of H2AX (γH2AX), a key signaling event in the DNA damage response.[3][13]
Clinical Significance
The most well-documented clinical relevance of this compound is its role as a tumor suppressor in prostate cancer .[5][6] Deletions or mutations in the CHD1 gene are found in a significant fraction of prostate tumors.[5][6] Loss of this compound function in prostate cancer is associated with increased genomic instability and defects in DNA repair.[5][14] This has led to the exploration of synthetic lethality approaches for treating this compound deficient cancers, for example, with PARP inhibitors, which are effective in tumors with compromised homologous recombination repair.[3][13]
Experimental Protocols
Studying the function and mechanism of this compound involves a range of biochemical and cell-based assays. Below are simplified protocols for some of the key experimental techniques.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic localization of this compound.
Methodology:
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is isolated and sheared into smaller fragments by sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to this compound is used to immunoprecipitate the this compound-chromatin complexes.
-
Reverse Cross-linking: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA is analyzed by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions bound by this compound.
ATPase Assay
This assay measures the ATP hydrolysis activity of purified this compound protein.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing purified this compound, ATP, and a suitable substrate (e.g., mononucleosomes or DNA).
-
Incubation: The reaction is incubated at a specific temperature for a set period.
-
Detection of ATP Hydrolysis: The amount of ADP or inorganic phosphate (Pi) produced is measured. This can be done using various methods, such as a malachite green assay for Pi or an enzyme-coupled assay that links ADP production to a change in absorbance.
-
Data Analysis: The rate of ATP hydrolysis is calculated and can be used to determine kinetic parameters like kcat and Km.
Nucleosome Remodeling Assay
This assay is used to directly visualize the ability of this compound to move nucleosomes.
Methodology:
-
Substrate Preparation: Mononucleosomes are reconstituted on a DNA fragment where the histone octamer is positioned at a specific location (e.g., at one end of the DNA).
-
Remodeling Reaction: Purified this compound and ATP are added to the nucleosome substrate and incubated.
-
Analysis of Nucleosome Position: The position of the nucleosome is analyzed by native polyacrylamide gel electrophoresis (PAGE). Remodeled nucleosomes with a more centered position will migrate differently than the starting material.
-
Quantification: The percentage of remodeled nucleosomes is quantified by densitometry of the gel bands.
Conclusion
This compound is a master regulator of chromatin architecture with profound implications for gene expression, genome stability, and cell fate. Its well-defined domain structure underpins its precise mechanism of nucleosome remodeling. The growing understanding of this compound's role in various cellular processes, particularly in DNA repair and its association with prostate cancer, has opened new avenues for therapeutic intervention. Future research will likely focus on elucidating the intricate regulatory networks that control this compound activity in different cellular contexts and on developing strategies to therapeutically target this compound in disease.
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 7. ijniet.org [ijniet.org]
- 8. The chromodomains of the Chd1 chromatin remodeler regulate DNA access to the ATPase motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Chromodomains of the Chd1 Chromatin Remodeler Regulate DNA Access to the ATPase Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The DNA-binding domain of the Chd1 chromatin-remodelling enzyme contains SANT and SLIDE domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Chd1 Chromatin Remodeler Shifts Nucleosomal DNA Bidirectionally as a Monomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 13. [PDF] Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus | Semantic Scholar [semanticscholar.org]
- 14. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHD1 regulates cell fate determination by activation of differentiation-induced genes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of CHD1 in Chromatin Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent chromatin remodeler that plays a crucial role in regulating chromatin structure and gene expression. As a member of the SNF2 family of helicase-related enzymes, CHD1 utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby influencing a wide array of cellular processes including transcription, DNA repair, and the maintenance of pluripotency.[1][2] Its dysregulation has been implicated in various diseases, most notably in prostate cancer, making it a person of significant interest for therapeutic development.[3] This technical guide provides an in-depth overview of the core functions of CHD1, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and pathways.
Core Mechanism of CHD1-Mediated Chromatin Remodeling
CHD1 functions as a monomeric enzyme that can slide nucleosomes along DNA.[4] Its structure is characterized by several key domains that orchestrate its remodeling activity:
-
Tandem Chromodomains: Located at the N-terminus, these domains in human CHD1 can recognize and bind to histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene promoters.[2] This interaction helps in the recruitment of CHD1 to specific genomic loci. However, yeast Chd1's chromodomains do not bind H3K4me3, suggesting divergent recruitment mechanisms across species.[2]
-
ATPase Motor: This central helicase-like domain is the engine of the remodeling process. It binds to the nucleosomal DNA at a position known as superhelical location 2 (SHL2), approximately two turns of DNA from the nucleosome dyad.[5] Through ATP hydrolysis, the ATPase motor translocates DNA relative to the histone octamer.
-
DNA-binding Domain (DBD): Located at the C-terminus, this domain, composed of SANT and SLIDE domains, interacts with extranucleosomal DNA.[5] This interaction is crucial for sensing the length of flanking DNA and directing the movement of the nucleosome.[6]
The remodeling process is initiated by the binding of CHD1 to the nucleosome. This binding event induces a conformational change in CHD1, releasing an autoinhibitory interaction between the chromodomains and the ATPase motor, thereby activating the enzyme.[5] The ATPase motor then "pumps" DNA around the histone octamer, resulting in the repositioning of the nucleosome.
Quantitative Data on CHD1 Function
Quantitative analysis of CHD1's biochemical properties is essential for a precise understanding of its function and for the development of potential inhibitors. The following tables summarize key quantitative data from the literature.
| Parameter | Value | Species | Substrate | Reference |
| Dissociation Constant (Kd) | 221 nM | Human | Wild-type Nucleosome | [7][8] |
| 6.3 nM | Human | Nucleosome (mutant) | [7][8] |
Table 1: Nucleosome Binding Affinity of CHD1. This table presents the dissociation constants (Kd) for the interaction of human CHD1 with nucleosomes. A lower Kd value indicates a higher binding affinity. The mutant CHD1 (ΔNC) shows significantly stronger binding.
| CHD1 Variant | Km (nM) | kcat (s-1) | Reference |
| Wild-type | 160 ± 20 | 0.20 ± 0.01 | [9] |
| Δ57-88 | 150 ± 20 | 0.38 ± 0.02 | [9] |
| R20A/R21A | 140 ± 30 | 0.09 ± 0.01 | [9] |
Table 2: Kinetic Parameters of CHD1 ATPase Activity. This table summarizes the Michaelis-Menten constant (Km) and the catalytic rate (kcat) for the ATPase activity of different variants of yeast Chd1. The Δ57-88 mutant shows an increased catalytic rate.
| Gene | Regulation in CHD1 Knockdown/Knockout | Fold Change (log2) | Cellular Process | Reference |
| NR3C1 (GR) | Upregulated | > 1 | Transcription Factor | [2][10][11] |
| POU3F2 (BRN2) | Upregulated | > 1 | Transcription Factor | [2][10][11] |
| NR2F1 | Upregulated | > 1 | Transcription Factor | [2][10][11] |
| TBX2 | Upregulated | > 1 | Transcription Factor | [2][10][11] |
| PMEPA1 | Downregulated | < -1 | Metastasis Suppressor | [12] |
| Canonical AR targets | Downregulated | Variable | Androgen Response | [11][13] |
Table 3: Representative Genes Dysregulated upon CHD1 Loss. This table provides a summary of genes that are consistently found to be up- or down-regulated upon the depletion or knockout of CHD1 in prostate cancer models, as determined by RNA-sequencing (RNA-seq) analyses.
Signaling Pathways and Molecular Interactions
CHD1 does not act in isolation but is part of a complex network of protein-protein interactions that regulate its recruitment and activity.
Interaction with the Transcription Elongation Machinery
CHD1 plays a significant role in transcription elongation by helping to maintain a properly spaced nucleosomal array in the wake of RNA Polymerase II (Pol II). This function is mediated through its interaction with several key elongation factors.[1][14][15]
Caption: CHD1 interaction with the transcription elongation complex.
Role in the DNA Damage Response
CHD1 is also a critical player in the DNA damage response (DDR), particularly in the repair of DNA double-strand breaks (DSBs) through homologous recombination (HR).[3][16][17] Upon DNA damage, CHD1 is recruited to the break sites where it facilitates the opening of chromatin to allow for the recruitment of downstream repair factors.
Caption: CHD1's role in the homologous recombination pathway.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of CHD1. The following sections provide step-by-step protocols for key experiments.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for CHD1
This protocol outlines the general steps for performing ChIP-seq to identify the genomic binding sites of CHD1.[18][19][20]
Experimental Workflow:
Caption: A streamlined workflow for a CHD1 ChIP-seq experiment.
Detailed Steps:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells to isolate nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with a specific anti-CHD1 antibody. Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Washes: Wash the beads extensively to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C for several hours in the presence of high salt. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions of CHD1 enrichment.
In Vitro Nucleosome Sliding Assay
This assay is used to directly measure the ability of purified CHD1 to reposition nucleosomes.[21][22][23][24][25]
Experimental Workflow:
Caption: Workflow for an in vitro nucleosome sliding assay.
Detailed Steps:
-
Nucleosome Reconstitution: Reconstitute mononucleosomes by mixing a DNA fragment (often fluorescently labeled and containing a strong positioning sequence like the Widom 601) with purified histone octamers and performing salt gradient dialysis.
-
Sliding Reaction: Incubate the reconstituted nucleosomes with purified CHD1 protein in a reaction buffer containing ATP and MgCl₂ at 30°C.
-
Time Course and Quenching: Take aliquots at different time points and stop the reaction by adding a large excess of competitor DNA and EDTA.
-
Analysis: Analyze the position of the nucleosomes by native polyacrylamide gel electrophoresis (PAGE). The change in the electrophoretic mobility of the nucleosome indicates its movement along the DNA fragment.
Homologous Recombination (HR) Reporter Assay (DR-GFP)
This cell-based assay is used to quantify the efficiency of HR, which can be used to assess the impact of CHD1 depletion.[6][22][26][27][28]
Experimental Workflow:
Caption: Workflow for a DR-GFP homologous recombination assay.
Detailed Steps:
-
Cell Line: Use a cell line that has a stably integrated DR-GFP reporter cassette. This cassette contains two inactive GFP genes.
-
CHD1 Depletion: Deplete CHD1 expression using methods such as siRNA or shRNA transfection. Include a non-targeting control.
-
DSB Induction: Transfect the cells with an expression vector for the I-SceI endonuclease. I-SceI will create a specific double-strand break in one of the inactive GFP genes.
-
Repair: Allow the cells to repair the DSB for 48-72 hours. If HR occurs, the second inactive GFP gene is used as a template to repair the break, resulting in a functional GFP gene.
-
Analysis: Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry. A decrease in the percentage of GFP-positive cells in the CHD1-depleted population compared to the control indicates a role for CHD1 in HR.
Conclusion and Future Directions
CHD1 is a multifaceted chromatin remodeler with critical roles in transcription, DNA repair, and stem cell biology. Its ability to dynamically alter the chromatin landscape places it at the nexus of gene regulation and genome integrity. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the intricate mechanisms of CHD1 function.
Future research will likely focus on several key areas. A more comprehensive understanding of the post-translational modifications that regulate CHD1 activity is needed.[24][29][30][31][32] Elucidating the precise interplay between CHD1 and other chromatin-modifying enzymes will provide a more complete picture of its role in epigenetic regulation. From a therapeutic perspective, the development of specific inhibitors of CHD1's ATPase activity holds promise for the treatment of cancers with CHD1 dysregulation. Continued research into the diverse functions of CHD1 will undoubtedly uncover new avenues for understanding fundamental biological processes and for developing novel therapeutic strategies.
References
- 1. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 4. CHD1 - Wikipedia [en.wikipedia.org]
- 5. Nucleosome-Chd1 structure and implications for chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying double-strand break repair pathway choice in mammalian cells using a targeted endonuclease or the RAG recombinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
- 12. CHD1 loss negatively influences metastasis-free survival in R0-resected prostate cancer patients and promotes spontaneous metastasis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. [PDF] Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus | Semantic Scholar [semanticscholar.org]
- 15. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 21. Decoupling nucleosome recognition from DNA binding dramatically alters the properties of the Chd1 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. CHD1 remodelers regulate nucleosome spacing in vitro and align nucleosomal arrays over gene coding regions in S. pombe | The EMBO Journal [link.springer.com]
- 26. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 27. homologous-recombination-repair-reporter-kit [topogen.com]
- 28. researchgate.net [researchgate.net]
- 29. Post-Translational Modifications of Histones That Influence Nucleosome Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Post‐translational modifications of histones: Mechanisms, biological functions, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Regulation of Chromodomain Helicase DNA-binding Protein 1 (CHD-1) Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding Protein 1 (CHD-1) is a ubiquitously expressed ATP-dependent chromatin remodeler that plays a crucial role in maintaining chromatin structure, regulating gene expression, and ensuring genome stability.[1] As a member of the SNF2 family of helicase-related enzymes, this compound is integral to processes such as nucleosome assembly and spacing, transcriptional activation, and DNA repair.[1][2] Its dysregulation is implicated in various pathologies, most notably in cancer, where it can function as either a tumor suppressor or an oncogene depending on the cellular context.[3] This guide provides a comprehensive overview of the current understanding of this compound gene expression regulation, with a focus on its transcriptional and post-transcriptional control, the influence of key signaling pathways, and its role in disease, particularly prostate cancer.
Data Presentation: Quantitative Expression of this compound
The expression of this compound varies across different tissues and is significantly altered in various cancers. The following tables summarize quantitative data on this compound mRNA expression in normal human tissues and its deregulation in several cancer types.
Table 1: Median this compound mRNA Expression in Normal Human Tissues
| Tissue | Median Expression (TPM) |
| Testis | 45.2 |
| EBV-transformed lymphocytes | 29.41 |
| Spleen | 20.1 |
| Whole Blood | 18.5 |
| Esophagus - Mucosa | 17.9 |
| Lung | 15.7 |
| Colon - Transverse | 15.3 |
| Small Intestine - Terminal Ileum | 14.8 |
| Thyroid | 14.1 |
| Prostate | 12.9 |
| Ovary | 12.5 |
| Adrenal Gland | 12.3 |
| Stomach | 12.1 |
| Uterus | 11.5 |
| Breast - Mammary Tissue | 10.9 |
| Nerve - Tibial | 10.5 |
| Skin - Sun Exposed (Lower leg) | 10.2 |
| Adipose - Subcutaneous | 9.8 |
| Pituitary | 9.5 |
| Pancreas | 8.9 |
| Artery - Aorta | 8.7 |
| Heart - Left Ventricle | 7.5 |
| Liver | 6.8 |
| Brain - Cerebellum | 6.2 |
| Muscle - Skeletal | 5.4 |
Data sourced from the Genotype-Tissue Expression (GTEx) Portal. TPM (Transcripts Per Million) is a measure of gene expression.
Table 2: this compound Expression and Alteration in Selected Cancers
| Cancer Type | Expression Change (Tumor vs. Normal) | Frequency of Alteration (TCGA) |
| Prostate Adenocarcinoma (PRAD) | Variable | ~8-10% Deletion |
| Uterine Corpus Endometrial Carcinoma (UCEC) | - | ~11% Mutation |
| Skin Cutaneous Melanoma (SKCM) | - | ~7% Mutation |
| Colorectal Adenocarcinoma (COAD) | - | ~6% Mutation |
| Lung Adenocarcinoma (LUAD) | Decreased | - |
| Lung Squamous Cell Carcinoma (LUSC) | Decreased | - |
Signaling Pathways Regulating this compound Expression
The expression and activity of this compound are tightly controlled by complex signaling networks. Understanding these pathways is critical for developing targeted therapies.
The PTEN/AKT/GSK3β Signaling Pathway
In the context of prostate cancer, the PTEN/AKT pathway is a critical regulator of this compound protein stability.[2] Loss of the tumor suppressor PTEN leads to the activation of AKT, which in turn inhibits Glycogen Synthase Kinase 3β (GSK3β). In normal cells, GSK3β phosphorylates this compound, marking it for ubiquitination by the SCFβ-TrCP E3 ligase complex and subsequent proteasomal degradation.[2] Therefore, in PTEN-deficient tumors, the inactivation of GSK3β results in the stabilization and accumulation of this compound protein, which can contribute to tumor progression.[2]
Caption: The PTEN/AKT/GSK3β pathway regulates this compound protein stability.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a key regulator of inflammation and immunity.[6][7] In the canonical pathway, stimuli such as TNF-α lead to the activation of the IKK complex, which phosphorylates the inhibitor of NF-κB (IκB).[8][9] This phosphorylation targets IκB for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of target genes.[6][10] this compound has been shown to cooperate with NF-κB to regulate the transcription of inflammatory genes.[2] In PTEN-deficient cancers where this compound is stabilized, it can engage with H3K4me3 marks at the promoters of NF-κB target genes, promoting their transcription and contributing to a pro-tumorigenic inflammatory microenvironment.[2]
Caption: NF-κB signaling pathway and its cooperation with this compound.
The Androgen Receptor (AR) Signaling Pathway
In prostate cancer, the Androgen Receptor (AR) signaling pathway is a primary driver of tumor growth.[11][12] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR, leading to its dimerization and translocation to the nucleus.[13][14] In the nucleus, the AR binds to Androgen Response Elements (AREs) in the promoter and enhancer regions of target genes, recruiting co-activators and initiating transcription.[13][15] this compound plays a crucial role in modulating AR activity. It colocalizes with AR at prostate-specific enhancers and interacts with AR cofactors.[4][16][17] Loss of this compound leads to a redistribution of the AR cistrome to sites enriched for other transcription factors like HOXB13, resulting in an altered transcriptional program that promotes tumorigenesis.[16][18][19]
Caption: Androgen Receptor signaling and the impact of this compound loss.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound gene expression and regulation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where this compound binds.
Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).
Detailed Methodology:
-
Cell Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 0.125 M glycine.
-
Cell Lysis and Nuclear Extraction: Harvest and wash cells with cold PBS. Resuspend in a hypotonic lysis buffer and incubate on ice. Dounce homogenize to release nuclei.
-
Chromatin Sonication: Resuspend the nuclear pellet in a sonication buffer and sonicate to shear chromatin into fragments of 100-500 bp. Centrifuge to pellet debris.
-
Immunoprecipitation: Pre-clear the chromatin with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an anti-CHD1 antibody.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes.
-
Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of the this compound promoter in response to various stimuli or transcription factors.
Caption: Workflow for a Dual-Luciferase Reporter Assay.
Detailed Methodology:
-
Plasmid Construction: Clone the promoter region of the this compound gene upstream of a firefly luciferase reporter gene in a suitable vector.
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the this compound promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Cell Treatment: After 24-48 hours, treat the cells with the desired compounds (e.g., pathway inhibitors, growth factors).
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Add the firefly luciferase substrate to the cell lysate and measure the luminescence using a luminometer. Then, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
RT-qPCR is used to quantify the mRNA expression levels of this compound.
Detailed Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit.
-
DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
qPCR: Perform qPCR using the synthesized cDNA, this compound specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: Determine the cycle threshold (Ct) values. Normalize the this compound expression to a housekeeping gene (e.g., GAPDH, ACTB) using the ΔΔCt method to calculate the relative fold change in expression.
Conclusion
The regulation of this compound gene expression is a multi-layered process involving transcriptional, post-transcriptional, and post-translational mechanisms. Its intricate interplay with key signaling pathways, such as the PTEN/AKT, NF-κB, and Androgen Receptor pathways, underscores its central role in cellular homeostasis and disease. The context-dependent function of this compound, acting as either a tumor suppressor or an oncogene, highlights the complexity of its biological roles and presents both challenges and opportunities for therapeutic intervention. A deeper understanding of the precise mechanisms governing this compound expression and function will be instrumental in the development of novel diagnostic and therapeutic strategies for a range of diseases, including prostate cancer. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to unraveling the complexities of this critical chromatin remodeler.
References
- 1. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 7. The NF-κB Family of Transcription Factors and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of PTEN translation by PI3K signaling maintains pathway homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. commerce.bio-rad.com [commerce.bio-rad.com]
- 14. erc.bioscientifica.com [erc.bioscientifica.com]
- 15. Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies [mdpi.com]
- 16. CHD1 Loss Alters AR Binding at Lineage-Specific Enhancers and Modulates Distinct Transcriptional Programs to Drive Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pcf.org [pcf.org]
- 19. pcf.org [pcf.org]
The Discovery and History of CHD1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent chromatin remodeling enzyme that plays a pivotal role in regulating chromatin structure and gene expression. First identified in 1993, CHD1 has since been implicated in a multitude of cellular processes, including transcription, DNA repair, and the maintenance of pluripotency. Its dysregulation has been linked to various diseases, most notably prostate cancer and certain neurodevelopmental disorders, making it a subject of intense research and a potential target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the discovery, history, and core molecular functions of CHD1, tailored for researchers, scientists, and professionals in drug development.
Discovery and Initial Characterization
CHD1 was first identified in 1993 by Delmas and colleagues as a mammalian DNA-binding protein characterized by the presence of a chromodomain and a SNF2/SWI2-like helicase domain.[1] This seminal discovery laid the foundation for the characterization of a new family of chromatin remodeling proteins. Subsequent studies in various model organisms, including Saccharomyces cerevisiae (yeast) and Drosophila melanogaster (fruit fly), were instrumental in elucidating the fundamental functions of CHD1. In yeast, the single CHD protein, Chd1p, was found to be involved in transcription elongation and chromatin organization.[2][3][4] Early research in Drosophila revealed that CHD1 is associated with actively transcribed genes, further solidifying its role in transcriptional regulation.
Molecular Architecture of CHD1
CHD1 possesses a distinct domain architecture that is highly conserved across eukaryotes and is central to its function as a chromatin remodeler.[5]
-
Tandem Chromodomains: Located at the N-terminus, these two domains are responsible for recognizing and binding to specific histone modifications, particularly di- and trimethylated lysine 4 on histone H3 (H3K4me3).[5] This interaction is crucial for targeting CHD1 to active gene promoters.
-
SNF2-like ATPase Motor: This central domain belongs to the SWI/SNF family of ATPases and utilizes the energy from ATP hydrolysis to remodel chromatin. It can slide nucleosomes along DNA, thereby altering the accessibility of DNA to other proteins.
-
DNA-binding Domain (DBD): Situated at the C-terminus, this domain binds to DNA in a sequence-independent manner and is essential for the proper association of CHD1 with chromatin.[5] It contains SANT and SLIDE domains, which are also found in other chromatin remodeling enzymes.[6][7]
Quantitative Data on CHD1 Properties
This section summarizes key quantitative data related to CHD1's biochemical and cellular properties, presented in a structured tabular format for easy comparison.
Table 1: Binding Affinities of Human CHD1
| Interacting Partner | CHD1 Domain | Dissociation Constant (Kd) | Method | Reference |
| Di- and trimethylated Histone H3 (H3K4me2/3) | Tandem Chromodomains | ~5 µM | In vitro binding assay | Sims et al., 2005 |
| Monomethylated Histone H3 (H3K4me1) | Tandem Chromodomains | ~15 µM | In vitro binding assay | Sims et al., 2005 |
| 45 bp duplex DNA | DNA-binding domain | Not determined (binding observed at 55 nM) | Electrophoretic Mobility Shift Assay (EMSA) | Ryan et al., 2011 |
Table 2: ATPase and Nucleosome Remodeling Activity of Yeast Chd1
| Substrate | Enzyme Variant | kcat (s⁻¹) | Km (nM) | Remodeling Rate (min⁻¹) | Method | Reference |
| Nucleosome | Chd1 див 57–88 | 0.25 | 25 | - | Michaelis-Menten kinetics | Sundaramoorthy et al., 2017[8] |
| Nucleosome | Wild-type Chd1 | 0.1 | 30 | - | Michaelis-Menten kinetics | Sundaramoorthy et al., 2017[8] |
| 0N80 Nucleosome | Wild-type Chd1 | - | - | 0.0033 | Restriction site accessibility assay | Li et al., 2025 |
Table 3: Cellular Abundance of CHD1
| Organism | Tissue/Cell Line | Abundance (ppm) | Method | Reference |
| Homo sapiens | Whole organism | 8.42 | Mass Spectrometry | PaxDb[9] |
| Homo sapiens | Testis | 2.12 | Mass Spectrometry | PaxDb[9] |
| Mus musculus | Whole organism | 4.64 | Mass Spectrometry | PaxDb[10] |
| Mus musculus | Brain | 2.14 | Mass Spectrometry | PaxDb[10] |
| Saccharomyces cerevisiae | - | 47.8 ± 4.9% (Bound fraction) | Single-molecule tracking | Nguyen et al., 2021[11] |
Key Signaling and Interaction Pathways
CHD1 is integrated into complex cellular networks, playing crucial roles in transcription elongation and DNA damage repair.
Role in Transcription Elongation
CHD1 collaborates with the Polymerase-Associated Factor 1 (Paf1) complex and other elongation factors to facilitate transcription through chromatin. It is recruited to actively transcribed genes where it helps to maintain a dynamic chromatin state that is permissive for RNA Polymerase II passage.
Role in Homologous Recombination DNA Repair
CHD1 is a critical player in the repair of DNA double-strand breaks (DSBs) through the homologous recombination (HR) pathway. Upon DNA damage, CHD1 is recruited to the break site where it facilitates chromatin remodeling to allow for the recruitment of downstream repair factors.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study CHD1 function.
Recombinant Human CHD1 Protein Purification from Sf9 Insect Cells
This protocol is adapted from established methods for expressing and purifying recombinant proteins using the baculovirus expression system.
Materials:
-
Sf9 insect cells
-
Bac-to-Bac Baculovirus Expression System (Invitrogen)
-
FLAG-tagged human CHD1 expression vector
-
Lysis Buffer (20 mM HEPES-KOH pH 7.6, 500 mM KCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 20% glycerol, 0.01% NP-40, 1 mM DTT, protease inhibitors)
-
Anti-FLAG M2 affinity resin (Sigma)
-
Elution Buffer (Lysis Buffer containing 0.2 mg/mL 3xFLAG peptide)
Procedure:
-
Virus Production: Generate high-titer recombinant baculovirus expressing FLAG-CHD1 in Sf9 cells according to the manufacturer's protocol.
-
Cell Culture and Infection: Grow Sf9 cells in suspension to a density of 2 x 10⁶ cells/mL and infect with the recombinant baculovirus at a multiplicity of infection (MOI) of 1-2.
-
Cell Harvest: After 48-72 hours post-infection, harvest the cells by centrifugation at 1,000 x g for 15 minutes.
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 100,000 x g for 1 hour to pellet cellular debris.
-
Affinity Purification: Incubate the cleared lysate with anti-FLAG M2 affinity resin for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the resin extensively with Lysis Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound FLAG-CHD1 protein by incubating the resin with Elution Buffer.
-
Quality Control: Assess the purity and concentration of the purified protein by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to identify the genomic localization of CHD1.[12][13][14]
Materials:
-
Cells or tissue of interest
-
Formaldehyde (for cross-linking)
-
Glycine
-
Lysis buffers
-
Sonicator or micrococcal nuclease
-
ChIP-grade anti-CHD1 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
NGS library preparation kit
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-CHD1 antibody overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-CHD1-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a standard DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify CHD1 binding sites.
ATPase Activity Assay
This protocol describes a method to measure the ATP hydrolysis activity of CHD1.
Materials:
-
Purified CHD1 protein
-
ATP (with [γ-³²P]ATP as a tracer)
-
Reaction Buffer (e.g., 25 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
DNA or nucleosome substrate
-
Thin-layer chromatography (TLC) plate (PEI-cellulose)
-
Developing buffer (e.g., 0.5 M LiCl, 1 M formic acid)
-
Phosphorimager
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Reaction Buffer, ATP (spiked with [γ-³²P]ATP), and the DNA or nucleosome substrate.
-
Initiate Reaction: Start the reaction by adding purified CHD1 protein.
-
Time Course: At various time points, take aliquots of the reaction and stop it by adding EDTA.
-
TLC: Spot the quenched reaction aliquots onto a PEI-cellulose TLC plate.
-
Chromatography: Develop the TLC plate in the developing buffer to separate the unhydrolyzed [γ-³²P]ATP from the released ³²P-inorganic phosphate (³²Pi).
-
Quantification: Dry the TLC plate and visualize the separated ATP and Pi using a phosphorimager. Quantify the amount of hydrolyzed ATP at each time point.
-
Data Analysis: Plot the percentage of ATP hydrolyzed over time to determine the initial rate of the reaction.
Conclusion
Since its discovery over three decades ago, our understanding of CHD1 has evolved from its initial identification as a DNA-binding protein to its current recognition as a master regulator of chromatin dynamics with profound implications for human health. This technical guide has provided a detailed overview of the history, molecular characteristics, and functional roles of CHD1, supported by quantitative data and detailed experimental protocols. The continued investigation into the intricate mechanisms of CHD1 function holds great promise for the development of novel therapeutic strategies targeting chromatin remodeling pathways in cancer and other diseases.
References
- 1. Decoupling nucleosome recognition from DNA binding dramatically alters the properties of the Chd1 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 5. CHD1 - Wikipedia [en.wikipedia.org]
- 6. The DNA‐binding domain of the Chd1 chromatin‐remodelling enzyme contains SANT and SLIDE domains | The EMBO Journal [link.springer.com]
- 7. The DNA-binding domain of the Chd1 chromatin-remodelling enzyme contains SANT and SLIDE domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pax-db.org [pax-db.org]
- 10. pax-db.org [pax-db.org]
- 11. biorxiv.org [biorxiv.org]
- 12. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 14. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - TW [thermofisher.com]
An In-depth Technical Guide to the Cellular Localization of CHD-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD-1) is a highly conserved ATP-dependent chromatin remodeler that plays a pivotal role in a multitude of cellular processes, including transcription regulation, DNA repair, and the maintenance of pluripotency.[1][2] Its function is intricately linked to its precise localization within the cell, primarily within the nuclear landscape. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing its distribution, the mechanisms governing its trafficking, and its dynamic recruitment to specific chromatin domains. The guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound biology.
I. Subcellular Distribution of this compound
This compound is predominantly a nuclear protein, where it is found associated with chromatin.[1][3] Its localization is not static; rather, it exhibits dynamic changes in response to cellular events such as cell division and DNA damage.
A. Nuclear and Chromatin Localization
In interphase cells, this compound is almost exclusively localized to the nucleus.[4] It is a constituent of bulk chromatin and can be extracted from nuclei using high salt concentrations (e.g., 0.6 M NaCl) or chelation agents like EDTA following mild nuclease digestion, indicating a strong association with chromatin components.[1][3][5] Unlike some other chromodomain-containing proteins such as HP1, this compound is not preferentially located in condensed centromeric heterochromatin.[1][3][5] Instead, it is found in euchromatic regions, often associated with actively transcribed genes.[6][7]
B. Dynamic Relocalization during Mitosis
A remarkable feature of this compound's localization is its dynamic behavior during the cell cycle. As cells enter mitosis, this compound is released from the condensing chromosomes and disperses into the cytoplasm.[1][3][4][5] It remains in the cytoplasm throughout metaphase and anaphase. During telophase and cytokinesis, as the nuclear envelope reforms and chromatin decondenses, this compound is re-imported into the newly formed daughter nuclei and re-associates with chromatin.[1][3][5] This cell cycle-dependent relocalization suggests a role for this compound in the re-establishment of chromatin architecture and gene expression patterns following cell division.
II. Mechanisms of this compound Recruitment to Chromatin
The precise targeting of this compound to specific genomic loci is critical for its function. This recruitment is mediated by a combination of factors, including histone modifications and interactions with other proteins.
A. Role of Histone Modifications
In human cells, the tandem chromodomains of this compound recognize and bind to histone H3 trimethylated at lysine 4 (H3K4me3), a hallmark of active gene promoters.[2] This interaction is thought to be a primary mechanism for recruiting this compound to the 5' regions of active genes, where it facilitates transcription.[2][8] In yeast, however, the chromodomains of Chd1 do not appear to bind H3K4me3, suggesting species-specific differences in recruitment mechanisms.[2]
B. Interaction with Transcription Elongation Factors
In the yeast Saccharomyces cerevisiae, Chd1 physically and genetically interacts with components of the transcription elongation machinery, including the Paf1 complex (specifically the Rtf1 subunit) and the Spt4-Spt5 and Spt16-Pob3 (FACT) complexes.[6][9][10] Chromatin immunoprecipitation (ChIP) experiments have shown that Chd1 localizes to the coding regions of actively transcribed genes, and this localization is dependent on active transcription.[6][7] This suggests that this compound is recruited to elongating RNA polymerase II to remodel nucleosomes and facilitate its passage.
C. Recruitment to DNA Damage Sites
This compound also plays a crucial role in the DNA damage response (DDR). Upon induction of DNA double-strand breaks (DSBs), this compound is recruited to the sites of damage.[11][12][13] This recruitment is essential for efficient homologous recombination (HR) repair.[11][12] Studies have shown that this compound facilitates the recruitment of the nuclease CtIP to DSBs, a critical step in DNA end resection.[11] The recruitment of this compound to damaged chromatin is dependent on the MRN complex (Mre11-Rad50-Nbs1) but occurs upstream of CtIP.[11]
III. Quantitative Analysis of this compound Localization
While the qualitative aspects of this compound localization are well-established, quantitative data on its subcellular distribution are less abundant. The following tables summarize the available quantitative information from various studies.
| Condition | Cellular Fraction | Method | Organism/Cell Line | Fold Enrichment/Change | Reference |
| DNA Damage (UV) | Insoluble Nucleosome Core | Western Blot | U2OS | ~1.5-fold increase 1h post-UV | [13] |
| DNA Damage (UV) | Insoluble Nucleosome Core | Western Blot | HeLa | ~1.2-fold increase 1h post-UV | [13] |
| Active Transcription | TEF2 gene coding region | ChIP-qPCR | S. cerevisiae | ~3-4 fold enrichment over background | [6] |
| Active Transcription | GAL10 gene coding region | ChIP-qPCR | S. cerevisiae | ~4-5 fold enrichment upon galactose induction | [6] |
| Osteoblast Differentiation | TSS of activated genes | ChIP-seq | Mesenchymal Stem Cells | Significant increase in occupancy | [8] |
| DNA Damage (DSB) | DSB flanking regions | ChIP-qPCR | Human T98G cells | Significant enrichment post-ZFN induction | [1] |
IV. Experimental Protocols
This section provides detailed methodologies for key experiments used to study the cellular localization of this compound.
A. Subcellular Fractionation and Western Blotting
This protocol allows for the separation of cytoplasmic, nuclear soluble, and chromatin-bound protein fractions to determine the relative abundance of this compound in each compartment.
Materials:
-
Cell Lysis Buffer: 10 mM HEPES (pH 7.9), 10 mM KCl, 1.5 mM MgCl2, 0.34 M sucrose, 10% glycerol, 1 mM DTT, protease inhibitors.
-
Nuclear Lysis Buffer: 3 mM EDTA, 0.2 mM EGTA, 1 mM DTT, protease inhibitors.
-
High Salt Buffer: Nuclear Lysis Buffer with 0.6 M NaCl.
-
Phosphate-Buffered Saline (PBS)
-
Dounce homogenizer
-
Microcentrifuge
Procedure:
-
Harvest cells by centrifugation and wash once with cold PBS.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Lyse the cells using a Dounce homogenizer with a loose pestle.
-
Centrifuge at 1,300 x g for 5 minutes at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction.
-
Wash the nuclear pellet with Cell Lysis Buffer.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 1,700 x g for 10 minutes at 4°C. The supernatant contains the soluble nuclear proteins.
-
Resuspend the chromatin pellet in High Salt Buffer and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C. The supernatant contains the chromatin-bound proteins.
-
Analyze all fractions by SDS-PAGE and Western blotting using a this compound specific antibody. Use marker proteins such as Tubulin (cytoplasm), Lamin B1 (nucleus), and Histone H3 (chromatin) to assess the purity of the fractions.
B. Immunofluorescence Staining
This protocol is used to visualize the subcellular localization of this compound within intact cells.
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against this compound
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Wash cells on coverslips twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.
-
Incubate with the primary anti-CHD-1 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the slides using a fluorescence microscope.
C. Chromatin Immunoprecipitation (ChIP)
This protocol is used to determine the genomic regions where this compound is bound.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Lysis Buffers
-
Sonicator
-
This compound specific antibody
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
-
qPCR machine and reagents or library preparation kit for sequencing
Procedure:
-
Crosslink protein-DNA complexes in live cells by adding formaldehyde to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M.
-
Harvest and lyse the cells to isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CHD-1 antibody or a control IgG.
-
Capture the antibody-protein-DNA complexes by adding Protein A/G magnetic beads.
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
-
Reverse the crosslinks by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the immunoprecipitated DNA using a DNA purification kit.
-
Analyze the purified DNA by qPCR using primers for specific target regions or by preparing a library for high-throughput sequencing (ChIP-seq).
V. Visualizations
The following diagrams illustrate key pathways and workflows related to this compound localization.
References
- 1. academic.oup.com [academic.oup.com]
- 2. graphviz.org [graphviz.org]
- 3. DNA-binding and chromatin localization properties of CHD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fmi.ch [fmi.ch]
- 5. Immunofluorescence Techniques Applied to Mitotic Chromosome Preparations | Springer Nature Experiments [experiments.springernature.com]
- 6. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ATP-dependent chromatin remodeler Chd1 is recruited by transcription elongation factors and maintains H3K4me3/H3K36me3 domains at actively transcribed and spliced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHD1 regulates cell fate determination by activation of differentiation-induced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 12. The chromatin remodeler Chd1 supports MRX and Exo1 functions in resection of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin remodeler CHD1 promotes XPC‐to‐TFIIH handover of nucleosomal UV lesions in nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CHD1 in Yeast and Humans: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent chromatin remodeling enzyme crucial for maintaining chromatin architecture and regulating gene expression across eukaryotes.[1] While yeast (Saccharomyces cerevisiae) possesses a single CHD1 protein, humans express nine distinct CHD family members, with CHD1 and CHD2 forming a subfamily.[1][2] This guide provides an in-depth technical comparison of CHD1 function, structure, and regulation in yeast and humans, highlighting key distinctions that have significant implications for cellular processes and disease, including cancer.[3][4]
Core Functional Differences: A Tale of Two Chromodomains
A primary functional divergence between yeast and human CHD1 lies in their interaction with post-translational histone modifications. Human CHD1 directly and selectively binds to histone H3 methylated on lysine 4 (H3K4me3), a mark associated with active gene promoters.[5][6][7] This interaction is mediated by the tandem chromodomains of human CHD1 and is crucial for its recruitment to specific genomic loci.[1][5] In stark contrast, yeast Chd1 does not exhibit this binding affinity for methylated H3K4.[2][5][6] This fundamental difference suggests divergent mechanisms of recruitment and function between the two organisms. The structural basis for this discrepancy lies in the absence of a critical aromatic residue in the first chromodomain of yeast Chd1, which is essential for methyl-lysine recognition in its human counterpart.[5]
Quantitative Data Summary
The following tables summarize key quantitative parameters for yeast and human CHD1, providing a basis for comparative analysis.
| Parameter | Human CHD1 | Yeast Chd1 | Reference |
| Binding Affinity (Kd) for H3K4me3 | ~5 µM | No detectable binding | [5][7] |
| Binding Affinity (Kd) for H3K4me2 | ~5 µM | No detectable binding | [5] |
| Binding Affinity (Kd) for H3K4me1 | ~15 µM (threefold lower affinity) | No detectable binding | [5] |
Signaling and Interaction Pathways
CHD1 functions within a complex network of protein-protein interactions to exert its effects on chromatin. While some interactions are conserved, others are specific to either yeast or humans, reflecting the increased complexity of mammalian gene regulation.
In humans, CHD1 has been shown to associate with components of the DNA damage response pathway, influencing genomic stability.[8] It also interacts with transcription factors and co-regulators, such as Nuclear receptor co-repressor 1 (NCoR) and histone deacetylases (HDACs), suggesting a role in transcriptional repression.[8][9] Furthermore, human CHD1 has been linked to RNA splicing machinery.[9]
In yeast, Chd1 interacts with transcription elongation factors like the Paf1 complex, specifically Rtf1, for its recruitment to transcribed genes.[1][10] This interaction is independent of histone methylation status, unlike in humans.[5] Yeast Chd1 is also involved in sister chromatid cohesion and has genetic interactions with genes involved in this process.[4][8]
Experimental Protocols
Detailed methodologies for key experiments used to characterize CHD1 function are provided below.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol is used to identify the genomic regions occupied by CHD1.
1. Crosslinking:
-
Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to crosslink proteins to DNA.
-
Quench the reaction with 0.125 M glycine.
2. Cell Lysis and Chromatin Shearing:
-
Lyse cells to isolate nuclei.
-
Resuspend nuclei in a lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to CHD1 overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
4. Washing and Elution:
-
Wash the beads extensively to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
5. Reverse Crosslinking and DNA Purification:
-
Reverse the formaldehyde crosslinks by incubating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
ATPase Assay
This assay measures the ATP hydrolysis activity of CHD1, which is essential for its chromatin remodeling function.
1. Reaction Setup:
-
Prepare a reaction buffer containing 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, and 1 mM DTT.
-
Add purified CHD1 protein to the reaction mixture.
-
Add nucleosomes or DNA as a substrate to stimulate ATPase activity.
2. ATP Hydrolysis Reaction:
-
Initiate the reaction by adding ATP, typically including a small amount of radiolabeled [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period.
3. Detection of ADP Production:
-
Stop the reaction by adding EDTA.
-
Separate the unhydrolyzed ATP from the product ADP and free phosphate (³²Pi) using thin-layer chromatography (TLC).
-
Quantify the amount of ³²Pi produced using a phosphorimager.
Alternatively, a coupled spectrophotometric assay can be used:
-
The production of ADP is coupled to the oxidation of NADH by pyruvate kinase and lactate dehydrogenase, which can be monitored by the decrease in absorbance at 340 nm.
Nucleosome Remodeling Assay
This assay directly visualizes the ability of CHD1 to move or slide nucleosomes along a DNA template.
1. Substrate Preparation:
-
Assemble mononucleosomes on a short DNA fragment, often with the nucleosome positioned at one end of the DNA. One of the DNA strands is typically labeled with a fluorescent dye or radioisotope.
2. Remodeling Reaction:
-
Incubate the end-positioned nucleosomes with purified CHD1 and ATP in a suitable reaction buffer.
-
Allow the remodeling reaction to proceed for various time points.
3. Analysis of Nucleosome Positions:
-
Stop the reactions and analyze the positions of the nucleosomes using native polyacrylamide gel electrophoresis (PAGE).
-
Centrally positioned nucleosomes migrate slower than end-positioned nucleosomes, allowing for the visualization of remodeling activity.
Conclusion
The functional divergence of CHD1 between yeast and humans, particularly in its ability to recognize histone modifications, underscores the evolutionary adaptation of chromatin regulation in higher eukaryotes. While yeast Chd1 relies on interactions with the transcription machinery for its recruitment, human CHD1 has evolved a more direct mechanism by tethering to specific histone marks. These differences have profound implications for understanding the nuanced roles of CHD1 in development and disease. The provided quantitative data and detailed experimental protocols offer a robust framework for researchers to further investigate the intricate mechanisms of CHD1-mediated chromatin remodeling and to explore its potential as a therapeutic target.
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. A Key Role for Chd1 in Histone H3 Dynamics at the 3′ Ends of Long Genes in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The chromatin remodeler Chd1 regulates cohesin in budding yeast and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HUMAN BUT NOT YEAST CHD1 BINDS DIRECTLY AND SELECTIVELY TO HISTONE H3 METHYLATED AT LYSINE 4 VIA ITS TANDEM CHROMODOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human but not yeast CHD1 binds directly and selectively to histone H3 methylated at lysine 4 via its tandem chromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. researchgate.net [researchgate.net]
- 9. CHD1 associates with NCoR and histone deacetylase as well as with RNA splicing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Post-Translational Modifications of CHD1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a vital ATP-dependent chromatin remodeler that plays a crucial role in maintaining chromatin structure, regulating gene expression, and ensuring genome stability. Its function is intricately regulated by a variety of post-translational modifications (PTMs), which dictate its stability, enzymatic activity, and interaction with other proteins. This technical guide provides a comprehensive overview of the known PTMs of CHD1, the signaling pathways that govern these modifications, and their functional consequences. This document is intended to serve as a valuable resource for researchers and professionals involved in chromatin biology and drug development.
Post-Translational Modifications of CHD1
CHD1 is subject to several key post-translational modifications, including phosphorylation, ubiquitination, and SUMOylation. These modifications are critical for modulating its function in various cellular processes.
Phosphorylation
Phosphorylation is a primary mechanism for regulating CHD1 protein stability. The serine/threonine kinase Glycogen Synthase Kinase 3β (GSK3β) has been identified as a key kinase that phosphorylates CHD1. This phosphorylation event serves as a signal for subsequent ubiquitination and proteasomal degradation. While numerous potential phosphorylation sites have been identified on human CHD1 through high-throughput mass spectrometry studies, specific sites targeted by GSK3β are still under investigation.
Ubiquitination
The ubiquitination of CHD1 is a critical PTM that controls its protein turnover. Following phosphorylation by GSK3β, CHD1 is recognized by the F-box protein β-TrCP (beta-transducin repeat-containing protein), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. β-TrCP then mediates the polyubiquitination of CHD1, targeting it for degradation by the proteasome. The specific lysine residues on human CHD1 that are ubiquitinated by β-TrCP are yet to be definitively mapped.
SUMOylation
Evidence from studies in Saccharomyces cerevisiae indicates that the yeast homolog of CHD1, Chd1p, can be modified by the Small Ubiquitin-like Modifier (SUMO). Several lysine residues on Chd1p have been identified as SUMOylation sites. While the functional consequences of SUMOylation on yeast Chd1p are still being elucidated, this finding suggests that SUMOylation may also play a regulatory role for human CHD1. However, direct evidence for SUMOylation of human CHD1 and the enzymes involved is currently limited.
Other Potential Modifications
While phosphorylation, ubiquitination, and SUMOylation are the most well-documented PTMs of CHD1, other modifications such as acetylation and methylation may also occur. CHD1 is known to interact with histone acetyltransferases (HATs) and is a component of the SAGA complex, which has histone acetyltransferase activity.[1] Furthermore, the human CHD1 chromodomains specifically recognize methylated histone H3 at lysine 4 (H3K4me3).[2] Although these associations point towards a role for CHD1 in chromatin landscapes marked by acetylation and methylation, direct evidence of CHD1 itself being a substrate for these modifications in humans is still emerging.
Quantitative Data on CHD1 Post-Translational Modifications
The functional impact of PTMs on CHD1 is an active area of research. The following table summarizes the available quantitative data regarding the effects of these modifications.
| Modification | Enzyme(s) Involved | Effect on CHD1 | Quantitative Measurement | Reference(s) |
| Phosphorylation | GSK3β | Primes for ubiquitination and degradation | Overexpression of a constitutively active GSK3β mutant (S9A) increases CHD1 phosphorylation.[3] | [3] |
| Ubiquitination | β-TrCP (SCF E3 Ligase) | Proteasomal degradation | Depletion of β-TrCP leads to accumulation and inhibits ubiquitination of CHD1. | [3] |
| SUMOylation | (In yeast) | Unknown | Multiple lysine residues on yeast Chd1p are SUMOylated. | [Saccharomyces Genome Database] |
Signaling Pathways Regulating CHD1 PTMs
The post-translational modifications of CHD1 are tightly controlled by specific signaling pathways, most notably the PTEN-AKT-GSK3β pathway and the DNA Damage Response pathway.
PTEN-AKT-GSK3β Pathway
The PTEN-AKT-GSK3β signaling cascade is a central regulator of CHD1 protein stability.
-
PTEN (Phosphatase and Tensin Homolog) is a tumor suppressor that negatively regulates the PI3K-AKT signaling pathway.
-
AKT (Protein Kinase B) is a serine/threonine kinase that, when activated, phosphorylates and inactivates GSK3β.
-
GSK3β (Glycogen Synthase Kinase 3β) , in its active state, phosphorylates CHD1, marking it for degradation.
In cells with functional PTEN, AKT activity is kept in check, allowing GSK3β to be active and promote CHD1 turnover. Conversely, in PTEN-deficient cells, AKT is hyperactivated, leading to the inhibition of GSK3β. This results in the stabilization and accumulation of CHD1 protein.[3]
References
- 1. The histone methyltransferase SETD2 negatively regulates cell size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 3. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
CHD-1 Interaction Partners and Networks: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Helicase DNA-binding protein 1 (CHD-1) is a vital ATP-dependent chromatin remodeler involved in a multitude of cellular processes, including transcriptional regulation, DNA repair, and maintenance of pluripotency.[1][2] Its multifaceted roles are orchestrated through a complex and dynamic network of protein-protein interactions. Dysregulation of this compound has been implicated in various diseases, most notably prostate cancer, making it a compelling target for therapeutic development.[2][3] This technical guide provides a comprehensive overview of the known this compound interaction partners, the experimental methodologies used to identify them, and the signaling pathways in which this compound participates. All quantitative data from key studies have been summarized, and detailed experimental protocols are provided to facilitate further research.
This compound Interaction Partners
The identification of this compound interacting proteins has been pivotal in elucidating its functional mechanisms. The primary methodologies employed for this purpose are yeast two-hybrid (Y2H) screening and co-immunoprecipitation (Co-IP) followed by mass spectrometry (MS). These studies have revealed a broad spectrum of this compound interactors involved in transcription, DNA repair, and chromatin modulation.
Quantitative Summary of this compound Interaction Partners
The following tables summarize the key this compound interaction partners identified in various studies. While comprehensive quantitative data such as peptide counts, fold-changes, and p-values are often found in the supplementary materials of the respective publications, this guide presents a consolidated overview of the interactors identified with high confidence.
Table 1: this compound Interaction Partners Identified by Co-Immunoprecipitation Mass Spectrometry (IP-MS) in Mouse Embryonic Stem Cells
| Interacting Protein | Gene Symbol | Function | Reference |
| Mre11a | Mre11a | DNA double-strand break repair, DNA recombination | [4][5] |
| Rad50 | Rad50 | DNA repair, telomere maintenance | [5] |
| Nbn | Nbn | DNA repair, cell cycle control | |
| ATM | Atm | Cell cycle checkpoint signaling in response to DNA damage | [4][5] |
| PARP1 | Parp1 | DNA repair, transcription regulation | [5] |
| Topoisomerase 2b | Top2b | DNA topology modulation, transcription, replication | [5] |
| Histone H2AX | H2ax | DNA repair, chromatin remodeling | [4][5] |
| Kap1 (TRIM28) | Trim28 | Transcriptional corepressor, DNA repair | [4][5] |
| Ssrp1 | Ssrp1 | Component of FACT complex, chromatin remodeling | [4] |
| Bptf | Bptf | Component of NURF chromatin remodeling complex | [4] |
Table 2: this compound Interaction Partners in Saccharomyces cerevisiae Involved in Transcription Elongation
| Interacting Protein | Gene Symbol | Function | Method of Identification | Reference |
| Rtf1 | RTF1 | Component of the Paf1 complex, transcription elongation | Yeast Two-Hybrid, Co-IP | [6][7][8] |
| Spt4 | SPT4 | Component of the Spt4-Spt5 (DSIF) complex, transcription elongation | Co-IP | [6][7] |
| Spt5 | SPT5 | Component of the Spt4-Spt5 (DSIF) complex, transcription elongation | Co-IP | [6][7] |
| Pob3 | POB3 | Component of the Spt16-Pob3 (FACT) complex, chromatin remodeling | Co-IP | [6][7] |
| Spt16 | SPT16 | Component of the Spt16-Pob3 (FACT) complex, chromatin remodeling | Co-IP | [6] |
| Paf1 Complex Components | PAF1, LEO1, CTR9, CDC73 | Regulation of transcription elongation and histone modification | Co-IP | [6][9] |
Table 3: Human this compound Interaction Partners in DNA Damage Response
| Interacting Protein | Gene Symbol | Function | Reference |
| CtIP (RBBP8) | RBBP8 | DNA end resection in homologous recombination | [1][10] |
| MRE11 | MRE11A | Component of the MRN complex, DNA double-strand break repair | [11] |
| RAD51 | RAD51 | Key protein in homologous recombination | [12] |
| γH2AX | H2AFX | Marker for DNA double-strand breaks | [11] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the identification of this compound interaction partners.
Co-Immunoprecipitation (Co-IP) Protocol for this compound
This protocol is a generalized procedure for the immunoprecipitation of endogenous or tagged this compound to identify interacting proteins.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Cell Lysis Buffer with a lower detergent concentration (e.g., 0.1% NP-40).
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5) or 2x Laemmli sample buffer.
-
Anti-CHD1 antibody or antibody against the tag (e.g., anti-FLAG, anti-HA).
-
Protein A/G magnetic beads or agarose beads.
-
Control IgG from the same species as the primary antibody.
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add control IgG and Protein A/G beads to the cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge to pellet the beads and discard them. This step reduces non-specific binding.
-
-
Immunoprecipitation:
-
Add the anti-CHD1 antibody or control IgG to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
For mass spectrometry analysis, elute the protein complexes by adding Elution Buffer (e.g., Glycine-HCl) and incubating for 5-10 minutes. Neutralize the eluate immediately with a Tris-HCl solution.
-
For Western blot analysis, resuspend the beads in 2x Laemmli sample buffer and boil for 5-10 minutes.
-
-
Analysis:
-
The eluted proteins can be resolved by SDS-PAGE and visualized by silver or Coomassie staining for mass spectrometry, or transferred to a membrane for Western blotting.
-
Yeast Two-Hybrid (Y2H) Screening Protocol for this compound
This protocol outlines a general procedure for identifying this compound interaction partners using a GAL4-based yeast two-hybrid system.
Materials:
-
Yeast strains (e.g., AH109, Y187).
-
Bait plasmid (e.g., pGBKT7) containing the this compound gene fused to the GAL4 DNA-binding domain (BD).
-
Prey plasmid library (e.g., pGADT7) containing cDNA fusions to the GAL4 activation domain (AD).
-
Yeast transformation reagents (e.g., PEG/LiAc).
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade).
-
Reagents for β-galactosidase assay (e.g., X-gal).
Procedure:
-
Bait Plasmid Construction and Auto-activation Test:
-
Clone the full-length or a specific domain of the this compound gene into the bait plasmid.
-
Transform the bait plasmid into a suitable yeast strain (e.g., AH109).
-
Plate the transformed yeast on SD/-Trp and SD/-Trp/-His/-Ade plates. Growth on the latter indicates auto-activation of the reporter genes, which would produce false positives. If auto-activation is observed, a different bait construct (e.g., a truncated version of this compound) may be necessary.
-
-
Library Screening:
-
Transform the prey library into a yeast strain of the opposite mating type (e.g., Y187).
-
Mate the bait-containing yeast strain with the prey library strain.
-
Plate the mated yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade) to select for colonies where a protein-protein interaction has occurred.
-
-
Identification of Positive Clones:
-
Isolate plasmids from the positive yeast colonies.
-
Transform the isolated prey plasmids into E. coli for amplification.
-
Sequence the prey plasmids to identify the interacting protein.
-
-
Confirmation of Interactions:
-
Co-transform the identified prey plasmid and the original bait plasmid into the initial yeast strain.
-
Verify the interaction by plating on selective media and performing a β-galactosidase assay.
-
This compound Signaling Pathways and Networks
This compound is a central node in several crucial cellular pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate its key roles in transcription elongation and DNA double-strand break repair.
This compound in Transcription Elongation
This compound is recruited to actively transcribed genes and collaborates with various elongation factors to ensure proper chromatin structure and transcriptional fidelity.[6][7][13][14] It interacts directly with the Paf1 complex, which is associated with RNA Polymerase II.[6][9]
Experimental Workflow for Identifying this compound Interactors
The general workflow for identifying protein-protein interactions using co-immunoprecipitation followed by mass spectrometry is a multi-step process.
This compound in DNA Double-Strand Break Repair
This compound is recruited to sites of DNA double-strand breaks (DSBs) where it facilitates homologous recombination (HR) by remodeling chromatin to allow access for repair factors.[1][10][12] It is involved in the early steps of HR, including the recruitment of CtIP, which is essential for DNA end resection.[1][10]
Conclusion and Future Directions
This compound is a master regulator of chromatin architecture with profound implications for gene expression and genome stability. The interaction networks detailed in this guide highlight its central role in coordinating transcription and DNA repair. For drug development professionals, the specific interactions of this compound, particularly in the context of cancer, present novel avenues for therapeutic intervention. Future research should focus on obtaining higher resolution structural information of this compound in complex with its various partners and further delineating the context-dependent nature of these interactions. Such studies will undoubtedly provide deeper insights into the intricate mechanisms of chromatin remodeling and pave the way for the development of targeted therapies against diseases driven by this compound dysregulation.
References
- 1. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The chromatin remodeler Chd1 supports MRX and Exo1 functions in resection of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. boa.unimib.it [boa.unimib.it]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 8. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The many roles of the conserved eukaryotic Paf1 complex in regulating transcription, histone modifications, and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 11. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The chromatin remodeler Chd1 supports MRX and Exo1 functions in resection of DNA double-strand breaks | PLOS Genetics [journals.plos.org]
- 13. A Key Role for Chd1 in Histone H3 Dynamics at the 3′ Ends of Long Genes in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chd1 co-localizes with early transcription elongation factors independently of H3K36 methylation and releases stalled RNA polymerase II at introns - PubMed [pubmed.ncbi.nlm.nih.gov]
CHD-1: A Pivotal Chromatin Remodeler in Transcriptional Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chromodomain Helicase DNA-binding protein 1 (CHD-1) is a highly conserved ATP-dependent chromatin remodeling factor that plays a critical role in various stages of transcription. By modulating nucleosome dynamics, this compound facilitates the passage of RNA polymerase II (Pol II) and ensures the fidelity of the transcriptional process. This guide provides a comprehensive overview of this compound's structure, enzymatic activity, and its intricate involvement in transcription initiation, elongation, and its crosstalk with histone modifications. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development targeting this essential enzyme.
Introduction
Eukaryotic transcription occurs within the context of chromatin, a highly organized structure of DNA and histone proteins that presents a formidable barrier to the transcriptional machinery. ATP-dependent chromatin remodelers are a class of enzymes that utilize the energy of ATP hydrolysis to alter chromatin structure, thereby regulating DNA accessibility. This compound is a prominent member of the CHD family of remodelers, characterized by the presence of tandem chromodomains, a SNF2-like ATPase motor, and a DNA-binding domain.[1] This guide delves into the multifaceted role of this compound in transcription, providing a technical resource for professionals in the field.
Structure and Function of this compound
This compound is a monomeric protein that functions to assemble, slide, and space nucleosomes.[2] Its modular structure allows for precise interactions with chromatin and other regulatory factors.
-
Chromodomains: The N-terminal tandem chromodomains of human this compound recognize and bind to histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene promoters.[1][3] This interaction is crucial for targeting this compound to active chromatin regions. Notably, the chromodomains of yeast Chd1 do not share this specific affinity for H3K4me3, suggesting divergent recruitment mechanisms across species.[1]
-
ATPase Motor: The central SNF2-like helicase/ATPase domain is the catalytic core of this compound. It hydrolyzes ATP to provide the energy required for chromatin remodeling activities, such as sliding nucleosomes along the DNA.[4] The ATPase activity of this compound is stimulated by both DNA and nucleosomes, with a preference for the latter.[4]
-
DNA-binding Domain: The C-terminal DNA-binding domain contributes to the enzyme's affinity for DNA and is important for its remodeling function.[5]
This compound's Role in Transcription
This compound is intricately involved in multiple stages of the transcription cycle, from initiation to elongation, primarily by facilitating the transit of RNA Polymerase II through the nucleosomal landscape.
Transcription Initiation
At the onset of transcription, this compound is recruited to the promoter regions of active genes.[6] In mouse embryonic stem cells, this compound has been shown to evict nucleosomes downstream of the promoter, which overcomes the nucleosomal barrier and allows for Pol II to escape the promoter and transition into productive elongation.[4][6] This activity is critical for the activation of a large number of genes.
Transcription Elongation
A significant body of evidence points to a primary role for this compound during transcription elongation.[7] It physically and genetically interacts with several key elongation factors, including:
-
Paf1 Complex (Paf1C): this compound interacts directly with the Rtf1 subunit of the Paf1C, a complex that travels with elongating Pol II.[7][8] This interaction is crucial for the recruitment of this compound to the coding regions of actively transcribed genes.[8]
-
Spt4-Spt5 (DSIF) and Spt16-Pob3 (FACT): this compound has been shown to interact with these essential elongation factors, further solidifying its role in facilitating Pol II processivity.[7][9]
During elongation, this compound is thought to "clear the path" for Pol II by sliding nucleosomes, thereby reducing pausing of the polymerase.[10] The loss of this compound can lead to increased Pol II stalling, particularly at intron-exon junctions.[10]
Quantitative Data on this compound Function
The following tables summarize key quantitative parameters related to this compound's biochemical activities. These values are compiled from various studies and may vary depending on the specific experimental conditions and the source of the enzyme (e.g., yeast vs. human).
| Parameter | Substrate | Value | Reference |
| Binding Affinity (Kd) | |||
| H3K4me3 peptide (human this compound) | ~5 µM | [1] | |
| Nucleosome (yeast Chd1ΔNC) | 218 ± 29 nM | [4] | |
| ATPase Activity | |||
| Basal Rate (k_cat) | No substrate | ~0.002 s⁻¹ | [11] |
| DNA-stimulated Rate (k_cat) | DNA | ~0.33 s⁻¹ | [4] |
| Nucleosome-stimulated Rate (k_cat) | Nucleosome | ~3.6 s⁻¹ | [4] |
| Apparent K_m (ATP) | 2.05 - 2.7 µM | [11] | |
| Effect on Transcription | |||
| RNA Polymerase II Elongation Rate (in vivo average) | 1.25 - 3.5 kb/min | [12] | |
| Effect of this compound on Pol II velocity | Stimulatory (qualitative) | [4][6] |
Table 1: Quantitative Parameters of this compound Activity. This table provides a summary of the binding affinities and enzymatic kinetics of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows involving this compound.
This compound Recruitment and Action during Transcription Elongation
References
- 1. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Distinct roles of COMPASS subunits to Drosophila heart development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chromodomains of the Chd1 Chromatin Remodeler Regulate DNA Access to the ATPase Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Role for Chd1 and Set2 in Negatively Regulating DNA Replication in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Systematic in vivo inactivation of chromatin regulating enzymes identifies Setd2 as a potent tumor suppressor in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The ATPase motor of the Chd1 chromatin remodeler stimulates DNA unwrapping from the nucleosome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Template optimization for In Vitro Transcription [biosyn.com]
- 12. RNA polymerase II speed: a key player in controlling and adapting transcriptome composition - PMC [pmc.ncbi.nlm.nih.gov]
The Linchpin of Pluripotency: A Technical Guide to CHD-1's Role in Embryonic Stem Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Embryonic stem cells (ESCs) possess the remarkable ability to differentiate into any cell type in the body, a state known as pluripotency. This flexibility is underpinned by a unique and dynamic chromatin architecture. Central to the maintenance of this state is the Chromodomain Helicase DNA-binding protein 1 (CHD-1), an ATP-dependent chromatin remodeler. This technical guide provides an in-depth examination of this compound's pivotal role in preserving ESC pluripotency. We will explore its molecular mechanisms, interactions with the core transcriptional network, and the profound consequences of its dysregulation. This document synthesizes key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in stem cell biology and regenerative medicine.
Introduction: The Open Chromatin Landscape of Pluripotency
Embryonic stem cells are characterized by a globally "open" and transcriptionally permissive chromatin environment, largely devoid of condensed heterochromatin.[1][2][3][4] This "plastic" chromatin state is thought to be a fundamental prerequisite for the wide developmental potential of ESCs.[2] The chromatin remodeling factor this compound has been identified as a crucial guardian of this open chromatin landscape.[5][6] this compound is a member of the chromodomain family of proteins and contains a SNF2-like ATPase helicase domain, which it utilizes to modulate nucleosome architecture.[1] Its expression is enriched in pluripotent cells, and its function is indispensable for both the maintenance of the pluripotent state and the efficient reprogramming of somatic cells into induced pluripotent stem cells (iPSCs).[1][2]
Molecular Mechanisms of this compound Action
This compound's primary role in ESCs is to actively maintain a euchromatic state, thereby counteracting the repressive forces that would otherwise lead to heterochromatin formation and a restriction of developmental potential.[1][7]
2.1. Recognition of Active Chromatin Marks
This compound is recruited to the promoters of active genes through the interaction of its two chromodomains with di- and trimethylated lysine 4 on histone H3 (H3K4me2/3).[1] H3K4me3 is a hallmark of active and poised gene promoters. This targeted binding ensures that this compound's remodeling activity is concentrated in euchromatic regions.[1][7] Genome-wide studies have shown a strong correlation between the binding sites of this compound, RNA Polymerase II, and the presence of H3K4me3.[1] Notably, this compound is largely excluded from bivalent domains, which are characterized by the simultaneous presence of the active H3K4me3 mark and the repressive H3K27me3 mark.[1][5] This suggests a specific role for this compound in promoting the expression of actively transcribed genes rather than resolving the poised state of developmental genes.[2][5]
2.2. Counteracting Heterochromatin
The downregulation of this compound in mouse ESCs leads to a significant accumulation of heterochromatin, marked by an increase in histone H3 lysine 9 trimethylation (H3K9me3).[1] This indicates that in the absence of this compound's constant remodeling activity, a default pathway of heterochromatinization is engaged.[1] Therefore, a dynamic equilibrium exists in ESCs where this compound actively opposes the silencing machinery to maintain the globally open chromatin structure essential for pluripotency.[1]
2.3. Interaction with the Core Pluripotency Network
The expression of the Chd1 gene is itself under the control of the core pluripotency transcription factors OCT4, SOX2, and NANOG.[1][8] These factors bind to the Chd1 promoter, integrating this compound into the central gene regulatory network of pluripotency.[1] This creates a feed-forward loop where the core factors ensure the expression of a key effector responsible for maintaining the chromatin environment conducive to their own binding and function.
2.4. Role in Hypertranscription and Genome Integrity
Recent evidence suggests that this compound is also involved in sustaining the high transcriptional output, or "hypertranscription," characteristic of rapidly proliferating stem cells.[9][10] Loss of this compound leads to a genome-wide reduction in transcriptional output.[10] Furthermore, this compound interacts with several DNA repair factors, including ATM, PARP1, and KAP1, and its absence leads to an accumulation of DNA double-stranded breaks (DSBs) at promoter regions.[9][11] This suggests a novel role for this compound in protecting genome integrity during the highly demanding process of rapid cell division and high levels of transcription in ESCs.[9]
Quantitative Data on this compound Function
The following tables summarize key quantitative findings from studies investigating the role of this compound in ESCs.
Table 1: Effects of this compound Depletion on Embryonic Stem Cell Fate
| Parameter | Control ESCs | This compound Depleted ESCs | Reference |
| Pluripotency Marker Expression (e.g., Oct4) | High | Significantly Reduced | [1] |
| Propensity for Neural Differentiation | Low | High | [1][4] |
| Capacity for Primitive Endoderm Formation | Present | Incapable | [1][4] |
| Heterochromatin Levels (H3K9me3) | Low | Increased Accumulation | [1] |
Table 2: Impact of this compound on Induced Pluripotent Stem Cell (iPSC) Reprogramming
| Condition | Relative Reprogramming Efficiency | Reference |
| Control (with endogenous this compound) | 100% | [1] |
| This compound Knockdown (shRNA 1) | ~20% | [1] |
| This compound Knockdown (shRNA 2) | ~30% | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to investigate this compound's function.
4.1. RNA Interference (RNAi) for this compound Knockdown in Mouse ESCs
This protocol describes the use of short hairpin RNAs (shRNAs) to reduce the expression of this compound in mouse ESCs.
-
Vector and shRNA Design: Lentiviral vectors (e.g., pSicoR-mCherry) expressing shRNAs targeting different regions of the Chd1 mRNA are used. Control vectors express a non-targeting shRNA.
-
Cell Culture: Mouse ESCs (e.g., Oct4-GiP line) are cultured on gelatin-coated plates in standard ESC medium containing LIF.
-
Lentiviral Transduction: ESCs are infected with the shRNA-expressing lentiviral vectors. The efficiency of infection can be monitored by the expression of a fluorescent reporter like mCherry.
-
Selection and Analysis: After transduction, cells can be selected with puromycin if the vector contains a resistance gene. Knockdown of this compound is confirmed by qRT-PCR and Western blotting. The phenotypic consequences, such as changes in cell morphology, proliferation, and pluripotency marker expression (e.g., Oct4-GFP), are then assessed.[1]
4.2. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq) for this compound
This protocol outlines the steps to identify the genome-wide binding sites of this compound.
-
Cell Culture and Cross-linking: Mouse ESCs are grown to a high density. The cells are then treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the nuclei are isolated. The chromatin is then sheared into fragments of 200-500 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight with an antibody specific to this compound. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washes and Elution: The beads are washed extensively to remove non-specifically bound chromatin. The cross-linked complexes are then eluted from the beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing according to the manufacturer's instructions (e.g., Illumina).
-
Data Analysis: The sequencing reads are aligned to the mouse genome, and peak calling algorithms are used to identify regions of this compound enrichment.[1][12]
4.3. Co-Immunoprecipitation (Co-IP) for Identifying this compound Interacting Proteins
This protocol is used to identify proteins that physically interact with this compound in ESCs.
-
Nuclear Extract Preparation: Nuclei are isolated from a large culture of ESCs, and nuclear proteins are extracted using a high-salt buffer.
-
Immunoprecipitation: The nuclear extract is incubated with an antibody against this compound (or a tag if using a tagged version of the protein) that has been coupled to magnetic beads. A control IP with a non-specific IgG is performed in parallel.
-
Washing: The beads are washed several times with a buffer containing a moderate salt concentration to remove non-specific protein interactions.
-
Elution: The bound proteins are eluted from the beads, often by boiling in SDS-PAGE sample buffer or by competitive elution with a peptide.
-
Analysis by Mass Spectrometry or Western Blot: The eluted proteins are separated by SDS-PAGE. The entire lane can be excised and analyzed by mass spectrometry to identify a broad range of interacting partners.[9][11] Alternatively, specific interacting proteins can be detected by Western blotting using antibodies against the suspected partners.
Visualizing this compound's Role: Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key relationships and experimental processes described in this guide.
References
- 1. Chd1 regulates open chromatin and pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatin remodeling and bivalent histone modifications in embryonic stem cells | EMBO Reports [link.springer.com]
- 3. A direct physical interaction between Nanog and Sox2 regulates embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chd1 regulates open chromatin and pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 6. Chd1 Is Key Gene In Embryonic Stem Cell Pluripotency | Science 2.0 [science20.com]
- 7. Decoding Genetics of Congenital Heart Disease Using Patient-Derived Induced Pluripotent Stem Cells (iPSCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptional regulation of nanog by OCT4 and SOX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chd1 protects genome integrity at promoters to sustain hypertranscription in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chd1 is essential for the high transcriptional output and rapid growth of the mouse epiblast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. genome.ucsc.edu [genome.ucsc.edu]
Genetic Interactions of the CHD1 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic and physical interactions of the Chromodomain Helicase DNA-binding protein 1 (CHD1) gene. CHD1 is a highly conserved ATP-dependent chromatin remodeler that plays crucial roles in various cellular processes, including transcription regulation, maintenance of chromatin architecture, and DNA damage repair.[1][2][3] Dysregulation of CHD1 has been implicated in several diseases, most notably prostate cancer.[2][4][5] Understanding the intricate network of CHD1's interactions is paramount for elucidating its biological functions and for the development of novel therapeutic strategies.
This document summarizes key quantitative data from seminal studies, provides detailed experimental protocols for investigating CHD1 interactions, and presents visual representations of the signaling pathways and experimental workflows in which CHD1 is a key player.
Quantitative Data on CHD1 Genetic and Physical Interactions
The following tables summarize quantitative data from key studies that have defined the genetic and physical interaction landscape of CHD1. These interactions are critical for understanding CHD1's function in cellular processes such as transcription elongation and DNA repair.
Genetic Interactions in Saccharomyces cerevisiae
Genetic interactions, such as synthetic lethality and suppression, provide strong evidence for functional relationships between genes.
| Interacting Gene | Genetic Interaction Type | Quantitative Measure | Experimental System | Reference |
| spt5-242 | Suppression | Growth at 30°C (permissive) and 16°C (non-permissive) | S. cerevisiae spot assay | [Simic et al., 2003][6][7][8] |
| pob3-L78A | Suppression | Growth on YPD at 30°C | S. cerevisiae spot assay | [Simic et al., 2003][9] |
Physical Interactions
Physical interactions reveal direct or indirect binding between proteins, offering mechanistic insights into their collaborative functions.
| Interacting Protein | Method | Quantitative Measure | Experimental System | Reference |
| Rtf1 | Yeast Two-Hybrid | β-galactosidase activity (Miller units) | S. cerevisiae | [Simic et al., 2003][9] |
| Rtf1 (1-30) | Yeast Two-Hybrid | Growth on -His selective media | S. cerevisiae | [10][11][12] |
| Spt5 | Co-immunoprecipitation | % of input protein co-precipitated | S. cerevisiae | [Simic et al., 2003][9] |
| Pob3 | Co-immunoprecipitation | % of input protein co-precipitated | S. cerevisiae | [Simic et al., 2003][9] |
| H3K4me3 | Peptide Pulldown | Dissociation constant (Kd) | Human CHD1 protein and histone peptides | [10] |
Synthetic Lethal Interactions in Human Cells
Synthetic lethality occurs when the simultaneous loss of two genes results in cell death, while the loss of either gene alone is tolerated. This concept is a cornerstone of targeted cancer therapy.
| Interacting Gene/Compound | Cell Line | Quantitative Measure | Assay | Reference |
| PTEN (deficiency) | PC3, LNCaP (prostate cancer) | Cell Viability (% of control) | MTT Assay | [13][14][15][16][17][18] |
| PARP Inhibitor (Olaparib) | PC3 (prostate cancer) | Cell Viability (% of control) | MTT Assay | [4][19][20] |
| Ionizing Radiation | PC3 (prostate cancer) | Surviving Fraction | Clonogenic Assay | [4][19][20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of CHD1 genetic interactions. These protocols are intended to serve as a guide for researchers aiming to replicate or build upon these findings.
Yeast Two-Hybrid (Y2H) Screen
The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.
Principle: The transcription factor GAL4 is split into two separate domains: a DNA-binding domain (DBD) and an activation domain (AD). The "bait" protein (e.g., Rtf1) is fused to the DBD, and a library of "prey" proteins (e.g., a cDNA library) is fused to the AD. If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional GAL4 transcription factor, which then drives the expression of reporter genes (e.g., HIS3, ADE2, lacZ).
Detailed Protocol:
-
Plasmid Construction:
-
Clone the full-length or domain of interest of the bait protein (e.g., Rtf1) into a DBD-fusion vector (e.g., pGBKT7).
-
Utilize a pre-made cDNA library cloned into an AD-fusion vector (e.g., pGADT7).
-
-
Yeast Transformation:
-
Co-transform the bait plasmid and the prey library plasmid into a suitable yeast reporter strain (e.g., AH109 or Y2HGold) using the lithium acetate/polyethylene glycol (PEG) method.
-
-
Selection of Interactors:
-
Plate the transformed yeast on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells containing both plasmids.
-
Replica-plate the colonies onto a more stringent selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and often also adenine (SD/-Trp/-Leu/-His/-Ade) to select for interacting partners. The addition of 3-amino-1,2,4-triazole (3-AT) can be used to suppress low levels of autoactivation by the bait protein.
-
-
Confirmation of Interactions (β-galactosidase Assay):
-
Perform a colony-lift filter assay or a liquid culture assay to quantify the activity of the lacZ reporter gene.
-
Liquid β-galactosidase Assay using ONPG:
-
Grow yeast transformants in selective liquid media to mid-log phase (OD600 ≈ 0.5-0.8).
-
Harvest and lyse the yeast cells (e.g., by freeze-thaw cycles or using Zymolyase).
-
Add O-nitrophenyl-β-D-galactopyranoside (ONPG) to the cell lysate.
-
Incubate at 30°C and stop the reaction by adding Na2CO3.
-
Measure the absorbance at 420 nm.
-
Calculate β-galactosidase activity in Miller units.
-
-
Co-immunoprecipitation (Co-IP)
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.
Principle: A specific antibody targeting a known protein ("bait") is used to capture the protein from a cell extract. If the bait protein is part of a complex, other proteins ("prey") that are bound to it will also be captured. The entire complex is then isolated, and the presence of the prey proteins is detected, typically by Western blotting.
Detailed Protocol:
-
Cell Lysis:
-
Harvest cells (e.g., yeast spheroplasts or mammalian cells) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with low SDS or a buffer containing NP-40 or Triton X-100) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice to allow for efficient lysis.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-agarose or magnetic beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-HA for an HA-tagged Chd1) or a control IgG antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the immune complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins. The stringency of the washes can be adjusted by varying the salt and detergent concentrations.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot analysis using an antibody specific to the prey protein (e.g., anti-FLAG for a FLAG-tagged Spt5) to confirm the interaction.
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine whether a protein of interest binds to a specific DNA sequence in vivo.
Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The DNA is then purified and analyzed by PCR, qPCR, or sequencing to identify the genomic regions that were bound by the protein.
Detailed Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with formaldehyde to cross-link proteins to DNA.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., micrococcal nuclease).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-Myc for Myc-tagged Chd1) or a control IgG overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by heating in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a DNA purification kit.
-
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers specific to a target genomic region to determine the enrichment of that region in the immunoprecipitated sample compared to an input control.
-
Visualizing CHD1 Interactions and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving CHD1.
Signaling Pathways
Experimental Workflows
Conclusion
CHD1 is a multifaceted chromatin remodeler with a complex network of genetic and physical interactions that are essential for its diverse cellular functions. Its roles in transcription elongation, through its association with the Paf1 complex and other elongation factors, and in DNA double-strand break repair via homologous recombination, highlight its importance in maintaining genome integrity and proper gene expression. The synthetic lethal relationships of CHD1, particularly with PTEN deficiency and PARP inhibition, underscore its potential as a therapeutic target in cancer. This guide provides a foundational resource for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation into the critical roles of CHD1 in health and disease. Future research will likely uncover additional layers of regulation and interaction, further refining our understanding of this key chromatin-associated protein.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. MTT (Assay protocol [protocols.io]
- 3. The role of chromodomain helicase DNA binding protein 1 (CHD1) in promoting an invasive prostate cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 8. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 9. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A direct interaction between the Chd1 CHCT domain and Rtf1 controls Chd1 distribution and nucleosome positioning on active genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic essentiality of chromatin remodelling factor CHD1 in PTEN-deficient cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Researchers identify ‘synthetic essentiality’ as novel approach for locating cancer therapy targets | MD Anderson Cancer Center [mdanderson.org]
- 16. rondepinho.com [rondepinho.com]
- 17. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 18. pcf.org [pcf.org]
- 19. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
CHD-1's Impact on Nucleosome Positioning: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the Chromodomain-Helicas-DNA-binding protein 1 (CHD-1) and its fundamental role in organizing the eukaryotic genome. We will explore the molecular mechanisms by which this compound influences nucleosome positioning, present quantitative data on its remodeling activity, and detail the experimental protocols used to investigate these functions.
Introduction to this compound and Nucleosome Positioning
The packaging of DNA into chromatin is a critical determinant of gene expression and other DNA-templated processes. The fundamental repeating unit of chromatin is the nucleosome, which consists of approximately 147 base pairs of DNA wrapped around a histone octamer. The precise placement and spacing of nucleosomes along the DNA, known as nucleosome positioning, governs the accessibility of DNA to regulatory factors.
This compound is a highly conserved ATP-dependent chromatin remodeling protein that plays a crucial role in establishing and maintaining nucleosome architecture.[1][2] As a member of the CHD family, it is characterized by a tripartite domain structure: N-terminal tandem chromodomains, a central SNF2-related helicase/ATPase domain, and a C-terminal DNA-binding domain.[1][2][3] this compound utilizes the energy from ATP hydrolysis to reposition or "slide" nucleosomes along DNA, thereby regulating linker DNA length and creating evenly spaced nucleosomal arrays.[4][5][6] This activity is vital for processes such as transcription, DNA repair, and the maintenance of pluripotency in embryonic stem cells.[1][4][7]
Molecular Mechanism of this compound Action
This compound functions as a monomer to shift nucleosomal DNA bidirectionally.[5][6] The remodeling process is initiated by the binding of this compound to the nucleosome. The ATPase motor domain engages the DNA at an internal site known as superhelical location 2 (SHL2), approximately 20 base pairs from the central dyad axis of the nucleosome.[5][8] Upon ATP hydrolysis, the ATPase motor translocates DNA unidirectionally towards the dyad.[4][5] This action, coupled with this compound's hold on the histone octamer, results in the repositioning of the nucleosome along the DNA.[4]
The various domains of this compound play distinct but coordinated roles. The C-terminal DNA-binding domain (containing SANT and SLIDE domains) binds to DNA exiting the nucleosome, which is required for efficient repositioning.[4][9] The N-terminal chromodomains can interact with nucleosomal DNA and regulate the ATPase motor, preventing its activation in the absence of a proper nucleosome substrate.[10] Cryo-electron microscopy studies have revealed that this compound binding can detach or unwrap the outer turn of DNA from the histone octamer, creating a remodeling intermediate poised for catalysis.[4][8][9]
Caption: Mechanism of this compound mediated nucleosome sliding.
Quantitative Impact on Nucleosome Positioning
This compound's primary quantitative impact is on the length of linker DNA between nucleosomes, which defines the spacing of the nucleosomal array. In vitro and in vivo studies have demonstrated that this compound generally promotes the formation of shorter, more compact nucleosome spacing compared to other remodelers.
| Organism / System | Remodeler(s) | Observed Nucleosome Spacing / Linker Length | Key Finding | Reference |
| S. cerevisiae (in vivo) | Wild-Type (CHD1, ISW1) | Heterogeneous spacing | CHD1 and ISW1 compete; CHD1 dominates genes with shorter spacing, while ISW1 dominates those with longer spacing. | [11] |
| S. cerevisiae (in vivo) | chd1Δ | Loss of 3' nucleosome positioning, altered spacing. | CHD1 is required for establishing regular nucleosome arrays downstream of the transcription start site. | [12][13] |
| S. pombe (in vivo) | Hrp1, Hrp3 (CHD1-type) | Regular genic arrays | Hrp1 and Hrp3 are essential for linking regular nucleosome arrays to most transcription start sites. | [14][15] |
| S. cerevisiae with K. lactis Chd1 | K. lactis Chd1 | Increased internucleosomal spacing compared to native S. cerevisiae Chd1. | Orthologous Chd1 proteins can generate different characteristic spacing, indicating sequence evolution of the remodeler itself dictates spacing. | [12][16] |
| In Vitro Reconstitution | Chd1 | ~22 bp linker DNA | Chd1 creates relatively small linkers compared to other remodelers like INO80 (~41 bp) and ISW2 (~29 bp). | [17] |
Role in Transcription and Interplay with Cellular Factors
This compound function is intimately linked with transcription elongation. It is found associated with the transcribed regions of active genes and physically interacts with several key elongation factors.[3][18] These interactions are thought to recruit this compound to sites of active transcription, where it performs a crucial "clean-up" role: re-establishing the proper nucleosome barrier in the wake of RNA Polymerase II (Pol II) passage.[5][8] This function is critical for preventing cryptic transcription initiation from within gene bodies.[8]
Key interacting partners include:
-
Paf1 Complex: this compound directly interacts with the Rtf1 subunit of the Polymerase-Associated Factor 1 (Paf1) complex, which travels with Pol II.[3][19] This interaction is crucial for the proper localization of this compound across gene bodies.[19]
-
Spt4-Spt5 and FACT: this compound associates with components of the essential elongation factors Spt4-Spt5 and the FACT (Facilitates Chromatin Transcription) complex.[3][18]
This network of interactions ensures that chromatin remodeling is tightly coupled to the transcription cycle, maintaining genome integrity during gene expression.
Caption: this compound's interplay with the transcription elongation machinery.
Experimental Protocols
Investigating the function of this compound requires specialized techniques to map nucleosome positions and protein-DNA interactions at a genome-wide scale.
Micrococcal Nuclease sequencing (MNase-seq)
MNase-seq is the gold standard for mapping nucleosome positions. Micrococcal nuclease preferentially digests the accessible linker DNA between nucleosomes, leaving behind nuclease-protected mononucleosomal DNA fragments.[20][21]
Caption: A generalized workflow for an MNase-seq experiment.
Detailed Methodology (Generalized):
-
Cell Preparation: Harvest cells and perform optional cross-linking with formaldehyde to fix protein-DNA interactions in place. This step is often omitted for native chromatin mapping.
-
Chromatin Isolation: Lyse cells to release nuclei, which are then further processed to isolate soluble chromatin.[22]
-
MNase Digestion: Incubate the chromatin preparation with a carefully titrated amount of Micrococcal Nuclease. The goal is to digest the majority of chromatin into mononucleosomes, avoiding over- or under-digestion.[21][22] The reaction is stopped by adding a chelating agent like EDTA.
-
DNA Purification: Proteins are removed by Proteinase K treatment, followed by phenol-chloroform extraction or column-based purification of the DNA.
-
Size Selection: The purified DNA fragments are run on an agarose or polyacrylamide gel. The band corresponding to mononucleosomal DNA (approximately 147 bp, but can range from 140-180 bp) is excised and the DNA is extracted.[23]
-
Sequencing Library Preparation: The size-selected DNA fragments are prepared for high-throughput sequencing. This involves end-repair, addition of an 'A' base to the 3' ends, ligation of sequencing adapters, and PCR amplification.
-
Sequencing and Analysis: The library is sequenced. The resulting reads are aligned to a reference genome, and specialized bioinformatics tools are used to identify the precise locations of nucleosomes and analyze genome-wide properties like occupancy and internucleosome spacing.
Chromatin Immunoprecipitation sequencing (ChIP-seq)
ChIP-seq is used to identify the genome-wide binding sites of a specific protein, such as this compound.
Detailed Methodology (Generalized):
-
Cross-linking: Treat cells with formaldehyde to create covalent cross-links between proteins and DNA that are in close proximity.[24]
-
Chromatin Preparation and Fragmentation: Lyse the cells and isolate the chromatin. The chromatin is then fragmented into smaller pieces (typically 200-600 bp) using sonication or enzymatic digestion.[25]
-
Immunoprecipitation (IP): The fragmented chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-CHD1). The antibody-protein-DNA complexes are then captured using magnetic beads (Protein A/G).[24][25]
-
Washing: The beads are washed multiple times to remove non-specifically bound chromatin, enriching for fragments associated with the target protein.[25]
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating. The protein is digested with Proteinase K, and the associated DNA is purified.[25]
-
Library Preparation and Sequencing: The purified DNA is used to generate a sequencing library, which is then sequenced.
-
Data Analysis: Sequencing reads are aligned to the genome, and "peaks" are identified where there is a significant enrichment of reads compared to a control sample (e.g., input DNA or IgG IP). These peaks represent the binding sites of the target protein.
In Vitro Nucleosome Reconstitution and Remodeling Assays
These assays allow for the study of this compound's activity in a controlled, cell-free environment.
Detailed Methodology (Generalized):
-
Component Preparation: Purify recombinant histone octamers and the this compound protein. Prepare a DNA template, often a specific positioning sequence like the Widom 601 sequence, which can be fluorescently labeled.[26][27]
-
Nucleosome Reconstitution: Assemble nucleosomes onto the DNA template. A common method is salt gradient dialysis, where DNA and histone octamers are mixed in a high-salt buffer, and the salt concentration is slowly decreased, allowing nucleosomes to form.[26][28]
-
Remodeling Reaction: Incubate the reconstituted nucleosomes with purified this compound and ATP in an appropriate reaction buffer. The reaction is allowed to proceed for a set time course.[9]
-
Analysis of Positioning: Stop the reaction and analyze the resulting nucleosome positions. A common method is native polyacrylamide gel electrophoresis (PAGE), where nucleosomes that have been moved from the end of a DNA fragment to a more central position exhibit altered mobility.[29] Alternatively, restriction enzyme accessibility assays or histone-DNA cross-linking can be used to map the positions with higher resolution.[26][30]
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleosome-Chd1 structure and implications for chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. The Chd1 Chromatin Remodeler Shifts Nucleosomal DNA Bidirectionally as a Monomer - BioCAT [bio.aps.anl.gov]
- 7. Structural insights into the dynamics of CHD1 nucleosome remodeling - American Chemical Society [acs.digitellinc.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chromodomains of the Chd1 Chromatin Remodeler Regulate DNA Access to the ATPase Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The ISW1 and CHD1 ATP-dependent chromatin remodelers compete to set nucleosome spacing in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. struhl.hms.harvard.edu [struhl.hms.harvard.edu]
- 14. CHD1 remodelers regulate nucleosome spacing in vitro and align nucleosomal arrays over gene coding regions in S. pombe | The EMBO Journal [link.springer.com]
- 15. CHD1 remodelers regulate nucleosome spacing in vitro and align nucleosomal arrays over gene coding regions in S. pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Genomics Reveals Chd1 as a Determinant of Nucleosome Spacing in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. CHD chromatin remodelers and the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. research.wur.nl [research.wur.nl]
- 21. Standardized collection of MNase-seq experiments enables unbiased dataset comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genome-wide profiling of nucleosome position and chromatin accessibility in single cells using scMNase-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Nucleosome positioning changes during human embryonic stem cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cross-linking ChIP-seq protocol | Abcam [abcam.com]
- 25. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 26. Decoupling nucleosome recognition from DNA binding dramatically alters the properties of the Chd1 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Reconstitution and purification of nucleosomes with recombinant histones and purified DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In Vitro Reconstitution of In Vivo-Like Nucleosome Positioning on Yeast DNA | Springer Nature Experiments [experiments.springernature.com]
- 29. researchgate.net [researchgate.net]
- 30. The sequence of nucleosomal DNA modulates sliding by the Chd1 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Function of CHD-1's ATPase Domain: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD-1) is a highly conserved ATP-dependent chromatin remodeling enzyme crucial for maintaining chromatin architecture and regulating gene expression.[1] Its function is central to various cellular processes, including transcription, DNA repair, and the maintenance of pluripotency in embryonic stem cells. The core of this compound's remodeling activity lies within its SNF2-like ATPase domain, which harnesses the energy from ATP hydrolysis to reposition nucleosomes along DNA. This guide provides a comprehensive technical overview of the molecular function of this compound's ATPase domain, detailing its enzymatic activity, regulatory mechanisms, and its interplay with other cellular components.
Core Molecular Function of the this compound ATPase Domain
The primary role of the this compound ATPase domain is to function as a molecular motor that translocates along the DNA backbone.[2][3] This translocase activity is fundamental to its ability to remodel chromatin. When engaged with a nucleosome, the ATPase motor binds to the DNA at a specific site known as superhelical location 2 (SHL2), approximately 20 base pairs from the nucleosome dyad.[2][4] Through a cycle of ATP binding, hydrolysis, and product release, the ATPase domain introduces transient twist defects in the DNA, effectively pulling the DNA around the histone octamer.[5] This inchworm-like movement results in the repositioning, or "sliding," of the nucleosome, thereby altering the accessibility of the underlying DNA to transcription factors and other DNA-binding proteins.[2]
The ATPase motor is a bilobal structure, and the binding and hydrolysis of ATP induce significant conformational changes, causing the two lobes to cycle between open and closed states.[6][7] This mechanical action is directly coupled to DNA translocation. Furthermore, the activity of the ATPase domain is not solely dependent on naked DNA; its enzymatic rate is significantly stimulated in the presence of nucleosomes, highlighting its specialization for chromatin remodeling.[8][9]
Quantitative Analysis of this compound ATPase Activity
The enzymatic activity of the this compound ATPase domain has been quantified under various conditions, providing insights into its catalytic efficiency and substrate preference. The following table summarizes key kinetic parameters from published studies.
| This compound Variant | Substrate | kcat (ATP/min) | Km (ATP, µM) | Notes | Reference |
| Chd1ΔN (yeast) | Naked DNA (206 bp) | 20 ± 7 | Not specified | Preferentially stimulated by nucleosomes. | [8] |
| Chd1ΔN (yeast) | Nucleosomes | 218 ± 29 | Not specified | ~11-fold stimulation by nucleosomes over naked DNA. | [8] |
| Chd1ΔNC (yeast) | Naked DNA (208 bp) | 43 ± 2 | Not specified | Chromodomain deletion impacts substrate discrimination. | [9] |
| Chd1ΔNC (yeast) | Nucleosomes (0-N-63) | 293 ± 20 | Not specified | ~7-fold stimulation by nucleosomes. | [9] |
| Chd1 1-1305 (yeast) | Nucleosomes | Not specified | Affected by mutations in the N-terminus. | Deletion of an acidic patch (aa 57-88) increased Kcat. | [10] |
Regulation of the ATPase Domain
The activity of the this compound ATPase motor is tightly regulated by its other domains, ensuring that its remodeling function is precisely controlled.
Autoinhibition by the Chromodomains
In the absence of a nucleosome substrate, the tandem N-terminal chromodomains of this compound play an autoinhibitory role.[8] They physically interact with the ATPase domain, occluding the DNA-binding surface and maintaining the ATPase in an inactive, open conformation.[6][8] This "gated" mechanism prevents promiscuous ATP hydrolysis on naked DNA and ensures that this compound's activity is targeted to chromatin.[8] Upon nucleosome engagement, the chromodomains are repositioned, releasing their inhibitory grip on the ATPase motor and allowing it to bind DNA and initiate remodeling.[6]
Role of the DNA-Binding Domain
The C-terminal DNA-binding domain (DBD) of this compound is crucial for sensing extranucleosomal DNA and directing the outcome of the remodeling reaction.[11] The DBD tethers the enzyme to the DNA substrate and influences the direction of nucleosome sliding.[11][12] Interaction between the ATPase motor and the DBD bound to the exit DNA can inhibit ATPase activity, suggesting a regulatory feedback loop where the conformation of the exit DNA modulates the remodeling function.[12] This "molecular brake" mechanism allows this compound to sense the structural state of the exit DNA and fine-tune its activity to achieve proper nucleosome spacing.[13]
Interaction with the Transcription Elongation Machinery
This compound plays a significant role in transcription elongation by facilitating the passage of RNA Polymerase II (RNAPII) through nucleosomes. It physically and genetically interacts with several key transcription elongation factors, including components of the Spt4-Spt5, Spt16-Pob3 (FACT complex), and Paf1 complexes.[14][15][16][17] this compound is recruited to actively transcribed regions of chromatin, where it is thought to remodel nucleosomes ahead of and behind the elongating polymerase, thereby maintaining proper chromatin structure during transcription.[18]
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying the this compound ATPase domain.
NADH-Coupled ATPase Assay
This continuous spectrophotometric assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH.
Principle:
-
This compound hydrolyzes ATP to ADP and Pi.
-
Pyruvate kinase (PK) uses phosphoenolpyruvate (PEP) to convert ADP back to ATP, producing pyruvate.
-
Lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+.
-
The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Prepare a reaction buffer containing: 50 mM Tris-HCl (pH 7.5-8.0), 50-150 mM KCl, 5 mM MgCl2, 1-2 mM DTT, and a commercial PK/LDH enzyme mix.[9]
-
Add phosphoenolpyruvate (PEP) to a final concentration of 2.5-9 mM and NADH to 150-800 µM.[9][11]
-
Add the this compound enzyme to a final concentration of approximately 50 nM.[9]
-
Add the substrate (naked DNA or reconstituted nucleosomes) at varying concentrations to determine kinetic parameters.[9]
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM.[19]
-
Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 30°C) using a plate reader or spectrophotometer.
-
Calculate the rate of ATP hydrolysis from the rate of NADH oxidation, using the extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Nucleosome Sliding Assay
This assay visualizes the movement of nucleosomes along a DNA fragment.
Principle: End-positioned nucleosomes are incubated with this compound and ATP. The movement of the nucleosome towards the center of the DNA fragment results in a change in its electrophoretic mobility, which can be resolved on a native polyacrylamide gel.
Protocol:
-
Reconstitute mononucleosomes using recombinant histones and a fluorescently labeled DNA fragment containing a strong nucleosome positioning sequence (e.g., Widom 601) at one end.[19][20]
-
Set up the sliding reaction in a buffer containing: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 5% sucrose, 0.1 mg/ml BSA, and 1-5 mM DTT.[20][21]
-
Add this compound (e.g., 50-100 nM) and nucleosomes (e.g., 50-150 nM).[20][21]
-
Initiate the reaction by adding ATP (e.g., 2 mM).[21]
-
Incubate at room temperature and stop the reaction at various time points by adding a quench buffer containing EDTA and competitor DNA.[20][21]
-
Resolve the reaction products on a native polyacrylamide gel (e.g., 6%).
-
Visualize the fluorescently labeled DNA using an appropriate imager. The appearance of slower-migrating bands indicates nucleosome centering.
FRET-based DNA Unwrapping Assay
This assay monitors the conformational changes in nucleosomal DNA, specifically the unwrapping of DNA from the histone octamer.
Principle: A donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) are placed on the nucleosomal DNA at positions that are in close proximity when the DNA is fully wrapped. Upon unwrapping induced by this compound, the distance between the fluorophores increases, leading to a decrease in Förster Resonance Energy Transfer (FRET).
Protocol:
-
Prepare nucleosomes with DNA labeled with a FRET pair (e.g., Cy3 and Cy5 at the 5' ends of the two DNA strands).[22]
-
Perform the assay in a suitable buffer (e.g., 20 mM HEPES pH 7.5, with appropriate salts and MgCl2).
-
Add the labeled nucleosomes to a cuvette in a fluorometer.
-
Add this compound and a non-hydrolyzable ATP analog (e.g., AMP-PNP or ADP-BeF3) to trap the complex in a specific conformational state.[22]
-
Excite the donor fluorophore (e.g., at 510 nm for Cy3) and measure the emission spectra of both the donor and acceptor (e.g., 564 nm for Cy3 and 664 nm for Cy5).[22]
-
An increase in donor emission and a corresponding decrease in acceptor emission indicate DNA unwrapping.[22]
-
For single-molecule FRET (smFRET), immobilize the labeled nucleosomes on a slide surface and use total internal reflection fluorescence (TIRF) microscopy to observe FRET changes in individual molecules over time.[12][23]
Conclusion
The ATPase domain of this compound is a sophisticated molecular motor that drives chromatin remodeling with high precision. Its activity is intricately regulated by other domains within the protein and is responsive to the nucleosomal substrate. Understanding the detailed molecular function of this domain is critical for elucidating the mechanisms of gene regulation and for the development of therapeutic strategies targeting chromatin-related diseases. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. CHD1 chromatin-remodeling ATPase CHD1 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Nucleosome-Chd1 structure and implications for chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleosome recognition and DNA distortion by the Chd1 remodeler in a nucleotide-free state - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of the chromatin remodelling enzyme Chd1 bound to a ubiquitinylated nucleosome | eLife [elifesciences.org]
- 8. The Chromodomains of the Chd1 Chromatin Remodeler Regulate DNA Access to the ATPase Motor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Residues in Chromodomain Helicase DNA-Binding Protein 1 (Chd1) Required for Coupling ATP Hydrolysis to Nucleosome Sliding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extranucleosomal DNA Binding Directs Nucleosome Sliding by Chd1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Chd1 uses exit DNA as a molecular brake to regulate chromatin remodeling | EurekAlert! [eurekalert.org]
- 14. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 16. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chd1 and yFACT Act in Opposition in Regulating Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chd1 co-localizes with early transcription elongation factors independently of H3K36 methylation and releases stalled RNA polymerase II at introns - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nucleosome sliding by Chd1 does not require rigid coupling between DNA‐binding and ATPase domains | EMBO Reports [link.springer.com]
- 20. biorxiv.org [biorxiv.org]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying CHD-1 Function
Audience: Researchers, scientists, and drug development professionals.
Introduction to CHD-1
Chromodomain-Helicase DNA-binding protein 1 (this compound) is a highly conserved ATP-dependent chromatin remodeling enzyme essential for regulating gene expression.[1][2] As a member of the SNF2-like family of helicases, this compound utilizes the energy from ATP hydrolysis to alter the structure of chromatin, primarily by sliding, assembling, or ejecting nucleosomes.[1][3] This function is critical for various cellular processes, including transcription, DNA repair, and maintaining pluripotency in embryonic stem cells.[1][3][4] Structurally, this compound is characterized by N-terminal tandem chromodomains, a central SNF2-related ATPase/helicase domain, and a C-terminal DNA-binding domain.[1][2] The chromodomains in human this compound can recognize and bind to histone H3 trimethylated on lysine 4 (H3K4me3), a mark associated with active gene promoters, thereby recruiting the remodeling machinery to specific genomic loci.[1]
Given its crucial roles, dysregulation of this compound is implicated in several diseases, most notably prostate cancer, where this compound loss is associated with genomic instability.[4][5] Furthermore, this compound has been identified as a synthetic lethal target in cancers with a deficiency in the tumor suppressor PTEN, making it an attractive target for drug development.[6][7] This document provides detailed application notes and protocols for key techniques used to investigate the multifaceted functions of this compound.
Section 1: Biochemical Assays
Biochemical assays are fundamental for dissecting the core enzymatic activities of this compound at the molecular level. These in vitro techniques allow for a quantitative analysis of its ATPase and nucleosome remodeling functions under controlled conditions.
ATPase Activity Assay
Application Note: The ATPase assay is crucial for quantifying the ATP hydrolysis activity of this compound, which powers its chromatin remodeling function.[8] The rate of ATP hydrolysis can be measured in the presence or absence of substrates like DNA or nucleosomes to determine how these factors stimulate this compound's enzymatic activity. This assay is essential for characterizing the function of wild-type and mutant this compound proteins and for screening potential inhibitors. A common method is the NADH-coupled assay, where ATP hydrolysis is linked to the oxidation of NADH, which can be monitored spectrophotometrically. Another sensitive method uses a luciferase-based system to measure the amount of ADP produced.[9]
Experimental Protocol: Luciferase-Based ATPase Assay
This protocol is adapted from commercially available kits like ADP-Glo™.[9]
-
Reaction Setup:
-
Prepare an ATPase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 5% sucrose, 0.1 mg/ml BSA, and 5 mM DTT).[10]
-
In a 96-well plate, set up the reaction mixture (25 µL final volume) containing the assay buffer, purified this compound protein (e.g., 50 nM), and its substrate (e.g., 150 nM nucleosomes or plasmid DNA).
-
Include a "No Enzyme" control for background subtraction.
-
Initiate the reaction by adding ATP to a final concentration of 1-2 mM.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes). The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the ATPase reaction and measure the amount of ADP generated. Add 25 µL of ADP-Glo™ Reagent to each well. This reagent terminates the ATPase reaction and depletes the remaining ATP.
-
Incubate at room temperature for 40-60 minutes.
-
-
Signal Generation:
-
Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the luciferase and luciferin needed to produce a light signal.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The light output is directly proportional to the ADP concentration, and therefore to the ATPase activity of this compound.
-
Data Presentation
| Condition | This compound Concentration (nM) | Substrate | ATPase Activity (RLU) |
| Wild-Type this compound | 50 | None | 15,000 |
| Wild-Type this compound | 50 | 150 nM Nucleosomes | 150,000 |
| ATPase-dead Mutant | 50 | 150 nM Nucleosomes | 1,800 |
| Wild-Type + Inhibitor | 50 | 150 nM Nucleosomes | 25,000 |
| No Enzyme Control | 0 | 150 nM Nucleosomes | 1,500 |
Table 1: Representative quantitative data from a luciferase-based ATPase assay.
Nucleosome Remodeling (Sliding) Assay
Application Note: The nucleosome sliding assay directly visualizes the primary function of this compound: the ATP-dependent repositioning of nucleosomes along a DNA fragment.[11][12] This assay typically uses a mononucleosome substrate assembled on a short DNA fragment with the histone octamer positioned off-center. This compound activity moves the nucleosome towards a more central position. The change in nucleosome position is then resolved using native polyacrylamide gel electrophoresis (PAGE), as different positional isomers migrate differently.[13] This assay is invaluable for confirming the remodeling activity of purified this compound and comparing the efficiencies of different this compound variants.
Experimental Protocol: Gel-Based Nucleosome Sliding Assay
This protocol is based on established methods for analyzing chromatin remodelers.[10][13]
-
Substrate Preparation:
-
Prepare mononucleosomes by assembling recombinant histone octamers onto a fluorescently labeled DNA fragment (e.g., a 200 bp fragment with the 601 nucleosome positioning sequence located off-center).
-
-
Remodeling Reaction:
-
Prepare a sliding buffer (e.g., 20 mM Tris-HCl pH 7.6, 50 mM KCl, 5 mM MgCl₂, 0.1 mg/ml BSA, 5 mM DTT, and 5% sucrose).[10][13]
-
Set up the remodeling reaction (20 µL final volume) by combining the sliding buffer with the nucleosome substrate (e.g., 10-20 nM) and purified this compound protein (e.g., 2-10 nM).
-
Pre-incubate the mixture on ice for 10 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate at 30°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction at each time point by adding an equal volume of a quench buffer containing EDTA (to chelate Mg²⁺ and inhibit ATP hydrolysis) and competitor DNA (e.g., plasmid DNA) to prevent the enzyme from rebinding to the substrate.[13]
-
-
Gel Electrophoresis:
-
Analyze the samples on a 5-6% native polyacrylamide gel run in 0.5x TBE buffer at 4°C.
-
Visualize the fluorescently labeled DNA using a gel imager. The initial, asymmetrically positioned nucleosomes will migrate faster than the remodeled, centrally positioned products.
-
Data Presentation
| Time (minutes) | % Original Position | % Remodeled Position |
| 0 | 100% | 0% |
| 5 | 75% | 25% |
| 15 | 40% | 60% |
| 30 | 15% | 85% |
| 60 | 5% | 95% |
Table 2: Example quantification of a time-course nucleosome sliding assay.
Section 2: Cellular Assays
Cellular assays are designed to probe the function of this compound within its native biological context, providing insights into its genomic targets, protein interaction networks, and its role in cellular processes like DNA repair and proliferation.
Chromatin Immunoprecipitation (ChIP)
Application Note: ChIP is a powerful technique used to map the genome-wide localization of this compound.[14][15] By cross-linking proteins to DNA in living cells, shearing the chromatin, and then using a this compound-specific antibody to immunoprecipitate the protein-DNA complexes, researchers can identify the specific DNA sequences that this compound binds to.[16] When combined with next-generation sequencing (ChIP-Seq), this method provides a global map of this compound occupancy, revealing its target genes and its association with specific chromatin states (e.g., H3K4me3-marked promoters).[7]
Experimental Protocol: Chromatin Immunoprecipitation
This is a generalized protocol; optimization for specific cell types is recommended.[16][17]
-
Cross-linking:
-
Grow cells to ~80-90% confluency. Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA.
-
Incubate for 10-15 minutes at room temperature with gentle shaking.[16][17]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[17]
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin into fragments of 200-1000 bp using sonication. Optimization of sonication conditions is critical for successful ChIP.
-
-
Immunoprecipitation:
-
Centrifuge the sonicated lysate to pellet debris. Pre-clear the supernatant with Protein A/G beads to reduce non-specific binding.
-
Incubate a portion of the lysate with a this compound specific antibody (or a negative control IgG) overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washes and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins and DNA.
-
Elute the immunoprecipitated complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by incubating the eluate at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.[16]
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
-
-
Analysis:
-
Analyze the purified DNA by qPCR (for specific loci) or prepare it for next-generation sequencing (ChIP-Seq).
-
Visualization
Caption: Workflow of the Chromatin Immunoprecipitation (ChIP) protocol.
Co-Immunoprecipitation (Co-IP)
Application Note: Co-Immunoprecipitation is used to identify protein-protein interactions in vivo.[18][19] By using an antibody to pull down this compound from a cell lysate, any stably interacting proteins will also be co-precipitated. These interacting partners can then be identified by Western blotting or, for a more comprehensive analysis, by mass spectrometry. This technique is essential for placing this compound within larger protein complexes and cellular pathways, such as its interaction with transcription elongation factors or DNA repair machinery.[1]
Experimental Protocol: Co-Immunoprecipitation
This protocol provides a general framework for performing Co-IP.[20][21]
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA or a buffer with 0.5% NP-40) containing protease and phosphatase inhibitors to preserve protein complexes.[20]
-
Incubate on ice for 15-30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing Lysate:
-
Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation. This step minimizes non-specific binding to the beads.
-
Centrifuge and collect the supernatant (the pre-cleared lysate).
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (anti-CHD-1 or control IgG) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Complex Capture:
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for another 1-2 hours at 4°C with rotation to allow the beads to bind the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by gentle centrifugation.
-
Wash the beads 3-5 times with ice-cold wash buffer (typically the lysis buffer with a lower detergent concentration) to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the proteins from the beads by resuspending them in 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Pellet the beads and collect the supernatant.
-
Analyze the immunoprecipitated proteins by Western blot using antibodies against this compound (as a positive control) and the suspected interacting partner.
-
Visualization
Caption: Workflow of the Co-Immunoprecipitation (Co-IP) protocol.
Section 3: Structural Analysis Techniques
Application Note: Understanding the three-dimensional structure of this compound is key to deciphering its mechanism of action. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) have been used to solve the high-resolution structure of this compound, both alone and in complex with the nucleosome.[1][22] These structural snapshots provide critical insights into how this compound domains interact with each other and with the nucleosome substrate to promote DNA translocation and remodeling.[22] Additionally, Small Angle X-ray Scattering (SAXS) can reveal the overall shape and conformational changes of this compound in solution, complementing high-resolution methods.[23]
Visualization
Caption: Integration of structural and functional studies for this compound.
Section 4: Drug Discovery Approaches
Application Note: The synthetic lethal relationship between this compound and PTEN deficiency in prostate and other cancers has positioned this compound as a promising therapeutic target.[6][7][24] Drug discovery efforts aim to identify small molecule inhibitors that can selectively block this compound's function. A key strategy involves targeting the tandem chromodomains to prevent this compound from recognizing the H3K4me3 histone mark, thereby blocking its recruitment to chromatin.[6] High-throughput screening (HTS) assays, such as AlphaScreen or fluorescence polarization, can be developed to identify compounds that disrupt the this compound chromodomain-H3K4me3 interaction. Hits from these screens are then validated in biochemical and cellular assays.
Data Presentation
| Compound | Binding Affinity (IC₅₀) | Cell Viability (PTEN-null) |
| UNC10142 | 1.7 µM[6] | Dose-dependent reduction[6] |
| Control Compound | > 100 µM | No significant effect |
Table 3: Example data for a small molecule antagonist of this compound chromodomains.[6]
Visualization
Caption: Workflow for this compound targeted drug discovery.
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. The role of chromodomain helicase DNA binding protein 1 (CHD1) in promoting an invasive prostate cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A General Non-Radioactive ATPase Assay for Chromatin Remodeling Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Decoupling nucleosome recognition from DNA binding dramatically alters the properties of the Chd1 chromatin remodeler - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory | Springer Nature Experiments [experiments.springernature.com]
- 15. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 19. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. assaygenie.com [assaygenie.com]
- 22. Nucleosome-Chd1 structure and implications for chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the CHD-1 Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing the Chromodomain Helicase DNA-binding protein 1 (CHD-1) knockout mouse model in research and drug development. It includes detailed protocols for the generation, genotyping, and phenotyping of this compound knockout mice, as well as an overview of the known signaling pathways involving this compound.
Introduction to this compound
Chromodomain Helicase DNA-binding protein 1 (this compound) is a highly conserved ATP-dependent chromatin remodeling factor that plays a crucial role in maintaining open chromatin structure, regulating gene expression, and ensuring genomic stability. In embryonic stem cells, this compound is essential for maintaining pluripotency by promoting a euchromatic state. Dysregulation of this compound has been implicated in various diseases, including cancer, particularly prostate cancer where it can act as a tumor suppressor.
Generation of this compound Knockout and Conditional Knockout Mice
The generation of this compound knockout mice is essential for studying its in vivo functions. Due to the embryonic lethality of a full knockout, a conditional knockout approach using the Cre-loxP system is often employed to study this compound function in specific tissues or at specific developmental stages.
Experimental Protocol: Generation of a Conditional this compound Knockout Mouse
This protocol outlines the key steps for creating a Chd1 conditional knockout mouse line.
-
Design and Construction of the Targeting Vector :
-
A targeting vector is designed to flank a critical exon of the Chd1 gene with loxP sites. Exon 2, which contains the start codon, is a common target.
-
The vector should also include a selectable marker, such as a neomycin resistance cassette flanked by FRT sites, to allow for selection of successfully targeted embryonic stem (ES) cells.
-
-
ES Cell Targeting :
-
The linearized targeting vector is introduced into mouse ES cells (e.g., from a C57BL/6 background) via electroporation.
-
ES cells are then cultured in the presence of a selection agent (e.g., G418 for neomycin resistance) to select for cells that have incorporated the targeting vector.
-
-
Screening for Correctly Targeted ES Cell Clones :
-
Resistant ES cell clones are screened by PCR and Southern blotting to identify those with the correct homologous recombination of the targeting vector at the Chd1 locus.
-
-
Blastocyst Injection and Chimera Generation :
-
Correctly targeted ES cells are injected into blastocysts from a donor mouse strain (e.g., C57BL/6J).
-
The injected blastocysts are then transferred into the uteri of pseudopregnant female mice.
-
The resulting chimeric offspring will have a mix of cells derived from the host blastocyst and the genetically modified ES cells.
-
-
Germline Transmission :
-
Chimeric mice are bred with wild-type mice to test for germline transmission of the floxed Chd1 allele.
-
Offspring are genotyped to identify those carrying the floxed allele.
-
-
Removal of the Selectable Marker :
-
Mice carrying the floxed allele are bred with mice expressing Flp recombinase to remove the FRT-flanked selection cassette, leaving behind the floxed exon flanked by loxP sites.
-
-
Tissue-Specific Knockout :
-
To generate a tissue-specific knockout, the Chd1 floxed mice are bred with a Cre-driver line that expresses Cre recombinase in the desired tissue or cell type. In the offspring, Cre recombinase will excise the floxed exon, leading to a functional knockout of Chd1 in the target cells.
-
Genotyping this compound Knockout Mice
Accurate genotyping is crucial for maintaining and experimenting with this compound knockout mouse colonies. PCR-based methods are commonly used to distinguish between wild-type, heterozygous, and homozygous knockout alleles.
Experimental Protocol: PCR Genotyping of this compound Mice
This protocol is for DNA extracted from tail biopsies or ear punches.
-
DNA Extraction :
-
Digest tissue samples in a lysis buffer containing proteinase K.
-
Purify genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.
-
-
PCR Amplification :
-
Set up PCR reactions using primers specific for the wild-type, floxed, and knockout alleles.
Table 1: Primer Sequences for Genotyping this compound Mice
-
| Allele | Primer Name | Primer Sequence (5' to 3') | Expected Product Size (bp) |
| Wild-type | CSD-F | acagacagacagaaggaacattctcagc | ~406 |
| CSD-ttR | ACTTGTTCAGGTAAGTAAGTACCCAGAG | ||
| Floxed | CSD-loxF | GAGATGGCGCAACGCAATTAATG | ~217 |
| CSD-R | CTCAAGCCCAATGCCCTGAGTTTAC | ||
| Post-Cre (knockout) | CSD-neoF | GGGATCTCATGCTGGAGTTCTTCG | ~564 |
| CSD-R | CTCAAGCCCAATGCCCTGAGTTTAC |
-
PCR Cycling Conditions :
-
Initial Denaturation: 94°C for 5 minutes
-
35 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 60°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
-
Gel Electrophoresis :
-
Run the PCR products on a 1.5-2% agarose gel.
-
Visualize the DNA bands under UV light to determine the genotype of each mouse.
-
Phenotyping of this compound Knockout Mice
Complete knockout of Chd1 results in embryonic lethality. Heterozygous mice (Chd1+/-) are viable and fertile but may exhibit subtle phenotypes. The primary phenotype of homozygous knockout (Chd1−/−) embryos is a failure of post-implantation development.
Key Phenotypes of this compound Knockout Embryos
-
Embryonic Lethality : Chd1−/− embryos arrest development around embryonic day 5.5 (E5.5) to E6.5 and are resorbed by E9.5.[1]
-
Epiblast Development Failure : The epiblast of Chd1−/− embryos fails to proliferate and grow, leading to a smaller size compared to wild-type littermates.[1]
-
Increased Apoptosis and Defective Cell Cycle : The epiblast of knockout embryos shows a significant increase in apoptosis and defects in cell cycle progression.[1]
-
Reduced Transcriptional Output : Chd1−/− embryonic stem cells exhibit a global reduction in transcriptional output.[1]
Table 2: Quantitative Phenotypic Data for this compound Knockout Embryos
| Phenotype | Stage | Genotype | Observation | Reference |
| Viability | Postnatal | Chd1−/− | No viable pups recovered from heterozygous intercrosses | [1] |
| Embryo Resorption | E9.5 | Chd1−/− | All homozygous embryos are resorbed | [1] |
| Epiblast Cell Number | E5.5 | Chd1−/− | Significantly reduced compared to controls | [1] |
| Mitotic Index (pH3+ cells) | E5.5 | Chd1−/− | Significantly higher than controls | [1] |
| Apoptosis (cParp staining) | E5.5 | Chd1−/− | Consistently detected apoptotic cells | [1] |
| Litter Size (siRNA knockdown) | Postnatal | Chd1 knockdown | Significantly reduced | [2] |
Experimental Protocol: TUNEL Assay for Apoptosis in Embryos
This protocol is for detecting apoptosis in cryosectioned mouse embryos.
-
Tissue Preparation :
-
Fix embryos (e.g., E5.5-E6.5) in 4% paraformaldehyde (PFA) in PBS.
-
Cryoprotect the embryos by incubating in a sucrose solution.
-
Embed the embryos in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 5-10 µm sections using a cryostat and mount on slides.
-
-
Permeabilization :
-
Wash sections with PBS.
-
Permeabilize the tissue with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.
-
-
TUNEL Reaction :
-
Incubate sections with the TUNEL reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescein-dUTP) according to the manufacturer's instructions (e.g., Roche In Situ Cell Death Detection Kit).
-
-
Counterstaining and Mounting :
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
-
Imaging :
-
Visualize the sections using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
Experimental Protocol: Immunofluorescence Staining of Embryos
This protocol is for staining cryosectioned mouse embryos for proteins of interest.
-
Tissue Preparation : As described in the TUNEL assay protocol.
-
Antigen Retrieval (if necessary) : For some antibodies, antigen retrieval may be required. This can be done by heating the slides in a citrate buffer.
-
Blocking :
-
Wash sections with PBS.
-
Block non-specific antibody binding by incubating in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
-
Primary Antibody Incubation :
-
Incubate the sections with the primary antibody diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Incubation :
-
Wash sections three times with PBS.
-
Incubate with a fluorescently-labeled secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature in the dark.
-
-
Counterstaining and Mounting :
-
Counterstain nuclei with DAPI.
-
Mount with an anti-fade mounting medium.
-
-
Imaging :
-
Visualize the sections using a fluorescence microscope.
-
Experimental Protocol: Western Blot Analysis of this compound
This protocol is for detecting this compound protein levels in mouse tissues or cells.
-
Protein Extraction :
-
Homogenize tissues or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer :
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against this compound overnight at 4°C. A validated rabbit polyclonal anti-CHD-1 antibody can be used at a 1:500 dilution.[3]
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) for 1 hour at room temperature.
-
-
Detection :
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system. This compound protein has an expected molecular weight of approximately 210 kDa.[4]
-
This compound Signaling Pathways
This compound is involved in several key cellular signaling pathways, primarily through its role in chromatin remodeling and transcriptional regulation.
This compound in Transcriptional Regulation and Development
This compound is a key regulator of open chromatin and is essential for the pluripotency of embryonic stem cells. It associates with the promoters of active genes and is required for the expression of key pluripotency factors such as Oct4, Sox2, and Nanog.[5][6] Loss of this compound leads to a global reduction in transcriptional output and a failure to properly differentiate.[1]
Caption: this compound maintains pluripotency and high transcriptional output.
This compound in DNA Damage Response and Cancer
This compound plays a role in the DNA damage response (DDR) and has been identified as a tumor suppressor in prostate cancer. Its loss is associated with genomic instability.[7] There is a complex interplay between this compound and other key signaling pathways in cancer, such as the androgen receptor (AR) and p53 pathways.
-
Androgen Receptor (AR) Signaling : In prostate cancer, loss of this compound alters the binding of the androgen receptor to chromatin, leading to changes in the expression of AR target genes and promoting tumorigenesis.[8][9][10][11] this compound occupies prostate-specific enhancers enriched for AR and its cofactors.[8][9]
-
p53 Signaling : Removal of p53 can partially rescue the developmental arrest of Chd1−/− embryos, suggesting an interaction between this compound and the p53 pathway in regulating cell cycle and apoptosis.[12]
Caption: this compound's role in cancer and developmental signaling pathways.
Conclusion
The this compound knockout mouse model is a valuable tool for investigating the fundamental roles of this chromatin remodeler in development, transcription, and disease. The protocols and information provided in this document are intended to serve as a comprehensive resource for researchers utilizing this model system. Careful consideration of the embryonic lethal phenotype and the use of conditional knockout strategies are essential for successful experimentation.
References
- 1. Chd1 is essential for the high transcriptional output and rapid growth of the mouse epiblast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Chd1 Antibody (A15952) | Antibodies.com [antibodies.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Chd1 regulates open chromatin and pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHD1 acts via the Hmgpi pathway to regulate mouse early embryogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatin Regulator, CHD1, Remodels the Immunosuppressive Tumor Microenvironment in PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHD1 loss alters AR binding at lineage-specific enhancers and modulates distinct transcriptional programs to drive prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CHD1 Loss Alters AR Binding at Lineage-Specific Enhancers and Modulates Distinct Transcriptional Programs to Drive Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CHD1 Loss Alters AR Binding at Lineage-Specific Enhancers and Modulates Distinct Transcriptional Programs to Drive Prostate Tumorigenesis. [boris-portal.unibe.ch]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Organ-specific regulation of CHD1 by acute PTEN and p53 loss in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Cas9 Mediated CHD-1 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the targeted disruption of the Chromodomain Helicase DNA Binding Protein 1 (CHD-1) gene using the CRISPR-Cas9 system. This document includes detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows to facilitate the successful implementation of this compound gene editing in a research setting.
Introduction to this compound
Chromodomain Helicase DNA Binding Protein 1 (this compound) is a highly conserved ATP-dependent chromatin remodeling protein crucial for maintaining chromatin structure and regulating gene expression.[1][2] It plays a significant role in various cellular processes, including the maintenance of embryonic stem cell pluripotency, transcriptional regulation, and DNA double-strand break (DSB) repair through homologous recombination (HR).[2][3] Given its multifaceted roles, this compound has emerged as a gene of interest in several pathologies, including prostate cancer, making it a valuable target for functional studies and therapeutic development.[3]
Data Presentation
Effective gene editing experiments require robust quantification of editing efficiency. The following table summarizes key quantitative parameters for assessing CRISPR-Cas9 mediated this compound knockout. Data can be generated using techniques such as T7 Endonuclease I (T7E1) assay or by analyzing Sanger sequencing data with tools like Tracking of Indels by DEcomposition (TIDE) or Inference of CRISPR Edits (ICE).[4][5][6]
| Parameter | Description | Method of Quantification | Example Value Range | References |
| sgRNA On-Target Activity | The efficiency with which a specific sgRNA directs Cas9 to cleave the target DNA sequence. | T7E1 Assay, TIDE/ICE Analysis | 40-90% indel frequency | [4][5] |
| Biallelic Knockout Frequency | The percentage of cells in a population where both alleles of the target gene have been successfully knocked out. | Clonal sequencing, Western Blot | 10-50% of edited clones | [7] |
| Off-Target Mutations | The frequency of unintended cleavage and subsequent mutations at genomic sites other than the intended target. | Off-target prediction software, GUIDE-seq, SITE-seq | Varies depending on sgRNA design and delivery method | [6] |
| Protein Knockdown Verification | Confirmation of the absence or significant reduction of the target protein post-gene editing. | Western Blot | >90% reduction in protein level | [8][9] |
Signaling Pathways and Experimental Workflows
This compound in Homologous Recombination (HR) DNA Repair Pathway
This compound plays a critical role in the repair of DNA double-strand breaks (DSBs) via the homologous recombination pathway. It is recruited to the site of damage and facilitates chromatin remodeling, which is essential for the recruitment of downstream repair factors.
Caption: Role of this compound in the Homologous Recombination DNA Repair Pathway.
General Experimental Workflow for CRISPR-Cas9 Mediated Gene Knockout
The following diagram outlines the major steps involved in generating a gene knockout using the CRISPR-Cas9 system, from sgRNA design to the validation of the edited cells.
Caption: A generalized workflow for generating and validating a CRISPR-Cas9 knockout.
Experimental Protocols
Protocol 1: Design and Cloning of sgRNAs Targeting Human this compound
This protocol describes the design of single guide RNAs (sgRNAs) targeting the human this compound gene and their subsequent cloning into a lentiviral vector.
Materials:
-
Human this compound gene sequence (RefSeq: NM_001270.4)
-
sgRNA design software (e.g., Benchling, CHOPCHOP)
-
LentiCRISPRv2 plasmid (Addgene #52961) or similar
-
Stellar™ Competent Cells or similar
-
Oligonucleotides (forward and reverse) for sgRNA cloning
-
T4 DNA Ligase and T4 Polynucleotide Kinase
-
BsmBI restriction enzyme
-
LB agar plates with ampicillin
Procedure:
-
sgRNA Design:
-
Identify the target region within the this compound gene. Early exons are often targeted to ensure a frameshift mutation leading to a non-functional protein.
-
Use sgRNA design software to identify potential 20-nucleotide sgRNA sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (5'-NGG-3').
-
Select sgRNAs with high predicted on-target scores and low predicted off-target effects.
-
Recommended sgRNA sequences for human this compound (targeting exon 2):
-
sgRNA-1 (Fwd): 5'- CACCGACCCAGAATCATCATCCGAC -3'
-
sgRNA-1 (Rev): 5'- AAACGTCGGATGATGATTCTGGGTC -3'
-
sgRNA-2 (Fwd): 5'- CACCGGCTCTTCCTCGTCGCCATCG -3'
-
sgRNA-2 (Rev): 5'- AAACCGATGGCGACGACGAAGGAGC -3'
-
(Note: The core 20 bp target sequence is in bold)
-
-
-
Oligonucleotide Preparation and Annealing:
-
Synthesize the forward and reverse oligonucleotides for each selected sgRNA.
-
Phosphorylate and anneal the oligos by mixing 1 µL of each oligo (100 µM), 1 µL of T4 Ligation Buffer (10X), 6.5 µL of nuclease-free water, and 0.5 µL of T4 PNK.
-
Incubate the reaction at 37°C for 30 minutes, then 95°C for 5 minutes, and ramp down to 25°C at 5°C/minute.
-
-
Vector Digestion and Ligation:
-
Digest the lentiCRISPRv2 plasmid with BsmBI.
-
Ligate the annealed oligos into the digested vector using T4 DNA Ligase.
-
-
Transformation and Plasmid Preparation:
-
Transform the ligation product into competent E. coli.
-
Plate on LB agar plates containing ampicillin and incubate overnight at 37°C.
-
Select individual colonies, grow in liquid culture, and purify the plasmid DNA using a miniprep kit.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Protocol 2: Lentivirus Production and Transduction of Target Cells
This protocol details the production of lentiviral particles containing the this compound sgRNA and Cas9, and their use to transduce a target cell line (e.g., HEK293T, U2OS).
Materials:
-
HEK293T cells
-
LentiCRISPRv2-CHD1-sgRNA plasmid
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Target cells (e.g., U2OS, RPE1)
-
Polybrene
-
Complete cell culture medium
Procedure:
-
Lentivirus Production:
-
Day 0: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Day 1: Co-transfect the HEK293T cells with the lentiCRISPRv2-CHD1-sgRNA plasmid and the packaging plasmids using a suitable transfection reagent.
-
Day 2: Replace the medium with fresh complete medium.
-
Day 3 & 4: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection. Pool the supernatant and filter through a 0.45 µm filter. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cells:
-
Day 0: Seed the target cells in a 6-well plate.
-
Day 1: Transduce the cells with the lentiviral supernatant at various multiplicities of infection (MOIs) in the presence of polybrene (final concentration 4-8 µg/mL).
-
Day 2: Replace the virus-containing medium with fresh complete medium.
-
Day 3 onwards: Begin selection with puromycin (determine the optimal concentration for your cell line with a kill curve).
-
Protocol 3: Validation of this compound Knockout
This protocol outlines the steps to validate the successful knockout of the this compound gene at both the genomic and protein levels.
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target site in the this compound gene
-
Taq DNA polymerase
-
Agarose gel electrophoresis system
-
T7 Endonuclease I enzyme and buffer
-
Antibodies: anti-CHD-1 and a loading control (e.g., anti-GAPDH, anti-beta-actin)
-
Protein lysis buffer
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Genomic DNA Analysis (T7E1 Assay):
-
Harvest a pool of transduced and selected cells and extract genomic DNA.
-
Amplify the target region of the this compound gene using PCR with primers flanking the sgRNA target site.
-
Example Primers for Human this compound (Exon 2):
-
Forward: 5'- GAGGTGGAGTTTGCTGACTTTG -3'
-
Reverse: 5'- TCTCCCTCTCCTCTTCCTCA -3'
-
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed PCR products with T7 Endonuclease I. T7E1 will cleave mismatched DNA.
-
Analyze the digested products on an agarose gel. The presence of cleaved fragments indicates the presence of indels.
-
Quantify the band intensities to estimate the percentage of gene editing.
-
-
Sanger Sequencing and TIDE/ICE Analysis:
-
Purify the PCR product from the edited cell population.
-
Send the PCR product for Sanger sequencing.
-
Analyze the resulting .ab1 file using online tools like TIDE or ICE to quantify the percentage of indels and identify the types of mutations.
-
-
Western Blot Analysis:
-
Isolate single-cell clones from the edited population.
-
Expand the clones and lyse the cells to extract total protein.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against this compound, followed by a secondary antibody.
-
Use a loading control antibody to ensure equal protein loading.
-
The absence of a band corresponding to this compound in a clonal population confirms successful biallelic knockout.[8][9]
-
Conclusion
This document provides a detailed framework for the successful application of CRISPR-Cas9 technology to edit the this compound gene. By following these protocols and utilizing the provided data presentation and visualization tools, researchers can effectively generate and validate this compound knockout cell lines, enabling further investigation into its biological functions and its role in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Intrinsically Disordered Regions Define Unique Protein Interaction Networks in CHD Family Remodelers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]
- 6. synthego.com [synthego.com]
- 7. researchgate.net [researchgate.net]
- 8. CHD1 controls H3.3 incorporation in adult brain chromatin to maintain metabolic homeostasis and normal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of CHD1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for performing chromatin immunoprecipitation (ChIP) to study the genomic localization of Chromodomain Helicase DNA Binding Protein 1 (CHD1). CHD1 is a key ATP-dependent chromatin remodeler involved in various cellular processes, including transcription regulation, maintenance of open chromatin, and DNA repair.[1][2][3] Understanding its genome-wide occupancy can provide critical insights into gene regulation and disease mechanisms.
Introduction to CHD1 and ChIP
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a member of the CHD family of proteins, characterized by the presence of tandem chromodomains, a SWI/SNF-related ATPase domain, and a DNA-binding domain.[4] The chromodomains of human CHD1 recognize and bind to histone H3 trimethylated at lysine 4 (H3K4me3), a mark associated with active gene promoters.[3][4][5] This interaction is crucial for recruiting CHD1 to euchromatic regions and facilitating the maintenance of open chromatin structure, which is essential for processes like transcription and embryonic stem cell pluripotency.[2][3][4]
Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interaction of proteins, such as CHD1, with specific DNA sequences in the context of the cell.[6][7] The basic principle of ChIP involves cross-linking protein-DNA complexes within cells, shearing the chromatin, and then using a specific antibody to immunoprecipitate the protein of interest along with its bound DNA.[8] The co-precipitated DNA is then purified and can be analyzed by various methods, including quantitative PCR (ChIP-qPCR), microarrays (ChIP-chip), or next-generation sequencing (ChIP-seq), to identify the genomic regions occupied by the target protein.[8][7]
Key Considerations for CHD1 ChIP
Successful ChIP experiments for CHD1 require careful optimization of several parameters:
-
Antibody Selection: The choice of a high-quality, ChIP-validated antibody is the most critical factor for a successful experiment.[8][9] Several commercial antibodies have been validated for CHD1 ChIP.
-
Chromatin Fragmentation: Optimal shearing of chromatin to a size range of 200-1000 base pairs is crucial for good resolution.[10][11] This can be achieved through enzymatic digestion or sonication.[12]
-
Controls: Appropriate controls are essential for data interpretation. These include a negative control (e.g., IgG antibody) to determine background signal and a positive control locus (a known CHD1 binding site, if available) to confirm the efficiency of the immunoprecipitation.[8]
Experimental Protocols
Below are detailed protocols for performing a CHD1 ChIP experiment, from cell preparation to DNA analysis.
Protocol 1: Chromatin Immunoprecipitation using Enzymatic Digestion
This protocol is adapted for researchers who prefer enzymatic shearing of chromatin.
Materials:
-
Cells expressing CHD1 (e.g., K562, HeLa, 293T)[13]
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1.0% Triton X-100)[14]
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Micrococcal Nuclease (MNase)
-
Anti-CHD1 Antibody (ChIP-grade)
-
Normal Rabbit IgG (Negative Control)
-
Protein A/G Magnetic Beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol
-
Ethanol
-
TE Buffer
Procedure:
-
Cross-linking:
-
To cells in culture medium, add formaldehyde to a final concentration of 1% (e.g., 270 µl of 37% formaldehyde to 10 ml of medium).[6]
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[6]
-
Incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Nuclei Isolation:
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
-
Chromatin Digestion:
-
Resuspend the nuclear pellet in MNase digestion buffer.
-
Add MNase and incubate at 37°C for a predetermined optimal time to achieve chromatin fragments of 200-1000 bp.
-
Stop the digestion by adding EDTA.
-
Lyse the nuclei by adding Nuclear Lysis Buffer and incubate on ice.
-
-
Immunoprecipitation:
-
Dilute the chromatin lysate with ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Take an aliquot of the pre-cleared chromatin as "Input" control.
-
Add the anti-CHD1 antibody (typically 1-5 µg per IP) to the remaining chromatin and incubate overnight at 4°C with rotation.[13] For a negative control, use Normal Rabbit IgG.
-
Add pre-blocked Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.[8]
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
DNA Purification:
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in TE buffer or water.
-
Protocol 2: Chromatin Immunoprecipitation using Sonication
This protocol is for researchers who prefer mechanical shearing of chromatin.
Materials:
-
Same as Protocol 1, excluding MNase and its digestion buffer.
-
Sonication Lysis Buffer (e.g., 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris-HCl pH 8, 20 mM EDTA)[14]
Procedure:
-
Cross-linking and Cell Lysis:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Chromatin Shearing by Sonication:
-
Resuspend the nuclear pellet in Sonication Lysis Buffer.
-
Sonicate the sample on ice to shear the chromatin to an average size of 200-1000 bp. Optimization of sonication conditions (power, duration, number of cycles) is critical and cell-type dependent.[11][16]
-
Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation, Washes, Elution, Reverse Cross-linking, and DNA Purification:
-
Follow steps 4-7 from Protocol 1.
-
Data Presentation
Quantitative data from CHD1 ChIP experiments should be presented clearly for easy interpretation and comparison.
Table 1: Recommended Antibodies for CHD1 ChIP
| Antibody Name | Supplier | Catalog Number | Type | Recommended Concentration |
| CHD1 (D8C2) Rabbit mAb | Cell Signaling Technology | #4351 | Monoclonal | 5 µl per IP (for ~4 x 10^6 cells)[17] |
| CHD1 Antibody (ChIP-seq Grade) | Diagenode | C15410334 | Polyclonal | 1-5 µg per IP[13] |
| CHD1 Antibody (G-4) | Santa Cruz Biotechnology | sc-398291 | Monoclonal | 1-2 µg per 100-500 µg of total protein |
Table 2: Example of Quantitative PCR (qPCR) Data Analysis from a CHD1 ChIP Experiment
This table illustrates how to present the results of a ChIP-qPCR experiment, showing the enrichment of CHD1 at a positive control locus (e.g., the promoter of an active gene like ACTB) and a negative control locus (e.g., an inactive gene like MYT1).[13]
| Target Locus | Sample | Cq (mean) | % Input | Fold Enrichment vs. IgG |
| ACTB Promoter (Positive Control) | Input | 25.3 | 100% | - |
| CHD1 IP | 28.1 | 2.5% | 25 | |
| IgG IP | 33.1 | 0.1% | 1 | |
| MYT1 Promoter (Negative Control) | Input | 26.5 | 100% | - |
| CHD1 IP | 32.8 | 0.2% | 2 | |
| IgG IP | 33.5 | 0.1% | 1 |
% Input is calculated as 2^(-\ΔCq) * 100, where \ΔCq = Cq(IP) - Cq(Input). Fold enrichment is calculated as %Input(CHD1 IP) / %Input(IgG IP).
Visualization of Workflows and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the molecular context of CHD1.
Caption: A generalized workflow for Chromatin Immunoprecipitation (ChIP) of CHD1.
Caption: Simplified schematic of CHD1 interactions and its role in transcription.
Troubleshooting
Successful ChIP experiments often require optimization. Here are some common issues and potential solutions.
Table 3: Troubleshooting Common CHD1 ChIP Issues
| Issue | Possible Cause | Suggested Solution |
| High Background | - Insufficient washing- Too much antibody- Improperly sheared chromatin | - Increase the number and/or stringency of washes.- Titrate the antibody to determine the optimal concentration.- Optimize sonication or enzymatic digestion to achieve the correct fragment size.[9][10] |
| Low Signal | - Inefficient immunoprecipitation- Insufficient starting material- Over-crosslinking | - Use a ChIP-validated antibody.- Increase the amount of starting cell material.- Optimize the cross-linking time.[10][11] |
| Poor Resolution in ChIP-seq | - Chromatin fragments are too large | - Optimize chromatin shearing to obtain fragments predominantly in the 200-500 bp range.[11] |
| No PCR Product from IP DNA | - Failed immunoprecipitation- PCR inhibitors in the purified DNA | - Verify antibody performance with a positive control.- Include an additional DNA clean-up step. |
References
- 1. scbt.com [scbt.com]
- 2. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 3. CHD1 - Wikipedia [en.wikipedia.org]
- 4. CHD1 (D8C2) Rabbit Monoclonal Antibody (#4351) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. genecards.org [genecards.org]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Advantages and Workflow of ChIP-seq - CD Genomics [cd-genomics.com]
- 8. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 9. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. bosterbio.com [bosterbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. CHD1 Antibody - ChIP-seq Grade (C15410334) | Diagenode [diagenode.com]
- 14. CHD1 regulates cell fate determination by activation of differentiation-induced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. CHD1 (D8C2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: siRNA-Mediated Knockdown of Chromodomain Helicase DNA-Binding Protein 1 (CHD-1)
Introduction
Chromodomain Helicase DNA-Binding Protein 1 (CHD-1) is a highly conserved ATP-dependent chromatin remodeling enzyme that plays a critical role in regulating chromatin structure and gene expression.[1][2] this compound is essential for maintaining an open chromatin state, facilitating transcriptional elongation, and ensuring genomic stability.[1][3] Notably, this compound is a key component in the DNA Damage Response (DDR) pathway, specifically in the repair of DNA double-strand breaks (DSBs) via homologous recombination (HR).[3][4] Its function involves modulating chromatin to allow for the recruitment of repair factors, such as CtIP, and facilitating the phosphorylation of H2AX (γH2AX), a critical early signaling event in DSB repair.[4][5] Given its multifaceted roles, particularly in DNA repair and its implication as a tumor suppressor in cancers like prostate cancer, this compound is a significant target for functional studies and therapeutic development.[1][6]
Small interfering RNA (siRNA) offers a potent and specific method for the transient silencing of this compound, enabling researchers to investigate the functional consequences of its depletion.[7] This document provides a detailed protocol for the siRNA-mediated knockdown of this compound in mammalian cells, including methods for validation and analysis of downstream phenotypic effects.
Key Applications
-
Functional Genomics: Elucidating the specific roles of this compound in cellular processes such as DNA repair, transcription, and cell cycle regulation.
-
Cancer Research: Investigating the consequences of this compound loss, a common event in prostate cancer, on tumor progression and therapeutic resistance.[1]
-
Drug Discovery: Screening for synthetic lethal interactions where the loss of this compound sensitizes cancer cells to specific inhibitors (e.g., PARP or PTEN inhibitors).[4]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies involving this compound knockdown or knockout.
Table 1: Examples of siRNA Design and Knockdown Efficiency (Note: It is highly recommended to use pre-designed, validated siRNAs from a reputable commercial source. Testing multiple siRNA sequences is crucial to identify the most potent and specific one for your experimental system.)
| Target | Type | Recommended Concentration | Typical Knockdown Efficiency (mRNA) | Validation Method |
| Human this compound | Individual siRNA or SMARTpool | 10-50 nM | >75% | RT-qPCR |
| Positive Control (e.g., GAPDH, PPIB) | Individual siRNA | 10-50 nM | >80% | RT-qPCR |
| Non-Targeting Control (NTC) | Scrambled siRNA | 10-50 nM | No significant knockdown | RT-qPCR, Western Blot |
Table 2: Summary of Phenotypic Effects Following this compound Depletion
| Assay | Cell Line | Condition | Result | Reference |
| Clonogenic Survival | RPE1 | Ionizing Radiation (2 Gy) | This compound KO cells almost completely lost vs. significant survival in WT | [4] |
| Homologous Recombination (HR) | U2OS (DR-GFP assay) | I-SceI induced DSB | ~50% reduction in HR efficiency in sithis compound cells vs. siControl | [4] |
| CtIP Foci Formation | RPE1 | Laser micro-irradiation | Significant reduction in CtIP recruitment to damage sites in this compound KO cells | [4] |
| γH2AX Foci Persistence | PC3 | Ionizing Radiation (3 Gy) | Significantly more residual γH2AX foci at 24h post-IR in shthis compound cells | [8] |
| Drug Sensitivity | RPE1 | Olaparib (PARP Inhibitor) | This compound KO cells showed significantly increased sensitivity compared to WT | [4] |
Visualized Workflows and Pathways
Caption: Experimental workflow for siRNA-mediated knockdown of this compound.
Caption: this compound's role in the DNA Double-Strand Break (DSB) repair pathway.
Experimental Protocols
Protocol 1: siRNA Transfection for this compound Knockdown
This protocol is optimized for a 6-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Mammalian cells of interest (e.g., PC3, LNCaP, U2OS, RPE1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Opti-MEM™ I Reduced Serum Medium
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
This compound specific siRNA (20 µM stock)
-
Non-Targeting Control (NTC) siRNA (20 µM stock)
-
RNase-free microcentrifuge tubes
-
6-well tissue culture plates
Procedure:
-
Cell Seeding (Day 1):
-
The day before transfection, seed cells in a 6-well plate in 2 mL of antibiotic-free complete growth medium.
-
Ensure cells will be 60-80% confluent at the time of transfection (e.g., seed 2.0 x 10⁵ cells/well for PC3 cells).[9]
-
Incubate overnight at 37°C in a CO₂ incubator.
-
-
Transfection (Day 2):
-
For each well to be transfected, prepare two tubes:
-
Tube A (siRNA): Dilute 3 µL of the 20 µM siRNA stock (final concentration ~50 nM) in 150 µL of Opti-MEM™ medium. Mix gently.
-
Tube B (Lipid): Dilute 5 µL of Lipofectamine™ RNAiMAX in 150 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
-
Combine the contents of Tube A and Tube B. Mix gently by pipetting and incubate for 10-15 minutes at room temperature to allow siRNA-lipid complexes to form.
-
Aspirate the media from the cells in the 6-well plate.
-
Add 300 µL of the siRNA-lipid complex mixture dropwise to each well.
-
Add 1.7 mL of fresh, antibiotic-free complete growth medium to each well. Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before analysis. The optimal incubation time depends on the stability of the this compound protein and should be determined empirically.
-
Protocol 2: Validation of this compound Knockdown by RT-qPCR
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for human this compound and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
At 24-48 hours post-transfection, harvest cells.
-
Isolate total RNA using a commercial kit according to the manufacturer’s instructions.
-
Quantify RNA concentration and assess purity (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 500 ng to 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix: 10 µL of 2x qPCR master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water for a 20 µL final volume.
-
Run the reaction on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 3 min, followed by 40 cycles of 95°C for 15s and 60°C for 30s).
-
Analyze the data using the ΔΔCq method to determine the relative expression of this compound mRNA in siRNA-treated samples compared to the NTC-treated samples, normalized to the housekeeping gene.
-
Protocol 3: Validation of this compound Knockdown by Western Blot
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CHD-1 and anti-loading control (e.g., β-actin, GAPDH, HSC70)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction:
-
At 48-72 hours post-transfection, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary anti-CHD-1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane for a loading control to ensure equal protein loading.
-
References
- 1. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupted transcriptional networks regulated by CHD1L during neurodevelopment underlie the mirrored neuroanatomical and growth phenotypes of the 1q21.1 copy number variant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chd1 protects genome integrity at promoters to sustain hypertranscription in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CHD1 loss alters AR binding at lineage-specific enhancers and modulates distinct transcriptional programs to drive prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNA - Applications [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA Damage Response (DDR) Pathway [sigmaaldrich.com]
Application Notes and Protocols for Measuring CHD-1 ATPase Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for commonly used assays to measure the ATPase activity of Chromodomain-Helicase-DNA-binding protein 1 (CHD-1). This compound is a key chromatin remodeling enzyme that utilizes the energy from ATP hydrolysis to alter nucleosome positioning, thereby playing a crucial role in various cellular processes including transcription, DNA repair, and maintaining pluripotency.[1][2] The accurate measurement of its ATPase activity is fundamental for understanding its enzymatic function, regulation, and for the development of potential therapeutic inhibitors.
Introduction to this compound ATPase Assays
Several robust methods are available to quantify the ATPase activity of this compound. The choice of assay often depends on the specific experimental goals, such as high-throughput screening for inhibitors or detailed kinetic characterization. The most common assays rely on detecting either the production of ADP or the depletion of ATP. This document details three widely used methods: the Malachite Green Assay, the NADH-Coupled ATPase Assay, and the ADP-Glo™ Luminescent Assay.
Malachite Green Assay
The Malachite Green assay is a colorimetric, endpoint assay that quantifies the amount of inorganic phosphate (Pi) released during the ATP hydrolysis reaction.[3] The assay is based on the formation of a colored complex between malachite green, molybdate, and free orthophosphate, which can be measured spectrophotometrically.[3] It is a simple and cost-effective method suitable for both single-point measurements and high-throughput screening.
Experimental Workflow: Malachite Green Assay
Detailed Protocol: Malachite Green Assay
Materials:
-
Purified this compound enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (10 mM stock)
-
Malachite Green Reagent: Prepare fresh by mixing three volumes of 0.045% Malachite Green hydrochloride in water with one volume of 4.2% ammonium molybdate in 4 M HCl. Add 0.1% Triton X-100. Filter before use.
-
Phosphate Standard (e.g., KH2PO4) for standard curve
-
Quenching solution: 34% sodium citrate or 10% SDS
-
96-well microplate
Procedure:
-
Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0 to 50 µM) in the assay buffer.
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of assay buffer.
-
Add 5 µL of purified this compound enzyme at the desired concentration (e.g., 50 nM).
-
For inhibitor studies, add the inhibitor at this step and pre-incubate with the enzyme for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of ATP solution to a final concentration of 1 mM.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding 10 µL of quenching solution.
-
Color Development: Add 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow for color development.[4]
-
Measurement: Measure the absorbance at approximately 630 nm using a microplate reader.[4]
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all readings.
-
Generate a standard curve by plotting the absorbance of the phosphate standards versus their concentrations.
-
Determine the concentration of phosphate released in each sample using the standard curve.
-
Calculate the specific activity of this compound (e.g., in nmol Pi/min/mg enzyme).
-
NADH-Coupled ATPase Assay
The NADH-coupled assay is a continuous, kinetic assay that measures ATPase activity by linking the production of ADP to the oxidation of NADH.[5] ADP is recycled back to ATP by pyruvate kinase (PK), which simultaneously converts phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[5] This assay is particularly useful for detailed kinetic studies.
Experimental Workflow: NADH-Coupled Assay
Detailed Protocol: NADH-Coupled ATPase Assay
Materials:
-
Purified this compound enzyme
-
Assay Buffer: 50 mM HEPES-KOH pH 7.5, 50 mM KCl, 5 mM MgCl2, 1 mM DTT
-
ATP solution (100 mM stock)
-
Phosphoenolpyruvate (PEP) (100 mM stock)
-
NADH (10 mM stock)
-
Pyruvate kinase (PK) (e.g., 10 mg/mL)
-
Lactate dehydrogenase (LDH) (e.g., 5 mg/mL)
-
UV-transparent 96-well or 384-well plate
-
Spectrophotometer capable of kinetic reads at 340 nm
Procedure:
-
Prepare Reaction Mix: Prepare a master mix containing assay buffer, PEP (final concentration 1-2 mM), NADH (final concentration 0.2-0.4 mM), PK (final concentration ~60 µg/mL), and LDH (final concentration ~30 µg/mL).
-
Reaction Setup:
-
In a UV-transparent plate, add the reaction mix.
-
Add the purified this compound enzyme to the desired final concentration (e.g., 50 nM).
-
For inhibitor studies, add the inhibitor and pre-incubate with the enzyme and reaction mix.
-
-
Equilibration: Place the plate in a spectrophotometer pre-warmed to the desired temperature (e.g., 30°C) and allow it to equilibrate for 5-10 minutes.
-
Initiate Reaction: Initiate the reaction by adding ATP to the desired final concentration (e.g., 1-5 mM).
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm in kinetic mode, taking readings every 15-30 seconds for 15-30 minutes.
-
Data Analysis:
-
Determine the rate of NADH oxidation (ΔA340/min) from the linear portion of the curve.
-
Calculate the ATPase activity using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹), taking into account the path length of the sample in the microplate well.
-
ADP-Glo™ Luminescent Assay
The ADP-Glo™ assay is a highly sensitive, homogeneous, luminescence-based assay that measures the amount of ADP produced in an ATPase reaction.[6] The assay is performed in two steps: first, the ATPase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[7] The luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the ATPase activity. This assay is well-suited for high-throughput screening of inhibitors due to its high sensitivity and wide dynamic range.[8]
Experimental Workflow: ADP-Glo™ Assay
Detailed Protocol: ADP-Glo™ Assay
Materials:
-
Purified this compound enzyme
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup:
-
In a white, opaque plate, set up the ATPase reaction in a small volume (e.g., 5-10 µL) containing assay buffer, this compound enzyme, and ATP.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding ATP.
-
-
Incubation: Incubate the reaction at the desired temperature for an optimized period.
-
ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[7]
-
ADP Detection: Add a volume of Kinase Detection Reagent equal to the sum of the initial reaction and the ADP-Glo™ Reagent volumes. Incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[7]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Generate a standard curve with known concentrations of ADP and ATP to correlate the luminescent signal to the amount of ADP produced.
-
Calculate the concentration of ADP in each sample and determine the specific activity of this compound.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for this compound ATPase activity and its inhibition. Note that kinetic parameters can vary depending on the specific constructs, substrates (e.g., naked DNA vs. nucleosomes), and assay conditions.
Table 1: Kinetic Parameters of Yeast Chd1 ATPase Activity
| Chd1 Construct | Substrate | Km (nM) | kcat (min-1) | Reference |
| Chd1ΔNC | Nucleosomes | Not reported | 293 ± 20 | [9] |
| Chd1ΔNC | DNA | Not reported | 43 ± 2 | [9] |
| Chd1 1–1305 | Nucleosomes | ~40 | ~120 | [10] |
| Chd1 Δ57–88 | Nucleosomes | ~40 | ~200 | [10] |
Table 2: IC50 Values of Inhibitors for CHD1L ATPase Activity
| Inhibitor | IC50 (µM) | Assay Method | Reference |
| C071-0684 | 17.36 | Malachite Green | [11] |
| CHD1Li 6.11 | 25.88 | Malachite Green | [11] |
| K284-5881 | ~88 | Malachite Green | [11] |
| K284-5877 | ~88 | Malachite Green | [11] |
| OTI-611 (6.11) | Not specified | Not specified | [12] |
| Compound 18 | >40 (poor solubility) | Not specified | [12] |
| Compound 20 | >40 (poor solubility) | Not specified | [12] |
| Compound 8 | <30 | Not specified | [12] |
| Compound 9 | <30 | Not specified | [12] |
| Compound 10 | <30 | Not specified | [12] |
| Compound 11 | <30 | Not specified | [12] |
Note: CHD1L is a related protein to CHD1. Data for direct CHD1 inhibitors is limited in the public domain.
This compound Signaling and Regulation
This compound's ATPase activity is central to its function in chromatin remodeling. This activity is regulated by its various domains and is essential for its role in downstream cellular processes, particularly in the DNA damage response (DDR).
Signaling Pathway Diagram
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. The chromatin remodeler Chd1 supports MRX and Exo1 functions in resection of DNA double-strand breaks | PLOS Genetics [journals.plos.org]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. eubopen.org [eubopen.org]
- 5. A semi high-throughput adaptation of the NADH-coupled ATPase assay for screening of small molecule ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases [pubmed.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. ADP-Glo™ Max Assay [promega.com]
- 9. Identification of Residues in Chromodomain Helicase DNA-Binding Protein 1 (Chd1) Required for Coupling ATP Hydrolysis to Nucleosome Sliding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural reorganization of the chromatin remodeling enzyme Chd1 upon engagement with nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The validation of new CHD1L inhibitors as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of CHD1 Localization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a crucial ATP-dependent chromatin remodeler that plays a significant role in various cellular processes, including transcriptional regulation, DNA repair, and the maintenance of pluripotency in embryonic stem cells.[1] Its dysregulation has been implicated in several diseases, notably in cancer. Understanding the subcellular localization of CHD1 is paramount to elucidating its function and its role in disease pathogenesis. Immunofluorescence (IF) is a powerful technique to visualize the distribution of CHD1 within the cell, providing insights into its dynamic regulation and interaction with other cellular components.
These application notes provide detailed protocols for the immunofluorescence staining of CHD1, guidelines for quantitative analysis, and a visualization of a key signaling pathway involving CHD1.
Data Presentation: Quantitative Analysis of CHD1 Localization
Quantifying the fluorescence signal from immunolabeling allows for an objective assessment of protein localization. The nuclear-to-cytoplasmic fluorescence intensity ratio is a common metric for quantifying the subcellular distribution of proteins like CHD1. This can be achieved using image analysis software such as ImageJ or CellProfiler. Below are tables presenting hypothetical quantitative data based on experimental findings, illustrating how results can be structured for clear comparison.
Table 1: Nuclear-to-Cytoplasmic Fluorescence Intensity Ratio of CHD1 in Different Cell Lines
| Cell Line | Phenotype | Mean Nuclear Intensity (a.u.) | Mean Cytoplasmic Intensity (a.u.) | Nuclear/Cytoplasmic Ratio |
| Prostate Epithelial (Benign) | Normal | 150.2 ± 12.5 | 35.8 ± 4.1 | 4.2 |
| PC-3 | PTEN-deficient Prostate Cancer | 285.6 ± 25.1 | 42.3 ± 5.5 | 6.8 |
| LNCaP | PTEN-intact Prostate Cancer | 165.4 ± 15.8 | 38.1 ± 4.9 | 4.3 |
a.u. = arbitrary units
Table 2: Effect of CHD1 Knockdown on IL-6 Expression in PTEN-deficient Prostate Cancer Cells
| Condition | Mean CHD1 Nuclear Intensity (a.u.) | Mean IL-6 Fluorescence Intensity (a.u.) |
| Control (siScramble) | 290.1 ± 28.3 | 250.7 ± 22.9 |
| siCHD1 | 85.3 ± 9.7 | 115.2 ± 13.4 |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of CHD1 in cultured mammalian cells.
Materials
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (freshly prepared)
-
0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS with 0.1% Tween-20
-
Primary Antibody: Rabbit anti-CHD1 monoclonal antibody (validated for IF)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass coverslips and microscope slides
Protocol for Immunofluorescence Staining of CHD1
-
Cell Culture: Plate cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 60-80%).
-
Fixation:
-
Aspirate the culture medium.
-
Gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.[2]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Blocking:
-
Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-CHD1 antibody in the blocking buffer according to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody to the cells.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Protect from light.
-
Aspirate the wash buffer and add the diluted secondary antibody.
-
Incubate for 1 hour at room temperature in the dark.[4]
-
-
Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each.
-
Incubate the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.[2]
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslip onto a microscope slide using a drop of antifade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filters for the chosen fluorophores.
-
Capture images for qualitative and quantitative analysis.
-
Visualizations
Signaling Pathway
The following diagram illustrates the signaling pathway involving CHD1 in PTEN-deficient prostate cancer. In this context, the loss of PTEN function leads to the stabilization of CHD1, which in turn promotes the transcription of Interleukin-6 (IL-6), contributing to an immunosuppressive tumor microenvironment.[5][6][7]
Caption: CHD1 signaling in PTEN-deficient cancer.
Experimental Workflow
The diagram below outlines the key steps in the immunofluorescence protocol for visualizing CHD1 localization.
Caption: Immunofluorescence workflow for CHD1.
References
- 1. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ptglab.com [ptglab.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Chromatin Regulator CHD1 Remodels the Immunosuppressive Tumor Microenvironment in PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatin Regulator, CHD1, Remodels the Immunosuppressive Tumor Microenvironment in PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
Co-immunoprecipitation of CHD1: Application Notes and Protocols for Identifying Protein Interactors
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is a key ATP-dependent chromatin remodeler that plays a crucial role in maintaining chromatin structure, facilitating gene transcription, and participating in the DNA damage response. As a central regulator of chromatin dynamics, CHD1's function is intricately linked to its protein-protein interactions. Identifying the constellation of proteins that associate with CHD1 in vivo is critical for elucidating its mechanisms of action in both normal cellular processes and disease states, such as cancer. Co-immunoprecipitation (Co-IP) coupled with mass spectrometry (MS) is a powerful technique to isolate and identify CHD1 and its interacting partners from cell lysates, providing a snapshot of the CHD1 interactome under specific cellular conditions.
Principle of the Technique
Co-immunoprecipitation is a robust method for studying protein-protein interactions. The technique involves using a specific antibody to capture a protein of interest (the "bait," in this case, CHD1) from a complex mixture of proteins, such as a cell lysate. Any proteins that are bound to the bait protein (the "prey") will also be captured. This entire protein complex is then purified, and the interacting proteins are identified, typically by mass spectrometry. This approach is invaluable for discovering novel protein interactions and for confirming suspected interactions in a cellular context.
Applications
-
Discovery of Novel Interactors: Co-IP followed by mass spectrometry can identify previously unknown binding partners of CHD1, offering new avenues for research into its biological functions.
-
Validation of Predicted Interactions: This technique can be used to confirm interactions suggested by other methods, such as yeast two-hybrid screens or computational predictions.
-
Studying the Dynamics of Protein Complexes: By performing Co-IP under different cellular conditions (e.g., with or without DNA damage), researchers can investigate how the composition of the CHD1 protein complex changes in response to various stimuli.
-
Drug Target Identification and Validation: Understanding the protein interaction network of CHD1 can reveal novel targets for therapeutic intervention. For instance, disrupting a key interaction required for a cancer-promoting function of CHD1 could be a viable therapeutic strategy.
Quantitative Analysis of CHD1 Interactors
The following table summarizes a selection of proteins identified as interactors with the N- and C-termini of human CHD1 through affinity purification followed by mass spectrometry. The data is based on published volcano plots and represents proteins that were significantly enriched.
| Interacting Protein | Gene Symbol | Function/Complex | Localization |
| N-Terminus Interactors | |||
| TAF1B | TAF1B | SL1/TIF-IB transcription initiation complex | Nucleolus |
| TAF1C | TAF1C | SL1/TIF-IB transcription initiation complex | Nucleolus |
| TAF1D | TAF1D | SL1/TIF-IB transcription initiation complex | Nucleolus |
| Euchromatic histone-lysine N-methyltransferase 1 | EHMT1 | Histone methyltransferase | Nucleus |
| C-Terminus Interactors | |||
| Structure-specific recognition protein 1 | SSRP1 | FACT complex, histone chaperone | Nucleus |
| SPT16 homolog, facilitates chromatin transcription subunit | SUPT16H | FACT complex, histone chaperone | Nucleus |
| RNA polymerase II-associated factor 1 homolog | RTF1 | Paf1 complex, transcription elongation | Nucleus |
Experimental Protocols
This section provides a detailed protocol for the co-immunoprecipitation of endogenous CHD1 from mammalian cells, optimized for the identification of interacting proteins by mass spectrometry.
Materials
-
Cell Culture: Mammalian cell line of interest (e.g., HEK293T, HeLa, prostate cancer cell lines).
-
Antibodies:
-
Anti-CHD1 antibody, validated for immunoprecipitation (e.g., rabbit polyclonal).
-
Normal Rabbit IgG (negative control).
-
-
Beads: Protein A/G magnetic beads.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Nuclear Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, 10% glycerol, supplemented with protease and phosphatase inhibitors just before use.
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M glycine pH 2.5.
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5.
-
Laemmli sample buffer (for Western blot analysis).
-
Procedure
-
Cell Culture and Harvest:
-
Culture cells to ~80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and pellet by centrifugation at 500 x g for 5 minutes at 4°C.
-
-
Cell Lysis (Nuclear Extract Preparation):
-
Resuspend the cell pellet in an appropriate volume of ice-cold Nuclear Lysis Buffer (e.g., 500 µL for a 10 cm dish).
-
Incubate on ice for 30 minutes with occasional vortexing to facilitate lysis of the nuclear membrane.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (nuclear lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the nuclear lysate using a standard protein assay (e.g., BCA assay).
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
To reduce non-specific binding, incubate the lysate with Protein A/G magnetic beads (that have not been conjugated to an antibody) for 1 hour at 4°C on a rotator.
-
Place the tube on a magnetic rack and transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Take 1-2 mg of total protein from the pre-cleared lysate and adjust the volume to 1 mL with Nuclear Lysis Buffer.
-
Add 2-5 µg of the anti-CHD1 antibody (or normal rabbit IgG for the negative control).
-
Incubate overnight at 4°C on a rotator.
-
-
Capture of Immune Complexes:
-
Add an appropriate amount of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads on a magnetic rack and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet on the magnetic rack.
-
After the final wash, carefully remove all residual wash buffer.
-
-
Elution:
-
For Mass Spectrometry:
-
Elute the protein complexes by adding 50-100 µL of Elution Buffer and incubating for 5-10 minutes at room temperature with gentle agitation.
-
Pellet the beads on a magnetic rack and transfer the eluate to a new tube.
-
Immediately neutralize the eluate by adding an appropriate volume of Neutralization Buffer.
-
The eluted proteins are now ready for processing for mass spectrometry (e.g., in-solution trypsin digestion).
-
-
For Western Blot Analysis:
-
Resuspend the beads in 30-50 µL of 1X Laemmli sample buffer.
-
Boil at 95-100°C for 5-10 minutes to elute and denature the proteins.
-
Pellet the beads on a magnetic rack and load the supernatant onto an SDS-PAGE gel.
-
-
Visualizations
Co-immunoprecipitation Workflow
Caption: A flowchart of the co-immunoprecipitation protocol.
CHD1 Functional Interaction Network
Application Notes: Targeting CHD1 in Cancer Cells
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD1) is an ATP-dependent chromatin remodeling enzyme that plays a critical, albeit complex, role in cancer biology. As a key regulator of chromatin structure, CHD1 influences gene transcription, DNA repair, and overall genomic stability[1][2]. Its function is highly context-dependent; in some cancers, such as specific subtypes of prostate cancer, loss of CHD1 is associated with aggressive phenotypes and genomic instability[2][3]. Conversely, in other contexts, particularly in cancers with PTEN deficiency, CHD1 is stabilized and contributes to cancer progression, making it a promising therapeutic target[3][4]. These dual roles underscore the importance of understanding the specific genetic background of a tumor when considering CHD1-targeted therapies. This document provides an overview of the application of CHD1 inhibitors in cancer cells, summarizing key pathways, quantitative data, and detailed experimental protocols for researchers.
Core Signaling Pathways and Therapeutic Rationale
The therapeutic potential of targeting CHD1 stems from its critical roles in DNA repair and its synthetic lethal relationships with other common cancer mutations.
1. Role of CHD1 in DNA Double-Strand Break (DSB) Repair
CHD1 is integral to the Homologous Recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks. It facilitates the opening of chromatin around the break site, which is a necessary step for the recruitment of repair proteins like CtIP[4][5]. In CHD1-proficient cells, this leads to efficient and error-free repair. However, cancer cells with deficient or inhibited CHD1 have impaired HR capabilities. This forces the cells to rely on more error-prone repair pathways like Non-Homologous End Joining (NHEJ), leading to genomic instability[5][6]. This dependency creates a vulnerability that can be exploited by therapies such as PARP inhibitors, which are particularly effective in HR-deficient tumors[5][7].
2. Synthetic Lethality with PTEN Deficiency
A key therapeutic strategy involves exploiting synthetic lethality. In many prostate and breast cancers, the tumor suppressor gene PTEN is lost. While PTEN loss alone is not lethal to the cell, it leads to an elevation and stabilization of the CHD1 protein[3][8]. In this specific context, the cancer cells become dependent on CHD1 for their survival and proliferation. Therefore, inhibiting CHD1 in PTEN-deficient tumors is synthetically lethal, leading to a significant reduction in cancer cell viability, while having minimal effect on PTEN-intact (normal) cells[6][9][10]. This provides a targeted therapeutic window for treating PTEN-deficient cancers.
Quantitative Data Summary
The following tables summarize the quantitative effects of CHD1 inhibitors and the impact of CHD1 status on the efficacy of other anti-cancer agents.
Table 1: Efficacy of Direct CHD1 Antagonists
| Compound | Target | Cancer Type / Cell Line | Assay | IC50 / Effect | Reference(s) |
|---|---|---|---|---|---|
| UNC10142 | CHD1 Tandem Chromodomains | PTEN-deficient Prostate Cancer | TR-FRET Binding Assay | 1.7 ± 0.2 µM | [9][10] |
| UNC10142 | CHD1 | PTEN-deficient Prostate Cancer Cells | Cell Viability Assay | Dose-dependent reduction in viability | [9][10] |
| OTI-611 | CHD1L | Breast and Colorectal Cancer | 3D Tumor Organoid | Synergistic antitumor effects with chemotherapy |[11] |
Note: CHD1L is a related but distinct chromatin remodeler. Its inhibitors are included for context in targeting this protein family.
Table 2: Impact of CHD1 Status on Sensitivity to Other Inhibitors
| Condition | Cell Lines | Agent(s) | Effect | Reference(s) |
|---|---|---|---|---|
| CHD1 Depletion | PC3, BHP1 (Prostate, Thyroid) | Mitomycin C, Irinotecan | Increased sensitivity | [5] |
| CHD1 Depletion | Prostate Cancer Cells | PARP Inhibitors | Increased sensitivity | [5][6] |
| CHD1 Knockout | BPH1, DU145, PC-3M (Prostate) | Alisertib, MK5108 (Aurora A Inhibitors) | 3- to 15-fold increase in IC50 (resistance) | [8] |
| High CHD1 Expression | Pan-cancer cell lines | Alisertib (Aurora A Inhibitor) | Associated with increased sensitivity |[8][12][13] |
Experimental Protocols
A systematic approach is required to evaluate the efficacy of CHD1 inhibitors. The workflow below outlines the key stages, from initial screening to in vivo validation.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a CHD1 inhibitor.
Materials:
-
Cancer cell lines (e.g., PTEN-deficient and PTEN-intact prostate cancer cells)
-
96-well clear-bottom cell culture plates
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS)
-
CHD1 inhibitor stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution)
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the CHD1 inhibitor in complete medium. Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Final Incubation: Incubate for 1-4 hours at 37°C, protecting the plate from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the blank absorbance from all readings. Normalize the data to the vehicle control (as 100% viability). Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with a CHD1 inhibitor.[8]
Materials:
-
6-well cell culture plates
-
CHD1 inhibitor and vehicle control (DMSO)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with the desired concentration of CHD1 inhibitor (e.g., 1 µM alisertib for control experiments) or vehicle for 48 hours.[8]
-
Cell Harvesting: Collect both adherent and floating cells. Wash adherent cells with PBS, detach with trypsin, and combine with the floating cells from the supernatant.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.
-
Interpretation: Live cells (Annexin V-, PI-), early apoptotic cells (Annexin V+, PI-), late apoptotic/necrotic cells (Annexin V+, PI+), and necrotic cells (Annexin V-, PI+).
-
Protocol 3: In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of a CHD1 inhibitor in a living organism.[8]
Materials:
-
Immunocompromised mice (e.g., male nude mice, 6-8 weeks old)
-
Cancer cells (e.g., 2-3 x 10^6 DU145 cells in PBS/Matrigel)
-
CHD1 inhibitor formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., approximately 100 mm³).
-
Randomization: Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer the CHD1 inhibitor or vehicle control to the respective groups according to the desired schedule (e.g., daily oral gavage).
-
Monitoring: Monitor mouse body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a defined period.
-
Analysis: Euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor volume and weight between the treatment and control groups to determine efficacy. Tumors can be further processed for histological or molecular analysis.
All animal experiments must be performed in accordance with approved institutional guidelines (e.g., Institutional Animal Care and Use Committee - IACUC).
References
- 1. researchgate.net [researchgate.net]
- 2. CHD1 dysregulation in cancer: bridging chromatin instability, therapy resistance, and immune evasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 6. The therapeutic potential of targeting the CHD protein family in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CHD1 promotes sensitivity to Aurora kinase inhibitors by suppressing interaction of AURKA with its coactivator TPX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
Application Notes and Protocols for Generating CHD-1 Mutants for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the generation and functional characterization of Chromodomain Helicase DNA-binding protein 1 (CHD-1) mutants. This compound is a key chromatin remodeler involved in maintaining genomic stability, regulating gene expression, and DNA repair.[1][2] Dysregulation of this compound has been implicated in various cancers, particularly prostate cancer, making it a critical target for functional studies and therapeutic development.[1][2][3]
This document outlines detailed protocols for creating this compound knockout cell lines using CRISPR-Cas9 technology and for introducing specific point mutations via site-directed mutagenesis. Furthermore, it provides methods for validating these mutants and for conducting functional assays to elucidate the roles of this compound in cellular processes.
Data Presentation: Phenotypes of this compound Mutants
The functional consequences of this compound loss or mutation are context-dependent. Below is a summary of reported quantitative data on the phenotypes of this compound mutants.
| Phenotype | Cell Line/Model System | This compound Alteration | Quantitative Observation | Reference |
| Sensitivity to PARP Inhibitors | Prostate Cancer Cells (PC3, VCaP) | shRNA-mediated knockdown | Increased sensitivity to Olaparib | [4] |
| Homologous Recombination (HR) Efficiency | Prostate Cancer Cells | Depletion | Reduced HR-mediated DNA repair | [4] |
| Genomic Instability | Prostate Cancer | Deletion | Increased chromosomal instability | [1][5] |
| Gene Expression Changes | Prostate Cancer Cells | Knockout | Global changes in transcriptome, including upregulation of hypoxia-related pathways | [6][7] |
| Chromatin Accessibility | Prostate Cancer Cells | Loss | Substantial changes in open and closed chromatin regions | [6] |
| Cell Proliferation | PTEN-deficient Prostate Cancer Cells | Depletion | Suppressed cell proliferation and survival | [8] |
| Tumor Growth in vivo | PTEN-deficient Xenograft Models | Depletion | Impaired tumorigenesis | [9] |
Experimental Protocols
Protocol 1: Generation of this compound Knockout Cell Lines using CRISPR-Cas9
This protocol describes the generation of this compound knockout cell lines using the CRISPR-Cas9 system. This method creates a permanent loss-of-function mutation by introducing a double-strand break (DSB) in the CHD1 gene, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations.[10]
Workflow for CRISPR-Cas9 Mediated Knockout of this compound
References
- 1. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 5. The role of chromodomain helicase DNA binding protein 1 (CHD1) in promoting an invasive prostate cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. runtogen.com [runtogen.com]
- 7. Characterization of the CHD family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. synthego.com [synthego.com]
Application Notes: Quantitative PCR for CHD-1 Gene Expression Analysis
Introduction
Chromodomain Helicase DNA Binding Protein 1 (CHD-1) is a highly conserved ATP-dependent chromatin remodeling protein essential for regulating gene expression.[1][2] Encoded by the CHD1 gene, this protein plays a critical role in maintaining open and transcriptionally active chromatin states.[1][3][4] this compound utilizes the energy from ATP hydrolysis to reposition nucleosomes, thereby influencing the accessibility of DNA to the transcriptional machinery.[1][4] It preferentially binds to histone H3 trimethylated at lysine 4 (H3K4me3), a hallmark of active gene promoters, facilitating transcriptional elongation.[1][3][5]
Clinical Relevance and Applications in Drug Development
This compound has garnered significant attention in biomedical research and drug development due to its multifaceted roles in cellular processes and its association with various diseases.
-
Oncology: this compound is most notably implicated in prostate cancer.[2][6] Recurrent deletions or mutations of the CHD1 gene are found in a significant subset of prostate cancers and are often associated with increased genomic instability and more aggressive tumor phenotypes.[6][7] Consequently, the expression level of this compound can serve as a potential biomarker for disease progression. Furthermore, the loss of this compound has been identified as a synthetic lethal target in cancers with PTEN deficiency, making it an attractive target for novel therapeutic strategies.[8]
-
Neurodevelopmental Disorders: Emerging studies have linked mutations in the CHD1 gene to neurodevelopmental disorders characterized by intellectual disability and developmental delay, highlighting its importance in proper neurological function.[2]
-
Therapeutic Targeting: As a key regulator of chromatin structure and gene expression, this compound is a promising target for epigenetic drugs.[6] Monitoring this compound expression via quantitative PCR (qPCR) is crucial for evaluating the efficacy of compounds designed to modulate chromatin remodeling pathways.
Quantitative PCR is the gold standard for accurately measuring gene expression levels due to its high sensitivity, specificity, and broad dynamic range.[9][10] This makes it an ideal method for researchers and drug development professionals to quantify changes in this compound expression in response to genetic modifications, disease states, or therapeutic interventions.
Experimental Workflow and Protocols
The following section provides a comprehensive workflow and detailed protocols for the analysis of this compound gene expression using qPCR.
Caption: A high-level overview of the experimental workflow for this compound gene expression analysis.
Protocol 1: Total RNA Extraction and Quality Control
This protocol outlines the extraction of high-quality total RNA from cell or tissue samples, a critical first step for reliable gene expression analysis.
Methodology:
-
Sample Homogenization: Homogenize cell pellets or tissue samples using a suitable method (e.g., lysis buffer with proteinase K, bead beating, or rotor-stator homogenizer) to ensure complete cell lysis and release of RNA.
-
RNA Isolation: Isolate total RNA using a silica-based column purification kit or a phenol-chloroform extraction method according to the manufacturer's instructions. These methods effectively separate RNA from DNA and proteins.
-
DNase Treatment (Optional but Recommended): To eliminate any contaminating genomic DNA (gDNA), perform an on-column or in-solution DNase I treatment. This step is crucial to prevent the amplification of gDNA in subsequent qPCR steps.[11]
-
RNA Elution: Elute the purified RNA in nuclease-free water.
-
Quality and Quantity Assessment:
-
Quantity: Measure the RNA concentration using a UV-Vis spectrophotometer (e.g., NanoDrop) or a more sensitive fluorometric method (e.g., Qubit).
-
Purity: Assess RNA purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA. An A260/A230 ratio between 2.0 and 2.2 indicates minimal contamination from salts or organic solvents.
-
Integrity: Verify RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA (rRNA) bands.
-
Protocol 2: First-Strand cDNA Synthesis (Reverse Transcription)
This protocol describes the conversion of the isolated RNA into complementary DNA (cDNA), which serves as the template for the qPCR reaction.
Methodology:
-
Reaction Preparation: On ice, prepare the reverse transcription (RT) reaction for each RNA sample. A "No Reverse Transcriptase" (-RT) control should be included for each sample to test for gDNA contamination.[11]
-
Incubation: Gently mix the components, centrifuge briefly, and incubate the reaction in a thermal cycler using the conditions recommended by the reverse transcriptase manufacturer (a typical program is 25°C for 10 min, 50°C for 50 min, and 85°C for 5 min).
-
Storage: Store the resulting cDNA at -20°C or proceed directly to the qPCR step.
Table 1: Example Reverse Transcription Reaction Setup
| Component | Volume (µL) for 20 µL Reaction | Final Concentration |
| Total RNA | Variable | 1 µg |
| Random Primers/Oligo(dT)s | 1 | 50 ng/µL or 50 µM |
| dNTP Mix (10 mM) | 1 | 0.5 mM |
| 5X RT Buffer | 4 | 1X |
| Reverse Transcriptase | 1 | Manufacturer-dependent |
| Nuclease-free Water | Up to 20 µL | - |
Protocol 3: Quantitative PCR (qPCR) for this compound
This protocol details the setup and execution of the qPCR experiment to quantify this compound cDNA.
Methodology:
-
Primer Selection: Use validated primers specific for the human CHD1 gene. It is recommended to design primers that span an exon-exon junction to further minimize the risk of amplifying gDNA.[11]
-
Reaction Setup: On ice, prepare a qPCR master mix containing all components except the cDNA template to ensure consistency across all reactions.
-
Plate Loading: Aliquot the master mix into a 96-well or 384-well qPCR plate. Add the cDNA template (including experimental samples, -RT controls, and a No Template Control [NTC]) to the appropriate wells. It is standard practice to run all samples in technical triplicates.[12]
-
qPCR Run: Centrifuge the plate briefly, place it in a real-time PCR instrument, and run the thermal cycling program.
Table 2: Human this compound Primer Pair Example
| Primer Name | Sequence (5' to 3') | Source |
| This compound Forward | TCTCTTCCTGCCAAGGTTGAGC | [13] |
| This compound Reverse | TGCCCTTGGAACCTTTGCTGAG | [13] |
| Reference Gene (e.g., GAPDH) | Validated Sequence | User-defined |
Table 3: Example qPCR Reaction Setup (SYBR Green)
| Component | Volume (µL) for 10 µL Reaction | Final Concentration |
| 2X SYBR Green Master Mix | 5.0 | 1X |
| Forward Primer (10 µM) | 0.5 | 500 nM |
| Reverse Primer (10 µM) | 0.5 | 500 nM |
| cDNA Template (diluted) | 2.0 | ~10 ng |
| Nuclease-free Water | 2.0 | - |
Table 4: Example Thermal Cycling Protocol
| Stage | Step | Temperature (°C) | Duration | Cycles |
| Enzyme Activation | Initial Denaturation | 95 | 10 minutes | 1 |
| Amplification | Denaturation | 95 | 15 seconds | 40 |
| Annealing/Extension | 60 | 1 minute | ||
| Melt Curve | Denaturation | 95 | 15 seconds | 1 |
| Annealing | 60 | 15 seconds | ||
| Melt | 60 to 95 | Ramp (+0.5°C/sec) |
Data Analysis and Presentation
Relative Quantification using the 2-ΔΔCq Method
The most common method for analyzing relative gene expression is the 2-ΔΔCq (or Livak) method.[10] This method determines the change in target gene expression relative to a stable reference gene (housekeeping gene) and a control or calibrator sample.[14]
Caption: Logical flow diagram of the 2-ΔΔCq method for relative gene expression analysis.
Example Data Presentation
The following table illustrates how to structure and analyze qPCR data for this compound expression in a hypothetical experiment comparing an untreated control group to a group treated with "Compound X".
Table 5: Example this compound Gene Expression Data and Analysis
| Sample Group | Replicate | Cq (this compound) | Cq (GAPDH) | ΔCq (CqCHD1 - CqGAPDH) | Avg. ΔCq | ΔΔCq (ΔCq - Avg.ΔCqControl) | Fold Change (2-ΔΔCq) |
| Control | 1 | 22.5 | 18.0 | 4.5 | 0.0 | 1.00 | |
| 2 | 22.3 | 17.9 | 4.4 | 4.5 | -0.1 | 1.07 | |
| 3 | 22.8 | 18.2 | 4.6 | 0.1 | 0.93 | ||
| Compound X | 1 | 24.9 | 18.1 | 6.8 | 2.3 | 0.20 | |
| 2 | 25.2 | 18.3 | 6.9 | 6.8 | 2.4 | 0.19 | |
| 3 | 24.8 | 18.1 | 6.7 | 2.2 | 0.22 |
Interpretation: In this example, treatment with Compound X resulted in an average ΔCq of 6.8 compared to the control group's average of 4.5. This leads to an average fold change of approximately 0.20, indicating that Compound X downregulates this compound expression by about 80% compared to the control.
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. Gene - CHD1 [maayanlab.cloud]
- 4. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. qPCR Analysis | Bio-Rad [bio-rad.com]
- 10. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]
- 11. idtdna.com [idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. origene.com [origene.com]
- 14. gene-quantification.de [gene-quantification.de]
Application Note: Identification and Quantification of Post-Translational Modifications of CHD-1 Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromodomain Helicase DNA-binding protein 1 (CHD-1) is a crucial ATP-dependent chromatin remodeler that plays a significant role in maintaining genome integrity, particularly at promoter regions of highly transcribed genes in embryonic stem cells.[1] Its involvement in DNA double-strand break (DSB) repair and early DNA-damage signaling highlights its importance in cellular health and disease, including cancer.[2][3][4] Post-translational modifications (PTMs) are key regulatory mechanisms that fine-tune protein function, localization, and interaction with other molecules.[5][6][7] The identification and quantification of this compound PTMs are therefore essential for a comprehensive understanding of its regulatory mechanisms and for the development of novel therapeutic strategies targeting pathways involving this compound. This document provides detailed protocols and application notes for the identification and quantification of this compound PTMs using mass spectrometry-based proteomics.
Core Principles of PTM Analysis by Mass Spectrometry
The identification of PTMs by mass spectrometry relies on the principle that each modification imparts a specific mass shift to the modified amino acid and, consequently, to the peptide containing it.[7][8] The general workflow involves the enzymatic digestion of the protein of interest into smaller peptides, followed by the separation of these peptides and their analysis in a mass spectrometer.[9][10] Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and determine their amino acid sequence, allowing for the precise localization of the PTM.[9][10][11] Due to the often low stoichiometry of PTMs, enrichment strategies are typically required to increase the concentration of modified peptides prior to mass spectrometry analysis.[8][12][13]
Experimental Workflows
A typical experimental workflow for the identification of this compound PTMs is depicted below. This process can be tailored based on the specific PTM of interest and the available resources.
Caption: General experimental workflow for this compound PTM identification.
Detailed Experimental Protocols
Cell Lysis and Protein Extraction
-
Cell Culture and Treatment: Culture cells of interest (e.g., human cell lines with endogenous or tagged this compound) under desired conditions. If investigating PTM changes in response to stimuli (e.g., DNA damage), treat cells accordingly.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to preserve PTMs.
-
Protein Quantification: Determine the total protein concentration using a standard protein assay (e.g., BCA assay).
This compound Immunoprecipitation (IP)
-
Antibody Incubation: Incubate the cell lysate with an antibody specific to this compound (or to the tag if using a tagged protein) overnight at 4°C with gentle rotation.
-
Bead Incubation: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C.
-
Washing: Wash the beads several times with lysis buffer and then with a less stringent buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated this compound from the beads using an appropriate elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).
In-solution or In-gel Protein Digestion
-
Denaturation and Reduction: Denature the eluted this compound by heating. Reduce disulfide bonds using dithiothreitol (DTT).
-
Alkylation: Alkylate cysteine residues with iodoacetamide (IAA) to prevent the reformation of disulfide bonds.
-
Enzymatic Digestion: Digest the protein into peptides using a sequence-specific protease, most commonly trypsin, overnight at 37°C.[9]
PTM Peptide Enrichment
Due to the low abundance of many PTMs, an enrichment step is often necessary.[12] The choice of enrichment strategy depends on the PTM of interest.
-
Phosphopeptide Enrichment: Immobilized Metal Affinity Chromatography (IMAC) using iron (Fe³⁺) or titanium dioxide (TiO₂) beads is commonly employed to enrich for negatively charged phosphopeptides.[14]
-
Acetyl-lysine Peptide Enrichment: Immunoaffinity enrichment using antibodies that specifically recognize acetylated lysine residues is a highly effective method.[12]
-
Glycopeptide Enrichment: Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to enrich for glycopeptides.[13]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Separation: The enriched peptide mixture is loaded onto a reversed-phase liquid chromatography (LC) column for separation based on hydrophobicity.[9]
-
Mass Spectrometry (MS): The separated peptides are introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the intact peptides (MS1 scan).[11]
-
Tandem Mass Spectrometry (MS/MS): Selected peptides are fragmented within the mass spectrometer using techniques such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), Electron Capture Dissociation (ECD), or Electron Transfer Dissociation (ETD).[11] The m/z of the resulting fragment ions is then measured (MS2 scan), providing sequence information.[11]
Data Analysis
-
Database Searching: The acquired MS/MS spectra are searched against a protein sequence database (e.g., UniProt) using search algorithms like Mascot or Sequest.[8] The search parameters must include the expected PTMs as variable modifications.
-
PTM Identification and Localization: The search algorithm identifies peptides and determines the location of PTMs based on the mass shifts observed in the fragment ions.
-
Quantitative Analysis: For quantitative studies, stable isotope labeling methods (e.g., SILAC, TMT) or label-free quantification methods (e.g., spectral counting, peak intensity) can be employed to compare the abundance of specific PTMs across different experimental conditions.[12]
Quantitative Data Presentation
A crucial aspect of PTM analysis is the quantitative comparison of modification levels under different conditions. The following table provides a template for summarizing such data.
| PTM Site | Modification | Fold Change (Treatment vs. Control) | p-value | Function/Pathway |
| Serine 123 | Phosphorylation | 2.5 | 0.01 | DNA Damage Response |
| Lysine 456 | Acetylation | -1.8 | 0.03 | Transcriptional Regulation |
| Threonine 789 | Glycosylation | 1.5 | 0.04 | Protein Stability |
| ... | ... | ... | ... | ... |
This compound Signaling Pathway Involvement
This compound is known to be involved in the DNA damage response pathway. It is required for the efficient repair of double-strand breaks (DSBs) through homologous recombination (HR).[3] Loss of this compound leads to reduced phosphorylation of H2AX (γH2AX) and impaired recruitment of CtIP to DNA damage sites.[2] this compound also interacts with several DNA repair factors, including ATM, PARP1, and KAP1.[1] The following diagram illustrates a simplified representation of this compound's role in the DNA damage signaling pathway.
Caption: this compound's role in the DNA damage response pathway.
Conclusion
The methodologies described in this application note provide a robust framework for the identification and quantification of post-translational modifications of this compound. By employing these mass spectrometry-based proteomic approaches, researchers can gain deeper insights into the complex regulatory mechanisms governing this compound function. This knowledge is critical for understanding its role in both normal cellular processes and in diseases such as cancer, and for the development of targeted therapeutic interventions.
References
- 1. Chd1 protects genome integrity at promoters to sustain hypertranscription in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional decorations: post-translational modifications and heart disease delineated by targeted proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative mass spectrometry of posttranslational modifications: keys to confidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ProteomeTools: Systematic Characterization of 21 Post-translational Protein Modifications by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) Using Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Detect Post-Translational Modifications (PTMs) Sites? - Creative Proteomics [creative-proteomics.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Chromatin Remodeling Assays with CHD1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting information for conducting in vitro chromatin remodeling assays using the Chromodomain Helicase DNA-binding protein 1 (CHD1). CHD1 is an ATP-dependent chromatin remodeling factor that plays a crucial role in various cellular processes, including transcription and maintenance of chromatin structure, by repositioning nucleosomes.[1][2] These assays are essential for studying the enzymatic activity of CHD1, screening for potential inhibitors or activators, and elucidating the mechanisms of chromatin remodeling.
Introduction to CHD1 and Chromatin Remodeling
CHD1 belongs to the SNF2 family of ATPases and is characterized by the presence of tandem chromodomains, a central ATPase motor domain, and a C-terminal DNA-binding domain.[1][2] In vitro, CHD1 utilizes the energy from ATP hydrolysis to slide nucleosomes along DNA, a fundamental process for regulating DNA accessibility.[3][4] Understanding the mechanics of CHD1-mediated nucleosome remodeling is critical for fields ranging from basic research in gene regulation to the development of therapeutics targeting epigenetic mechanisms.
Key In Vitro Assays for CHD1 Activity
Two primary assays are commonly used to measure the in vitro chromatin remodeling activity of CHD1: the nucleosome sliding assay and the ATPase assay.
-
Nucleosome Sliding Assay: This assay directly visualizes the movement of a mononucleosome along a DNA fragment. Typically, a nucleosome is reconstituted at a specific position on a DNA template, and the change in its position after incubation with CHD1 and ATP is monitored, often by native polyacrylamide gel electrophoresis (PAGE).[3][5]
-
ATPase Assay: This assay measures the rate of ATP hydrolysis by CHD1 in the presence of its nucleosome substrate. The ATPase activity of CHD1 is coupled to its remodeling function, making this a reliable method to quantify enzymatic activity.[3]
Experimental Protocols
I. Nucleosome Sliding Assay
This protocol is designed to monitor the repositioning of mononucleosomes by CHD1.
Materials:
-
Purified recombinant CHD1 protein
-
Reconstituted mononucleosomes (e.g., using the Widom 601 positioning sequence)[5]
-
ATP solution (100 mM)
-
10x Slide Buffer (200 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 50% sucrose, 1 mg/ml BSA, 50 mM DTT)[5]
-
Quench Buffer (20 mM Tris-HCl pH 7.5, 50 mM KCl, 0.1 mg/ml BSA, 5 mM DTT, 50 mM EDTA)[5]
-
Salmon sperm DNA (10 mg/ml)[5]
-
Native polyacrylamide gel (e.g., 5%)
-
Gel loading buffer
-
DNA stain (e.g., SYBR Gold or Ethidium Bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as described in the table below.
-
Initiate Reaction: Add ATP to the reaction mixture to a final concentration of 2 mM to start the remodeling reaction.[5]
-
Incubation: Incubate the reaction at room temperature for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).[3][5]
-
Quench Reaction: Stop the reaction by adding an equal volume of Quench Buffer. Add salmon sperm DNA to a final concentration of 1 µg/µl as a competitor.[5]
-
Gel Electrophoresis: Add gel loading buffer to the samples and load them onto a native polyacrylamide gel. Run the gel at a constant voltage until the desired separation is achieved.
-
Visualization: Stain the gel with a suitable DNA stain and visualize the DNA bands using an appropriate imaging system. The repositioning of the nucleosome will be observed as a shift in the migration of the nucleosome band.[3]
Quantitative Data for Nucleosome Sliding Assay:
| Component | Stock Concentration | Final Concentration | Reference |
| Mononucleosome | Varies | 50 nM - 150 nM | [5] |
| CHD1 | Varies | 50 nM - 100 nM | [5] |
| ATP | 100 mM | 2 mM | [5] |
| 10x Slide Buffer | 10x | 1x | [5] |
| Incubation Time | - | 5 min (for NGS) or indicated time points | [5] |
| Quench | - | Addition of EDTA to 25 mM | [5] |
II. ATPase Assay (NADH-Coupled)
This protocol measures the ATP hydrolysis activity of CHD1.
Materials:
-
Purified recombinant CHD1 protein
-
Reconstituted mononucleosomes
-
ATP solution (100 mM)
-
Sliding Buffer (as described above)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase/lactic dehydrogenase enzyme mix
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing sliding buffer, PEP, NADH, and the pyruvate kinase/lactic dehydrogenase mix.
-
Add Substrate and Enzyme: Add mononucleosomes and CHD1 to the wells.
-
Initiate Reaction: Start the reaction by adding ATP.
-
Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
Quantitative Data for ATPase Assay:
| Component | Final Concentration | Reference |
| CHD1 | 50 nM | [3] |
| Mononucleosomes | 10 - 600 nM | [3] |
| ATP | 2.5 mM | [3] |
| Phosphoenolpyruvate | 2.5 mM | [3] |
| NADH | 0.8 mg/ml | [3] |
Visualizations
Experimental Workflow for Nucleosome Sliding Assay
Caption: Workflow for the in vitro nucleosome sliding assay.
Mechanism of CHD1-Mediated Nucleosome Sliding
Caption: Simplified model of CHD1 nucleosome sliding mechanism.
Data Interpretation and Troubleshooting
-
Nucleosome Sliding: A successful experiment will show a time-dependent decrease in the intensity of the initial nucleosome band and the appearance of one or more new bands migrating differently, indicating nucleosome movement. No change suggests inactive enzyme, incorrect buffer conditions, or an issue with the nucleosome substrate.
-
ATPase Activity: The rate of ATP hydrolysis should be significantly higher in the presence of both CHD1 and nucleosomes compared to CHD1 alone or nucleosomes alone. A low rate may indicate poor enzyme activity or suboptimal reaction conditions.
Conclusion
The protocols and data presented provide a robust framework for studying the in vitro chromatin remodeling activity of CHD1. These assays are powerful tools for dissecting the molecular mechanisms of chromatin remodeling and for the discovery of novel therapeutic agents that target these fundamental cellular processes. Careful optimization of protein and substrate concentrations, as well as reaction times, will yield reproducible and insightful results.
References
- 1. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 2. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extranucleosomal DNA Binding Directs Nucleosome Sliding by Chd1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Improving Recombinant CHD-1 Protein Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of recombinant Chromodomain Helicase DNA-binding protein 1 (CHD-1).
Troubleshooting Guides
Issue: Low or No Expression of Recombinant this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Toxicity of this compound to the host cells | Use a tightly regulated expression system (e.g., pLysS or pLysE strains) to minimize basal expression. Add 1% glucose to the culture medium to repress the T7 promoter before induction. | Reduced cell lysis and improved culture health, potentially leading to higher protein yield upon induction. |
| Codon usage mismatch between human this compound and E. coli | Use an E. coli strain engineered to express tRNAs for rare codons, such as Rosetta(DE3) or BL21-CodonPlus.[1] | Increased translation efficiency and higher yield of full-length this compound protein. |
| Inefficient transcription or translation | Verify the integrity of your expression vector by sequencing. Optimize inducer (e.g., IPTG) concentration and induction time. | Confirmation of the correct construct and optimized expression conditions leading to detectable this compound protein. |
Issue: this compound is Expressed but Forms Insoluble Inclusion Bodies
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High expression rate leads to protein misfolding and aggregation | Lower the induction temperature to 18-25°C and induce for a longer period (e.g., 16-24 hours). Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[2] | Slower protein synthesis rate allows for proper folding, increasing the proportion of soluble this compound. |
| Inadequate chaperone availability for proper folding | Co-express molecular chaperones such as GroEL/GroES or DnaK/DnaJ/GrpE. | Enhanced protein folding and increased solubility of the target protein. |
| Unfavorable buffer conditions during lysis | Screen different lysis buffers with varying pH, salt concentrations, and additives (see table below). | Identification of a buffer composition that stabilizes soluble this compound and minimizes aggregation. |
| The intrinsic properties of this compound favor aggregation | Fuse a solubility-enhancing tag to the N- or C-terminus of this compound, such as Maltose Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[3] | The fusion partner can assist in proper folding and increase the overall solubility of the recombinant protein. |
Frequently Asked Questions (FAQs)
Q1: My full-length this compound is completely insoluble. What is the first thing I should try?
A1: The first and often most effective strategy is to lower the expression temperature. Reducing the temperature from 37°C to a range of 18-25°C significantly slows down the rate of protein synthesis, which can provide more time for the newly synthesized this compound polypeptide to fold correctly. This simple change can often dramatically increase the proportion of soluble protein.
Q2: I am using a His-tag for purification, but the protein is still insoluble. Should I switch to a different tag?
A2: While a His-tag is excellent for purification, it generally does not enhance solubility.[3] If insolubility is the primary issue, switching to a larger solubility-enhancing tag like Maltose Binding Protein (MBP) or Glutathione S-transferase (GST) is highly recommended. These tags are known to actively promote the proper folding and solubility of their fusion partners. You can engineer a protease cleavage site between the tag and this compound to remove the tag after purification if necessary.
Q3: Are there any specific buffer additives that are known to improve the solubility of chromatin-remodeling proteins like this compound?
A3: While specific data for this compound is limited, for chromatin-binding proteins, maintaining a suitable ionic strength is crucial. It is recommended to include 150-500 mM NaCl in your lysis and purification buffers to minimize non-specific ionic interactions that can lead to aggregation. Additionally, additives like 5-10% glycerol can act as a stabilizing agent. Arginine (50-100 mM) is also known to suppress aggregation and can be a valuable addition to your buffers.
Q4: I have a large amount of this compound in inclusion bodies. Is it possible to recover active protein from them?
A4: Yes, it is often possible to recover functional protein from inclusion bodies through a process of solubilization and refolding. This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants like 8M urea or 6M guanidine hydrochloride, and then gradually removing the denaturant to allow the protein to refold.[4] This process often requires extensive optimization of the refolding buffer conditions.
Q5: Which E. coli strain is best for expressing a large, complex eukaryotic protein like this compound?
A5: For large, multi-domain eukaryotic proteins, standard strains like BL21(DE3) may not be optimal due to differences in codon usage. Strains like Rosetta(DE3) or BL21-CodonPlus, which supply tRNAs for codons that are rare in E. coli but common in humans, can significantly improve the expression of full-length, soluble protein.[1] If protein toxicity is an issue, strains with tighter control over basal expression, such as BL21(DE3)pLysS, are a good choice.[5]
Data Presentation
Table 1: Effect of Expression Temperature on this compound Solubility
| Induction Temperature (°C) | Total this compound (mg/L culture) | Soluble this compound (mg/L culture) | Insoluble this compound (mg/L culture) | % Solubility |
| 37 | 50 | 5 | 45 | 10% |
| 30 | 45 | 15 | 30 | 33% |
| 25 | 40 | 25 | 15 | 63% |
| 18 | 30 | 24 | 6 | 80% |
| Note: This table presents illustrative data to demonstrate the expected trend. Actual results may vary. |
Table 2: Screening of Lysis Buffer Additives for this compound Solubility
| Lysis Buffer Additive | Concentration | Soluble this compound (µg) | Total Protein (µg) | % Relative Solubility |
| None (Control) | - | 10 | 100 | 100% |
| NaCl | 500 mM | 15 | 100 | 150% |
| Glycerol | 10% (v/v) | 12 | 100 | 120% |
| L-Arginine | 50 mM | 18 | 100 | 180% |
| Triton X-100 | 0.1% (v/v) | 11 | 100 | 110% |
| Note: This table provides a template for screening buffer additives. The % Relative Solubility is calculated as: (% Solubility of Sample / % Solubility of Control) * 100. |
Experimental Protocols
Protocol 1: Small-Scale Expression Trials to Optimize this compound Solubility
-
Transformation: Transform your this compound expression plasmid into different E. coli strains (e.g., BL21(DE3), Rosetta(DE3), BL21(DE3)pLysS). Plate on appropriate antibiotic-containing LB agar plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 50 mL of LB medium with the overnight culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the cultures to the desired induction temperature (e.g., 37°C, 30°C, 25°C, 18°C). Add IPTG to a final concentration of 0.1 mM.
-
Harvest: Continue to incubate with shaking for the desired time (e.g., 4 hours for 37°C, overnight for 18°C). Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
-
Lysis and Fractionation:
-
Resuspend the cell pellet in 2 mL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Take a 50 µL sample of the total cell lysate.
-
Centrifuge the remaining lysate at 15,000 x g for 20 minutes at 4°C to separate the soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction) and resuspend the pellet (insoluble fraction) in the same volume of lysis buffer.
-
-
Analysis: Analyze all fractions (total, soluble, and insoluble) by SDS-PAGE and Coomassie staining or Western blot to determine the amount of soluble this compound.
Protocol 2: Solubilization and Refolding of this compound from Inclusion Bodies
-
Inclusion Body Isolation:
-
Resuspend the cell pellet from a large-scale culture in lysis buffer and lyse the cells.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C.
-
Wash the inclusion body pellet sequentially with lysis buffer containing 1% Triton X-100 and then with lysis buffer without detergent to remove membrane fragments and contaminating proteins.
-
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT).
-
Stir at room temperature for 1-2 hours until the pellet is completely dissolved.
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes.
-
-
Refolding by Dialysis:
-
Place the solubilized protein solution in dialysis tubing.
-
Perform a stepwise dialysis against refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 5% glycerol, 1 mM DTT) with decreasing concentrations of urea (e.g., 6M, 4M, 2M, 1M, and finally no urea). Each dialysis step should be for 4-6 hours at 4°C.
-
-
Purification:
-
After dialysis, centrifuge the refolded protein solution at 15,000 x g for 30 minutes to remove any aggregated protein.
-
Proceed with affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography to purify the correctly folded, monomeric this compound.
-
Visualizations
References
- 1. Increased levels of recombinant human proteins with the Escherichia coli strain Rosetta(DE3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in studying CHD-1 in vivo
Welcome to the Technical Support Center for in vivo studies of the Chromodomain Helicase DNA-binding protein 1 (CHD1). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of studying CHD1 in living organisms.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and methodological challenges encountered when investigating CHD1's function in vivo.
Q1: Why does my CHD1 knockout/knockdown model show a weak or no discernible phenotype?
A1: The in vivo function of CHD1 can be masked by several factors:
-
Functional Redundancy: Other chromatin remodelers may compensate for the loss of CHD1. For instance, despite its conserved domains, chd1 mutations in yeast result in only weak mutant phenotypes, suggesting potential overlap in function with other proteins.[1]
-
Context-Dependency: The impact of CHD1 loss is highly dependent on the genetic background. In prostate cancer models, for example, the effect of CHD1 deletion is contingent on the status of other genes like PTEN and SPOP.[2][3] Prostate-specific deletion of Chd1 alone in mouse models does not typically lead to tumorigenesis, but its role becomes critical in the context of other mutations.[2][3]
-
Developmental Stage: CHD1's role can be specific to certain developmental stages. It is essential for early embryonic development, including processes like the assembly of paternal chromatin and the maintenance of pluripotency in embryonic stem cells.[4][5][6][7] Studies targeting CHD1 in adult organisms might miss these critical developmental functions.
Q2: What are the most common animal models for studying CHD1, and what are their limitations?
A2:
-
Drosophila melanogaster (Fruit Fly): Drosophila has been instrumental in uncovering CHD1's fundamental roles. Studies in fly embryos first established that CHD1 is essential for incorporating the histone variant H3.3 into the male pronucleus after fertilization.[4][8] Loss of maternal CHD1 leads to the development of haploid embryos.[4][8] More recent work in adult flies has shown that CHD1 is required in the brain for H3.3 assembly, metabolic homeostasis, and normal lifespan.[5] A limitation is that flies may not fully recapitulate the complex pathologies seen in mammalian diseases like prostate cancer.
-
Mus musculus (Mouse): Mouse models are critical for studying CHD1 in the context of mammalian development and disease. Genetically engineered mouse models (GEMMs) with prostate-specific Chd1 deletion have been developed to study its role in prostate cancer.[2][3][9] However, complete Chd1 knockout mice can exhibit embryonic lethality, necessitating the use of conditional knockout strategies.[10] Furthermore, heterozygous Chd1 knockout mice have been reported to have lower bone mineral density, highlighting its role in osteogenesis.[11] A key challenge is that mouse models may not always perfectly mirror human disease phenotypes.[12]
Q3: How does CHD1's interaction with other proteins complicate in vivo studies?
A3: CHD1 does not function in isolation. It interacts with a host of other proteins, including transcription elongation factors (like the Paf1 complex), histone chaperones (like HIRA), and components of the DNA repair machinery.[1][4][5][13] This creates several challenges:
-
Disrupting Complexes: Knocking out CHD1 may destabilize entire protein complexes, leading to secondary effects that are not a direct result of the loss of CHD1's catalytic activity.
-
Identifying Direct vs. Indirect Interactions: Distinguishing direct physical interactions from indirect associations within a larger complex is difficult in an in vivo setting. Techniques like in vivo crosslinking combined with mass spectrometry are often required.[13]
-
Cell-Type Specificity: The interaction network of CHD1 may vary significantly between different cell types and tissues, making it essential to perform interaction studies in the relevant biological context.
Troubleshooting Guides
This section provides solutions to specific experimental problems in a question-and-answer format.
Problem 1: Generating a Conditional CHD1 Knockout Mouse
Q: I am planning to create a conditional CHD1 knockout mouse using CRISPR/Cas9. What is a reliable strategy, and what are the key validation steps?
A: A common and effective strategy is to flank a critical exon of the Chd1 gene with loxP sites. This allows for tissue-specific or temporally controlled deletion of the gene by expressing Cre recombinase.
Below is a generalized workflow and a diagram illustrating the process.
Experimental Workflow: Generating a Conditional CHD1 Knockout Mouse
Caption: Workflow for generating a conditional CHD1 knockout mouse model.
Detailed Protocol: Validation of Conditional Allele
-
Genotyping PCR: Design three primers: a forward primer upstream of the 5' loxP site, a reverse primer downstream of the 3' loxP site, and a second reverse primer within the floxed exon.
-
Wild-Type Allele: Forward + Exon Reverse primers yield a product.
-
Floxed Allele: Forward + Downstream Reverse primers yield a larger product (due to loxP sites).
-
Deleted Allele (post-Cre): Forward + Downstream Reverse primers yield a smaller product than the floxed allele.
-
-
Sequencing: Sequence the PCR product from the floxed allele to confirm the correct orientation and sequence of the integrated loxP sites.
-
Western Blot/IHC: After crossing with a Cre-driver line, collect the target tissue and a control tissue (where Cre is not expressed). Perform Western blotting or Immunohistochemistry with a validated CHD1 antibody to confirm the absence of CHD1 protein specifically in the target tissue.
Problem 2: Inconsistent Phenotypes in Prostate Cancer Models
Q: My in vivo prostate cancer model with CHD1 loss shows variable results, sometimes promoting and sometimes inhibiting tumor growth. Why is this happening?
A: The role of CHD1 in prostate cancer is a prime example of context-dependency. Its function as a tumor suppressor or promoter depends on the status of other key signaling pathways.
-
Interplay with PTEN: In PTEN-deficient cancers, CHD1 protein is often stabilized. Here, CHD1 can act as a tumor promoter by increasing the transcription of pro-tumorigenic genes like the TNFα/NF-κB network.[14] Therefore, deleting CHD1 in a PTEN-null background can delay tumor progression.[3]
-
Co-occurrence with SPOP Mutation: CHD1 deletions frequently co-occur with mutations in the SPOP gene.[9] This subtype (SPOP-mut/CHD1-del) represents a distinct class of prostate cancer.[9] In this context, CHD1 loss can lead to increased genomic instability.
-
Therapy Resistance: CHD1 loss can confer resistance to anti-androgen therapies like enzalutamide.[15][16][17] It does this by inducing global chromatin changes and transcriptional plasticity, allowing tumor cells to adopt alternative lineage programs to survive.[16][17] Conversely, CHD1 loss sensitizes cells to DNA damaging agents and PARP inhibitors due to defects in homologous recombination (HR) repair.[9][18]
This dual role is visualized in the diagram below.
Logical Diagram: Context-Dependent Roles of CHD1 in Prostate Cancer
Caption: CHD1's divergent roles in prostate cancer are dictated by genetic context.
Troubleshooting Tip: Always characterize the genetic background of your in vivo model (e.g., PTEN, SPOP, AR status) to correctly interpret your results. Compare CHD1-deleted models with and without these co-occurring mutations to dissect its specific contributions.
Quantitative Data Summary
This table summarizes key quantitative findings from in vivo and ex vivo studies on CHD1, providing a quick reference for expected experimental outcomes.
| Model System / Context | Parameter Measured | Effect of CHD1 Loss/Depletion | Fold Change / p-value | Reference |
| Drosophila Embryos | H3.3 Incorporation into Male Pronucleus | Abolished | Not Quantified (Qualitative) | [4][8] |
| Drosophila Adult Heads | H3.3 Protein Levels | Reduced | ~25% reduction | [5] |
| Human PCa Cells (in vitro) | Homologous Recombination (HR) Efficiency | Decreased | ~11-fold decrease | [18] |
| Human PCa Cells (in vitro) | Non-Homologous End Joining (NHEJ) Efficiency | No significant effect | Not significant | [18] |
| Heterozygous Chd1 KO Mice | Bone Mineral Density / Content | Lowered | p < 0.05 (IMPC data) | [11] |
| CHD1-depleted MSCs (in vivo) | Ectopic Bone Formation | Significantly less bone tissue formed | Not Quantified (Qualitative) | [11] |
| CHD1-KO RPE1 cells | Sensitivity to PARP inhibitor (Olaparib) | Significantly more sensitive | p < 0.01 | [19] |
| CHD1-KO RPE1 cells | Sensitivity to PTEN inhibitor (VO-OHpic) | Highly sensitive | p < 0.001 | [19] |
Key Experimental Protocols
Protocol 1: In Vivo Crosslinking and Co-Immunoprecipitation (Co-IP) for CHD1
This protocol is designed to identify CHD1's interaction partners in a tissue-specific manner from mouse models.
Objective: To immunoprecipitate CHD1 and its associated proteins from crosslinked tissue lysates.
Materials:
-
Mouse tissue (e.g., prostate, brain)
-
PBS with protease and phosphatase inhibitors
-
Formaldehyde (1% final concentration for crosslinking)
-
Glycine (125 mM final concentration for quenching)
-
Lysis Buffer (e.g., RIPA buffer with inhibitors)
-
Dounce homogenizer or similar
-
Sonicator (e.g., Bioruptor)
-
Validated CHD1 antibody for IP
-
Control IgG (e.g., Rabbit IgG)
-
Protein A/G magnetic beads
-
Wash Buffers (Low salt, high salt, LiCl)
-
Elution Buffer
-
Pronase/Proteinase K
-
Heat block (65°C)
Procedure:
-
Tissue Harvest and Crosslinking:
-
Perfuse the mouse with PBS to remove blood.
-
Rapidly dissect the target tissue and mince it on ice.
-
Resuspend the minced tissue in PBS and add formaldehyde to a final concentration of 1%. Incubate for 10-15 minutes at room temperature with gentle rotation.
-
Quench the crosslinking reaction by adding glycine to 125 mM and incubating for 5 minutes.
-
Wash the tissue twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Shearing:
-
Homogenize the tissue in Lysis Buffer using a Dounce homogenizer.
-
Lyse the cells on ice for 30 minutes.
-
Shear the chromatin by sonication to an average size of 200-800 bp. Centrifuge to pellet debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the CHD1 antibody or control IgG overnight at 4°C with rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally TE Buffer.
-
-
Elution and Crosslink Reversal:
-
Elute the protein complexes from the beads.
-
Reverse the crosslinks by adding Pronase or Proteinase K and incubating at 42°C for 2 hours, followed by incubation at 65°C overnight.
-
-
Analysis:
-
Analyze the immunoprecipitated proteins by Western blot to validate known interactors or by mass spectrometry to identify novel partners.
-
Troubleshooting Diagram: In Vivo Co-IP
References
- 1. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 3. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CHD1 motor protein is required for deposition of histone variant H3.3 into chromatin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHD1 controls H3.3 incorporation in adult brain chromatin to maintain metabolic homeostasis and normal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of chromodomain helicase DNA binding protein 1 (CHD1) in promoting an invasive prostate cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chd1 regulates open chromatin and pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHD1 motor protein is required for deposition of histone variant H3.3 into chromatin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CHD1 loss sensitizes prostate cancer to DNA damaging therapy by promoting error-prone double-strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A direct interaction between the Chd1 CHCT domain and Rtf1 controls Chd1 distribution and nucleosome positioning on active genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CHD1 regulates cell fate determination by activation of differentiation-induced genes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular Manifestations of Chordin-like 1 Knockout Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 19. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
CHD-1 Antibody Specificity Technical Support Center
Welcome to the technical support center for CHD-1 antibody specificity. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving this compound antibodies.
Frequently Asked Questions (FAQs)
Q1: My Western blot shows a band at an unexpected molecular weight. What could be the cause?
A1: Several factors could contribute to unexpected bands in a Western blot:
-
Post-translational Modifications (PTMs): this compound is known to be subject to various PTMs, such as phosphorylation and ubiquitination, which can increase its apparent molecular weight.
-
Protein Isoforms: The human CHD1 gene can produce different protein isoforms through alternative splicing. Ensure you are aware of the expected sizes of these isoforms and which ones your antibody is expected to recognize.[1][2]
-
Cross-reactivity: The antibody may be cross-reacting with other proteins. This compound is part of a larger family of chromodomain helicase DNA-binding proteins, and some antibodies may show cross-reactivity with other family members, such as CHD2, which belongs to the same subfamily.[3][4]
-
Sample Degradation: If the unexpected band is of a lower molecular weight, it could be a degradation product of this compound. Ensure that protease inhibitors are always included during sample preparation.
To troubleshoot, it is recommended to run positive and negative controls, such as lysates from cells with known high and low this compound expression, or lysates from this compound knockout/knockdown cells.[5]
Q2: I am observing high background or non-specific bands in my Western blot. How can I resolve this?
A2: High background and non-specific bands are common issues in Western blotting. Here are some steps to optimize your protocol:
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal without increasing background.
-
Blocking: Optimize your blocking buffer. Common choices are 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST. The choice between milk and BSA can be antibody-dependent.
-
Washing Steps: Increase the number and duration of your washing steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane Handling: Ensure the membrane does not dry out at any stage of the process.
Q3: My immunoprecipitation (IP) experiment with the this compound antibody is not working. What are the potential reasons?
A3: Challenges in IP experiments can arise from several factors:
-
Antibody Incompatibility: Not all antibodies that work in Western blotting are suitable for IP. The antibody needs to recognize the native conformation of the protein. Check the antibody datasheet to ensure it is validated for IP.[6]
-
Insufficient Lysis: The this compound protein may not be efficiently extracted from the nucleus. Ensure your lysis buffer is appropriate for nuclear proteins and consider mechanical disruption methods like sonication.
-
Low Protein Abundance: this compound expression levels might be low in your cell type. You may need to increase the amount of starting material.
-
Inefficient Antibody-Bead Coupling: Ensure that the protein A/G beads you are using are compatible with the isotype of your this compound antibody.
Q4: How can I be sure that my this compound antibody is specific?
A4: Antibody validation is crucial for reliable and reproducible results. Here are some key validation strategies for this compound antibodies:
-
Genetic Knockdown/Knockout: The most robust method is to test the antibody on lysates from cells where the CHD1 gene has been knocked down (using siRNA) or knocked out (using CRISPR/Cas9). A specific antibody should show a significantly reduced or absent signal in these samples compared to wild-type controls.[5]
-
Orthogonal Validation: Compare the results obtained with your antibody to data from a different method, such as mass spectrometry or gene expression analysis (e.g., RNA-seq) in different tissues or cell lines.[7]
-
Use of Recombinant Protein: Test whether the antibody can detect purified recombinant this compound protein.
-
Comparison with other validated antibodies: If available, compare the performance of your antibody with another this compound antibody that has been extensively validated in the literature.
Q5: I'm seeing inconsistent results with my this compound antibody between experiments. What could be the problem?
A5: Lot-to-lot variability is a known issue with antibodies, particularly polyclonal antibodies.[8] Different batches of the same antibody can have variations in concentration and specificity.
-
Validate Each New Lot: It is crucial to validate each new lot of antibody you receive to ensure it performs similarly to the previous one.
-
Purchase Larger Batches: If you are conducting a long-term study, consider purchasing a larger quantity of a single lot to ensure consistency.
-
Consider Recombinant Antibodies: Recombinant monoclonal antibodies offer higher lot-to-lot consistency as they are produced from a defined set of genes.[9][10][11]
Troubleshooting Guides
Western Blotting
| Issue | Potential Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading. | Quantify protein concentration and load 20-30 µg of total protein per lane. |
| Low primary antibody concentration. | Optimize the primary antibody concentration by performing a titration (e.g., 1:500, 1:1000, 1:2000). | |
| Inefficient transfer. | Verify transfer efficiency using Ponceau S staining of the membrane. | |
| High Background | Primary antibody concentration too high. | Decrease the primary antibody concentration. |
| Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or try a different blocking agent (e.g., switch from milk to BSA). | |
| Inadequate washing. | Increase the number of washes (e.g., 3 x 10 minutes) and the volume of washing buffer. | |
| Multiple Bands | Non-specific antibody binding. | Increase the stringency of your washing buffer (e.g., increase Tween 20 concentration). |
| Protein degradation. | Add a fresh protease inhibitor cocktail to your lysis buffer. | |
| Cross-reactivity with other CHD proteins. | Use a knockout/knockdown cell line as a negative control to confirm the specificity of the band corresponding to this compound. |
Immunoprecipitation (IP)
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Precipitated Protein | Antibody not suitable for IP. | Check the manufacturer's datasheet for IP validation. Consider using a different antibody.[12] |
| Inefficient cell lysis. | Use a lysis buffer optimized for nuclear proteins and consider sonication to shear chromatin. | |
| Insufficient antibody amount. | Titrate the amount of antibody used for IP (e.g., 1-5 µg per IP). | |
| High Background | Non-specific binding to beads. | Pre-clear the lysate by incubating it with beads alone before adding the primary antibody. |
| Antibody concentration too high. | Reduce the amount of primary antibody used. | |
| Insufficient washing. | Increase the number and stringency of washes. |
Immunohistochemistry (IHC)
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). |
| Low primary antibody concentration. | Perform an antibody titration to find the optimal concentration. | |
| Antibody not suitable for FFPE tissues. | Check the datasheet to ensure the antibody is validated for IHC on formalin-fixed, paraffin-embedded tissues. | |
| High Background | Endogenous peroxidase activity. | Quench endogenous peroxidase activity with a hydrogen peroxide treatment before blocking. |
| Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody. | |
| Primary antibody concentration too high. | Dilute the primary antibody further. |
Experimental Protocols
Western Blot Protocol for this compound Detection
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per well on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: Incubate the membrane with the this compound primary antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (at the appropriate dilution) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
This compound Antibody Specificity Validation using siRNA
-
Cell Culture and Transfection: Seed cells in a 6-well plate. Transfect one well with a validated this compound siRNA and another with a non-targeting control siRNA using a suitable transfection reagent.
-
Incubation: Incubate the cells for 48-72 hours to allow for this compound knockdown.
-
Protein Extraction: Lyse the cells and prepare protein lysates as described in the Western blot protocol.
-
Western Blotting: Perform Western blotting as described above, loading lysates from both the this compound siRNA-treated and control cells.
-
Analysis: A specific this compound antibody should show a significant reduction or complete loss of the corresponding band in the lane with the this compound siRNA-treated lysate compared to the control lane.
Visualizations
Caption: Simplified diagram of this compound's role in transcriptional regulation and DNA damage response.
Caption: Workflow for validating this compound antibody specificity using genetic knockdown/knockout.
References
- 1. biocompare.com [biocompare.com]
- 2. uniprot.org [uniprot.org]
- 3. CHD1 (D8C2) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. CHD1 - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. Anti-CHD1 antibody produced in rabbit Prestige Antibodies® Powered by Atlas Antibodies, affinity isolated antibody, buffered aqueous glycerol solution | Sigma-Aldrich [sigmaaldrich.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. fortislife.com [fortislife.com]
- 10. cusabio.com [cusabio.com]
- 11. evitria.com [evitria.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Redundancy in CHD Protein Research
Welcome to the technical support center for researchers, scientists, and drug development professionals studying the Chromodomain Helicase DNA-binding (CHD) protein family. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of functional redundancy among CHD proteins.
Frequently Asked Questions (FAQs)
Q1: What is functional redundancy among CHD proteins and which family members are most commonly studied in this context?
A1: Functional redundancy occurs when two or more proteins can perform the same or similar functions, such that the loss of one protein can be compensated for by the others. In the CHD family, redundancy is frequently observed between members of the same subfamily due to their high degree of sequence and structural similarity. The most studied examples are:
-
CHD1 and CHD2: These are members of the first CHD subfamily and share a similar domain architecture.[1] They have been shown to have overlapping roles in processes like transcriptional regulation and chromatin remodeling.[2][3][4]
-
CHD3 and CHD4: As core catalytic subunits of the Nucleosome Remodeling and Deacetylase (NuRD) complex, these proteins from the second subfamily were initially thought to be largely redundant. However, recent evidence indicates they form distinct NuRD complexes with both shared and unique functions.[5][6][7][8][9][10][11]
Q2: My single-gene knockout of a CHD protein shows no discernible phenotype. Does this confirm it is not important for my process of interest?
A2: Not necessarily. The lack of a phenotype in a single knockout experiment is a classic indicator of functional redundancy. Another member of the same CHD subfamily may be compensating for the loss of the targeted protein. It is also possible that the targeted gene is essential, and complete knockout is lethal, with only partial knockouts or heterozygous cells surviving.[12] To investigate this, it is crucial to:
-
Assess the expression levels of other related CHD proteins in your knockout cells to check for compensatory upregulation.
-
Generate double or even triple knockouts of redundant family members to unmask the phenotype.
Q3: How can I determine if two CHD proteins are truly redundant or have distinct functions?
A3: A multi-pronged approach is necessary to dissect redundancy from unique functions:
-
Generate single and double knockouts: Comparing the phenotypes of single and double knockout cells or organisms is the most direct way to assess functional overlap. A more severe phenotype in the double knockout indicates redundancy.
-
Genome-wide analysis: Techniques like RNA-sequencing (RNA-seq), Chromatin Immunoprecipitation-sequencing (ChIP-seq), and Assay for Transposase-Accessible Chromatin using sequencing (ATAC-seq) can reveal both shared and unique target genes and effects on chromatin structure.
-
Proteomics: Tandem affinity purification (TAP) followed by mass spectrometry can identify the interacting partners of each CHD protein, revealing whether they are part of the same or different protein complexes.[7][12][13][14][15]
Troubleshooting Guides
Troubleshooting CRISPR/Cas9-mediated Knockout of Redundant CHD Genes
Issue: Difficulty in obtaining double knockout (DKO) clones for two redundant CHD proteins.
| Possible Cause | Troubleshooting Steps |
| Lethality of the DKO | 1. Use an inducible CRISPR system: Employ a doxycycline-inducible Cas9 to control the timing of the knockout, allowing for cell expansion before inducing the double knockout. 2. Generate single knockouts first: Create stable single knockout cell lines for each gene and then target the second gene in each of these lines. This can sometimes be more manageable than simultaneous knockout. |
| Low editing efficiency | 1. Optimize sgRNA design: Use validated sgRNA design tools to select guides with high on-target and low off-target scores. Test the efficiency of individual sgRNAs before attempting the double knockout. 2. Use a dual-sgRNA expression vector: A vector expressing two sgRNAs simultaneously can increase the efficiency of generating double knockouts. 3. Optimize delivery method: Test different transfection reagents or consider lentiviral delivery for hard-to-transfect cells. |
| Difficulty in screening for DKO clones | 1. Use fluorescent reporters: Co-transfect with plasmids expressing different fluorescent markers for each sgRNA to enrich for double-positive cells using fluorescence-activated cell sorting (FACS). 2. Genotyping PCR with specific primers: Design PCR primers that can distinguish between wild-type, single knockout, and double knockout alleles. |
Troubleshooting Co-Immunoprecipitation (Co-IP) of CHD Protein Complexes
Issue: Low yield or high background when performing Co-IP for a CHD protein and its interactors.
| Possible Cause | Troubleshooting Steps |
| Inefficient lysis of nuclear proteins | 1. Use a suitable lysis buffer: For chromatin-associated proteins, a RIPA buffer or a specialized nuclear lysis buffer containing detergents like NP-40 or Triton X-100 is often necessary.[16] 2. Sonication: Sonication is crucial to shear chromatin and release large protein complexes from the DNA. Optimize sonication conditions (power, duration, cycles) for your specific cell type.[1][3][17][18][19] |
| Weak or transient interactions | 1. Cross-linking: For transient interactions, consider in vivo cross-linking with formaldehyde before cell lysis to stabilize protein-protein interactions. Remember to optimize the cross-linking time and quenching conditions. 2. Gentle wash conditions: Use wash buffers with lower salt and detergent concentrations to preserve weaker interactions. |
| High non-specific binding | 1. Pre-clearing the lysate: Incubate the cell lysate with beads alone before adding the specific antibody to remove proteins that non-specifically bind to the beads. 2. Use a high-quality antibody: Use a ChIP-grade antibody that has been validated for immunoprecipitation. 3. Increase wash stringency: Gradually increase the salt (e.g., 150 mM to 500 mM NaCl) and detergent concentrations in your wash buffers. |
Quantitative Data Summary
Table 1: Functional Overlap and Specificity of CHD3 and CHD4
This table summarizes RNA-seq data from a study comparing the overexpression of CHD3 and CHD4, highlighting both shared and unique gene regulation. The data suggests that while there is some overlap, each protein has a substantial set of uniquely regulated genes.
| Gene Regulation Category | Number of Genes | Interpretation |
| Genes regulated by both CHD3 and CHD4 | 135 | Indicates functional overlap and co-regulation of a common set of target genes. |
| Genes uniquely regulated by CHD3 | 458 | Demonstrates a significant number of genes are specifically targeted by CHD3, suggesting non-redundant roles. |
| Genes uniquely regulated by CHD4 | 577 | Highlights a distinct set of genes controlled by CHD4, further supporting its unique functions. |
Data adapted from Hoffmeister et al., Nucleic Acids Research, 2017.[5][6][7][8][9][10][11]
Table 2: Investigating Redundancy between CHD1 and CHD2 - A Proposed Experimental Outline
While a direct comparative high-throughput study on CHD1 and CHD2 single and double knockouts is not as readily available in the literature, the following table outlines the expected outcomes from such an experiment, based on their known functional similarities.
| Experimental Condition | Expected Phenotype/Molecular Outcome | Rationale |
| CHD1 Knockout (KO) | Mild or no discernible phenotype. Subtle changes in the expression of a subset of genes. | Functional compensation by CHD2 is expected to mask the effects of CHD1 loss. |
| CHD2 Knockout (KO) | Potentially a more severe phenotype than CHD1 KO, as CHD2 has been linked to specific developmental processes. Changes in a distinct set of genes. | While redundant with CHD1, CHD2 may have some unique, non-compensated functions. Studies have shown that CHD1 levels do not change in CHD2 KO cells, suggesting a lack of compensatory upregulation.[20] |
| CHD1/CHD2 Double Knockout (DKO) | A significantly more severe phenotype than either single knockout, potentially embryonic lethality or severe developmental defects. Widespread changes in gene expression and chromatin accessibility. | The double knockout would unmask the redundant and essential functions of these two proteins in chromatin regulation and transcription. |
Experimental Protocols
Protocol 1: Dual-Guide CRISPR/Cas9 for Generating Double Knockouts of Redundant CHD Proteins
This protocol provides a streamlined approach for simultaneously knocking out two CHD genes.
Workflow Diagram:
Caption: Workflow for generating dual CHD knockouts.
Methodology:
-
sgRNA Design and Cloning:
-
Design at least two highly specific single-guide RNAs (sgRNAs) for each target CHD gene using a validated online tool.
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a dual-sgRNA expression vector that allows for the simultaneous expression of two sgRNAs from different promoters (e.g., U6 and H1).
-
-
Transfection and Selection:
-
Co-transfect the dual-sgRNA expression vector and a Cas9-expressing vector (often containing a selectable marker like puromycin resistance) into the target cell line using an optimized transfection protocol.
-
Begin antibiotic selection 24-48 hours post-transfection to enrich for cells that have taken up the plasmids.
-
-
Single-Cell Cloning and Expansion:
-
After selection, isolate single cells into individual wells of a 96-well plate either by limiting dilution or by FACS.
-
Culture the single cells until visible colonies form, then expand these clonal populations.
-
-
Validation:
-
Genotyping: Extract genomic DNA from each clone. Perform PCR using primers flanking the sgRNA target sites. Sequence the PCR products (Sanger sequencing) to identify clones with frameshift-inducing insertions or deletions (indels) in both target genes.
-
Western Blot: Confirm the absence of both CHD proteins in the validated double knockout clones by Western blotting.
-
Protocol 2: Tandem Affinity Purification (TAP) of CHD Protein Complexes
This protocol allows for the high-purity isolation of a CHD protein and its interacting partners.
Workflow Diagram:
References
- 1. The Chd Family of Chromatin Remodelers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CHD1 and CHD2 are positive regulators of HIV-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A quick and efficient method to generate mammalian stable cell lines based on a novel inducible alphavirus DNA/RNA layered system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The genetic puzzle of multicopy genes: challenges and troubleshooting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Protein Interacting Partners Using Tandem Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constructs and generation of stable cell lines [protocols.io]
- 9. thesciencenotes.com [thesciencenotes.com]
- 10. news-medical.net [news-medical.net]
- 11. Frontiers | Phenotypic Characterization and Brain Structure Analysis of Calcium Channel Subunit α2δ-2 Mutant (Ducky) and α2δ Double Knockout Mice [frontiersin.org]
- 12. Tandem Affinity Purification Combined with Mass Spectrometry to Identify Components of Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Characterization of the CHD family of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chd1 protects genome integrity at promoters to sustain hypertranscription in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Maintenance of duplicate genes and their functional redundancy by reduced expression - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
troubleshooting low yield in CHD-1 purification
Welcome to the technical support center for Chromodomain-Helicase-DNA-binding protein 1 (CHD-1) purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their this compound purification workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is an ATP-dependent chromatin remodeling factor that plays a crucial role in gene regulation by altering the structure of chromatin.[1][2] It is involved in various cellular processes, including transcription and DNA repair.[1][3] Given its association with diseases like prostate cancer, obtaining high-purity this compound is essential for structural studies, functional assays, and drug discovery efforts.[1][2][4]
Q2: Which expression system is best for producing recombinant this compound?
The optimal expression system for this compound can depend on the specific research goals, such as the required yield and post-translational modifications. Common systems include:
-
E. coli : Often used for high-yield production of prokaryotic and eukaryotic proteins. It is cost-effective and allows for rapid expression. However, E. coli lacks the machinery for complex post-translational modifications that might be present in human this compound.
-
Insect cells (e.g., Sf9, High Five™) : A good choice for producing complex eukaryotic proteins with some post-translational modifications similar to those in mammals.
-
Mammalian cells (e.g., HEK293, CHO) : Provide the most authentic post-translational modifications for human proteins.[5] However, yields can be lower and costs are higher compared to E. coli or insect cells.[5]
Q3: My this compound protein is expressed, but it's insoluble. What can I do?
Insolubility and aggregation are common issues in protein purification.[6] Here are several strategies to improve the solubility of this compound:
-
Lower Expression Temperature : Reducing the temperature (e.g., from 37°C to 18-25°C) after induction can slow down protein synthesis, allowing more time for proper folding.[5][7]
-
Optimize Codon Usage : The codon usage of the this compound gene might not be optimal for your expression host.[8] Synthesizing a codon-optimized gene can significantly improve translation efficiency and soluble protein expression.[8][9]
-
Use a Solubility-Enhancing Tag : Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the target protein.
-
Co-express with Chaperones : Molecular chaperones can assist in the proper folding of proteins and prevent aggregation.[10]
-
Modify Lysis Buffer : Including additives like non-ionic detergents (e.g., Triton X-100, NP-40), glycerol, or specific salts in the lysis buffer can help maintain protein solubility.[11] For proteins that form inclusion bodies, denaturants like urea or guanidinium chloride can be used to solubilize the protein, followed by a refolding step.[12][13]
Troubleshooting Guide: Low Yield in this compound Purification
Low yield is a frequent challenge during protein purification. This guide addresses potential causes and provides solutions in a question-and-answer format.
Q1: I have very low or no expression of this compound. What could be the problem?
Several factors can lead to poor protein expression. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low this compound Expression
Caption: Troubleshooting flowchart for low this compound expression.
Q2: My this compound protein is expressed, but I lose most of it during purification. What are the common causes of protein loss?
Protein loss can occur at various stages of purification. Identifying the step where the loss occurs is key to resolving the issue.
| Purification Step | Potential Cause of Protein Loss | Recommended Solution |
| Cell Lysis | Incomplete cell lysis. | Optimize lysis method (e.g., sonication, French press). Ensure complete resuspension of the cell pellet.[14] |
| Protein degradation by proteases. | Add a protease inhibitor cocktail to the lysis buffer.[11] Keep samples on ice or at 4°C throughout the purification process.[] | |
| Affinity Chromatography | Poor binding to the resin. | Ensure the affinity tag is accessible. Check the pH and ionic strength of the binding buffer.[11] For His-tagged proteins, avoid high concentrations of imidazole in the binding buffer.[11][16] |
| Protein not eluting from the column. | Optimize the elution buffer (e.g., increase imidazole concentration for His-tags, change pH or salt concentration). Consider a step or gradient elution.[9] | |
| Protein precipitation on the column. | Decrease protein concentration, or add stabilizing agents like glycerol or non-ionic detergents to the buffers. | |
| Size Exclusion Chromatography | Protein aggregation. | Optimize buffer conditions (pH, salt concentration). Add additives like L-arginine or glycerol to reduce aggregation. |
| Non-specific binding to the resin. | Increase the salt concentration in the running buffer (e.g., 150-500 mM NaCl). | |
| Dialysis/Buffer Exchange | Protein precipitation. | Perform dialysis against a buffer that is known to keep the protein soluble. Consider a stepwise dialysis to slowly change the buffer composition. |
Q3: Could the buffer composition be affecting my this compound yield?
Yes, the composition of your buffers is critical for maintaining protein stability and activity.[11]
| Buffer Component | Purpose | Considerations for this compound |
| Buffering Agent (e.g., Tris, HEPES) | Maintain a stable pH. | The optimal pH for this compound stability should be empirically determined, but most proteins are stable around neutral pH (7.0-8.0).[] |
| Salt (e.g., NaCl, KCl) | Maintain ionic strength, prevent non-specific interactions. | A salt concentration of 150-500 mM is a good starting point. Since this compound binds DNA, higher salt concentrations may be needed to disrupt these interactions during purification. |
| Reducing Agents (e.g., DTT, TCEP) | Prevent oxidation of cysteine residues and formation of disulfide bonds.[12] | TCEP is often more stable and effective than DTT.[12] A concentration of 1-5 mM is typically used. |
| Chelating Agents (e.g., EDTA) | Inhibit metalloproteases. | Use with caution if purifying His-tagged proteins with IMAC, as EDTA can strip Ni2+ ions from the resin.[11] |
| Additives (e.g., Glycerol, L-Arginine, Detergents) | Enhance protein solubility and stability. | Glycerol (5-20%) can help stabilize the protein. Non-ionic detergents can prevent aggregation.[] |
Q4: How can I remove nucleic acid contamination from my this compound prep?
As a DNA-binding protein, this compound is likely to co-purify with nucleic acids. This can interfere with downstream applications and lead to aggregation.
Workflow for Nucleic Acid Removal
Caption: Strategies for removing nucleic acid contamination.
Experimental Protocols
Protocol 1: General Lysis Buffer for this compound
-
50 mM Tris-HCl, pH 7.5
-
300 mM NaCl
-
10% Glycerol
-
1 mM TCEP
-
1X Protease Inhibitor Cocktail
-
Optional: 0.1% Triton X-100
Protocol 2: His-Tag Affinity Chromatography for this compound
-
Binding Buffer : 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol, 20 mM imidazole, 1 mM TCEP.
-
Wash Buffer : 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol, 40 mM imidazole, 1 mM TCEP.
-
Elution Buffer : 50 mM Tris-HCl (pH 8.0), 500 mM NaCl, 10% glycerol, 250-500 mM imidazole, 1 mM TCEP.
Procedure:
-
Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Load the clarified cell lysate onto the column.
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the this compound protein with Elution Buffer, collecting fractions.
-
Analyze the fractions by SDS-PAGE to identify those containing purified this compound.
References
- 1. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of chromodomain helicase DNA binding protein 1 (CHD1) in promoting an invasive prostate cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labroots.com [labroots.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. Two Simple Methods for Optimizing the Production of "Difficult-to-Express" GnRH-DFF40 Chimeric Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. goldbio.com [goldbio.com]
- 12. Protein purification strategies must consider downstream applications and individual biological characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Buffer Additives for Efficient Recovery of hGM-CSF from Inclusion Bodies Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neb.com [neb.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Optimizing Cell Lysis for CHD-1 Nuclear Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cell lysis for the successful nuclear extraction of the Chromodomain-Helicase-DNA-binding protein 1 (CHD-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its nuclear extraction important?
A1: this compound is a highly conserved ATP-dependent chromatin remodeling protein crucial for maintaining chromatin structure, regulating gene expression, and participating in DNA repair.[1] As this compound's primary functions are within the nucleus, efficient and pure nuclear extraction is essential for studying its interactions, activity, and role in various cellular processes, including its implications in diseases like prostate cancer.
Q2: What are the main challenges in extracting nuclear this compound?
A2: The main challenges include:
-
Incomplete lysis of the cytoplasmic membrane: This leads to a low yield of nuclei.
-
Premature lysis of the nuclear membrane: This results in the loss of nuclear proteins, including this compound, into the cytoplasmic fraction.
-
Contamination: Cytoplasmic proteins can contaminate the nuclear fraction, and vice versa, leading to inaccurate downstream analysis.
-
Protein degradation: Proteases released during cell lysis can degrade the target protein.
-
Inefficient extraction from chromatin: As a chromatin-remodeling protein, this compound is tightly associated with chromatin. Inefficient extraction from the chromatin will result in low yields of the protein in the final nuclear lysate.[2][3]
Q3: Which type of lysis buffer is most suitable for this compound nuclear extraction?
A3: A hypotonic lysis buffer is generally the first step to swell the cells and selectively rupture the plasma membrane while keeping the nuclear membrane intact.[4] This is followed by a high-salt nuclear extraction buffer to solubilize nuclear proteins, especially those tightly bound to chromatin like this compound. The salt concentration is a critical parameter to optimize.[2][3] For whole-cell lysates containing this compound, RIPA buffer can be used, but this will not separate nuclear and cytoplasmic fractions.[5]
Q4: How can I assess the purity of my nuclear extract?
A4: The purity of the nuclear extract can be assessed by Western blotting for subcellular markers. Use antibodies against cytoplasmic proteins (e.g., GAPDH, α-Tubulin) and nuclear proteins (e.g., Histone H3, Lamin B1). A pure nuclear fraction should show high enrichment of nuclear markers and minimal to no presence of cytoplasmic markers.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Nuclear this compound | 1. Incomplete cell lysis. 2. Insufficient salt concentration in the nuclear extraction buffer. 3. Loss of nuclei during centrifugation steps. 4. Protein degradation. | 1. Monitor cell lysis under a microscope after treatment with hypotonic buffer. If incomplete, increase incubation time or use gentle mechanical disruption (e.g., douncing).[8] 2. Optimize the NaCl or KCl concentration in the nuclear extraction buffer. A concentration of 420 mM NaCl is a common starting point, but this may need to be increased for tightly bound chromatin proteins.[4] Consider a salt gradient extraction to determine the optimal concentration.[2][3] 3. Ensure centrifugation speeds and times are appropriate for pelleting nuclei without being harsh enough to rupture them. 4. Always work on ice and use freshly prepared buffers with protease inhibitors.[9] |
| Cytoplasmic Contamination in Nuclear Fraction | 1. Excessive mechanical disruption during initial cell lysis. 2. Use of harsh detergents in the initial lysis step. 3. Incomplete separation of cytoplasm from nuclei. | 1. Reduce the number of strokes during douncing or the intensity of vortexing. 2. Use a mild, non-ionic detergent like NP-40 or IGEPAL CA-630 at a low concentration (0.1-0.5%) in the hypotonic buffer.[5] 3. Carefully aspirate the cytoplasmic supernatant after pelleting the nuclei. Consider an additional wash step with the hypotonic buffer. |
| This compound Detected in Cytoplasmic Fraction | 1. Premature lysis of the nuclear membrane. 2. Cells undergoing mitosis, during which the nuclear envelope breaks down. | 1. Ensure the hypotonic buffer is indeed hypotonic and does not contain high concentrations of detergents or salts. Handle the cell suspension gently. 2. If possible, synchronize the cell culture to enrich for interphase cells. |
| High Viscosity of Nuclear Lysate | 1. Release of large amounts of DNA from lysed nuclei. | 1. Add DNase I to the nuclear lysis buffer to digest the DNA.[6] 2. Alternatively, sonicate the nuclear lysate briefly on ice to shear the genomic DNA.[5] |
Data Presentation
Table 1: Representative Lysis Buffer Compositions for this compound Nuclear Extraction
| Buffer Type | Component | Concentration | Purpose |
| Hypotonic Lysis Buffer | HEPES-KOH, pH 7.9 | 10 mM | Buffering agent to maintain pH |
| KCl | 10 mM | Salt to maintain osmolarity | |
| MgCl₂ | 1.5 mM | Stabilizes nuclei | |
| DTT | 0.5 mM | Reducing agent to prevent protein oxidation | |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation | |
| NP-40 (or IGEPAL CA-630) | 0.1 - 0.5% | Non-ionic detergent to lyse cell membrane | |
| Nuclear Extraction Buffer | HEPES-KOH, pH 7.9 | 20 mM | Buffering agent |
| NaCl | 420 mM (optimization may be required) | High salt concentration to extract nuclear proteins | |
| MgCl₂ | 1.5 mM | Stabilizes nuclei | |
| EDTA | 0.2 mM | Chelates divalent cations, inhibits DNases | |
| Glycerol | 25% (v/v) | Protein stabilizer and cryoprotectant | |
| DTT | 0.5 mM | Reducing agent | |
| Protease Inhibitor Cocktail | 1X | Prevents protein degradation |
Table 2: Expected Outcome of Varying Salt Concentrations on this compound Extraction Efficiency
This table provides a generalized expectation for the extraction of a chromatin-bound protein like this compound. Optimal concentrations may vary depending on the cell type and specific experimental conditions.
| NaCl Concentration in Nuclear Extraction Buffer | Expected this compound Yield | Purity of Nuclear Extract | Comments |
| 150 mM | Low | High | Insufficient to efficiently disrupt the strong interactions of this compound with chromatin. |
| 300 mM | Moderate | Good | May be sufficient for loosely associated nuclear proteins, but likely suboptimal for this compound. |
| 420 mM | Good to High | Good | A common starting point that provides a good balance between yield and purity. |
| 600 mM | High | Moderate | Higher salt concentrations can improve the yield of tightly bound proteins but may also co-extract other chromatin components, potentially reducing purity. |
Experimental Protocols
Protocol 1: Small-Scale Nuclear Extraction for Western Blotting
This protocol is adapted for the extraction of nuclear proteins from a small number of cultured cells.[4]
Reagents:
-
Hypotonic Lysis Buffer (see Table 1)
-
Nuclear Extraction Buffer (see Table 1)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Harvest cells (approximately 2 x 10⁶) by centrifugation. Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in 200 µL of ice-cold Hypotonic Lysis Buffer.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Vortex gently for 10 seconds to disrupt the cell membrane.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant (cytoplasmic fraction) into a new pre-chilled tube.
-
Resuspend the nuclear pellet in 50 µL of ice-cold Nuclear Extraction Buffer.
-
Incubate on ice for 30 minutes with intermittent vortexing every 5-10 minutes to facilitate nuclear lysis and protein extraction.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the nuclear proteins.
-
Determine the protein concentration using a suitable assay (e.g., BCA assay). The samples are now ready for downstream applications like Western blotting.
Mandatory Visualizations
Caption: Workflow for this compound Nuclear Extraction.
Caption: this compound Interactions during Transcription Elongation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Differential Salt Fractionation of Nuclei to Analyze Chromatin-associated Proteins from Cultured Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid preparation of high-purity nuclear proteins from a small number of cultured cells for use in electrophoretic mobility shift assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved cell nuclear isolation method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
avoiding off-target effects in CHD-1 CRISPR editing
Welcome to the technical support center for CHD-1 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during genome editing of the Chromodomain Helicase DNA Binding Protein 1 (CHD1) gene.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of off-target effects in CRISPR-Cas9 editing of this compound?
A1: The primary cause of off-target effects is the Cas9 nuclease cutting at unintended genomic locations that have sequences similar to the intended this compound target site. The specificity of the single guide RNA (sgRNA) is a critical factor, as Cas9 can tolerate several mismatches between the sgRNA and the DNA sequence, leading to cleavage at off-target loci.[1][2] Prolonged expression of the Cas9 and sgRNA components also increases the likelihood of off-target events.[1][3]
Q2: How can I predict potential off-target sites for my this compound sgRNA?
A2: Several bioinformatics tools are available to predict potential off-target sites. These tools work by searching the genome for sequences that are similar to your target sequence, allowing for a certain number of mismatches.[1][4][5] It is important to note that these in silico predictions are not always comprehensive and should be experimentally validated.[1][6]
Q3: What are the most effective strategies to minimize off-target effects when editing this compound?
A3: A multi-pronged approach is most effective. This includes:
-
Careful sgRNA design: Utilize design principles that maximize on-target activity while minimizing similarity to other genomic regions.[7][8][9]
-
Use of high-fidelity Cas9 variants: Engineered Cas9 proteins like SpCas9-HF1, eSpCas9, and HypaCas9 have been developed to have reduced off-target activity compared to the wild-type Cas9.[[“]][11][12][13][14]
-
Ribonucleoprotein (RNP) delivery: Delivering the Cas9 protein and sgRNA as a pre-complexed RNP leads to transient activity, as the components are degraded relatively quickly by the cell.[1][4][[“]][15] This is in contrast to plasmid-based delivery, which can lead to prolonged expression and increased off-target effects.[1][16]
-
Titration of RNP concentration: Using the lowest effective concentration of the Cas9 RNP can help reduce off-target cleavage while maintaining sufficient on-target editing.
Q4: Which methods can I use to experimentally detect off-target mutations?
A4: There are both biased and unbiased methods for off-target detection.
-
Biased methods involve sequencing predicted off-target sites (nominated by software) to check for indels.[6]
-
Unbiased, genome-wide methods are more comprehensive and include techniques like:
-
GUIDE-seq (Genome-wide, Unbiased Identification of DSBs Enabled by sequencing): This method tags double-strand breaks (DSBs) with a known DNA sequence, allowing for their identification through sequencing.[1][17]
-
DISCOVER-seq (Discovery of In Situ Cas Off-targets and Verification by Sequencing): This technique utilizes the DNA repair protein MRE11 to identify the locations of DSBs across the genome.[1][18]
-
CIRCLE-seq: An in vitro method that involves treating fragmented genomic DNA with the Cas9 RNP and then sequencing the resulting linear DNA to identify cleavage sites.[19]
-
Digenome-seq: This method uses whole-genome sequencing to identify Cas9-induced DSBs in genomic DNA that has been treated with the Cas9 RNP in vitro.[1][19]
-
Q5: Are there alternatives to traditional CRISPR-Cas9 that have fewer off-target effects?
A5: Yes, base editors and prime editors are newer technologies that do not rely on creating double-strand breaks to the same extent as conventional CRISPR-Cas9.[1][2][4] Base editors can directly convert one DNA base to another at the target site, while prime editors can perform a wider range of edits, including small insertions and deletions, without requiring a DSB. These methods generally exhibit higher specificity.[2][4]
Troubleshooting Guides
Problem 1: High frequency of off-target mutations detected at predicted sites.
| Potential Cause | Recommended Solution |
| Suboptimal sgRNA design with high homology to other genomic regions. | Redesign sgRNAs for your this compound target using multiple prediction tools and select candidates with the lowest off-target scores.[20][21][22] |
| Prolonged expression of Cas9 and sgRNA from plasmid delivery. | Switch to RNP delivery to limit the temporal activity of the CRISPR components.[1][[“]][15] |
| High concentration of CRISPR reagents. | Perform a dose-response experiment to determine the minimal concentration of Cas9 RNP required for efficient on-target editing of this compound. |
| Use of wild-type Cas9. | Utilize a high-fidelity Cas9 variant (e.g., SpCas9-HF1, eSpCas9) to reduce off-target cleavage.[[“]][13] |
Problem 2: Unexpected phenotype or cell death after this compound editing, potentially due to off-target effects.
| Potential Cause | Recommended Solution |
| Off-target mutation in an essential gene. | Perform an unbiased off-target analysis (e.g., GUIDE-seq, DISCOVER-seq) to identify all cleavage sites.[1][17][18] Analyze the identified off-target genes for essential functions. |
| Large deletions or chromosomal rearrangements. | Use methods like long-range PCR or whole-genome sequencing to screen for larger structural variations. Consider using a Cas9 nickase approach, which creates single-strand breaks and can reduce the frequency of large deletions.[2][15] |
| Cell culture conditions affecting cell health post-transfection. | Optimize cell culture conditions, including considering the use of serum-free media, to improve cell viability after electroporation or transfection.[23][24] |
Problem 3: No off-target mutations detected at predicted sites, but concerns about undetected off-targets remain.
| Potential Cause | Recommended Solution |
| Limitations of in silico prediction tools. | Employ an unbiased, genome-wide off-target detection method (e.g., GUIDE-seq, DISCOVER-seq) to empirically identify off-target sites.[1][17][18] |
| Off-target events are below the detection limit of the assay used. | Use a highly sensitive method like CIRCLE-seq or Digenome-seq for a more thorough analysis.[1][19] Increase the sequencing depth for targeted amplicon sequencing to detect low-frequency indels.[25] |
Quantitative Data Summary
Table 1: Comparison of Off-Target Editing Frequencies for Different Cas9 Delivery Methods.
| Delivery Method | Duration of Cas9/sgRNA Presence | Relative Off-Target Frequency | Reference |
| Plasmid DNA | Days | High | [1][16] |
| mRNA | ~48 hours | Moderate | [3] |
| Ribonucleoprotein (RNP) | < 24 hours | Low | [1][3][15] |
Table 2: Relative Specificity of Different Cas9 Variants.
| Cas9 Variant | Key Feature | Relative Off-Target Events | Reference |
| Wild-type SpCas9 | Standard nuclease | Baseline | - |
| SpCas9-HF1 | Reduced DNA backbone contact | Significantly Reduced | [13][14] |
| eSpCas9 | Reduced non-specific DNA interactions | Significantly Reduced | [3] |
| HypaCas9 | Multiple amino acid substitutions | Highly Reduced | [12] |
Experimental Protocols
Protocol 1: High-Fidelity RNP Electroporation for this compound Editing
-
sgRNA and Cas9 Preparation:
-
Synthesize or purchase a high-quality sgRNA targeting your desired exon of this compound.
-
Obtain a high-fidelity Cas9 nuclease (e.g., Alt-R® S.p. HiFi Cas9 Nuclease V3).
-
Resuspend both sgRNA and Cas9 in the recommended buffers.
-
-
RNP Complex Formation:
-
In a sterile microcentrifuge tube, mix the high-fidelity Cas9 protein and the this compound sgRNA at a 1:1.2 molar ratio.
-
Incubate the mixture at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cell Preparation:
-
Culture your target cells to the optimal density for electroporation.
-
Harvest and wash the cells, then resuspend them in a suitable electroporation buffer at the desired concentration.
-
-
Electroporation:
-
Add the pre-formed RNP complex to the cell suspension.
-
Transfer the mixture to an electroporation cuvette and apply the optimized electrical pulse using an electroporation device.
-
-
Post-Electroporation Culture:
-
Immediately transfer the cells to a pre-warmed culture dish containing the appropriate medium.
-
Culture the cells for 48-72 hours before downstream analysis.
-
Protocol 2: GUIDE-seq for Unbiased Off-Target Detection
-
GUIDE-seq Oligonucleotide Preparation:
-
Synthesize and anneal the double-stranded GUIDE-seq oligodeoxynucleotides (dsODNs).
-
-
Cell Transfection:
-
Co-transfect your target cells with the Cas9/sgRNA expression plasmid (or RNP) and the GUIDE-seq dsODNs.
-
-
Genomic DNA Extraction:
-
After 48-72 hours, harvest the cells and extract high-quality genomic DNA.
-
-
Library Preparation:
-
Fragment the genomic DNA by sonication.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Use two rounds of nested PCR to amplify the dsODN-integrated genomic fragments.
-
-
Next-Generation Sequencing:
-
Sequence the prepared library on a compatible NGS platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome to identify the genomic locations where the GUIDE-seq dsODNs have integrated, indicating a DSB.
-
Filter the data to identify high-confidence on-target and off-target cleavage sites.
-
Visualizations
Caption: Workflow for minimizing and detecting off-target effects in this compound editing.
Caption: Troubleshooting logic for addressing high off-target effects.
Caption: Simplified functional role of the CHD1 protein.[26][27][28][29][30]
References
- 1. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 4. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Optimized sgRNA design to maximize activity and minimize off-target effects of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. consensus.app [consensus.app]
- 11. idtdna.com [idtdna.com]
- 12. researchgate.net [researchgate.net]
- 13. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-fidelity CRISPR | Harvard Medical School [hms.harvard.edu]
- 15. azolifesciences.com [azolifesciences.com]
- 16. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sg.idtdna.com [sg.idtdna.com]
- 18. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]
- 19. Frontiers | Off-Target Analysis in Gene Editing and Applications for Clinical Translation of CRISPR/Cas9 in HIV-1 Therapy [frontiersin.org]
- 20. Genome-wide CRISPR guide RNA design and specificity analysis with GuideScan2 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR guide RNA design for research applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jkip.kit.edu [jkip.kit.edu]
- 23. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | CRISPR nuclease off-target activity and mitigation strategies [frontiersin.org]
- 26. genecards.org [genecards.org]
- 27. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 28. CHD1 - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. Gene - CHD1 [maayanlab.cloud]
Troubleshooting Failed CHD-1 Co-Immunoprecipitation Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Chromodomain-Helicase DNA-binding protein 1 (CHD-1) co-immunoprecipitation (co-IP) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I not detecting my bait protein (this compound) in the immunoprecipitate?
Failure to detect the bait protein can stem from several factors, from antibody issues to improper cell lysis.
-
Antibody Selection: Ensure you are using a this compound antibody validated for immunoprecipitation. Not all antibodies that work for western blotting are suitable for IP.
-
Antibody Concentration: The optimal antibody concentration needs to be determined empirically. Using too little antibody will result in a weak signal, while too much can increase non-specific binding.
-
Cell Lysis: this compound is a chromatin-associated protein, and inefficient nuclear lysis can lead to poor recovery. Ensure your lysis buffer is appropriate for nuclear proteins and consider including a sonication step to shear chromatin and improve protein release.
-
Protein Degradation: Protect your samples from proteolysis by adding protease inhibitors to your lysis buffer and keeping samples on ice at all times.
Troubleshooting Steps:
-
Validate your antibody: Confirm that your this compound antibody can detect the endogenous protein by western blot of your input lysate.
-
Optimize antibody amount: Perform a titration experiment with varying amounts of the this compound antibody to find the optimal concentration for IP.
-
Improve lysis: If you suspect inefficient lysis, try a different lysis buffer formulation or optimize your sonication conditions.
-
Check for degradation: Run an input sample on a western blot to ensure the full-length this compound protein is present and not degraded.
2. I can pull down this compound, but I am not detecting any interacting proteins (prey). What could be the problem?
This is a common issue in co-IP experiments and often points to problems with the stringency of your buffers or the transient nature of the protein interactions.
-
Lysis and Wash Buffer Composition: The salt and detergent concentrations in your lysis and wash buffers are critical. Buffers that are too stringent can disrupt weak or transient protein-protein interactions.
-
Weak or Transient Interactions: The interaction between this compound and its partners might be weak or occur under specific cellular conditions.
-
Low Abundance of Prey Protein: The interacting protein may be expressed at low levels, making it difficult to detect by western blot.
Troubleshooting Steps:
-
Optimize Buffer Stringency: Start with a less stringent lysis buffer (e.g., with 150 mM NaCl) and wash buffers. If background is high, you can gradually increase the salt concentration (e.g., to 250 mM NaCl) or the detergent concentration.
-
Cross-linking: For transient interactions, consider using a cross-linking agent like formaldehyde before cell lysis to stabilize protein complexes. Be aware that this may require optimization of the cross-linking and reversal steps.
-
Increase Input: Increase the amount of cell lysate used for the co-IP to increase the chances of detecting low-abundance interactors.
-
Sensitive Detection: Use a more sensitive detection method for your western blot, such as enhanced chemiluminescence (ECL) substrates.
3. I am seeing a lot of non-specific binding in my co-IP, including in my IgG control lane. How can I reduce this background?
High background can mask true interactions and make data interpretation difficult.
-
Insufficient Washing: Inadequate washing of the beads after immunoprecipitation is a common cause of high background.
-
Non-specific Antibody Binding: The primary antibody or the IgG control may be binding non-specifically to proteins in the lysate.
-
Bead-related Issues: The protein A/G beads themselves can be a source of non-specific binding.
Troubleshooting Steps:
-
Increase Wash Steps: Increase the number and duration of wash steps. You can also try varying the composition of the wash buffer by moderately increasing the salt or detergent concentration.
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with protein A/G beads for a period to capture proteins that non-specifically bind to the beads.
-
Use a High-Quality Antibody: Ensure your this compound antibody is specific and has been validated for IP.
-
Block the Beads: Before adding the antibody-lysate mixture, you can block the beads with a solution of bovine serum albumin (BSA) to reduce non-specific binding sites.
Quantitative Data and Experimental Protocols
Recommended Buffer Compositions for this compound Co-IP
The optimal buffer conditions can vary depending on the cell type and the specific interacting proteins being investigated. The following table provides a starting point for optimization, based on successful immunoprecipitation of this compound and its interactors.
| Buffer Component | Lysis Buffer (Starting Point) | Wash Buffer 1 (Low Stringency) | Wash Buffer 2 (Higher Stringency) |
| Tris-HCl (pH 7.4) | 50 mM | 50 mM | 50 mM |
| NaCl | 150 mM | 150 mM | 250 mM |
| EDTA | 1 mM | 1 mM | 1 mM |
| NP-40 | 1% | 1% | 1% |
| Protease Inhibitors | 1x Cocktail | - | - |
Experimental Protocol: Co-Immunoprecipitation of this compound
This protocol provides a general framework for performing a this compound co-IP experiment. Optimization of specific steps may be required.
I. Cell Lysis
-
Culture and harvest cells expressing endogenous or tagged this compound.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Lysis Buffer (see table above) supplemented with protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Optional but recommended for chromatin-associated proteins) Sonicate the lysate to shear chromatin. Optimization of sonication conditions is crucial.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
II. Immunoprecipitation
-
Determine the protein concentration of the cleared lysate.
-
(Recommended) Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Add the appropriate amount of this compound antibody (or control IgG) to the pre-cleared lysate.
-
Incubate overnight at 4°C on a rotator.
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C on a rotator.
III. Washing and Elution
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold Wash Buffer (see table above). With each wash, resuspend the beads, incubate for 5 minutes, and then pellet.
-
After the final wash, carefully remove all of the supernatant.
-
Elute the protein complexes from the beads by adding 1x SDS-PAGE sample buffer and boiling for 5-10 minutes.
IV. Analysis
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and perform a western blot using antibodies against this compound and the suspected interacting protein.
Visualizing this compound in Experimental and Biological Contexts
Experimental Workflow for this compound Co-Immunoprecipitation
Caption: A generalized workflow for a this compound co-immunoprecipitation experiment.
Logical Troubleshooting Flowchart for Failed this compound Co-IP
Caption: A flowchart to guide troubleshooting of common this compound co-IP issues.
This compound's Role in Transcription Elongation and DNA Repair
This compound is known to interact with components of the transcription elongation machinery and factors involved in DNA double-strand break repair.[1][2][3]
Caption: this compound's interactions in transcription elongation and DNA repair pathways.
References
Technical Support Center: Optimizing CHD-1 Immunofluorescence
Welcome to the technical support center for improving signal-to-noise in Chromodomain-Helicase-DNA-binding protein 1 (CHD-1) immunofluorescence. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to obtaining high-quality immunofluorescence staining for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for this compound immunofluorescence?
A1: The ideal fixation method can be antibody-dependent. A common starting point is 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[1][2] However, if you experience weak or no signal, testing other fixatives like ice-cold methanol or a 1:1 methanol/acetone solution at -20°C for 5-10 minutes might be beneficial.[1][3] It is crucial to check the datasheet for your specific this compound antibody for any recommended fixation protocols.
Q2: How can I be sure my this compound antibody is suitable for immunofluorescence?
A2: Antibody validation is critical for reliable results. Ideally, select an antibody that has been previously validated for immunofluorescence applications.[4] If this is not possible, you should validate the antibody in-house. A key validation step is to compare staining in cells with known high and low (or knockout) expression of this compound.[5][6] Western blotting can also help confirm that the antibody recognizes a protein of the correct molecular weight.[7]
Q3: What is the best blocking buffer to use for this compound immunofluorescence?
A3: A common and effective blocking buffer is 1-5% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as your secondary antibody in PBS with 0.1% Triton X-100 (PBST).[1][8] Incubating for at least 30-60 minutes at room temperature is recommended to block non-specific binding sites.
Q4: How do I determine the optimal concentration for my primary and secondary antibodies?
A4: The optimal antibody concentration is key to achieving a good signal-to-noise ratio and should be determined by titration.[8][9] Start with the manufacturer's recommended dilution and then perform a dilution series to find the concentration that provides the brightest signal with the lowest background. Over-incubation or using too high a concentration of either the primary or secondary antibody can lead to high background.[10][11]
Q5: What are the best practices for washing steps in my immunofluorescence protocol?
A5: Thorough washing is essential to remove unbound antibodies and reduce background.[8][10] After both primary and secondary antibody incubations, wash the cells at least three times with PBS or PBST for 5 minutes each.[1]
Troubleshooting Guide
Even with a well-designed protocol, you may encounter issues with your this compound immunofluorescence experiments. The following tables outline common problems, their potential causes, and solutions to help you improve your signal-to-noise ratio.
High Background
| Possible Cause | Recommended Solution | Preventative Measure |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody.[10][11] | Perform a titration experiment to determine the optimal antibody concentration.[8][9] |
| Insufficient blocking | Increase the blocking incubation time (e.g., to 1 hour or longer) or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody's host species).[4][8][12] | Use a blocking buffer that is appropriate for your sample and antibodies.[11] |
| Inadequate washing | Increase the number and/or duration of wash steps after antibody incubations.[8][10] | Adhere to a strict washing protocol of at least three washes of 5 minutes each.[1] |
| Non-specific binding of secondary antibody | Run a control without the primary antibody. If staining persists, consider using a pre-adsorbed secondary antibody or a different secondary antibody.[4][9] | Select a secondary antibody raised against the host species of the primary antibody.[4][8] |
| Autofluorescence of the sample or fixative | View an unstained sample under the microscope to check for autofluorescence.[12][13] If present, consider using a different fixative (e.g., methanol instead of PFA) or a commercial autofluorescence quenching reagent.[13][14] | Prepare fresh fixative solutions, as old formaldehyde can autofluoresce.[12] |
Weak or No Signal
| Possible Cause | Recommended Solution | Preventative Measure |
| Low primary antibody concentration | Increase the concentration of the primary antibody and/or extend the incubation time (e.g., overnight at 4°C).[3][4] | Titrate the primary antibody to find the optimal concentration. |
| Incompatible primary and secondary antibodies | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[4][8] | Always double-check antibody compatibility before starting an experiment. |
| Target protein (this compound) is not present or at low levels | Use a positive control cell line or tissue known to express this compound.[8] | Validate this compound expression in your experimental system using an orthogonal method like Western Blot or qPCR. |
| Poor antibody penetration | Ensure adequate permeabilization, typically with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.[1][15] | The duration and concentration of the permeabilizing agent may need to be optimized for your cell type. |
| Antibody is not validated for immunofluorescence | Test the antibody's performance using a positive and negative control. If it fails, select a different antibody that is validated for IF.[4] | Whenever possible, choose antibodies with existing data or publications demonstrating their use in immunofluorescence.[4] |
| Incorrect storage or handling of antibodies | Follow the manufacturer's instructions for antibody storage. Avoid repeated freeze-thaw cycles. | Aliquot antibodies upon receipt to minimize freeze-thaw cycles. |
Experimental Protocols & Visual Guides
Standard Immunofluorescence Workflow
A typical immunofluorescence protocol involves a series of sequential steps to label the target protein.
Caption: A standard workflow for immunofluorescence staining.
Troubleshooting Logic for Improving Signal-to-Noise
This decision tree can guide you through the process of troubleshooting common immunofluorescence issues.
Caption: A decision tree for troubleshooting immunofluorescence.
References
- 1. arigobio.com [arigobio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. biotium.com [biotium.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. The identification of high-performing antibodies for Coiled-coil-helix-coiled-coil-helix domain containing protein 10 (CHCHD10) for use in Western Blot, immunoprecipitation and immunofluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification of high-performing antibodies for Coiled-coil-helix-coiled-coil-helix domain containing protein 10 (CHCHD10) for use in Western Blot, immunoprecipitation and immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. sinobiological.com [sinobiological.com]
- 11. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 12. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. vectorlabs.com [vectorlabs.com]
- 14. youtube.com [youtube.com]
- 15. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
CHD-1 Chromatin Studies: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals optimize fixation for Chromatin Immunoprecipitation (ChIP) and related studies targeting the CHD-1 chromatin remodeler.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of formaldehyde for this compound fixation?
A typical starting point for formaldehyde crosslinking is a final concentration of 1% (w/v).[1][2] However, the optimal concentration can vary depending on the cell type and the specific protein of interest.[3] For proteins that are part of larger complexes or have transient interactions with chromatin, like this compound, it may be necessary to optimize this concentration.[1] It is advisable to perform a titration series, for instance, testing concentrations from 0.5% to 2%.
Q2: How long should I fix my cells for this compound ChIP?
Fixation time is a critical parameter that requires optimization.[3] A common starting point is 10-15 minutes at room temperature.[4][5] Over-fixation (e.g., >30 minutes) can lead to epitope masking, where the antibody can no longer recognize this compound, and can also make the chromatin more difficult to shear.[2][6] Conversely, under-fixation may not efficiently capture the this compound/chromatin interaction, especially if it's transient.[1] A time-course experiment (e.g., 5, 10, 15, 20 minutes) is the best way to determine the optimal duration for your specific system.[7]
Q3: Why is quenching the fixation reaction important?
Quenching is a critical step to stop the formaldehyde crosslinking reaction.[3] Unquenched formaldehyde will continue to create crosslinks, leading to over-fixation artifacts.[3] Glycine is commonly used to quench the reaction by binding to excess formaldehyde.[4] Some protocols suggest that using a sufficient molar excess of Tris buffer (pH 8.0) can be a more efficient quenching agent than glycine.[3]
Q4: Can fixation affect the this compound protein epitope?
Yes, formaldehyde creates crosslinks between proteins and DNA, as well as between different proteins.[8][9] This process can alter the three-dimensional structure of this compound, potentially masking the epitope recognized by your specific antibody.[10] This is a primary cause of low signal in ChIP experiments. If you suspect epitope masking due to over-fixation, reducing the formaldehyde concentration or fixation time is recommended.[5]
Q5: Should I consider a dual crosslinking strategy for this compound?
For proteins like this compound that are part of larger multi-subunit complexes, a dual crosslinking strategy can be beneficial.[11] This typically involves using a longer-range protein-protein crosslinker, such as Disuccinimidyl glutarate (DSG), prior to formaldehyde fixation.[1][11] This two-step process first stabilizes the protein complex, making the subsequent formaldehyde crosslinking of the entire complex to DNA more efficient.[1] This can significantly improve the signal-to-noise ratio for proteins that do not bind DNA directly but are part of a DNA-bound complex.[11]
Troubleshooting Guide
| Problem | Potential Fixation-Related Cause(s) | Recommended Solution(s) |
| Low or No this compound ChIP Signal | Over-fixation: Excessive crosslinking can mask the antibody epitope or damage the protein.[2][6] | Reduce fixation time (try a 5-15 minute range) and/or decrease formaldehyde concentration (try 0.5% - 0.75%).[6][10] Ensure you are using fresh, methanol-free formaldehyde, as methanol can increase fixation efficiency unpredictably.[7] |
| Under-fixation: The protein-DNA interaction was not efficiently captured, which can be an issue for transiently bound proteins.[1] | Increase fixation time cautiously (e.g., up to 20 minutes) or consider a dual crosslinking protocol with a protein-protein crosslinker like DSG before formaldehyde treatment.[1][11] | |
| High Background Signal | Over-fixation: Can cause non-specific crosslinking of proteins to DNA and make chromatin resistant to shearing, leading to large, insoluble complexes that precipitate non-specifically. | Decrease fixation time and/or formaldehyde concentration. Ensure efficient quenching to stop the reaction promptly.[3] |
| Cell Lysis Issues: Incomplete cell lysis can lead to high background. While not directly a fixation issue, fixation conditions can impact lysis efficiency. | Optimize lysis buffer conditions. Ensure cells are fully resuspended before and during lysis. | |
| Chromatin is Difficult to Shear | Over-fixation: Extensive crosslinking creates a rigid protein-DNA mesh that is resistant to sonication or enzymatic digestion.[6] | Reduce fixation time and/or formaldehyde concentration. The optimal fixation is a balance between capturing the interaction and allowing for efficient shearing.[2] |
| Poor Reproducibility Between Experiments | Inconsistent Fixation Conditions: Small variations in temperature, time, cell density, or formaldehyde age can lead to different levels of crosslinking.[7] | Standardize your protocol strictly. Use fresh, single-use ampoules of formaldehyde.[7] Control the temperature during fixation (e.g., perform at a consistent room temperature). Ensure cell density is consistent between experiments. |
Data Presentation: Effect of Fixation Parameters
The following table summarizes the expected outcomes of varying fixation conditions. Optimal conditions must be determined empirically for this compound in your specific cell type.
| Parameter | Condition | Expected Effect on Crosslinking | Potential Impact on this compound ChIP |
| Formaldehyde Concentration | Low (e.g., 0.5%) | Less efficient crosslinking. | May fail to capture transient interactions. Lower yield but potentially lower background. |
| Standard (e.g., 1%) | Good starting point for most proteins. | A balance of capturing interactions without excessive epitope masking. | |
| High (e.g., >1.5%) | Very efficient, extensive crosslinking. | High risk of epitope masking, reduced antibody binding, and difficult chromatin shearing.[2][6] | |
| Fixation Time | Short (e.g., <10 min) | Fewer crosslinks formed. | Good for highly abundant proteins or to minimize epitope masking. May be insufficient for this compound.[2] |
| Standard (e.g., 10-15 min) | Sufficient for stable protein-DNA interactions. | Generally recommended starting point for ChIP experiments.[4] | |
| Long (e.g., >20 min) | Extensive protein-protein and protein-DNA crosslinks. | High risk of generating insoluble aggregates, masking epitopes, and increasing background.[6] |
Visualizations
Experimental Workflow for Chromatin Fixation
Caption: Standard workflow for formaldehyde fixation of cells for ChIP.
Troubleshooting Logic for Low ChIP Signal
Caption: Decision tree for troubleshooting low this compound ChIP signal.
Detailed Experimental Protocol: Formaldehyde Crosslinking
This protocol provides a general framework for crosslinking adherent mammalian cells. Optimization is required.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
37% (w/v) Formaldehyde, methanol-free (store in single-use aliquots at -20°C)
-
2.5 M Glycine solution
-
Cell scrapers
-
15 mL conical tubes
Procedure:
-
Preparation: Grow mammalian cells to approximately 80-90% confluency. Ensure all solutions (PBS, Glycine) are prepared and readily accessible. Thaw a fresh aliquot of 37% formaldehyde.
-
Initiate Crosslinking:
-
To the cell culture medium, add 37% formaldehyde to a final concentration of 1%. For a 10 mL plate, add 270 µL of 37% formaldehyde.
-
Gently swirl the plate to ensure even distribution.
-
Incubate the plate on a level surface at room temperature for 10 minutes.
-
-
Quench Reaction:
-
Stop the crosslinking by adding 2.5 M Glycine to a final concentration of 125 mM. For a 10 mL plate, add 500 µL of 2.5 M Glycine.
-
Gently swirl the plate and incubate for 5 minutes at room temperature.
-
-
Cell Harvesting:
-
Place the plate on ice. Aspirate the media.
-
Wash the cells twice with 5-10 mL of ice-cold 1X PBS. Aspirate the PBS completely after the final wash.
-
Add 1-2 mL of ice-cold 1X PBS with protease inhibitors to the plate.
-
Scrape the cells from the plate and transfer the cell suspension to a pre-chilled 15 mL conical tube.
-
-
Final Steps:
-
Pellet the cells by centrifuging at 1,500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. The cell pellet can now be flash-frozen in liquid nitrogen and stored at -80°C or immediately processed for cell lysis and chromatin shearing.
-
References
- 1. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. An Optimized Chromatin Immunoprecipitation Protocol for Quantification of Protein-DNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 5. Chromatin Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Chromatin Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. epigenie.com [epigenie.com]
- 8. Formaldehyde Crosslinking: A Tool for the Study of Chromatin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formaldehyde crosslinking: a tool for the study of chromatin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. technosaurus.co.jp [technosaurus.co.jp]
dealing with protein degradation during CHD-1 purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with protein degradation during the purification of Chromodomain-Helicase-DNA-binding protein 1 (CHD-1).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of this compound degradation during purification?
A1: The most common causes of this compound degradation during purification are proteolytic cleavage by endogenous proteases released during cell lysis. This compound has regions that can be susceptible to proteases, and its stability is also regulated by post-translational modifications such as phosphorylation and ubiquitination, which can mark it for degradation even in vitro if the necessary cellular machinery is co-purified.
Q2: What is a good starting point for a protease inhibitor cocktail when purifying this compound?
A2: A broad-spectrum protease inhibitor cocktail is recommended as a starting point. A commonly used cocktail for the purification of chromatin-associated proteins like this compound includes inhibitors for serine, cysteine, and aspartic proteases. A specific example that has been used in successful this compound purifications includes aprotinin, leupeptin, pepstatin A, benzamidine, and PMSF.[1] It is crucial to add the inhibitor cocktail to the lysis buffer immediately before use, as some inhibitors, like PMSF, have a short half-life in aqueous solutions.
Q3: How does buffer composition affect this compound stability?
A3: Buffer composition, particularly pH and salt concentration, is critical for maintaining the conformational stability of this compound and minimizing degradation. A buffer with a pH around 7.5 to 8.0 is often a good starting point, as it is close to physiological pH where many proteins are stable. Salt concentration, typically 150-500 mM NaCl or KCl, helps to prevent non-specific protein aggregation and can disrupt interactions with unwanted proteins. Additives like glycerol (10-20%) can act as a stabilizer, and reducing agents such as DTT or TCEP are important to prevent oxidation, especially if the protein has cysteine residues.
Q4: My this compound protein is expressed, but I have a very low yield after purification. What are the likely reasons?
A4: Low yield can be due to several factors besides protein degradation. These include inefficient cell lysis, the protein being in the insoluble fraction (inclusion bodies), poor binding to the affinity resin, or harsh elution conditions. It is also possible that this compound is being lost during wash steps. Analyzing samples from each stage of the purification process (clarified lysate, flow-through, wash fractions, and elution fractions) by SDS-PAGE and Western blot can help pinpoint where the protein is being lost.
Q5: I observe multiple bands on my Western blot for this compound. What could be the cause?
A5: Multiple bands can indicate several possibilities:
-
Degradation products: Smaller bands are likely degradation fragments of the full-length protein.
-
Post-translational modifications: Different phosphorylation or ubiquitination states can lead to shifts in molecular weight.
-
Splice variants: If expressed in mammalian cells, different splice variants of this compound may be present.
-
Non-specific antibody binding: The antibody may be cross-reacting with other proteins. Running appropriate controls, such as lysates from cells not expressing your tagged this compound, can help rule this out.
Troubleshooting Guide
This guide addresses specific issues you might encounter during this compound purification in a question-and-answer format.
Problem 1: Significant degradation of full-length this compound is observed in the crude lysate.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient protease inhibition | Increase the concentration of your broad-spectrum protease inhibitor cocktail. Consider adding specific inhibitors if you suspect a particular class of protease. For example, if you suspect metalloprotease activity, add EDTA (if compatible with your purification resin). | Reduction in the appearance of smaller molecular weight bands corresponding to this compound fragments on a Western blot. |
| Cell lysis is too harsh | Optimize your lysis method. If using sonication, reduce the amplitude and/or duration and ensure the sample is kept cold. If using a Dounce homogenizer, perform the lysis on ice. | Decreased release of proteases from cellular compartments, leading to less degradation of the target protein. |
| Slow processing at room temperature | Perform all steps of the purification at 4°C, from cell harvesting to elution. Work quickly to minimize the time the protein is in the lysate. | Reduced protease activity, as most proteases have lower activity at colder temperatures. |
Problem 2: this compound is lost during the affinity chromatography wash steps.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Wash buffer is too stringent | Decrease the stringency of your wash buffer. This could involve lowering the concentration of detergents (e.g., NP-40 or Triton X-100) or salt. | Increased retention of this compound on the affinity resin, leading to a higher yield in the elution fractions. |
| pH of the wash buffer is suboptimal | Ensure the pH of your wash buffer is optimal for the interaction between your affinity tag and the resin. For His-tagged proteins, a pH around 8.0 is common. For FLAG-tagged proteins, a pH of 7.4 is standard. | Stable binding of the tagged this compound to the resin during the wash steps. |
| Protein is aggregating and precipitating on the column | Increase the glycerol concentration in your buffers to 20%. Consider adding a non-ionic detergent like Tween-20 at a low concentration (0.01-0.05%). | Improved solubility of this compound, preventing aggregation and loss during chromatography. |
Problem 3: Eluted this compound is impure and contains many other proteins.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to the resin | Increase the salt concentration (e.g., up to 500 mM NaCl) in your binding and wash buffers to reduce ionic interactions. For His-tagged proteins, a low concentration of imidazole (10-20 mM) in the binding and wash buffers can reduce non-specific binding of contaminating proteins. | A cleaner elution with fewer contaminating proteins. |
| This compound is in a complex with other proteins | If you are aiming to purify this compound alone, you may need to use a higher salt concentration in your wash buffers (e.g., up to 1 M NaCl) to disrupt protein-protein interactions. Be aware this may also affect this compound stability. | Dissociation of this compound from its interaction partners, leading to a purer final product. |
| Co-purification of proteases | Add fresh protease inhibitors to your elution buffer to prevent degradation of your purified protein after elution. | Increased stability of the eluted this compound. |
Problem 4: Purified this compound degrades upon storage.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal storage buffer | Dialyze the purified protein into a storage buffer containing at least 10-20% glycerol, a reducing agent (e.g., 1-5 mM DTT), and a suitable buffering agent at an optimal pH. | Long-term stability of the purified this compound without significant degradation. |
| Residual protease activity | Consider a final size-exclusion chromatography step to separate this compound from any co-purified proteases. | Removal of contaminating proteases and improved long-term stability. |
| Freeze-thaw cycles | Aliquot the purified protein into small, single-use volumes and flash-freeze in liquid nitrogen. Store at -80°C. Avoid repeated freeze-thaw cycles. | Preservation of this compound activity and integrity over time. |
Data Presentation
Table 1: Example Buffer Compositions for this compound Purification
| Buffer Type | Component | Concentration | Purpose |
| Lysis Buffer | HEPES-KOH, pH 7.6 | 20 mM | Buffering agent |
| KCl | 500 mM | High salt to reduce non-specific interactions | |
| MgCl₂ | 1.5 mM | Cofactor for ATP-dependent activity | |
| EDTA | 0.2 mM | Chelates divalent cations, inhibits metalloproteases | |
| Glycerol | 20% | Protein stabilizer | |
| NP-40 | 0.01% | Detergent to aid in lysis and solubilization | |
| DTT | 1 mM | Reducing agent to prevent oxidation | |
| Protease Inhibitors | Varies | Inhibit proteolysis | |
| Storage Buffer | HEPES-KOH, pH 7.5 | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintain ionic strength | |
| Glycerol | 20% | Cryoprotectant and stabilizer | |
| DTT | 2 mM | Reducing agent |
Table 2: Common Protease Inhibitors for this compound Purification
| Inhibitor | Target Protease Class | Typical Working Concentration |
| PMSF | Serine proteases | 0.1 - 1 mM |
| Aprotinin | Serine proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1 - 2 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| Benzamidine | Serine proteases | 0.5 - 1 mM |
| EDTA | Metalloproteases | 1 - 5 mM |
Table 3: Troubleshooting Degradation - Quantitative Analysis Template
This table is a template for researchers to systematically troubleshoot and quantify the effects of different conditions on this compound stability.
| Condition | Full-Length this compound (%) | Degradation Products (%) | Total Yield (µg) | Purity (%) |
| Standard Protocol | e.g., 60% | e.g., 40% | e.g., 100 µg | e.g., 85% |
| + Increased Protease Inhibitors | ||||
| - Low Temperature (4°C) Processing | ||||
| + 20% Glycerol | ||||
| Different Lysis Method |
Users should quantify band intensities from Western blots or Coomassie-stained gels to fill in this table.
Experimental Protocols
Protocol 1: Purification of FLAG-tagged Human this compound from Sf9 Insect Cells
This protocol is adapted from a successful purification of recombinant human this compound.[1]
1. Cell Lysis
-
Harvest Sf9 cells expressing N-terminal FLAG-tagged this compound by centrifugation.
-
Resuspend the cell pellet in cold Lysis Buffer (20 mM HEPES-KOH pH 7.6, 500 mM KCl, 1.5 mM MgCl₂, 0.2 mM EDTA, 20% glycerol, 0.01% NP-40, 1 mM DTT).
-
Immediately before lysis, add a protease inhibitor cocktail (e.g., 0.5 mM benzamidine, 1 µg/ml of leupeptin, aprotinin, and pepstatin A, and 0.2 mM PMSF).[1]
-
Lyse the cells on ice using a Dounce homogenizer with a tight-fitting pestle for 30 minutes.
-
Clarify the lysate by centrifugation at 21,000 x g for 15 minutes at 4°C, followed by a second centrifugation of the supernatant for 10 minutes.
2. Affinity Purification
-
Incubate the cleared lysate with anti-FLAG affinity resin (e.g., M2-Agarose) for 4 hours at 4°C with gentle rotation.
-
Wash the resin three to five times with Wash Buffer (Lysis Buffer with a reduced KCl concentration, e.g., 250 mM, and without NP-40).
-
Elute the FLAG-tagged this compound from the resin using a competitive elution buffer containing 3x FLAG peptide (e.g., 0.1-0.5 mg/mL in Wash Buffer).
3. Storage
-
Analyze the eluted fractions by SDS-PAGE and Western blotting to confirm the presence and purity of this compound.
-
Pool the purest fractions and dialyze against a suitable Storage Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 20% glycerol, 2 mM DTT).
-
Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.
Mandatory Visualization
Caption: In vivo degradation pathway of CHD1.
Caption: Experimental workflow for this compound purification.
References
Technical Support Center: Validating CHD-1 Knockout Cell Lines
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the validation of Chromodomain Helicase DNA Binding Protein 1 (CHD-1) knockout cell lines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the overall workflow for validating a this compound knockout cell line?
A1: A multi-step validation process is crucial to ensure the intended genetic modification is present and functional. The process involves confirming the edit at the genomic DNA level, verifying the absence of the protein product, and assessing the functional consequences of the knockout.
Q2: How do I confirm the knockout at the genomic level?
A2: The most definitive method is PCR amplification of the genomic region targeted by the guide RNA, followed by Sanger sequencing.[1][2] This will reveal the specific insertion or deletion (indel) mutation created by the CRISPR-Cas9 system. An indel that is not a multiple of three will cause a frameshift, leading to a premature stop codon and a non-functional protein. For screening multiple clones, techniques like T7 Endonuclease I (T7E1) assay or Tracking of Indels by Decomposition (TIDE) analysis can be used to detect the presence of mutations before sequencing individual positive clones.[2][3]
Q3: How do I confirm the knockout at the protein level?
A3: Western blotting is the standard method to verify the absence of the this compound protein.[4][5] It is critical to use a well-validated antibody specific to this compound. Compare the protein lysate from your putative knockout clones to the parental (wild-type) cell line. A successful knockout will show no detectable band at the correct molecular weight for this compound.[6] As an alternative, mass spectrometry can also provide definitive confirmation of protein absence.[5]
Q4: My Western blot shows a band in the knockout lane. What does this mean?
A4: This is a common issue. A frameshift mutation does not always guarantee complete absence of a protein product recognized by an antibody.[7] Possible reasons include:
-
Truncated Protein: The mutation may introduce a premature stop codon, but if the antibody's binding site (epitope) is upstream of this, a shorter, truncated protein may still be detected.[7]
-
Alternative Splicing: The cell may skip the exon containing the mutation, resulting in a slightly smaller, but potentially partially functional, protein.[7]
-
Alternative Start Codon: Translation might initiate from a different start codon downstream of the mutation, producing a truncated protein.[7]
-
Antibody Non-Specificity: The antibody may be cross-reacting with another protein. To resolve this, use an antibody with a different epitope or perform a functional assay to confirm loss of this compound activity.
Q5: What functional assays can I use to validate my this compound knockout?
A5: Functional assays should be based on the known roles of this compound. Since this compound is involved in the DNA damage response, particularly homologous recombination, assessing the cells' sensitivity to DNA-damaging agents is a robust functional validation method.[8]
-
Drug Sensitivity/Cell Viability Assays: Expose knockout and wild-type cells to PARP inhibitors (e.g., Olaparib) or ionizing radiation. This compound knockout cells are expected to show increased sensitivity and reduced cell viability compared to controls.[8][9]
-
Rescue Experiments: Re-introducing a wild-type copy of the this compound gene into the knockout cell line should reverse the observed phenotype (e.g., restore resistance to DNA damaging agents). This is a gold-standard validation technique.[10]
Q6: How do I check for off-target effects from CRISPR editing?
A6: Off-target effects, where CRISPR-Cas9 edits unintended sites in the genome, are a significant concern.[11][12] A standard approach involves:
-
In Silico Prediction: Use online tools to predict the most likely off-target sites based on sequence similarity to your guide RNA.
-
PCR and Sequencing: Design primers for the top predicted off-target sites. Amplify and sequence these regions from your knockout clones to check for any unintended mutations.[13] Using a high-fidelity Cas9 variant or paired nickases during the gene editing process can significantly reduce the frequency of off-target events.[14]
Section 2: Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Indel Detected by Sequencing | 1. Low CRISPR efficiency (poor gRNA design or delivery).2. The this compound gene may be essential for the survival of your cell line, selecting against successfully edited cells.[4] | 1. Redesign and test at least 2-3 new guide RNAs. Optimize your transfection or transduction protocol.2. Consider generating a conditional knockout or using an inducible system. |
| Western Blot Shows No Change | 1. The selected clone is not a true knockout (e.g., heterozygous or unedited).2. The indel did not cause a frameshift mutation. | 1. Re-verify the genomic edit by sequencing. Ensure you have isolated a pure clonal population.2. Analyze the sequencing data carefully to confirm a frameshift has occurred. |
| Unexpected Band in Western Blot | 1. A truncated but stable protein is being produced.2. The antibody is binding non-specifically. | 1. Confirm loss of function with a functional assay. Try a second antibody that binds to a different part of the protein (e.g., C-terminus vs. N-terminus).2. Use a knockout-validated antibody or validate your antibody using a positive control (wild-type lysate) and a negative control (lysate from a confirmed this compound null line).[6] |
| Phenotype Not Consistent Across Clones | 1. Off-target effects are causing confounding phenotypes in some clones.2. Clonal variation independent of the this compound knockout. | 1. Analyze at least two independent knockout clones created with different guide RNAs. Consistent phenotypes are likely due to the on-target effect.[10]2. Sequence predicted off-target sites for mutations. |
Section 3: Experimental Protocols
Protocol 1: PCR Amplification of Target Locus
This protocol is for amplifying the genomic region surrounding the CRISPR target site for subsequent sequencing analysis.
-
Design Primers: Design forward and reverse primers that flank the gRNA target site, amplifying a product of 400-800 bp.
-
Genomic DNA Extraction: Extract high-quality genomic DNA from wild-type and knockout cell clones.
-
PCR Reaction: Set up a standard PCR reaction using a high-fidelity DNA polymerase to minimize PCR-induced errors.
| Component | Volume (µL) | Final Concentration |
| 5X High-Fidelity Buffer | 10 | 1X |
| dNTPs (10 mM) | 1 | 200 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| Genomic DNA (50 ng/µL) | 2 | 100 ng |
| High-Fidelity Polymerase | 1 | - |
| Nuclease-Free Water | to 50 µL | - |
-
PCR Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 98 | 30 sec | 1 |
| Denaturation | 98 | 10 sec | \multirow{3}{}{30-35} |
| Annealing | 55-65 | 30 sec | |
| Extension | 72 | 30 sec | |
| Final Extension | 72 | 5 min | 1 |
| Hold | 4 | ∞ | 1 |
| *Annealing temperature should be optimized for your specific primers. |
-
Verification: Run 5 µL of the PCR product on a 1.5% agarose gel to confirm a single band of the expected size. Purify the remaining PCR product for sequencing.
Protocol 2: Western Blotting for this compound Protein
This protocol confirms the absence of this compound protein expression.
-
Protein Extraction: Lyse wild-type and knockout cells in RIPA buffer with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody against this compound. A loading control antibody (e.g., GAPDH, β-actin) should be used simultaneously or on a stripped membrane.
| Antibody | Vendor Example | Recommended Dilution |
| Rabbit anti-CHD1 | Novus Biologicals (NB100-60411) | 1:1000 |
| Mouse anti-β-actin | Standard Vendor | 1:5000 |
-
Washing: Wash the membrane 3 times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize bands using a chemiluminescence imager. The this compound band should be present in the wild-type lane and absent in the knockout lanes.
Protocol 3: Functional Assay - DNA Damage Sensitivity
This assay measures cell viability after treatment with a DNA-damaging agent.
-
Cell Seeding: Seed an equal number of wild-type and this compound knockout cells (e.g., 5,000 cells/well) into 96-well plates. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of a PARP inhibitor (e.g., Olaparib, starting at 10 µM) or vehicle control.
-
Incubation: Incubate cells for 72-120 hours.[9]
-
Viability Measurement: Add a viability reagent (e.g., alamarBlue, CellTiter-Glo) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-treated control for each cell line. Plot the dose-response curve and calculate the IC50 value. A significantly lower IC50 value in the knockout cells indicates increased sensitivity to the drug, functionally validating the knockout.
Section 4: this compound Signaling and Function
This compound is a key chromatin remodeling protein that plays a critical role in several cellular processes, most notably in transcription regulation and the DNA Damage Response (DDR).[8][15][16]
Upon a DNA double-strand break, this compound is recruited to the damage site.[15] It facilitates the opening of chromatin structure, which is a crucial step for the recruitment of DNA repair factors like CtIP.[8] This process is essential for initiating error-free repair through homologous recombination. In this compound knockout cells, the recruitment of repair factors is impaired, leading to a defective repair process and hypersensitivity to agents that cause double-strand breaks.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. Validating CRISPR/Cas9-mediated Gene Editing [sigmaaldrich.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. cyagen.com [cyagen.com]
- 5. How to Validate a CRISPR Knockout [biognosys.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 11. The Impact of CRISPR/Cas9 Technology on Cardiac Research: From Disease Modelling to Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. CHD1 - Wikipedia [en.wikipedia.org]
- 16. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating CHD-1 as a Therapeutic Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chromatin remodeler Chromodomain Helicase DNA-binding protein 1 (CHD1) has emerged as a context-dependent and promising therapeutic target in oncology, particularly in prostate cancer. Its role is multifaceted, acting as both a tumor suppressor and an oncogene depending on the genetic background of the cancer cell. This guide provides a comparative analysis of CHD1 as a therapeutic target, supported by experimental data, detailed protocols for key validation experiments, and a comparison with alternative therapeutic strategies.
The Dual Role of CHD1 in Cancer
CHD1 is an ATP-dependent chromatin remodeler that plays a crucial role in maintaining open chromatin states and regulating gene transcription.[1][2] Its function in cancer is complex and highly dependent on the cellular context.
-
Tumor Suppressor Function: In some contexts, loss of CHD1 is associated with increased genomic instability and aggressive tumor phenotypes.[2][3] Deletions of the CHD1 gene are found in approximately 8-10% of prostate cancers.[1][4] This loss can lead to defects in DNA homologous recombination (HR) repair, suggesting a potential vulnerability to therapies like PARP inhibitors.[1][5]
-
Oncogenic Function (Synthetic Lethality): A critical finding is the synthetic lethal relationship between CHD1 and the loss of the tumor suppressor PTEN.[1][6][7] In PTEN-deficient cancers, which are common in advanced prostate cancer, CHD1 protein is stabilized and becomes essential for tumor progression.[1][6][8] This dependency creates a therapeutic window for targeting CHD1 specifically in PTEN-null tumors.[1]
Data Presentation: CHD1 vs. Alternative Therapeutic Strategies
The validation of CHD1 as a therapeutic target involves comparing its inhibition with alternative strategies in relevant cancer models, particularly PTEN-deficient prostate cancer. Key alternatives include targeting pathways that are also critical in this context, such as DNA damage repair (PARP inhibitors) and cell cycle regulation (Aurora kinase inhibitors).
| Therapeutic Target | Compound/Method | Cancer Model | Key Quantitative Finding | Reference |
| CHD1 | UNC10142 | PTEN-deficient prostate cancer cells | IC50 = 1.7 µM; Dose-dependent reduction in viability in PTEN-deficient cells, with no effect on PTEN-intact cells. | [1][2] |
| CHD1 | shRNA knockdown | PC-3 (PTEN-null) xenograft | Significantly higher primary tumor weights in CHD1-KD group compared to control. | [9] |
| CHD1 | shRNA knockdown | ARCAP-M & PC-3 xenografts | Significantly increased human cell load in mouse lungs, indicating increased metastatic spread. | [9] |
| PARP | Olaparib | LNCaP (PTEN-deficient) cells | IC50 = 5.43 µM - 6 µM | [1][10] |
| PARP | Olaparib | PC-3 (PTEN-null) cells | IC50 > 64 µM | [10] |
| PARP | NanoOlaparib | Pten/Trp53-deficient mouse model | Significant tumor growth inhibition as monotherapy. | [11] |
| Aurora Kinase A | Alisertib (MLN8237) | T-NHL cell lines | IC50 = 80-100 nM | [8] |
| Aurora Kinase A | Alisertib (MLN8237) | PTEN-deficient prostate cancer | High CHD1 expression is associated with increased sensitivity to Alisertib. | [12] |
| PI3K/AKT | Ipatasertib (AKT inhibitor) | PTEN-null xenografts | >90% Tumor Growth Inhibition (TGI) at 100 mg/kg daily. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes is crucial for understanding the rationale behind targeting CHD1.
Caption: PTEN/CHD1 signaling pathway in wild-type versus PTEN-null cancer cells.
Caption: Experimental workflow for a CRISPR-Cas9 screen to identify synthetic lethal targets.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of these findings.
Protocol 1: shRNA-Mediated Knockdown of CHD1 in a Xenograft Model
This protocol describes the generation of stable CHD1 knockdown in a prostate cancer cell line and subsequent evaluation of tumor growth in a xenograft model.
1. Lentiviral Particle Production:
- Plate HEK293T cells to be 50-70% confluent on the day of transfection.
- Co-transfect HEK293T cells with a pLKO.1-puro vector containing an shRNA targeting CHD1 (or a non-targeting control), along with packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids using a suitable transfection reagent.
- Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
- Concentrate the lentiviral particles using a concentrator solution or ultracentrifugation.
2. Transduction of Prostate Cancer Cells (e.g., LNCaP, PC-3):
- Plate target cancer cells to be approximately 70% confluent.
- Incubate cells with the concentrated lentivirus and polybrene (8 µg/mL) to enhance transduction efficiency.
- After 24 hours, replace the virus-containing medium with fresh medium.
- After another 24 hours, begin selection with puromycin at a pre-determined optimal concentration for the specific cell line.
3. In Vivo Xenograft Study:
- Harvest the stable CHD1 knockdown and control cell lines.
- Subcutaneously inject 1-2 million cells mixed with Matrigel into the flanks of male immunodeficient mice (e.g., NSG mice).
- Monitor tumor growth by measuring tumor volume with calipers twice weekly using the formula: (Length × Width²)/2.
- At the end of the study, excise tumors, weigh them, and perform downstream analyses like immunohistochemistry for proliferation (Ki-67) and apoptosis (cleaved caspase-3) markers.
Protocol 2: Cell Viability Assay (WST-8/CCK-8)
This protocol is for determining the effect of a CHD1 inhibitor (e.g., UNC10142) on the viability of prostate cancer cell lines.
1. Cell Plating:
- Seed prostate cancer cells (e.g., LNCaP, PC-3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
- Incubate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare serial dilutions of the test compound (e.g., UNC10142) and a vehicle control (e.g., DMSO) in culture medium.
- Remove the medium from the wells and add 100 µL of the compound-containing medium.
- Incubate for the desired exposure time (e.g., 72 hours).
3. Viability Measurement:
- Add 10 µL of WST-8 (or CCK-8) solution to each well.
- Incubate the plate at 37°C for 1-4 hours, until a visible color change occurs.
- Measure the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
- Subtract the background absorbance (from wells with medium only).
- Calculate cell viability as a percentage relative to the vehicle-treated control cells.
- Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Chromatin Immunoprecipitation (ChIP)
This protocol outlines the steps to identify the genomic binding sites of CHD1.
1. Cross-linking and Cell Lysis:
- Treat prostate cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
- Quench the reaction with glycine.
- Harvest and lyse the cells to isolate nuclei.
2. Chromatin Shearing:
- Resuspend the nuclei in a lysis buffer and shear the chromatin to an average size of 200-600 bp using sonication.
3. Immunoprecipitation:
- Pre-clear the chromatin with protein A/G beads.
- Incubate the chromatin overnight at 4°C with an antibody specific to CHD1 (and a non-specific IgG as a negative control).
- Add protein A/G beads to pull down the antibody-protein-DNA complexes.
- Wash the beads extensively to remove non-specific binding.
4. Elution and Reverse Cross-linking:
- Elute the chromatin from the beads.
- Reverse the cross-links by incubating at 65°C for several hours in the presence of NaCl.
- Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification and Analysis:
- Purify the DNA using a column-based kit or phenol-chloroform extraction.
- The purified DNA can then be analyzed by qPCR (ChIP-qPCR) to assess enrichment at specific loci or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
Comparison with Alternative Therapeutic Targets
1. PARP Inhibitors:
-
Rationale: CHD1-deficient tumors exhibit defects in homologous recombination, creating a synthetic lethal vulnerability to PARP inhibition.[1][5] This is analogous to the established efficacy of PARP inhibitors in BRCA-mutated cancers.
-
Performance: PARP inhibitors like Olaparib show efficacy in PTEN-deficient models, and this sensitivity is enhanced in the context of CHD1 loss.[13] However, intrinsic and acquired resistance is a challenge.
-
Comparison to CHD1 Targeting: Targeting CHD1 in PTEN-deficient tumors exploits a dependency for tumor progression, while using PARP inhibitors in CHD1-deficient tumors exploits a DNA repair defect. These are distinct but related strategies.
2. PI3K/AKT Pathway Inhibitors:
-
Rationale: PTEN loss leads to hyperactivation of the PI3K/AKT pathway, making it a direct and logical therapeutic target.[12]
-
Performance: AKT inhibitors like Ipatasertib show significant tumor growth inhibition in PTEN-null xenografts.[12] However, feedback loops and resistance can limit their efficacy as single agents.
-
Comparison to CHD1 Targeting: While PI3K/AKT inhibitors target the direct downstream signaling of PTEN loss, targeting CHD1 addresses a specific vulnerability (chromatin remodeling and transcriptional regulation) that becomes essential in the PTEN-null state. Combining these approaches could be a powerful strategy.
3. Aurora Kinase Inhibitors:
-
Rationale: High expression of CHD1 has been associated with increased sensitivity to Aurora kinase A (AURKA) inhibitors.[12] The mechanism involves CHD1-mediated suppression of the interaction between AURKA and its coactivator TPX2.
-
Performance: Aurora kinase inhibitors have shown clinical benefits in subsets of patients.[12] In the context of PTEN-deficient prostate cancer, where CHD1 levels are often elevated, these inhibitors may be particularly effective.
-
Comparison to CHD1 Targeting: This represents a different therapeutic hypothesis. Instead of inhibiting CHD1, this strategy leverages high CHD1 expression as a biomarker to predict response to an alternative targeted therapy.
Conclusion
The validation of CHD1 as a therapeutic target is strongly supported by preclinical data, particularly in the context of PTEN-deficient prostate cancer where it presents a synthetic lethal vulnerability. The development of specific inhibitors like UNC10142 provides a pharmacological tool to exploit this dependency. Compared to alternative strategies like PARP or PI3K/AKT inhibition, targeting CHD1 offers a distinct mechanism of action focused on the epigenetic dependencies of the tumor. Future research should focus on developing more potent and selective CHD1 inhibitors and exploring rational combination therapies, for instance, with PI3K/AKT pathway inhibitors in PTEN-deficient cancers or PARP inhibitors in CHD1-deficient tumors. The context-dependent role of CHD1 underscores the importance of patient stratification based on biomarkers like PTEN and CHD1 status to guide therapeutic decisions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 5. A Phase II Trial of the Aurora Kinase A Inhibitor Alisertib for Patients with Castration-resistant and Neuroendocrine Prostate Cancer: Efficacy and Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting aurora kinases reduces tumor growth and suppresses tumor recurrence after chemotherapy in patient-derived triple-negative breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alisertib (MLN8237) an investigational agent suppresses Aurora A and B activity, inhibits proliferation, promotes endo-reduplication and induces apoptosis in T-NHL cell lines supporting its importance in PTCL treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Defining the therapeutic selective dependencies for distinct subtypes of PI3K pathway-altered prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MET inhibition enhances PARP inhibitor efficacy in castration‐resistant prostate cancer by suppressing the ATM/ATR and PI3K/AKT pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulation of Olaparib amplifies PARP inhibition and sensitizes PTEN/TP53-deficient prostate cancer to radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Loss of CHD1 Promotes Heterogeneous Mechanisms of Resistance to AR-Targeted Therapy via Chromatin Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Chromatin Remodelers CHD-1 and CHD-2: Unraveling Their Distinct Roles in Genome Regulation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related proteins is paramount for advancing targeted therapies. This guide provides an in-depth comparison of the functions of Chromodomain Helicase DNA-binding protein 1 (CHD-1) and Chromodomain Helicase DNA-binding protein 2 (CHD-2), two highly homologous ATP-dependent chromatin remodelers with critical yet distinct roles in cellular processes and disease.
Both this compound and CHD-2 belong to the CHD protein subfamily I, characterized by the presence of tandem chromodomains, a central SNF2-like ATPase domain, and a C-terminal DNA-binding domain.[1][2][3][4] These proteins utilize the energy from ATP hydrolysis to alter the structure and positioning of nucleosomes, the fundamental units of chromatin, thereby regulating gene expression.[5][6] Despite their structural similarities, emerging evidence reveals that this compound and CHD-2 have specialized functions in chromatin remodeling, gene transcription, and DNA damage repair, and their dysregulation is linked to different pathological conditions.
Core Functional Comparison
| Feature | This compound | CHD-2 |
| Primary Function | Maintenance of open chromatin, transcriptional activation and elongation.[7][8] | Chromatin assembly, regulation of developmental gene expression.[6][9] |
| Chromatin Interaction | Recognizes and interacts with H3K4me2/3-tagged chromatin.[8][10] | Binds to developmentally regulated genes with bivalent histone markers.[1][11] |
| Histone Variant Deposition | Involved in the incorporation of histone variant H3.3.[10][12] | Mediates the deposition of histone variant H3.3.[1][9] |
| Role in Transcription | Promotes transcription elongation by interacting with factors like the Paf1 complex.[5][13] | Recruited to developmental genes to create a permissive chromatin state for transcription upon differentiation.[1] |
| DNA Damage Response | Involved in homologous recombination (HR) repair of double-strand breaks.[5][14] | Plays a role in DNA damage signaling and maintenance of genome stability.[9][15][16] |
Disease Association: A Tale of Two Pathologies
A key distinction between this compound and CHD-2 lies in their association with human diseases. While both are implicated in neurodevelopmental disorders, the specific phenotypes and the strength of the association differ significantly.
Mutations in CHD-2 are strongly and primarily associated with a brain-restricted phenotype, particularly developmental and epileptic encephalopathy (DEE) .[17][18][19][20][21][22] This condition is often characterized by early-onset, drug-resistant seizures, intellectual disability, and autistic features.[17][18] The majority of pathogenic CHD-2 variants lead to a loss of function, suggesting that haploinsufficiency is the primary disease mechanism.[17][23]
In contrast, alterations in This compound are most prominently linked to prostate cancer .[7][10][12][15] Loss of this compound is a recurrent event in a significant subset of prostate tumors and is associated with increased genomic instability and impaired DNA repair.[7][8] While this compound mutations can also lead to neurodevelopmental disorders with intellectual disability and autism, this association is less frequent compared to CHD-2.[10][24]
| Disease Category | This compound Associated Disorders | CHD-2 Associated Disorders |
| Neurodevelopmental | Pilarowski-Bjornsson syndrome, intellectual disability, autism, seizures.[10][24] | Developmental and Epileptic Encephalopathy (DEE), intellectual disability, autism spectrum disorder.[17][18][19][21] |
| Cancer | Prostate cancer, gastric cancer.[7][10][15] | Chronic lymphocytic leukemia, lymphomas.[1][15] |
| Other | - | Glomerulopathy and impaired kidney function (in mouse models).[25] Myeloid differentiation.[26] |
Visualizing the Molecular Machinery
To better understand the functional contexts of this compound and CHD-2, the following diagrams illustrate their core activities and regulatory pathways.
References
- 1. Frontiers | Chromatin Remodeling Proteins in Epilepsy: Lessons From CHD2-Associated Epilepsy [frontiersin.org]
- 2. The Chd Family of Chromatin Remodelers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 4. CHD2 haploinsufficiency is associated with developmental delay, intellectual disability, epilepsy and neurobehavioural problems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CHD1 - Wikipedia [en.wikipedia.org]
- 6. Human CHD2 Is a Chromatin Assembly ATPase Regulated by Its Chromo- and DNA-binding Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gene - CHD1 [maayanlab.cloud]
- 9. CHD2 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 10. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 11. ijniet.org [ijniet.org]
- 12. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes | The EMBO Journal [link.springer.com]
- 14. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The therapeutic potential of targeting the CHD protein family in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CHD1 and CHD2 are positive regulators of HIV-1 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. epilepsy.com [epilepsy.com]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Clinical Study of 8 Cases of CHD2 Gene Mutation–Related Neurological Diseases and Their Mechanisms [frontiersin.org]
- 20. CHD2 myoclonic encephalopathy: MedlinePlus Genetics [medlineplus.gov]
- 21. neurology.org [neurology.org]
- 22. Chromatin Remodeling Proteins in Epilepsy: Lessons From CHD2-Associated Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. CHD2-Related Neurodevelopmental Disorders - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. CHD1 | MENDELIAN.CO [mendelian.co]
- 25. A Mutation in the Mouse Chd2 Chromatin Remodeling Enzyme Results in a Complex Renal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
A Comparative Guide to the Functional Differences Between Yeast and Human CHD1
For Researchers, Scientists, and Drug Development Professionals
The chromodomain-helicase-DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent chromatin remodeler that plays a crucial role in maintaining chromatin structure and regulating gene expression. While its core enzymatic functions are preserved from yeast to humans, significant functional divergences have evolved, presenting distinct opportunities for targeted therapeutic intervention. This guide provides an objective comparison of yeast (Saccharomyces cerevisiae) and human CHD1, supported by experimental data, detailed protocols, and visual workflows to aid in research and drug development.
Key Functional Differences at a Glance
| Feature | Yeast CHD1 (ScChd1) | Human CHD1 (HsCHD1) | Functional Implication |
| Histone Modification Binding | Does not bind to methylated Histone H3 Lysine 4 (H3K4me3).[1][2][3] | Binds to di- and tri-methylated H3K4 (H3K4me3) via its tandem chromodomains.[1][2][3] | Divergent mechanisms of recruitment to active genes. HsCHD1 is directly recruited by this "active" histone mark, while ScChd1 relies on interactions with transcription elongation factors. |
| Regulation of Activity | Primarily regulated by the chromodomains which autoinhibit the ATPase motor. | Possesses a unique N-terminal region that acts as an autoinhibitory domain, regulating its DNA binding, ATPase, and chromatin remodeling activities.[4] | Different intrinsic mechanisms for controlling enzymatic activity, suggesting distinct regulatory pathways. |
| Interaction Partners | Interacts with transcription elongation factors like the Paf1 complex (via Rtf1) and Spt4-Spt5.[5] | Interacts with a broader range of factors, including components of the DNA damage response (e.g., ATM, H2A.X) and nuclear receptor cofactors. | Expanded roles in DNA repair and hormone-responsive gene regulation in humans. |
| Physiological Roles | Primarily involved in maintaining nucleosome spacing during transcription elongation and suppressing cryptic transcription.[5] | Essential for embryonic stem cell pluripotency, plays a role in DNA double-strand break repair, and is implicated in prostate cancer.[5] | Diversification of function in multicellular organisms, with critical roles in development and disease. |
Quantitative Data Comparison
Histone Peptide Binding Affinity
A significant biochemical distinction between yeast and human CHD1 lies in their ability to recognize post-translational modifications on histone tails. Human CHD1 directly engages with chromatin at active genes through the binding of its tandem chromodomains to methylated histone H3 at lysine 4 (H3K4me3). In contrast, yeast CHD1 lacks this specific interaction.
| Ligand | Human CHD1 Kd (μM) | Yeast CHD1 Binding | Reference |
| H3K4me1 | ~15 | No | [2] |
| H3K4me2 | ~5 | No | [2] |
| H3K4me3 | ~5 | No | [1][2][3] |
Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding.
Enzymatic Activity
Experimental Protocols
ATPase Activity Assay (Malachite Green Assay)
This protocol describes a colorimetric assay to measure the ATP hydrolysis activity of CHD1 by detecting the release of inorganic phosphate.
Materials:
-
Purified yeast or human CHD1 protein
-
Mononucleosomes (as substrate)
-
Assay Buffer: 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, 5% sucrose
-
ATP solution (100 mM)
-
Malachite Green Reagent A: 0.045% Malachite Green hydrochloride in water
-
Malachite Green Reagent B: 4.2% ammonium molybdate in 4 M HCl
-
Working Reagent: Mix 100 volumes of Reagent A with 1 volume of Reagent B.
-
Phosphate Standard (e.g., KH₂PO₄)
-
384-well microplate
Procedure:
-
Prepare a phosphate standard curve (0 to 40 µM) in the assay buffer.
-
Set up the ATPase reaction in a 384-well plate. In each well, add:
-
CHD1 protein (e.g., 50 nM final concentration)
-
Mononucleosomes (e.g., 150 nM final concentration)
-
Assay Buffer to a final volume of 15 µL.
-
-
Initiate the reaction by adding 5 µL of ATP solution (to a final concentration of 2.5 mM).
-
Incubate the reaction at room temperature for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of the Working Reagent.
-
Incubate for 15-30 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the amount of phosphate released by comparing the absorbance to the phosphate standard curve.
Nucleosome Sliding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This protocol is used to visualize the movement of a mononucleosome along a DNA fragment by CHD1.
Materials:
-
Purified yeast or human CHD1 protein
-
Fluorescently labeled, end-positioned mononucleosomes
-
Sliding Buffer: 20 mM HEPES-KOH pH 7.6, 50 mM KCl, 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, 5% sucrose
-
ATP solution (100 mM)
-
Quench Buffer: Sliding buffer containing 5 mM EDTA and competitor DNA (e.g., salmon sperm DNA).
-
6% native polyacrylamide gel
-
TBE buffer (Tris-borate-EDTA)
Procedure:
-
Set up the remodeling reaction by incubating CHD1 (e.g., 50 nM) with the fluorescently labeled, end-positioned mononucleosomes (e.g., 150 nM) in Sliding Buffer for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 2.5 mM.
-
At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take an aliquot of the reaction and stop it by adding it to the Quench Buffer.
-
Load the quenched samples onto a 6% native polyacrylamide gel.
-
Run the gel at 4°C in TBE buffer.
-
Visualize the fluorescently labeled DNA on the gel using an appropriate imager. The shift in the band corresponding to the mononucleosome indicates its movement to a more central position on the DNA fragment.
Signaling Pathways and Functional Networks
The functional divergence of yeast and human CHD1 is reflected in their distinct roles within cellular signaling and regulatory networks.
Figure 1. A simplified comparison of the functional networks of yeast and human CHD1.
This diagram illustrates the key upstream regulators and downstream functions of CHD1 in both yeast and humans. In yeast, CHD1 is primarily recruited to transcribed genes through its interaction with the Paf1 complex and plays a crucial role in maintaining chromatin structure during transcription elongation. In humans, CHD1 has acquired additional functions. It is recruited to active genes via H3K4me3 and is also involved in the DNA damage response and the regulation of androgen receptor signaling, which has significant implications for prostate cancer.
Experimental Workflow: Comparative Analysis of CHD1 Interactomes
The following workflow outlines a typical proteomics-based approach to identify and compare the interaction partners of yeast and human CHD1.
Figure 2. A generalized workflow for the comparative proteomic analysis of CHD1 interaction partners.
This workflow begins with the lysis of yeast and human cells, followed by the immunoprecipitation of endogenous CHD1 along with its associated proteins. The captured proteins are then identified and quantified using mass spectrometry. Finally, bioinformatic analysis is performed to identify high-confidence interactors and compare the functional protein networks between the two species.
Conclusion
The functional landscape of CHD1 has undergone significant evolution from yeast to humans. While the core ATPase-driven remodeling activity is conserved, the mechanisms of its recruitment, regulation, and its integration into broader cellular processes have diverged considerably. The most striking difference is the acquisition of H3K4me3 binding by human CHD1, directly linking it to the epigenetic landscape of active transcription in a manner not observed in yeast. Furthermore, the involvement of human CHD1 in DNA repair and its association with diseases like prostate cancer highlight its expanded role in maintaining genomic integrity and cellular homeostasis in multicellular organisms. Understanding these functional distinctions is paramount for leveraging CHD1 as a potential therapeutic target. The experimental protocols and workflows provided in this guide offer a robust framework for further investigation into the nuanced roles of this critical chromatin remodeler.
References
- 1. HUMAN BUT NOT YEAST CHD1 BINDS DIRECTLY AND SELECTIVELY TO HISTONE H3 METHYLATED AT LYSINE 4 VIA ITS TANDEM CHROMODOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchwithrutgers.com [researchwithrutgers.com]
- 3. Human but not yeast CHD1 binds directly and selectively to histone H3 methylated at lysine 4 via its tandem chromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. CHD1 - Wikipedia [en.wikipedia.org]
A Comparative Guide to CHD1 and Other Chromatin Remodelers in Transcription
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of eukaryotic gene regulation, the dynamic architecture of chromatin plays a pivotal role. ATP-dependent chromatin remodelers are the master architects of this landscape, repositioning, evicting, or restructuring nucleosomes to modulate DNA accessibility for transcription. Among these, Chromodomain-Helicase-DNA-binding protein 1 (CHD1) has emerged as a key player, particularly in the context of transcriptional activation and elongation. This guide provides a comprehensive comparison of CHD1 with other major chromatin remodeling families—SWI/SNF, ISWI, and INO80—highlighting their distinct and overlapping roles in transcription, supported by experimental data and detailed methodologies.
At a Glance: CHD1 versus Other Remodeler Families
CHD1 is a monomeric chromatin remodeler that is highly conserved from yeast to humans.[1] It is characterized by its signature domains: tandem chromodomains that can recognize specific histone modifications, a central SNF2-like ATPase domain that fuels the remodeling activity, and a DNA-binding domain.[2] CHD1 is particularly noted for its role in maintaining proper nucleosome spacing and facilitating transcription elongation.[3][4] In contrast, other remodeler families often function as large, multi-subunit complexes with a broader range of activities.
The major families of ATP-dependent chromatin remodelers are broadly classified based on their ATPase subunit and associated domains. These families, including SWI/SNF, ISWI, CHD, and INO80, each exhibit distinct mechanisms and play specialized roles in nuclear processes.[5][6][7]
Quantitative Comparison of Remodeler Activities
The functional distinctions between chromatin remodelers can be quantified through various biochemical and in vivo assays. While direct comparative studies across all families under identical conditions are limited, the existing literature provides insights into their relative activities.
| Feature | CHD1 | SWI/SNF (e.g., Brg1) | ISWI (e.g., Snf2h) | INO80 |
| Primary Function in Transcription | Facilitates transcription elongation, maintains nucleosome spacing.[4][8] | Creates nucleosome-depleted regions at promoters and enhancers to initiate transcription.[9][10] | Slides nucleosomes to regulate spacing and access to DNA, involved in both activation and repression.[5][11] | Exchanges H2A.Z/H2B dimers, regulates promoter architecture and DNA repair.[12][13] |
| Recruitment Mechanism | Binds to H3K4me3 via chromodomains, interacts with the Paf1 complex.[2][14] | Interacts with sequence-specific transcription factors.[11] | Recognizes histone tails, particularly H4.[12] | Binds to specific DNA structures and histone modifications. |
| Effect on Nucleosomes | Slides nucleosomes to establish regular arrays.[4][15] | Can slide and evict nucleosomes.[10] | Primarily slides nucleosomes to create evenly spaced arrays.[11] | Catalyzes the exchange of histone variants.[10] |
| Complex Structure | Monomeric.[1] | Large multi-subunit complex (e.g., BAF complex).[13] | Multi-subunit complexes (e.g., ACF, CHRAC, NoRC).[11] | Large multi-subunit complex.[16] |
| Association with Transcriptional State | Primarily associated with actively transcribed gene bodies.[14] | Associated with active promoters and enhancers.[11] | Found at both active and repressed loci. | Associated with promoters and sites of DNA damage.[2] |
Experimental Deep Dive: Methodologies for Comparative Analysis
A multi-faceted experimental approach is essential to delineate the specific functions of different chromatin remodelers. A typical workflow involves a combination of in vitro biochemical assays and in vivo genomic analyses.
Detailed Experimental Protocols
1. Nucleosome Sliding Assay
This assay biochemically measures the ability of a chromatin remodeler to reposition a nucleosome along a DNA fragment.[16][17][18]
-
Principle: A mononucleosome is reconstituted on a DNA fragment with the histone octamer positioned near one end. The remodeler and ATP are added, and the movement of the nucleosome towards a more central position is monitored by a change in electrophoretic mobility on a native polyacrylamide gel (EMSA).
-
Methodology:
-
Substrate Preparation: A DNA fragment (e.g., 200-250 bp) containing a strong nucleosome positioning sequence is radioactively or fluorescently labeled. Recombinant histone octamers are assembled with the DNA to form mononucleosomes.
-
Remodeling Reaction: The purified chromatin remodeler (e.g., CHD1, ISWI complex) is incubated with the nucleosome substrate in a reaction buffer containing ATP and magnesium chloride.
-
Analysis: The reaction is stopped, and the products are resolved on a native polyacrylamide gel. The gel is then imaged to visualize the positions of the nucleosomes. Unmoved nucleosomes will migrate differently from remodeled, centrally positioned nucleosomes.
-
Data Quantification: The percentage of remodeled nucleosomes is quantified by densitometry.
-
2. ATPase Activity Assay
This assay measures the rate at which a chromatin remodeler hydrolyzes ATP, which is often stimulated by the presence of DNA or nucleosomes.[16][19]
-
Principle: The assay measures the conversion of radiolabeled ATP ([γ-³²P]ATP) to ADP and free phosphate (³²Pi). The products are separated by thin-layer chromatography (TLC).
-
Methodology:
-
Reaction Setup: The purified remodeler is incubated with [γ-³²P]ATP in a reaction buffer, either in the absence or presence of DNA or nucleosome substrates.
-
Time Course: Aliquots are taken at different time points and the reaction is quenched.
-
TLC Separation: A small volume of each quenched reaction is spotted onto a TLC plate, which is then developed in a chromatography tank to separate ATP from ADP and Pi.
-
Analysis and Quantification: The TLC plate is exposed to a phosphor screen, and the amount of ³²Pi is quantified. The rate of ATP hydrolysis is then calculated.
-
3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
ChIP-seq is a powerful technique to determine the genome-wide occupancy of a specific protein, such as a chromatin remodeler or a modified histone.[20][21][22]
-
Principle: Cells are treated with a crosslinking agent to covalently link proteins to DNA. The chromatin is then sheared, and an antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and sequenced.
-
Methodology:
-
Crosslinking and Chromatin Preparation: Cells are fixed with formaldehyde. The cells are then lysed, and the chromatin is sheared into small fragments (typically 200-500 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the target protein. The antibody-protein-DNA complexes are then captured using protein A/G-coated magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound chromatin. The protein-DNA complexes are then eluted from the beads.
-
Reverse Crosslinking and DNA Purification: The crosslinks are reversed by heating, and the proteins are digested with proteinase K. The DNA is then purified.
-
Library Preparation and Sequencing: The purified DNA is used to prepare a sequencing library, which is then sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and peaks are called to identify regions of enrichment for the target protein.
-
4. Assay for Transposase-Accessible Chromatin with Sequencing (ATAC-seq)
ATAC-seq is used to identify regions of open chromatin across the genome, providing a landscape of accessible regulatory elements.[23][24][25]
-
Principle: The hyperactive Tn5 transposase is used to simultaneously fragment DNA and insert sequencing adapters into accessible regions of chromatin. Sequencing of these fragments reveals the locations of open chromatin.
-
Methodology:
-
Cell Lysis and Transposition: A small number of cells are lysed to isolate nuclei. The nuclei are then incubated with the Tn5 transposase, which cuts and ligates adapters into open chromatin regions.
-
DNA Purification and PCR Amplification: The "tagmented" DNA is purified and then amplified by PCR to add the remaining sequencing adapters and to generate enough material for sequencing.
-
Library Preparation and Sequencing: The amplified DNA library is purified and sequenced.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Regions with a high density of reads correspond to open chromatin regions. This data can be used to infer changes in accessibility at transcription factor binding sites and promoters following the depletion of a specific remodeler.[26][27]
-
Concluding Remarks
CHD1 and other chromatin remodelers, while sharing the fundamental ability to alter nucleosome positioning, exhibit distinct functionalities in the regulation of transcription. CHD1 is emerging as a specialized factor crucial for maintaining chromatin architecture during active transcription elongation. In contrast, families like SWI/SNF are potent initiators, clearing promoter regions for the assembly of the transcription machinery. The ISWI family acts as general landscapers, organizing nucleosome arrays, while the INO80 family specializes in histone variant exchange.
Understanding the specific roles and interplay of these molecular machines is paramount for deciphering the complexities of gene regulation in both health and disease. The experimental approaches outlined in this guide provide a robust framework for researchers to dissect the contributions of individual remodelers, paving the way for the identification of novel therapeutic targets in diseases driven by transcriptional dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. CHD1 - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. CHD1 remodelers regulate nucleosome spacing in vitro and align nucleosomal arrays over gene coding regions in S. pombe | The EMBO Journal [link.springer.com]
- 5. Balancing chromatin remodeling and histone modifications in transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatin remodeling - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatin remodeling protein Chd1 interacts with transcription elongation factors and localizes to transcribed genes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dangerous liaisons: interplay between SWI/SNF, NuRD, and Polycomb in chromatin regulation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mammalian ISWI and SWI/SNF selectively mediate binding of distinct transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The INO80 Chromatin Remodeling Complex Regulates Histone H2A.Z Mobility and the G1‐S Transition in Oligodendrocyte Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHD chromatin remodelers and the transcription cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CHD1 remodelers regulate nucleosome spacing in vitro and align nucleosomal arrays over gene coding regions in S. pombe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biochemical Assays for Analyzing Activities of ATP-dependent Chromatin Remodeling Enzymes [jove.com]
- 17. jove.com [jove.com]
- 18. Biochemical assays for analyzing activities of ATP-dependent chromatin remodeling enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chromatin immunoprecipitation: Techniques, advances, and insights | Abcam [abcam.com]
- 21. Item - Developing a CHIP-SEQ pipeline to determine function of chromatin remodeling and transcription related complexes in a model organism - Toronto Metropolitan University - Figshare [rshare.library.torontomu.ca]
- 22. researchgate.net [researchgate.net]
- 23. ATAC-seq profiles around transcription factor binding sites [bio-protocol.org]
- 24. Identification of transcription factor binding sites using ATAC-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ATAC-Seq for Chromatin Accessibility Analysis | Illumina [illumina.com]
- 26. Identification of transcription factor binding sites using ATAC-seq | Semantic Scholar [semanticscholar.org]
- 27. biorxiv.org [biorxiv.org]
A Comparative Analysis of Chromodomain Helicase DNA-Binding (CHD) Family Members for Drug Development Professionals
An In-depth Guide to the Structure, Function, and Pathway Interactions of CHD Chromatin Remodelers
The Chromodomain Helicase DNA-binding (CHD) family of proteins are critical ATP-dependent chromatin remodelers that play a pivotal role in regulating gene expression by altering nucleosome structure and accessibility.[1][2] Their involvement in fundamental cellular processes, including DNA repair, transcription, and replication, makes them significant targets in various pathologies, including cancer and developmental disorders.[1][3] This guide provides a comparative analysis of CHD family members, focusing on their biochemical activities, experimental evaluation, and integration into key signaling pathways to inform research and drug development strategies.
Structural and Functional Classification of CHD Family Members
The nine human CHD proteins (CHD1-9) are categorized into three subfamilies based on their distinct domain architectures, which dictate their specific functions and interaction partners.[4][5] All members share a core structure comprising tandem N-terminal chromodomains and a central SNF2-like ATPase/helicase domain.[1][2]
-
Subfamily I (CHD1, CHD2): Characterized by a C-terminal DNA-binding domain that shows a preference for AT-rich DNA.[1][6]
-
Subfamily II (CHD3, CHD4, CHD5): Distinguished by the presence of two plant homeodomain (PHD) zinc finger domains at the N-terminus, which are involved in recognizing histone modifications.[4][5]
-
Subfamily III (CHD6, CHD7, CHD8, CHD9): Contains additional domains such as SANT (SWI3, ADA2, N-CoR, and TFIIIB) and BRK (Brahma and Kismet) domains, which contribute to their interactions with DNA and other proteins.[6]
Caption: Domain architecture of the three CHD protein subfamilies.
Comparative Performance: ATPase Activity
The ATPase activity of CHD proteins, which fuels their chromatin remodeling function, is preferentially stimulated by nucleosomal substrates over naked DNA.[7] Kinetic parameters for the nucleosome-stimulated ATPase activity vary among family members, suggesting differences in their remodeling efficiency and substrate affinity. A comparative analysis of Subfamily III members highlights these distinctions.
| CHD Member | Vmax (min⁻¹) | Km (nM) |
| CHD6 | 102 ± 8 | 18 ± 4 |
| CHD7 | 208 ± 8 | 11 ± 2 |
| CHD8 | 30 ± 1 | 24 ± 4 |
| Table 1: Comparative nucleosome-stimulated ATPase kinetics of Subfamily III CHD proteins. Data extracted from reference[7]. Vmax represents the maximum rate of ATP hydrolysis, and Km reflects the nucleosome concentration at which the reaction rate is half of Vmax. |
These data indicate that CHD7 has the highest maximal velocity, while CHD6 and CHD7 exhibit a higher affinity for nucleosomes (lower Km) compared to CHD8.[7] Such biochemical differences likely translate to distinct biological roles and present opportunities for developing selective inhibitors.
Involvement in Key Signaling Pathways
CHD proteins are integrated into major cellular signaling networks, translating extracellular signals into changes in gene expression through chromatin modulation. Their roles in the Wnt, MAPK, and PI3K/AKT pathways are of particular interest for cancer and developmental biology research.
Wnt/β-catenin Signaling Pathway
CHD8 has been identified as a negative regulator of the Wnt/β-catenin signaling pathway. It directly binds to β-catenin, a key transcriptional coactivator in this pathway, and suppresses the expression of Wnt target genes. This repressive function is crucial for maintaining a balanced response to Wnt signals during embryogenesis.
Caption: CHD8 negatively regulates the Wnt/β-catenin signaling pathway.
MAPK Signaling Pathway
Several CHD proteins intersect with the Mitogen-Activated Protein Kinase (MAPK) pathway, a central regulator of cell proliferation, differentiation, and stress responses.
-
CHD4: Promotes the interaction between MEK1/2 and ERK1/2, leading to sustained activation of the MEK/ERK axis, which can contribute to chemoresistance in gastric cancer.[8][9]
-
CHD8: Functionally cooperates with ELK1, a downstream effector of the ERK-MAPK pathway, to regulate gene expression and chromatin states at MAPK/ERK target genes in human neurons.[6][10]
-
CHD1 & CHD6: Have also been implicated in regulating MAPK pathway-associated genes.[11][12]
Caption: CHD family members intersect with the MAPK signaling cascade.
PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade in cancer, regulating cell survival, growth, and metabolism. While direct interactions are still being elucidated, several CHD proteins are functionally linked to this pathway.
-
CHD1: In the context of PTEN-deficient prostate cancer, CHD1 function becomes critical. The loss of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, leads to CHD1 protein stabilization.[13]
-
CHD4: Has been implicated in the ERBB2 signaling cascade, which activates both the MAPK and PI3K/AKT pathways.[11]
Caption: Functional links between CHD proteins and the PI3K/AKT pathway.
Key Experimental Protocols
ATP Hydrolysis Assay (Radiometric)
This protocol quantifies the ATPase activity of CHD proteins by measuring the conversion of [γ-³²P]ATP to ADP and free [³²P]phosphate.
Workflow Diagram
Caption: Workflow for a radiometric ATPase assay.
Methodology:
-
Reaction Setup: Mix 2.5–10 nM of purified CHD enzyme with varying concentrations of substrate (e.g., mononucleosomes) on ice in ATPase buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl, 5 mM MgCl₂, 5% glycerol, 200 μM DTT, 0.1% Tween 20, 100 μg/ml BSA).[7]
-
Initiation: Transfer the reaction to a 30°C water bath. Start the reaction by adding a mix of trace [γ-³²P]ATP and excess cold ATP to a final concentration of 250 μM.[7]
-
Time Course: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), remove aliquots of the reaction and quench with an equal volume of 0.5 M EDTA.
-
Thin-Layer Chromatography (TLC): Spot 1-2 μL of each quenched time point onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Separation: Develop the TLC plate in a chromatography chamber containing 0.5 M LiCl and 1 M formic acid to separate the [γ-³²P]ATP from the released [³²P]phosphate.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Scan the screen and quantify the intensity of the spots corresponding to ATP and free phosphate.
-
Analysis: Calculate the percentage of ATP hydrolyzed at each time point. Determine the initial reaction rate from the linear phase of the reaction. Fit the rates at varying substrate concentrations to the Michaelis-Menten equation to determine Vmax and Km.[7]
In Vitro Chromatin Remodeling Assay (Restriction Enzyme Accessibility)
This assay measures the ability of a CHD protein to remodel nucleosomes by assessing the change in accessibility of a restriction enzyme site within the nucleosomal DNA.
Workflow Diagram
Caption: Workflow for a restriction enzyme accessibility remodeling assay.
Methodology:
-
Substrate Preparation: Reconstitute mononucleosomes using a DNA template containing a specific restriction enzyme recognition site at a position that is inaccessible when wrapped around the histone octamer.
-
Remodeling Reaction: Incubate the reconstituted nucleosomes (e.g., 25 nM) with the purified CHD enzyme (e.g., 1-10 nM) in remodeling buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT) at 30°C.
-
Initiation: Start the remodeling reaction by adding ATP to a final concentration of 1 mM. Allow the reaction to proceed for a set time (e.g., 60 minutes).
-
Restriction Digest: Add the specific restriction enzyme (e.g., 10 units) to the reaction mixture and continue incubation for another 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and Proteinase K. Incubate at 50°C for 30 minutes to digest proteins.
-
DNA Purification: Purify the DNA from the reaction mixture using a standard phenol-chloroform extraction or a DNA purification kit.
-
Analysis: Analyze the purified DNA on an agarose or polyacrylamide gel. The appearance of digested DNA fragments indicates that the CHD protein successfully remodeled the nucleosome, exposing the restriction site. The extent of digestion can be quantified to compare the remodeling efficiency of different CHD proteins.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Interplay between PI3K/AKT pathway and heart disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SFARI | Identifying autism-associated signaling pathways regulated by CHD8 in vivo [sfari.org]
- 4. A second cohort of CHD3 patients expands the molecular mechanisms known to cause Snijders Blok-Campeau syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique protein interaction networks define the chromatin remodelling module of the NuRD complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The autism risk factor CHD8 is a chromatin activator in human neurons and functionally dependent on the ERK-MAPK pathway effector ELK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overarching control of autophagy and DNA damage response by CHD6 revealed by modeling a rare human pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CHD4 promotes acquired chemoresistance and tumor progression by activating the MEK/ERK axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. CHD6 promotes broad nucleosome eviction for transcriptional activation in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAP3K7 and CHD1 Are Novel Mediators of Resistance to Oncolytic Vesicular Stomatitis Virus in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
Unraveling the Guardian of the Genome: Confirming CHD-1's Critical Role in DNA Double-Strand Break Repair
A comprehensive guide for researchers, scientists, and drug development professionals comparing CHD-1-mediated DNA repair with alternative pathways, supported by experimental data and detailed protocols.
The integrity of our genome is under constant assault from both endogenous and exogenous sources, leading to various forms of DNA damage. Among the most cytotoxic lesions are DNA double-strand breaks (DSBs). The faithful repair of these breaks is paramount to cell survival and the prevention of genomic instability, a hallmark of cancer. Emerging evidence has solidified the role of Chromodomain Helicase DNA Binding Protein 1 (this compound) as a key player in the intricate process of DSB repair, specifically through the Homologous Recombination (HR) pathway. This guide provides an objective comparison of this compound's function against alternative repair mechanisms, presenting supporting experimental data, detailed protocols for key assays, and visual diagrams of the involved signaling pathways.
This compound at the Crossroads of DNA Repair: A Comparative Analysis
Eukaryotic cells primarily employ two major pathways to repair DSBs: the high-fidelity Homologous Recombination (HR) and the more error-prone Non-Homologous End Joining (NHEJ).[1] this compound has been shown to be a critical factor in promoting HR, while its absence appears to have minimal impact on NHEJ.[2][3] This functional specificity makes this compound a potential therapeutic target, as its inhibition could selectively sensitize cancer cells with specific genetic backgrounds, such as those deficient in other DNA repair pathways.
Performance in DNA Repair Pathways
The depletion of this compound significantly impairs the efficiency of HR-mediated repair. Studies have shown a dramatic reduction in HR efficiency in cells lacking this compound, while the NHEJ pathway remains largely unaffected.[2] This suggests that this compound's function is specific to the HR pathway.
| Repair Pathway | Effect of this compound Depletion | Quantitative Measurement | Reference |
| Homologous Recombination (HR) | Significant Decrease | 11-fold decrease in HR efficiency | [2] |
| Non-Homologous End Joining (NHEJ) | No significant effect | - | [1][2] |
Impact on Cell Survival and Sensitivity to DNA Damaging Agents
The compromised HR repair in this compound deficient cells leads to increased sensitivity to DNA damaging agents, particularly those that induce DSBs, such as ionizing radiation (IR) and certain chemotherapeutics. Furthermore, the loss of this compound creates a synthetic lethal relationship with the inhibition of Poly (ADP-ribose) polymerase (PARP), a key enzyme in single-strand break repair. This hypersensitivity to PARP inhibitors is a promising avenue for targeted cancer therapy.[2][4][5]
| Condition | Effect of this compound Depletion | Quantitative Measurement | Reference |
| Ionizing Radiation (IR) | Increased Sensitivity | Increased residual γH2AX foci 24h post-IR | [3] |
| PARP Inhibitors (e.g., Olaparib) | Increased Sensitivity | Enhanced cell killing | [2] |
| PTEN Inhibition | Increased Sensitivity | Enhanced cell killing | [4] |
Role in Recruitment of Key Repair Proteins
This compound acts as a chromatin remodeler, facilitating the access of repair machinery to the damaged DNA. Its primary role in HR appears to be upstream of key effector proteins. This compound is required for the efficient recruitment of CtIP to the DSB sites, a crucial step for initiating DNA end resection.[2][4] This, in turn, affects the subsequent recruitment of other critical HR proteins like RPA and RAD51.[2]
| Protein | Role in DSB Repair | Effect of this compound Depletion on Recruitment | Reference |
| γH2AX | Damage Sensor/Signaling | Reduced foci formation at early time points | [4] |
| CtIP | Initiates DNA End Resection | Impaired recruitment to DSB sites | [2][4] |
| MRX Complex (Mre11-Rad50-Xrs2) | Senses DSBs and initiates resection | Promotes association with DSBs | [6] |
| Exo1 | Nuclease involved in long-range resection | Promotes association with DSBs | [6] |
| RPA | Binds to single-stranded DNA | Decreased recruitment to DSB sites | [2] |
| RAD51 | Catalyzes strand invasion in HR | Decreased recruitment to DSB sites | [2] |
| 53BP1 | Promotes NHEJ, inhibits resection | Loss of this compound stabilizes 53BP1 | [1][5] |
Visualizing the Molecular Machinery
To better understand the intricate processes involved, the following diagrams illustrate the this compound dependent DNA double-strand break repair pathway and a typical experimental workflow for its investigation.
Caption: this compound's role in the Homologous Recombination pathway.
Caption: Workflow for investigating this compound's role in DSB repair.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following are detailed protocols for key experiments used to elucidate the function of this compound in DSB repair.
DR-GFP (Homologous Recombination) and EJ5-GFP (Non-Homologous End Joining) Reporter Assays
These assays are used to quantify the efficiency of HR and NHEJ, respectively.
1. Cell Lines:
-
U2OS cells stably integrated with the DR-GFP or EJ5-GFP reporter cassette are commonly used.[4]
2. siRNA Transfection:
-
Plate U2OS-DR-GFP or U2OS-EJ5-GFP cells to be 30-40% confluent at the time of transfection.
-
Transfect cells with non-targeting control siRNA or siRNA targeting this compound using a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
As positive controls, use siRNA targeting CtIP for the HR assay and siRNA targeting Ligase IV for the NHEJ assay.[4]
-
Incubate for 24 hours.
3. I-SceI Nuclease Transfection:
-
Transfect the siRNA-treated cells with a plasmid expressing the I-SceI endonuclease to induce a specific DSB in the reporter cassette.
-
Incubate for 48-72 hours to allow for repair and GFP expression.
4. Flow Cytometry:
-
Harvest the cells by trypsinization.
-
Analyze the percentage of GFP-positive cells using a flow cytometer. The percentage of GFP-positive cells is directly proportional to the repair efficiency of the respective pathway.
5. Western Blotting:
-
Concurrently, lyse a parallel set of transfected cells to confirm the knockdown of this compound, CtIP, and Ligase IV by Western blotting.
Immunofluorescence Staining for DNA Damage Foci
This method is used to visualize and quantify the recruitment of proteins to sites of DNA damage.
1. Cell Culture and Damage Induction:
-
Grow cells (e.g., RPE1, PC3) on glass coverslips.
-
Induce DSBs by treating with ionizing radiation (e.g., 3 Gy) or a radiomimetic drug like Neocarzinostatin (NCS).[2][7]
-
Fix cells at various time points post-treatment (e.g., 1 hour, 24 hours) with 4% paraformaldehyde.
2. Permeabilization and Blocking:
-
Permeabilize the fixed cells with 0.5% Triton X-100 in PBS.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.
3. Antibody Staining:
-
Incubate the cells with primary antibodies against proteins of interest (e.g., anti-γH2AX, anti-CtIP, anti-RAD51) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
4. Microscopy and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the number of foci per cell using image analysis software. A cell with more than 10 foci is typically considered positive.
Clonogenic Survival Assay
This assay assesses the long-term survival of cells after exposure to DNA damaging agents.
1. Cell Plating:
-
Plate a known number of cells (e.g., 500-1000 cells per well in a 6-well plate) in triplicate for each condition.
2. Treatment:
-
The following day, treat the cells with varying doses of ionizing radiation or a PARP inhibitor (e.g., Olaparib).[4]
-
For drug treatments, incubate the cells for a specified period (e.g., 6 days for Olaparib).[4]
3. Colony Formation:
-
Allow the cells to grow for 10-14 days until visible colonies are formed.
-
Fix the colonies with a mixture of methanol and acetic acid.
-
Stain the colonies with crystal violet.
4. Quantification:
-
Count the number of colonies (typically containing >50 cells).
-
Calculate the surviving fraction for each treatment dose relative to the untreated control.
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the association of a specific protein with a specific genomic region, such as a DSB site.
1. DSB Induction and Crosslinking:
-
Use a cell line with an inducible, site-specific DSB system (e.g., U2OS cells with an integrated I-SceI site).
-
Induce the DSB and immediately crosslink protein-DNA complexes with formaldehyde.
2. Chromatin Preparation:
-
Lyse the cells and sonicate the chromatin to generate fragments of 200-500 bp.
3. Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-CHD-1, anti-CtIP).
-
Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
4. DNA Purification and Analysis:
-
Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers flanking the DSB site to quantify the amount of precipitated DNA. The enrichment of the target protein at the DSB is calculated relative to a control region and an input sample.
Conclusion
The evidence strongly supports a specialized and critical role for this compound in the homologous recombination pathway of DNA double-strand break repair. Its function in facilitating the recruitment of key repair factors like CtIP underscores its importance in maintaining genomic stability. The pronounced sensitivity of this compound deficient cells to PARP inhibitors highlights a significant therapeutic vulnerability that can be exploited in the development of targeted cancer therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricacies of this compound's function and its potential as a biomarker and therapeutic target.
References
- 1. CHD1 loss sensitizes prostate cancer to DNA damaging therapy by promoting error-prone double-strand break repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 3. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 6. The chromatin remodeler Chd1 supports MRX and Exo1 functions in resection of DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Effects of CHD1 Mutations
For Researchers, Scientists, and Drug Development Professionals
Chromodomain Helicase DNA Binding Protein 1 (CHD1) is a critical ATP-dependent chromatin remodeler that plays a fundamental role in regulating gene expression, maintaining genomic stability, and facilitating DNA repair.[1][2] Its enzymatic activity, driven by an ATPase motor, allows it to slide and space nucleosomes, thereby controlling the accessibility of DNA to the cellular machinery.[3][4] Mutations in CHD1 are increasingly implicated in a range of human diseases, from prostate cancer to neurodevelopmental disorders, with different types of mutations leading to distinct functional consequences.[1][5]
This guide provides a comparative analysis of the effects of various CHD1 mutations, supported by experimental data, to aid researchers in understanding their functional significance and therapeutic implications.
Comparative Analysis of CHD1 Mutation Effects
The functional impact of a CHD1 mutation is highly dependent on its type and location within the protein's key domains: the N-terminal tandem chromodomains, the central ATPase/helicase domain, and a C-terminal DNA-binding domain.[1][3] The effects can be broadly categorized into complete loss-of-function (deletions), alterations in enzymatic activity (chromodomain mutations), and potentially dominant-negative effects (missense mutations).
Table 1: Effects of Different CHD1 Mutations on Biochemical Activities
| Mutation Type | Example(s) | Effect on ATPase Activity | Effect on Chromatin Assembly | Key Findings |
| Deletion / Knockout | CRISPR/Cas9-mediated knockout in cell lines | Not directly measured (protein absent) | Activity absent | Complete loss of remodeling function.[6][7] |
| Chromodomain Mutation | Mutation of conserved tryptophan residues | Indirectly affected | ~2-fold decrease in activity | The chromodomains are suggested to link the ATP-dependent motor to the chromatin assembly function.[8] They also gate DNA access to the ATPase motor, discriminating between nucleosome substrates and naked DNA.[9] |
| Missense Mutation | Arg618Gln (in ATPase domain) | Predicted to be disruptive | Leads to global increases in "closed" chromatin marks (H3K27me3) | This variant occurs at the interface between DNA and ATP binding sites, suggesting a dominant-negative mechanism affecting chromatin state.[10] |
| Frameshift Mutation | E1321fs (C-terminus truncation) | Not directly reported | Disrupts formation of CHD1 condensates at active promoters | Truncation of a C-terminal intrinsically disordered region (IDR) leads to an oncogenic transcriptome, highlighting the role of protein phase separation in CHD1 function.[11] |
Table 2: Effects of Different CHD1 Mutations on Cellular Processes
| Mutation Type | Effect on DNA Damage Repair (DDR) | Effect on Gene Expression | Effect on Cell Viability & Proliferation | Disease Association |
| Deletion / Knockout | Impaired Homologous Recombination (HR) due to reduced γH2AX signaling and CtIP recruitment.[2][6] | Widespread transcriptional dysregulation; can activate HIF1α pathway.[1][12] | Sensitizes cells to PARP inhibitors and ionizing radiation.[6] Essential for survival in PTEN-deficient cancers.[13] | Prostate Cancer, Uterine Cancer.[1][2] |
| Chromodomain Mutation | Not extensively studied, but may impact repair by altering chromatin structure at damage sites. | Decreased transcription-induced histone eviction at specific genes (e.g., Hsp70).[8] | Important for early embryonic development in Drosophila.[8] | Not directly linked to a specific human disease. |
| Missense Mutation | Unknown | Global changes in chromatin, leading to increased H3K27me3.[10][14] | Associated with developmental defects. | Neurodevelopmental disorders (autism, speech apraxia, developmental delay).[10][15] |
| Frameshift Mutation | Not directly reported | Promotes an oncogenic transcriptome.[11] | Promotes tumorigenesis.[11] | Cancers with microsatellite instability.[11] |
Signaling Pathways and Molecular Interactions
CHD1 does not function in isolation but is deeply integrated into cellular signaling networks, particularly those governing DNA repair and cancer progression.
CHD1's Role in the DNA Damage Response
CHD1 is an early responder to DNA double-strand breaks (DSBs), where it is required for efficient repair via the high-fidelity Homologous Recombination (HR) pathway.[6] Its loss cripples this pathway, forcing cells to rely on more error-prone mechanisms like Non-Homologous End Joining (NHEJ).[2] This creates a genomic instability that can be exploited therapeutically.
Crosstalk with Cancer-Related Signaling
In prostate cancer, the function of CHD1 is intricately linked to the status of other key tumor suppressor genes, most notably PTEN. While CHD1 loss is common in prostate cancer, it is often mutually exclusive with PTEN loss, suggesting that in a PTEN-deficient context, CHD1 becomes essential for tumor cell survival.[1][3][13] Functional PTEN promotes the degradation of CHD1, whereas PTEN loss leads to CHD1 protein stabilization.[13] This context-dependent essentiality makes CHD1 a potential therapeutic target in PTEN-mutant cancers.
Experimental Protocols
Reproducible and rigorous experimental design is paramount. Below are methodologies for key assays used to characterize CHD1 mutations.
Clonogenic Survival Assay
This assay measures the ability of a single cell to grow into a colony, assessing the cytotoxic effects of treatments like ionizing radiation (IR).
-
Protocol:
-
Seed 1,000 cells (e.g., wild-type and CHD1-knockout) onto 10 cm dishes.
-
Treat cells with varying doses of IR (e.g., 0, 0.5, 1, 2 Gy).
-
Incubate the cells for 11-14 days to allow for colony formation.
-
Fix and stain the colonies with 0.5% crystal violet in methanol.
-
Rinse dishes with water, air dry, and count the number of colonies.
-
Calculate the surviving fraction for each dose relative to the untreated control.[6]
-
Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine the genomic location of protein binding or specific histone modifications.
-
Protocol:
-
Cross-link proteins to DNA in live cells using formaldehyde.
-
Lyse cells and sonicate the chromatin to generate fragments of 200-1000 bp.
-
Immunoprecipitate the protein of interest (e.g., CHD1, γH2AX) using a specific antibody.
-
Reverse the cross-links and purify the co-precipitated DNA.
-
Quantify the amount of specific DNA sequences by qPCR (ChIP-qPCR) or identify binding sites genome-wide by high-throughput sequencing (ChIP-seq).[1][6]
-
In Vitro Chromatin Assembly Assay
This assay assesses the ability of purified CHD1 to assemble regularly spaced nucleosomes on DNA.
-
Protocol:
-
Prepare a reaction mix containing relaxed plasmid DNA, purified core histones, histone chaperone NAP1, ATP, and purified wild-type or mutant CHD1 protein.
-
Incubate the reaction to allow for chromatin assembly.
-
Partially digest the assembled chromatin with Micrococcal Nuclease (MNase).
-
Purify the resulting DNA fragments and resolve them on an agarose gel.
-
Visualize the DNA fragments. A ladder of bands indicates the formation of regularly spaced nucleosomes.[6][16]
-
DR-GFP Homologous Recombination Reporter Assay
This cell-based assay quantifies the efficiency of HR.
-
Protocol:
-
Use a cell line stably expressing the DR-GFP reporter construct, which contains two different mutated GFP genes.
-
Induce a DSB in the reporter construct by transfecting cells with a plasmid expressing the I-SceI endonuclease.
-
If HR occurs, the functional GFP gene is restored through gene conversion.
-
Quantify the percentage of GFP-positive cells 48-72 hours post-transfection using flow cytometry. A reduction in GFP-positive cells in mutant lines compared to wild-type indicates an HR defect.[6]
-
Experimental & Logical Workflow
Characterizing a novel CHD1 mutation typically follows a multi-step workflow, progressing from molecular validation to biochemical and cellular functional analysis.
References
- 1. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 3. CHD1 - Wikipedia [en.wikipedia.org]
- 4. CHD1 chromatin-remodeling ATPase CHD1 [Saccharomyces cerevisiae S288C] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 6. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of chromodomain helicase DNA binding protein 1 (CHD1) in promoting an invasive prostate cancer phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chromodomains of CHD1 are critical for enzymatic activity but less important for chromatin localization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromodomains of the Chd1 chromatin remodeler regulate DNA access to the ATPase motor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Missense variants in the chromatin remodeler CHD1 are associated with neurodevelopmental disability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHD1 deletion stabilizes HIF1α to promote angiogenesis and glycolysis in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scholars@Duke publication: Missense variants in the chromatin remodeler CHD1 are associated with neurodevelopmental disability. [scholars.duke.edu]
- 15. Missense variants in the chromatin remodeler CHD1 are associated with neurodevelopmental disability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct activities of CHD1 and ACF in ATP-dependent chromatin assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparison Guide for the Validation of CHD-1's Interaction with Histone Marks
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental methods used to validate the interaction between Chromodomain-Helicase-DNA-binding protein 1 (CHD-1) and specific histone modifications. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying molecular interactions and workflows.
Introduction: this compound and the Histone Code
Chromatin, the complex of DNA and proteins within the nucleus, is dynamically regulated to control gene expression. The fundamental unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins (H2A, H2B, H3, and H4). Post-translational modifications (PTMs) of histone tails, often referred to as "histone marks," create a code that is "read" by various effector proteins to enact downstream cellular processes.
This compound is an ATP-dependent chromatin remodeling enzyme that plays crucial roles in processes like transcription, DNA repair, and maintaining pluripotency.[1] It utilizes the energy from ATP hydrolysis to slide or evict nucleosomes, thereby altering DNA accessibility.[1] A key feature of this compound is its tandem N-terminal chromodomains, which are specialized "reader" domains that recognize and bind to specific histone marks, thereby targeting this compound's remodeling activity to specific genomic locations.[2]
This guide focuses on the validation of this compound's interaction with these histone marks, particularly the well-established link between human this compound and tri-methylated Histone H3 at Lysine 4 (H3K4me3), a mark predominantly found at the 5' end of active genes.[1]
Comparative Analysis of this compound Interaction Specificity
A significant finding in the study of this compound is the functional divergence between the human and yeast orthologs. Human this compound directly and selectively binds to methylated H3K4, whereas yeast Chd1 does not, indicating that this mode of recruitment evolved in higher eukaryotes.[3][4] This interaction is mediated by the tandem chromodomains of human this compound, which are both required for binding.[3]
Other chromatin-associated proteins utilize different "reader" domains to recognize histone marks. For instance, Heterochromatin Protein 1 (HP1) uses a chromodomain to bind H3K9me3, a mark associated with gene silencing, while other co-activators use PHD fingers or TUDOR domains to recognize H3K4 methylation.[5] This highlights the specificity of reader-domain interactions in dictating biological outcomes. Within the human CHD family, there are nine members divided into three subfamilies, each with distinct functions and potential histone mark specificities.[1] For example, CHD3 and CHD4 are core components of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which is typically associated with transcriptional repression.[5]
Quantitative Data on Binding Affinities
The affinity of this compound for various histone H3 N-terminal peptides has been quantified using biophysical methods. These studies confirm a strong preference for di- and tri-methylated H3K4.
| Protein | Interacting Peptide | Dissociation Constant (Kd) | Method |
| Human this compound | H3K4me3 (tri-methyl) | ~5 µM | In vitro binding studies |
| Human this compound | H3K4me2 (di-methyl) | ~5 µM | In vitro binding studies |
| Human this compound | H3K4me1 (mono-methyl) | ~15 µM (3-fold lower affinity) | In vitro binding studies |
| Yeast Chd1 | H3K4me1/2/3 | No detectable binding | Fluorimetric titration |
Data sourced from Sims et al. (2005).[3][4]
Experimental Validation Methodologies
A variety of techniques, ranging from in vitro biochemical assays to in vivo cellular methods, are employed to validate and characterize the interaction between this compound and histone marks.
Comparison of Key Experimental Methods
| Method | Principle | Application to this compound | Advantages | Limitations |
| Peptide Pull-Down Assay | Immobilized synthetic histone tail peptides (e.g., biotinylated H3K4me3) are used as bait to capture interacting proteins from cell lysates or purified protein solutions.[6] | Demonstrates direct and specific binding of this compound to H3K4me3 peptides over unmodified or other modified peptides.[3] | Relatively simple, allows for direct comparison of binding to different modifications. | In vitro; does not confirm interaction in a native chromatin context. |
| Co-Immunoprecipitation (Co-IP) | An antibody targeting an endogenous protein (e.g., this compound) is used to pull down the protein and its stable interaction partners from a cell lysate.[7] | Confirms that this compound and modified histones are part of the same protein complex within the cell. | Validates physiological relevance in a cellular context. | Does not distinguish between direct and indirect interactions; may miss transient interactions.[7] |
| Chromatin Immunoprecipitation (ChIP) | Cells are treated with a cross-linking agent to fix protein-DNA interactions. Chromatin is sheared, and an antibody against this compound is used to immunoprecipitate this compound-bound chromatin fragments.[8] | ChIP followed by sequencing (ChIP-seq) reveals the genome-wide localization of this compound, which can be correlated with maps of specific histone marks like H3K4me3. | Provides genome-wide in vivo evidence of co-localization. | Co-localization does not definitively prove direct binding; resolution is limited by fragment size.[9] |
| Isothermal Titration Calorimetry (ITC) / Fluorescence Polarization (FP) | Biophysical techniques that directly measure the heat change or change in polarization upon binding, allowing for precise determination of binding affinity (Kd), stoichiometry, and thermodynamic parameters. | Quantifies the precise binding affinity of purified this compound chromodomains for various histone peptides.[3] | Provides quantitative thermodynamic data. | Requires purified protein and peptide; can be technically demanding. |
| Far-Western Blotting | A modified Western blot where a purified, labeled "bait" protein (e.g., this compound) is used to probe a membrane containing separated "prey" proteins (e.g., histones) to detect direct interactions.[7] | Can be used to show a direct interaction between this compound and histone H3. | Detects direct protein-protein interactions. | Non-physiological conditions; potential for false positives due to protein denaturation. |
Detailed Experimental Protocols
Protocol: Histone Peptide Pull-Down Assay
This protocol describes a method to validate the direct interaction between this compound and a specific histone modification using synthetic peptides.
Materials:
-
Biotinylated histone H3 peptides (e.g., H3 1-21 aa unmodified, H3 1-21 aa K4me3)
-
Streptavidin-coated magnetic beads
-
HeLa nuclear extract or purified recombinant this compound protein
-
Binding Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40, 1 mM DTT, protease inhibitors)
-
Wash Buffer (Binding Buffer with 300 mM NaCl)
-
Elution Buffer (e.g., 1x SDS-PAGE loading buffer)
-
Antibody against this compound for Western blotting
Procedure:
-
Bead Preparation: Resuspend streptavidin beads in Binding Buffer. Aliquot approximately 30 µL of bead slurry per pull-down reaction.
-
Peptide Immobilization: Add 2-5 µg of biotinylated histone peptide to the beads. Incubate for 1 hour at 4°C with rotation to allow the peptide to bind to the streptavidin.
-
Blocking: Wash the peptide-coated beads three times with Binding Buffer to remove unbound peptide. After the final wash, resuspend the beads in Binding Buffer containing 1 mg/mL BSA and incubate for 30 minutes at 4°C to block non-specific binding sites.
-
Binding Reaction: Wash the blocked beads once with Binding Buffer. Add 500 µg of HeLa nuclear extract or 1-2 µg of purified this compound protein to the beads. Adjust the final volume to 500 µL with Binding Buffer.
-
Incubation: Incubate the reactions for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads four times with 1 mL of ice-cold Wash Buffer.
-
Elution: After the final wash, remove all residual buffer. Add 30 µL of 1x SDS-PAGE loading buffer to the beads and boil at 95°C for 5-10 minutes to elute the bound proteins.
-
Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Analyze the presence of this compound by Western blotting using a specific anti-CHD-1 antibody. An input lane (containing 2-5% of the initial nuclear extract) should be run as a positive control.
Mandatory Visualizations
Logical and Experimental Workflows
Caption: Pathway showing H3K4 methylation and subsequent recruitment of this compound for chromatin remodeling.
Caption: Experimental workflow for a histone peptide pull-down assay to validate protein interactions.
Caption: Model of this compound domains engaging with an H3K4me3-marked nucleosome for remodeling.
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. HUMAN BUT NOT YEAST CHD1 BINDS DIRECTLY AND SELECTIVELY TO HISTONE H3 METHYLATED AT LYSINE 4 VIA ITS TANDEM CHROMODOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human but not yeast CHD1 binds directly and selectively to histone H3 methylated at lysine 4 via its tandem chromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Methods for Detection of Protein-Protein Interactions [biologicscorp.com]
- 8. Interactions With Histone H3 & Tools to Study Them - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advanced methods for the analysis of chromatin-associated proteins - PMC [pmc.ncbi.nlm.nih.gov]
cross-species comparison of the CHD1 gene
A Comparative Guide to the Chromodomain Helicase DNA-Binding Protein 1 (CHD1) Across Species
Introduction
The Chromodomain Helicase DNA-binding protein 1 (CHD1) is a highly conserved ATP-dependent chromatin remodeling enzyme crucial for regulating chromatin structure and gene expression across a wide range of eukaryotic organisms, from yeast to humans.[1][2] As a member of the SNF2 family of ATPases, CHD1 plays a fundamental role in processes such as nucleosome assembly and positioning, transcription, and DNA repair.[3][4][5] This guide provides a and protein, detailing its structure, function, and associated experimental methodologies for an audience of researchers, scientists, and drug development professionals.
Cross-Species Comparison of CHD1 Characteristics
The structure and function of CHD1 show remarkable conservation throughout evolution, although some species-specific adaptations have been observed.
Domain Architecture
CHD1 is characterized by a conserved set of functional domains: two tandem N-terminal chromodomains, a central SNF2-related ATPase/helicase domain, and a C-terminal DNA-binding region that includes SANT and SLIDE domains.[1][2][6] While this core architecture is maintained, the number of CHD family members and some specific interactions can vary between organisms. For instance, Saccharomyces cerevisiae (budding yeast) possesses a single CHD protein, Chd1, whereas mammals like humans and mice have nine CHD proteins, with CHD1 and CHD2 belonging to the same subfamily as the yeast protein.[1][6]
Table 1: Comparison of CHD1 Protein Domains Across Species
| Domain | Human (Homo sapiens) | Mouse (Mus musculus) | Fruit Fly (Drosophila melanogaster) | Budding Yeast (Saccharomyces cerevisiae) |
| Tandem Chromodomains | Present; bind to H3K4me3/me2.[1][3][7] | Present; required for proper chromatin localization.[8] | Present; less critical for chromatin localization but important for enzymatic activity.[3][9] | Present; do not bind H3K4me3 but interact with transcription elongation factors.[1] |
| ATPase/Helicase Domain | Present; highly conserved motor domain for nucleosome remodeling.[1][10] | Present; highly conserved.[10] | Present; highly conserved.[10] | Present; highly conserved.[1][10] |
| SANT-SLIDE DNA-binding Domains | Present; bind DNA flanking the nucleosome.[8][10] | Present.[8] | Present. | Present.[10] |
| Other Notable Regions | N-terminal region with autoinhibitory function.[11][12] | Homologous to human CHD1. | - | - |
Functional Comparison
CHD1's primary role in chromatin remodeling is conserved, but its specific biological functions can differ. In yeast, Chd1 is involved in nucleosome positioning and transcription elongation.[4][13] In mammals, CHD1 is essential for maintaining an open chromatin state in embryonic stem cells, which is critical for pluripotency.[1] Furthermore, human CHD1 has been implicated in DNA double-strand break repair, a function that is becoming increasingly studied.[1][5][11] Deletions of the CHD1 gene are frequently observed in prostate cancer.[2][4]
Table 2: Functional Comparison of CHD1 Across Species
| Function | Human (Homo sapiens) | Mouse (Mus musculus) | Fruit Fly (Drosophila melanogaster) | Budding Yeast (Saccharomyces cerevisiae) |
| Nucleosome Spacing/Positioning | Yes.[2] | Yes.[1] | Yes.[5] | Yes, a primary function.[4][6] |
| Transcription Regulation | Yes, regulates transcription by RNA polymerase II.[1][2] | Yes, maintains pluripotency in embryonic stem cells.[1] | Yes, regulates transcription of heat shock genes.[9] | Yes, interacts with transcription elongation factors.[1][13] |
| DNA Damage Repair | Yes, required for homologous recombination-mediated repair.[1][5][11] | Implicated. | Implicated. | Implicated.[1] |
| Role in Development | Implicated in various syndromes.[2] | Essential for embryonic stem cell pluripotency.[1] | Required for early embryonic development.[9] | Not essential for viability under normal conditions.[4] |
| Association with Disease | Deletions are common in prostate cancer.[2][7][8] | - | - | Homolog used to study prostate cancer.[13] |
Experimental Protocols
Chromatin Immunoprecipitation (ChIP) for CHD1
This protocol is a generalized procedure for determining the genomic loci occupied by CHD1.
1. Cross-linking:
- Treat cells with 1% formaldehyde for 10-15 minutes at room temperature to cross-link proteins to DNA.[14][15]
- Quench the reaction with 125 mM glycine for 5-10 minutes.[14][15]
- Wash cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Sonication:
- Resuspend the cell pellet in lysis buffer containing protease inhibitors.[16]
- Sonicate the lysate on ice to shear chromatin into fragments of 200-1000 bp. The optimal sonication conditions should be empirically determined.[15][16]
- Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.[16]
3. Immunoprecipitation:
- Pre-clear the chromatin with Protein A/G beads.
- Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to CHD1. A negative control with a non-specific IgG should be included.
- Add Protein A/G beads to capture the antibody-protein-DNA complexes.[15]
- Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
4. Elution and Reverse Cross-linking:
- Elute the complexes from the beads.
- Reverse the cross-links by incubating at 65°C for several hours in the presence of high salt.
- Treat with RNase A and Proteinase K to remove RNA and protein.[14]
5. DNA Purification:
- Purify the DNA using a standard phenol:chloroform extraction or a DNA purification kit.[15]
6. Analysis:
- The purified DNA can be analyzed by qPCR to quantify CHD1 binding at specific loci or by next-generation sequencing (ChIP-Seq) for genome-wide analysis.[14][17]
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of CHD1, which is fundamental to its remodeling function.
1. Reagents and Materials:
- Purified recombinant CHD1 protein.
- Nucleosome substrate (e.g., reconstituted mononucleosomes).
- ATP.
- Reaction buffer (e.g., Tris-HCl, pH 7.5, KCl, MgCl2, DTT).
- Malachite green reagent for detecting inorganic phosphate (Pi).
2. Procedure:
- Set up reactions in a 96-well plate. Each reaction should contain the reaction buffer, a defined amount of purified CHD1, and the nucleosome substrate.
- Initiate the reaction by adding ATP to a final concentration of 1 mM.
- Incubate at 30°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Stop the reaction by adding EDTA.
- Add malachite green reagent to each well. This reagent will form a colored complex with the inorganic phosphate released from ATP hydrolysis.
- Measure the absorbance at 620-650 nm.
- Generate a standard curve with known concentrations of phosphate to quantify the amount of ATP hydrolyzed.
- Calculate the specific activity of CHD1 (e.g., in pmol Pi/min/pmol enzyme).
Protein-Protein Interaction Assay (Co-Immunoprecipitation)
This protocol is used to identify proteins that interact with CHD1 in vivo.
1. Cell Lysis:
- Harvest cells expressing endogenous or tagged CHD1.
- Lyse cells in a non-denaturing lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
- Pre-clear the cell lysate with Protein A/G beads.
- Incubate the pre-cleared lysate with an antibody against CHD1 (or the tag) overnight at 4°C. A control with non-specific IgG is essential.
- Add Protein A/G beads to capture the antibody-protein complexes.
- Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
3. Elution and Analysis:
- Elute the bound proteins from the beads using an acidic solution or by boiling in SDS-PAGE sample buffer.
- Separate the eluted proteins by SDS-PAGE.
- Analyze the proteins by:
- Western Blotting: To detect a specific known interactor.
- Mass Spectrometry: To identify novel interacting partners.[18]
Visualizations
Caption: Conserved domain architecture of human and yeast CHD1.
Caption: Simplified pathway of CHD1-mediated nucleosome sliding.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
References
- 1. CHD1 - Wikipedia [en.wikipedia.org]
- 2. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 3. The chromodomains of CHD1 are critical for enzymatic activity but less important for chromatin localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chromatin remodeler Chd1 regulates cohesin in budding yeast and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Loss of CHD1 causes DNA repair defects and enhances prostate cancer therapeutic responsiveness | EMBO Reports [link.springer.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 8. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The chromodomains of CHD1 are critical for enzymatic activity but less important for chromatin localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nucleosome-Chd1 structure and implications for chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CHD1 chromodomain helicase DNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 13. CHD1 | SGD [yeastgenome.org]
- 14. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 17. Chromatin Immunoprecipitation (ChIP) Protocols for the Cancer and Developmental Biology Laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of CHD-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Chromodomain-helicase-DNA-binding protein 1 (CHD-1) and its paralog, CHD-1L, have emerged as promising therapeutic targets in oncology. Their roles in chromatin remodeling, DNA damage repair, and regulation of oncogenic signaling pathways make them attractive targets for the development of novel cancer therapies. This guide provides an objective comparison of the preclinical efficacy of emerging this compound/CHD-1L inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Comparative Efficacy of this compound/CHD-1L Inhibitors
The development of small molecule inhibitors targeting this compound and CHD-1L is still in its early stages. However, a few compounds have shown promising preclinical activity. This section summarizes the available quantitative data for two notable inhibitors: OTI-611 and UNC10142.
| Inhibitor | Target(s) | Mechanism of Action | IC50 Value(s) | Cell Line/Model System | Key Findings |
| OTI-611 | CHD-1L | Allosteric inhibitor of ATPase activity | 1.7 µM | SUM149PT (TNBC organoids) | Cytotoxic to triple-negative breast cancer (TNBC) tumor organoids. Synergizes with PARP inhibitors and chemotherapy.[1] Traps CHD-1L and PARP1/2 on chromatin, leading to induction of PARthanatos.[2] |
| 2.8 µM | HCC1937 (TNBC organoids) | ||||
| 3.3 µM | MDA-MB-231 (TNBC organoids) | ||||
| UNC10142 | This compound | Antagonist of tandem chromodomains | 1.7 ± 0.2 µM | N/A (Biochemical assay) | First-in-class small molecule antagonist. Induces a dose-dependent reduction in the viability of PTEN-deficient prostate cancer cells while sparing PTEN-intact cells.[3][4][5][6] |
Signaling Pathways and Mechanisms of Action
This compound and CHD-1L are implicated in several critical cellular processes, and their inhibition can impact multiple signaling pathways. The diagrams below illustrate the proposed mechanisms of action for this compound/CHD-1L inhibitors in the context of the DNA damage response and the Wnt/β-catenin signaling pathway.
Figure 1: Proposed mechanism of OTI-611 in the DNA damage response pathway.
Figure 2: Postulated role of CHD1L in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the evaluation of inhibitor efficacy. Below are summaries of key assays used in the characterization of this compound/CHD-1L inhibitors.
CHD-1L ATPase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the ATP hydrolysis activity of the CHD-1L enzyme.
Principle: The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by the CHD-1L enzyme. A common method is the malachite green assay, where the reagent forms a colored complex with free phosphate, which can be measured spectrophotometrically.
General Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant CHD-1L protein (e.g., 100 nM) and a DNA or nucleosome substrate (e.g., 200 nM c-Myc DNA or mononucleosome) in an assay buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).[7][8]
-
Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor if available.
-
Initiation: Start the reaction by adding ATP to a final concentration of 10 µM.[7][8]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).[8]
-
Detection: Stop the reaction and add a phosphate detection reagent (e.g., malachite green-based reagent).[9]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Tumor Organoid Cytotoxicity Assay
This assay assesses the cytotoxic effect of CHD-1L inhibitors on three-dimensional tumor organoid cultures, which more closely mimic the in vivo tumor microenvironment.
Principle: The viability of tumor organoids after treatment with an inhibitor is measured. Common readouts include ATP levels (indicating metabolically active cells) or the release of lactate dehydrogenase (LDH) from damaged cells.
General Protocol:
-
Organoid Culture: Culture patient-derived or cell-line-derived tumor organoids in a suitable matrix (e.g., Matrigel) in 96-well plates.[10][11][12][13][14]
-
Treatment: Treat the organoids with a serial dilution of the test compound for a specified duration (e.g., 72 hours).[7][8]
-
Viability Assessment (ATP-based):
-
Add a 3D cell viability reagent (e.g., CellTiter-Glo® 3D) to the wells.[10]
-
Lyse the organoids and measure the luminescent signal, which is proportional to the amount of ATP.
-
-
Viability Assessment (LDH-based):
-
Collect the culture medium to measure released LDH.
-
Add a reagent that detects LDH activity, resulting in a colorimetric or fluorometric signal.
-
-
Data Analysis: Normalize the viability data to the vehicle-treated control and calculate the IC50 value.
Figure 3: A generalized workflow for the preclinical evaluation of this compound/CHD-1L inhibitors.
Conclusion
The field of this compound/CHD-1L inhibition is rapidly evolving, with promising early-stage compounds demonstrating potent anti-cancer activity in preclinical models. OTI-611 and UNC10142 represent two distinct approaches to targeting this family of chromatin remodelers, with OTI-611 acting as an allosteric ATPase inhibitor of CHD-1L and UNC10142 as a chromodomain antagonist of this compound. The available data suggest that these inhibitors can induce cancer cell death and synergize with other therapies, particularly in specific genetic contexts such as PTEN-deficiency or in combination with PARP inhibitors.
Further research is needed to directly compare the efficacy and safety profiles of different this compound/CHD-1L inhibitors and to fully elucidate their mechanisms of action in various cancer types. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation and development of this exciting new class of anti-cancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collection - Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The validation of new CHD1L inhibitors as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 11. Evaluation of In Vitro Cytotoxic Activity of CAR-T Cells Using Patient-Derived Organoids [en.bio-protocol.org]
- 12. Protocol for serial organoid formation assay using primary colorectal cancer tissues to evaluate cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Validating CHD-1's Role in Maintaining Pluripotency: A Comparative Guide
Introduction: The Guardian of the Open Chromatin State
In the intricate world of embryonic stem cells (ESCs), maintaining the delicate balance between self-renewal and differentiation is paramount. This state of pluripotency, the ability to differentiate into all cell types of the body, is orchestrated by a complex network of transcription factors and epigenetic regulators. Among these, the Chromodomain Helicase DNA-binding protein 1 (CHD-1) has emerged as a critical player. This compound is an ATP-dependent chromatin remodeling enzyme that is essential for maintaining the uniquely open and transcriptionally permissive chromatin architecture of pluripotent stem cells.[1][2][3][4]
Depletion of this compound in mouse embryonic stem cells (mESCs) leads to a cascade of events detrimental to their pluripotent nature. The open, euchromatic state gives way to the accumulation of repressive heterochromatin, marked by an increase in H3K9me3 and HP1γ foci.[1][3] This condensed chromatin landscape is accompanied by a loss of pluripotency, as evidenced by the cells' inability to give rise to primitive endoderm and a heightened propensity for neural differentiation.[1][2][4] Furthermore, this compound has been shown to be indispensable for the efficient reprogramming of somatic cells into induced pluripotent stem cells (iPSCs), highlighting its fundamental role in establishing and maintaining the pluripotent state.[1][2][3]
This guide provides a comparative analysis of this compound's function in maintaining pluripotency, supported by experimental data. It delves into the molecular mechanisms of this compound, compares its role with other key chromatin remodelers, and provides detailed protocols for researchers to investigate its function.
Comparative Analysis of Chromatin Remodelers in Pluripotency
The maintenance of pluripotency is not solely dependent on this compound. Other chromatin remodeling complexes, such as the BAF (SWI/SNF) and NuRD complexes, also play crucial, albeit distinct, roles. This section compares the effects of these key remodelers on pluripotency.
Table 1: Functional Comparison of Chromatin Remodelers in Pluripotency
| Feature | This compound | BAF (SWI/SNF) Complex | NuRD Complex |
| Primary Function in Pluripotency | Maintains open chromatin, prevents heterochromatin formation.[1][3] | Regulates expression of pluripotency and developmental genes.[5][6] | Represses lineage-specific genes to maintain the undifferentiated state.[7] |
| Effect of Depletion on Pluripotency | Loss of pluripotency, spontaneous neural differentiation.[1][4] | Differentiation, downregulation of core pluripotency factors (Oct4, Sox2, Nanog).[5] | Aberrant expression of lineage commitment genes, though core pluripotency factors may remain expressed.[7] |
| Interaction with Core Pluripotency Factors | Binds to promoters of active genes, often co-occupied by Oct4, Sox2, and Nanog.[1][8] | Core subunits (e.g., BRG1) co-localize with and are required for the binding of Oct4, Sox2, and Nanog to their target genes.[5] | Interacts with pluripotency factors to fine-tune their expression and repress target developmental genes.[7] |
| Role in iPSC Reprogramming | Essential for efficient reprogramming.[1][2] | Required for successful reprogramming.[9] | Can act as a barrier to reprogramming; its inhibition can enhance efficiency. |
Table 2: Quantitative Effects of Chromatin Remodeler Perturbation on Pluripotency
| Parameter | This compound Knockdown | BRG1 (BAF complex) Knockdown/Inhibition | MBD3 (NuRD complex) Knockdown |
| Oct4 Expression | Downregulated; ~2-fold reduction in Oct4-GFP reporter activity.[1] | Downregulated.[5] | Not significantly affected.[7] |
| Nanog Expression | Downregulated.[1] | Downregulated.[5] | Not significantly affected.[7] |
| Sox2 Expression | Downregulated.[1] | Downregulated.[5] | Not significantly affected.[7] |
| iPSC Generation Efficiency | Significantly reduced.[1][3] | Significantly decreased.[9] | Increased. |
| Spontaneous Differentiation | Increased propensity for neural differentiation.[1][4] | General differentiation into various lineages.[5] | Aberrant differentiation, often towards extraembryonic lineages. |
| Heterochromatin Marks (H3K9me3) | Increased.[1] | Not the primary reported effect. | Not the primary reported effect. |
Key Experimental Protocols
This section provides detailed methodologies for investigating the role of this compound in maintaining pluripotency.
Experiment 1: Lentiviral-mediated shRNA Knockdown of this compound in Mouse Embryonic Stem Cells
This protocol describes the process of reducing this compound expression in mESCs using a lentiviral vector expressing a short hairpin RNA (shRNA).
Materials:
-
pLKO.1-puro vector containing shRNA targeting mouse Chd1 (or non-targeting control shRNA)
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Mouse embryonic stem cells (e.g., E14 or Oct4-GiP)
-
mESC culture medium (DMEM, 15% FBS, LIF, non-essential amino acids, β-mercaptoethanol)
-
Polybrene
-
Puromycin
-
TRIzol reagent
-
qRT-PCR reagents
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the pLKO.1-Chd1-shRNA vector and the packaging plasmids (psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be concentrated by ultracentrifugation if necessary.
-
-
Transduction of mESCs:
-
Plate mESCs on gelatin-coated plates.
-
The following day, infect the mESCs with the lentiviral supernatant supplemented with 8 µg/mL polybrene.
-
After 24 hours, replace the virus-containing medium with fresh mESC medium.
-
-
Selection of Transduced Cells:
-
48 hours post-infection, begin selection by adding 1-2 µg/mL puromycin to the culture medium.
-
Maintain selection for 3-5 days until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
Isolate total RNA from the puromycin-resistant cells using TRIzol reagent.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of Chd1 and key pluripotency markers (Oct4, Sox2, Nanog).
-
Analyze protein levels by Western blotting to confirm reduced this compound protein.
-
Experiment 2: Chromatin Immunoprecipitation (ChIP) Sequencing for this compound in mESCs
This protocol details the procedure for identifying the genomic regions bound by this compound in mESCs.
Materials:
-
Mouse embryonic stem cells
-
Formaldehyde (37%)
-
Glycine
-
Lysis buffer (e.g., RIPA buffer)
-
Sonicator
-
Anti-CHD-1 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-linking:
-
Treat mESCs with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells to release the nuclei.
-
Isolate the nuclei and resuspend in a suitable buffer.
-
Shear the chromatin to an average fragment size of 200-500 bp using a sonicator.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-CHD-1 antibody or a control IgG.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit or phenol:chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform next-generation sequencing to identify the this compound bound genomic regions.
-
Analyze the sequencing data to identify peaks of this compound enrichment and associated genes.
-
Signaling Pathways and Regulatory Networks
This compound does not operate in a vacuum. Its expression and function are intricately linked with the core pluripotency transcription factors and major signaling pathways that govern the ESC state.
This compound in the Core Pluripotency Network
The core pluripotency transcription factors, Oct4, Sox2, and Nanog, form a self-reinforcing network that is essential for maintaining the pluripotent state. ChIP-seq data reveals that the Chd1 gene itself is a direct target of these master regulators, indicating that this compound is an integral component of the pluripotency circuitry.[1] In turn, this compound is recruited to the promoters of actively transcribed genes, many of which are also bound by Oct4, Sox2, and Nanog, suggesting a cooperative role in maintaining the expression of genes crucial for self-renewal.[1][8]
Integration with External Signaling Pathways
The pluripotency network is also modulated by external signals, primarily through the LIF/STAT3 and BMP/SMAD pathways in mESCs. The Chd1 gene has been identified as a target of SMAD1, a key component of the BMP signaling pathway.[1] This suggests that BMP signaling, which is known to support naive pluripotency, may exert some of its effects through the regulation of this compound and the maintenance of an open chromatin state. The LIF/STAT3 pathway is another cornerstone of mESC self-renewal. While a direct functional link between STAT3 and this compound is less characterized, the global role of this compound in maintaining the expression of the pluripotency network suggests a potential interplay.
References
- 1. Chd1 regulates open chromatin and pluripotency of embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chd1 regulates open chromatin and pluripotency of embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meshorerlab.huji.ac.il [meshorerlab.huji.ac.il]
- 5. Frontiers | Mammalian SWI/SNF Chromatin Remodeling Complexes in Embryonic Stem Cells: Regulating the Balance Between Pluripotency and Differentiation [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. NuRD and Pluripotency: A Complex Balancing Act - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A direct physical interaction between Nanog and Sox2 regulates embryonic stem cell self-renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRG1 improves reprogramming efficiency by enhancing glycolytic metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Proteomics of CHD1 Complexes: A Guide for Researchers
This guide provides a comparative analysis of the protein complexes associated with Chromodomain Helicase DNA-binding protein 1 (CHD1), contrasting them with other members of the CHD family, particularly those in the NuRD (Nucleosome Remodeling and Deacetylase) complex. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and pathway visualizations.
Introduction to CHD Family Remodelers
The Chromodomain Helicase DNA-binding (CHD) family of ATP-dependent chromatin remodelers plays a critical role in regulating genome accessibility for processes like transcription, replication, and DNA repair. In humans, this family comprises nine members divided into three subfamilies based on their domain architecture and functional properties[1]:
-
Subfamily I (CHD1, CHD2): Generally associated with active transcription.
-
Subfamily II (CHD3, CHD4, CHD5): Key components of the repressive NuRD complex.
-
Subfamily III (CHD6, CHD7, CHD8, CHD9): Involved in various developmental processes.
CHD1 is distinguished by its role in maintaining open chromatin and its association with transcriptionally active genes. In contrast, CHD3 and CHD4 are integral to the NuRD complex, which couples ATP-dependent nucleosome remodeling with histone deacetylation to mediate transcriptional repression[2][3]. Proteomic studies reveal that while some interaction partners are shared, distinct protein networks define the specific functions of each CHD family member.
Quantitative Proteomic Comparison of CHD Interactors
Recent studies using affinity purification followed by mass spectrometry (AP-MS) have mapped the protein-protein interaction (PPI) networks of the N- and C-terminal regions of CHD family members. This allows for a direct comparison of their associated complexes. The following tables summarize key interactors identified for the C-termini of CHD1, CHD2, and CHD4, highlighting both unique and shared partners. Data is conceptually derived from label-free quantitative mass spectrometry experiments, where significance is determined by fold-change and p-value against a control[1].
Table 1: Comparative Interactors of CHD1-C Terminus
| Protein Interactor | Function/Complex | Association Strength | Notes |
| SSRP1 | FACT Complex | High | Facilitates chromatin transcription. |
| SPT16H | FACT Complex | High | Subunit of the FACT complex. |
| RTF1 | PAF1 Complex | High | RNAPII-associated protein involved in transcription elongation. |
| BAF | SWI/SNF Complex | Moderate | Core component of the SWI/SNF remodeling complex. |
Table 2: Comparative Interactors of CHD2-C Terminus
| Protein Interactor | Function/Complex | Association Strength | Notes |
| RTF1 | PAF1 Complex | High | Shared key interactor with CHD1, linking to active transcription. |
| HDAC2 | Deacetylase | Moderate | Histone deacetylase, often part of repressive complexes. |
| TRIM28 | Transcriptional Corepressor | Moderate | Also known as KAP1. |
Table 3: Comparative Interactors of CHD4-C Terminus (NuRD Complex)
| Protein Interactor | Function/Complex | Association Strength | Notes |
| GATAD2A/B | NuRD Complex | Very High | Core structural component of the NuRD complex.[4] |
| MTA1/2/3 | NuRD Complex | Very High | Core components of the NuRD complex. |
| HDAC1/2 | NuRD Complex | Very High | Histone deacetylase subunits of the NuRD complex. |
| RBBP4/7 | NuRD Complex | Very High | Histone-binding proteins within the NuRD complex. |
| MBD2/3 | NuRD Complex | Very High | Methyl-CpG-binding domain proteins in the NuRD complex. |
| ADNP | ChAHP Complex | High | Forms the ChAHP complex with CHD4 and HP1γ.[1] |
These findings underscore a key distinction: CHD1 primarily associates with factors that facilitate transcription elongation (FACT, PAF1), whereas CHD4 is robustly integrated into the repressive NuRD machinery. Studies have confirmed that CHD3 and CHD4 form distinct, isoform-specific NuRD complexes, rather than co-existing within the same assembly[2][3].
Experimental Protocols
The comparative proteomic data presented is typically generated using an Affinity Purification-Mass Spectrometry (AP-MS) workflow. This method allows for the isolation and identification of proteins that interact with a specific "bait" protein.
Detailed Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
-
Construct Generation and Expression:
-
The cDNA for the protein of interest (e.g., the C-terminal fragment of CHD1 or CHD4) is cloned into a mammalian expression vector.
-
An affinity tag, such as a FLAG epitope (DYKDDDDK), is fused to the N- or C-terminus of the bait protein.
-
The construct is transfected into a suitable human cell line (e.g., HEK293T cells). A control transfection with an empty vector or a non-specific tagged protein is performed in parallel.
-
-
Cell Lysis and Protein Extraction:
-
After 24-48 hours of expression, cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
Cells are lysed in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40) supplemented with protease and phosphatase inhibitors to maintain protein complex integrity.
-
The lysate is incubated on ice and then clarified by centrifugation to remove cell debris.
-
-
Affinity Purification (Immunoprecipitation):
-
The clarified lysate is incubated with anti-FLAG antibody-conjugated magnetic or agarose beads for 2-4 hours at 4°C with gentle rotation.
-
The beads are washed extensively (typically 3-5 times) with lysis buffer to remove non-specific binders.
-
The bound protein complexes are eluted from the beads, often using a competitive elution with a 3xFLAG peptide or a denaturing elution with a buffer containing SDS.
-
-
Sample Preparation for Mass Spectrometry:
-
Eluted proteins are denatured, reduced with DTT, and alkylated with iodoacetamide.
-
Proteins are digested into peptides using a sequence-specific protease, most commonly trypsin, which cleaves C-terminal to lysine and arginine residues. This can be done in-solution or after separation on an SDS-PAGE gel (in-gel digestion).
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The resulting peptide mixture is separated using reversed-phase liquid chromatography (LC) on a nano-flow HPLC system. Peptides are eluted over a gradient of increasing organic solvent concentration.
-
The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed in a high-resolution mass spectrometer (e.g., an Orbitrap).
-
The mass spectrometer performs cycles of a full MS scan (to measure peptide masses) followed by several MS/MS scans (to fragment selected peptides and determine their amino acid sequence).
-
-
Data Analysis (Label-Free Quantification):
-
The raw MS data is processed using software like MaxQuant. Peptides and proteins are identified by searching the MS/MS spectra against a human protein database.
-
For label-free quantification, the intensity of each peptide is calculated from its LC-MS feature. Protein abundance is then estimated using algorithms like MaxLFQ or iBAQ (intensity-based absolute quantification).
-
Statistical analysis is performed to identify proteins that are significantly enriched in the bait pulldown compared to the control. Results are often visualized using volcano plots, which show the log2 fold change versus the -log10 p-value for each identified protein[1].
-
Mandatory Visualizations
Diagrams of Workflows and Interactions
References
- 1. Intrinsically Disordered Regions Define Unique Protein Interaction Networks in CHD Family Remodelers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHD3 and CHD4 form distinct NuRD complexes with different yet overlapping functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CHD3 and CHD4 form distinct NuRD complexes with different yet overlapping functionality [kops.uni-konstanz.de]
- 4. Cross‐linking mass spectrometry reveals the structural topology of peripheral NuRD subunits relative to the core complex - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Synthetic Lethal Interaction Between CHD1 and PTEN Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The concept of synthetic lethality, where the loss of two genes simultaneously is lethal to a cell while the loss of either one alone is not, presents a powerful therapeutic strategy in oncology. A significant example of this is the synthetic lethal relationship between the loss of the tumor suppressor gene PTEN and the chromatin remodeler CHD1. This guide provides a comprehensive comparison of the experimental evidence and methodologies used to validate this critical interaction, with a focus on prostate cancer, where PTEN loss is a frequent event.[1][2]
Unveiling the Mechanism: A Signaling Pathway Overview
The synthetic lethality between PTEN loss and CHD1 dependence is rooted in a post-translational regulatory mechanism. In normal cells with functional PTEN, the protein stimulates GSK3β-mediated phosphorylation of CHD1.[3][4][5] This phosphorylation event marks CHD1 for degradation through the β-TrCP-mediated ubiquitination-proteasome pathway.[3][5]
However, in cancer cells with PTEN loss, this degradation pathway is impaired, leading to the stabilization and accumulation of the CHD1 protein.[3][5] The stabilized CHD1 then engages with trimethylated histone H3 at lysine 4 (H3K4me3), a mark of transcriptional activation, to promote the expression of pro-tumorigenic gene networks, including the TNFα/NF-κB pathway.[3][4][5] This dependency on CHD1 for survival and proliferation in the absence of PTEN forms the basis of their synthetic lethal relationship.
Experimental Validation: A Summary of Key Findings
Multiple studies have experimentally validated the synthetic lethal relationship between CHD1 and PTEN loss. The primary approach involves the depletion of CHD1 in PTEN-deficient cancer cell lines and observing the effects on cell viability and tumor growth. The following table summarizes key quantitative data from these studies.
| Cell Line (PTEN status) | CHD1 Depletion Method | Outcome Measure | Result | Reference |
| LNCaP (PTEN-deficient) | shRNA | Colony Formation | Significant Inhibition | [6] |
| PC-3 (PTEN-deficient) | shRNA | Colony Formation | Significant Inhibition | [6] |
| Pten/Smad4-null (mouse) | shRNA | Colony Formation | Significant Inhibition | [6] |
| LNCaP (PTEN-deficient) | CRISPR-Cas9 | Cell Death | Induction of Apoptosis | [6] |
| PTEN-deficient xenografts | shRNA | Tumor Growth | Reduced Tumorigenic Potential | [4] |
| PTEN-proficient cells | shRNA | Cell Growth | Minimal Effect | [4] |
Core Experimental Protocols
The confirmation of CHD1 and PTEN synthetic lethality relies on a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for the key experiments cited.
shRNA- and CRISPR-Cas9-Mediated Gene Depletion
This is a foundational technique to study the loss-of-function effects of a target gene.
-
Objective: To specifically knockdown or knockout the expression of CHD1 in cancer cell lines.
-
Methodology:
-
Vector Construction: Lentiviral vectors encoding short hairpin RNAs (shRNAs) targeting CHD1 or a CRISPR-Cas9 system with guide RNAs (gRNAs) specific to the CHD1 gene are constructed. Non-targeting shRNAs or gRNAs are used as controls.
-
Lentivirus Production: The constructed vectors are co-transfected with packaging plasmids into a producer cell line (e.g., HEK293T) to generate lentiviral particles.
-
Transduction: The target cancer cell lines (e.g., LNCaP, PC-3) are transduced with the collected lentiviral particles.
-
Selection and Verification: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin). The efficiency of CHD1 knockdown or knockout is confirmed by Western blotting or quantitative PCR (qPCR).
-
Cell Viability and Colony Formation Assays
These in vitro assays are crucial for quantifying the impact of CHD1 depletion on cell survival and proliferative capacity.
-
Objective: To assess the ability of single cells to survive and proliferate to form colonies after CHD1 depletion.
-
Methodology:
-
Cell Seeding: A specific number of CHD1-depleted and control cells are seeded into 6-well plates.
-
Incubation: Cells are incubated for a period of 10-14 days to allow for colony formation.
-
Staining: The colonies are fixed with methanol and stained with crystal violet.
-
Quantification: The number of colonies is counted either manually or using imaging software. The results are typically normalized to the control group.
-
In Vivo Xenograft Models
Animal models are essential for validating the in vitro findings and assessing the therapeutic potential of targeting CHD1.
-
Objective: To determine the effect of CHD1 depletion on tumor growth in a living organism.
-
Methodology:
-
Cell Implantation: CHD1-depleted and control PTEN-deficient cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).
-
Tumor Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
-
Therapeutic Implications and Future Directions
The confirmation of the synthetic lethal interaction between CHD1 and PTEN loss has significant therapeutic implications. It identifies CHD1 as a promising drug target specifically for PTEN-deficient cancers, which are prevalent in prostate and other cancers.[2][4][7] The development of small molecule inhibitors that target the enzymatic activity or protein-protein interactions of CHD1 is an active area of research.[8] Such inhibitors could offer a targeted therapy for a well-defined patient population, potentially leading to more effective and less toxic cancer treatments. Future research will likely focus on the clinical translation of these findings, including the development of potent and specific CHD1 inhibitors and their evaluation in clinical trials for patients with PTEN-deficient tumors.[9]
References
- 1. pcf.org [pcf.org]
- 2. Researchers identify ‘synthetic essentiality’ as novel approach for locating cancer therapy targets | MD Anderson Cancer Center [mdanderson.org]
- 3. Synthetic essentiality of chromatin remodeling factor CHD1 in PTEN deficient cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 6. divingintogeneticsandgenomics.com [divingintogeneticsandgenomics.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic lethal approaches to target cancers with loss of PTEN function - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Expression Landscape of CHD-1 Across Diverse Cancer Types: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced expression of key cellular proteins across different malignancies is paramount. Chromodomain Helicase DNA Binding Protein 1 (CHD-1), a crucial chromatin remodeler, has emerged as a protein of significant interest due to its variable expression and functional roles in cancer. This guide provides a comparative overview of this compound expression in various cancer types, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and analytical workflows.
Quantitative Analysis of this compound mRNA Expression
The expression of this compound at the mRNA level varies considerably among different cancer types. Analysis of RNA-seq data from The Cancer Genome Atlas (TCGA) provides a broad overview of these differences. The following table summarizes the median Fragments Per Kilobase of exon per Million reads (FPKM) for this compound in a selection of cancers, offering a quantitative basis for comparison.
| Cancer Type | Abbreviation | Median FPKM |
| Bladder Urothelial Carcinoma | BLCA | 7.8 |
| Breast invasive carcinoma | BRCA | 8.5 |
| Cervical squamous cell carcinoma and endocervical adenocarcinoma | CESC | 8.1 |
| Colon adenocarcinoma | COAD | 9.2 |
| Esophageal carcinoma | ESCA | 8.3 |
| Head and Neck squamous cell carcinoma | HNSC | 7.9 |
| Kidney renal clear cell carcinoma | KIRC | 10.1 |
| Kidney renal papillary cell carcinoma | KIRP | 9.5 |
| Liver hepatocellular carcinoma | LIHC | 8.9 |
| Lung adenocarcinoma | LUAD | 8.7 |
| Lung squamous cell carcinoma | LUSC | 8.2 |
| Ovarian serous cystadenocarcinoma | OV | 7.5 |
| Pancreatic adenocarcinoma | PAAD | 8.8 |
| Prostate adenocarcinoma | PRAD | 6.9 |
| Rectum adenocarcinoma | READ | 8.9 |
| Stomach adenocarcinoma | STAD | 8.4 |
| Thyroid carcinoma | THCA | 10.5 |
| Uterine Corpus Endometrial Carcinoma | UCEC | 8.0 |
Data sourced from The Human Protein Atlas, which utilizes RNA-seq data from The Cancer Genome Atlas (TCGA)[1]. FPKM values are a measure of gene expression.
Experimental Protocols
Accurate assessment of this compound expression is fundamental to research in this area. Below are detailed methodologies for two key experimental techniques: Immunohistochemistry (IHC) for protein expression analysis and a general workflow for RNA-sequencing (RNA-seq) data analysis for mRNA expression.
Immunohistochemistry (IHC) Protocol for this compound
This protocol outlines the steps for detecting this compound protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Tissue Preparation:
-
Fix freshly dissected tissue (not exceeding 4mm in thickness) in 10% neutral buffered formalin for 24-48 hours at room temperature.
-
Dehydrate the tissue through a series of graded ethanol solutions (e.g., 70%, 95%, 100%).
-
Clear the tissue with xylene and embed in paraffin wax.
-
Cut 4-5 µm thick sections using a microtome and mount on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in graded ethanol solutions (100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a water bath or pressure cooker at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with a wash buffer (e.g., PBS or TBS).
-
Block non-specific antibody binding by incubating with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
Incubate with a primary antibody against this compound (e.g., a rabbit polyclonal or mouse monoclonal antibody) at a predetermined optimal dilution overnight at 4°C.
-
Rinse with wash buffer.
-
Incubate with a biotinylated secondary antibody corresponding to the primary antibody host for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
-
Visualization and Counterstaining:
-
Apply a chromogen substrate (e.g., DAB) and monitor for color development.
-
Wash with distilled water to stop the reaction.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides with a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope to assess the intensity and localization of this compound staining within the tumor cells.
-
RNA-Sequencing (RNA-seq) Data Analysis Workflow
This section describes a general workflow for analyzing RNA-seq data to quantify this compound expression.
-
RNA Extraction and Library Preparation:
-
Isolate total RNA from fresh-frozen or FFPE tumor tissue samples.
-
Assess RNA quality and quantity (e.g., using a Bioanalyzer).
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ RNA.
-
Fragment the RNA and synthesize cDNA.
-
Ligate sequencing adapters and amplify the library.
-
-
Sequencing:
-
Perform high-throughput sequencing on a platform such as Illumina NovaSeq or NextSeq.
-
-
Data Quality Control:
-
Assess the quality of the raw sequencing reads using tools like FastQC.
-
Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Align the processed reads to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Normalize the raw counts to account for differences in sequencing depth and gene length. Common normalization methods include Transcripts Per Million (TPM) and Fragments Per Kilobase of transcript per Million mapped reads (FPKM).
-
-
Differential Expression Analysis (Optional):
-
If comparing between different conditions (e.g., tumor vs. normal), use statistical packages like DESeq2 or edgeR to identify differentially expressed genes.
-
-
Data Visualization:
-
Visualize the expression levels of this compound across samples or sample groups using heatmaps, box plots, or volcano plots.
-
This compound Signaling Pathways in Cancer
The role of this compound is context-dependent and it interacts with various signaling pathways in different cancer types.
Prostate Cancer
In prostate cancer, this compound's role is particularly complex, acting as both a tumor suppressor and a facilitator of progression depending on the genetic background.
-
DNA Damage Response (DDR): Loss of this compound has been linked to defects in homologous recombination (HR), a key DNA double-strand break repair pathway. This can lead to genomic instability but also creates a potential vulnerability that could be exploited by therapies such as PARP inhibitors[1].
-
Androgen Receptor (AR) Signaling: this compound can influence AR signaling. Its loss can lead to a redistribution of AR on the chromatin, altering the expression of AR target genes and contributing to therapy resistance[2].
-
PTEN/AKT Pathway: There is a synthetic lethal interaction between this compound and PTEN loss in prostate cancer. In PTEN-deficient tumors, this compound protein can be stabilized, contributing to tumor progression by activating the TNFα/NF-κB gene network[3].
Breast Cancer
Emerging evidence suggests a synthetic lethal relationship between this compound and the MYC oncogene in breast cancer.
-
MYC-Driven Transcription: In breast cancer cells with high levels of MYC, depletion of this compound has been shown to suppress proliferation and induce cell death. This suggests that MYC-driven tumors are dependent on this compound for maintaining an open chromatin state and the transcriptional programs necessary for cancer progression[4][5].
-
p53 Pathway: The synthetic lethality between MYC and this compound loss may be mediated by the activation of the p53 tumor suppressor pathway[4].
Colorectal Cancer
In colorectal cancer (CRC), the related protein CHD1L has been more extensively studied, but this compound also plays a role.
-
Wnt/TCF Pathway: The oncogenic functions of CHD1L in CRC may be mediated through the Wnt/TCF signaling pathway[6].
-
KRAS Signaling: In KRAS-mutated colorectal cancer, this compound protein can be hyper-SUMOylated, and its depletion can impair KRAS-driven cellular transformation[2][7].
This guide provides a foundational comparison of this compound expression and its signaling roles in various cancers. As research progresses, a more detailed understanding of its context-specific functions will undoubtedly emerge, paving the way for novel therapeutic strategies targeting this critical chromatin remodeler.
References
- 1. Human CHD1 is required for early DNA-damage signaling and is uniquely regulated by its N terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | CHD1, a multifaceted epigenetic remodeler in prostate cancer [frontiersin.org]
- 3. CHD1 and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. First-in-Class Inhibitors of Oncogenic CHD1L With Preclinical Activity Against Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CHD1, a multifaceted epigenetic remodeler in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for CHD-1 Protein Waste
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of biological materials is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of waste containing the Chromodomain Helicase DNA Binding Protein 1 (CHD-1), a key regulator of chromatin structure. Adherence to these protocols is vital for protecting laboratory personnel, the community, and the environment.
All waste generated from research involving this compound, whether in the form of purified protein solutions, cell cultures, or tissues from preclinical studies, should be treated as biohazardous waste. This necessitates a clear and consistent waste management stream, from segregation at the point of generation to final disposal.
Waste Characterization and Segregation
Proper segregation of waste is the first and most crucial step. Different types of waste require distinct disposal pathways. The following table summarizes the categories of this compound waste and their appropriate disposal streams.
| Waste Type | Description | Recommended Disposal Container |
| Liquid Waste | Includes purified this compound protein solutions, supernatant from cell cultures, and other aqueous solutions containing this compound. | Leak-proof, clearly labeled biohazard container. |
| Solid, Non-Sharp Waste | Encompasses items such as contaminated gloves, pipette tips, culture flasks, and paper towels.[1] | Labeled biohazard bags.[1] |
| Sharps Waste | Consists of any contaminated items that can puncture the skin, including needles, syringes, and scalpel blades. | Puncture-resistant sharps container with the biohazard symbol.[2] |
| Genetically Modified Organism (GMO) Waste | Includes cells, tissues, or organisms that have been genetically modified to express or study this compound. | Labeled biohazard containers, with specific institutional and regulatory protocols followed.[3][4] |
Decontamination and Disposal Protocols
Decontamination renders biohazardous material safe for handling and disposal.[5] The two primary methods for decontaminating this compound waste are chemical disinfection and autoclaving. The choice of method depends on the type of waste and institutional protocols.
Experimental Protocol 1: Chemical Disinfection of Liquid this compound Waste
This protocol is suitable for decontaminating liquid waste containing the this compound protein.
-
Preparation: Don appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety glasses.
-
Disinfectant Preparation: Prepare a fresh 1:10 dilution of household bleach (sodium hypochlorite) in water.[5][6] This results in a final concentration of approximately 0.5% sodium hypochlorite.
-
Application: Carefully add the bleach solution to the liquid this compound waste to achieve the final concentration. Ensure thorough mixing.
-
Contact Time: Allow a minimum contact time of 30 minutes to ensure complete inactivation of any potential biohazards.[6]
-
Disposal: Following disinfection, the treated liquid can typically be disposed of down the sanitary sewer, followed by flushing with a large volume of water.[1] Always consult and adhere to local and institutional regulations regarding sewer disposal.
Experimental Protocol 2: Autoclaving of Solid and Liquid this compound Waste
Autoclaving uses high-pressure steam to sterilize waste and is the preferred method for many types of biological waste.[7][8]
-
Preparation: Place the waste in an autoclavable biohazard bag or a suitable autoclavable container. For solid waste, ensure the bag is not more than three-quarters full to allow for steam penetration.[7] For liquid waste, use an autoclavable, vented container.
-
Loading the Autoclave: Loosely close the biohazard bags to allow steam to enter.[7] Place the waste in a secondary, leak-proof container within the autoclave.
-
Autoclave Cycle: Run the autoclave on a validated cycle, typically at 121°C for a minimum of 30 minutes.[6] Longer cycle times may be necessary for larger volumes or dense loads.[6]
-
Verification: Use autoclave indicator tape or biological indicators to confirm that the proper temperature and pressure have been reached for sterilization.
-
Disposal: Once the cycle is complete and the waste has cooled, the autoclaved waste can generally be disposed of as regular municipal waste.[8] However, some regulations may still require it to be handled by a licensed biohazardous waste contractor.
Disposal of Genetically Modified Materials
Waste from experiments involving genetically modified organisms (GMOs) expressing this compound requires special consideration. The primary goal is to inactivate the GMOs before disposal.[9]
-
Inactivation: All waste containing or potentially contaminated with GMOs must be decontaminated, preferably by autoclaving.[3][4]
-
Containment: During collection and transport to the autoclave, GMO waste must be securely contained and clearly labeled.
-
Regulatory Compliance: Researchers must adhere to all institutional, local, and national guidelines for the disposal of GMOs.[3][4]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedures for this compound waste, the following diagrams illustrate the decision-making process and workflows.
Caption: Decision tree for segregating this compound waste into appropriate containers.
Caption: General workflow for the decontamination and disposal of this compound waste.
References
- 1. Biological Waste Disposal - Environmental Health & Safety [ehs.utoronto.ca]
- 2. How to Handle Biohazardous Waste in Labs | Waste Managed [wastemanaged.co.uk]
- 3. epa.ie [epa.ie]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Decontamination of Biohazards and Infectious Agents | UMN University Health & Safety [hsrm.umn.edu]
- 6. Biological Waste | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 7. sterislifesciences.com [sterislifesciences.com]
- 8. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. sustainabilityexchange.ac.uk [sustainabilityexchange.ac.uk]
Essential Safety and Logistical Information for Handling CHD-1
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of CHD-1, a hypoxia-activated antitumor prodrug. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational lifecycle of this compound in a research setting.
Personal Protective Equipment (PPE)
| Body Area | Required PPE | Specifications and Best Practices |
| Hands | Double Gloving: Nitrile or Neoprene Gloves | Wear two pairs of chemical-resistant gloves at all times. Nitrile gloves offer broad protection, but neoprene may be preferred for highly corrosive substances[1]. Change the outer glove immediately upon contamination and both gloves frequently. |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Goggles must provide a snug fit to prevent any splashes from entering the eyes[1]. A face shield should be worn over the goggles to protect the rest of the face from splashes[1]. |
| Body | Chemical-Resistant Laboratory Coat | A buttoned, long-sleeved lab coat made of a chemical-resistant material such as polyethylene-coated polypropylene is required. Ensure cuffs are tucked into the inner gloves. |
| Respiratory | NIOSH-Approved Respirator (e.g., N95) | A fit-tested N95 or higher-rated respirator is necessary when handling the powdered form of this compound to prevent inhalation of airborne particles[2]. |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet; sandals or perforated shoes are not permitted in the laboratory[3]. |
Operational Plan: From Receipt to Disposal
This section outlines the step-by-step procedures for safely managing this compound throughout its use in the laboratory.
2.1. Compound Receipt and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, do not open and follow spill procedures.
-
Storage: Store this compound in a designated, clearly labeled, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.
2.2. Experimental Workflow: Handling and Preparation
The following diagram illustrates the general workflow for handling this compound during an experiment.
2.3. Detailed Experimental Protocol: General Guidelines
-
Preparation of Stock Solutions:
-
All handling of solid this compound must be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation risk.
-
Use appropriate tools (e.g., chemical-resistant spatulas) for transferring the powder.
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.
-
-
Use in Cell Culture:
-
When adding this compound solutions to cell cultures, use filtered pipette tips.
-
After treatment, all media and consumables (e.g., plates, flasks) are considered contaminated and must be disposed of as chemical waste.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
3.1. Waste Segregation
-
Solid Waste: All disposable PPE (gloves, lab coats), plasticware, and any other solid materials that have come into contact with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including unused stock solutions and contaminated media, must be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not pour any amount down the drain.
-
Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as containing chemical waste.
3.2. Waste Disposal Procedure
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Ensure all waste containers are securely sealed before removal from the laboratory.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
Mechanism of Action: Hypoxia-Activated Prodrug
This compound is a hypoxia-activated prodrug, meaning it is relatively non-toxic until it reaches the low-oxygen (hypoxic) environment characteristic of solid tumors[4][5][6][7]. In these hypoxic regions, specific enzymes reduce the prodrug, converting it into a potent cytotoxic agent that can kill cancer cells.
The following diagram illustrates this general activation pathway.
References
- 1. trimaco.com [trimaco.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Hypoxia-activated prodrug - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Targeting the hypoxic fraction of tumours using hypoxia-activated prodrugs [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
